Trehalose C14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H48O12 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
LRXBVTKVELRWDT-MPBWFABASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Trehalose C14 in Metabolic Tracing Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Metabolic Fates with Trehalose (B1683222) C14
Trehalose, a naturally occurring disaccharide, has garnered significant attention in the scientific community for its remarkable cytoprotective properties and its potential as a therapeutic agent in a range of diseases, including neurodegenerative disorders. Metabolic tracing studies are crucial for understanding the journey of such molecules within a biological system. By labeling trehalose with a radioisotope like Carbon-14 (C14), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. Trehalose C14 serves as a powerful tool to elucidate the metabolic fate of trehalose, providing invaluable insights for drug development and therapeutic applications. This guide provides an in-depth overview of the role of this compound and other labeled variants in metabolic tracing studies, complete with quantitative data, experimental protocols, and visualizations of key cellular pathways.
Data Presentation: Quantitative Analysis of Labeled Trehalose
While specific quantitative data on the biodistribution of 14C-labeled trehalose in mammalian tissues is limited in publicly available literature, studies using other labeled forms of trehalose, such as deuterated (d14) and 13C-labeled trehalose, provide valuable insights into its pharmacokinetic profile. The following tables summarize key quantitative findings from these studies.
Table 1: Intracellular Concentration of Trehalose in Primary Macrophages
| Extracellular Trehalose Concentration | Intracellular Trehalose Concentration (nmol/mg protein) |
| 100 µM | Detectable |
| 1 mM | ~2.5 |
| 10 mM | ~10 |
Data adapted from studies on primary macrophages, providing a reference for expected intracellular levels.
Table 2: Pharmacokinetics of Trehalose Analogs in Mice Following Oral Administration
| Compound | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) (µg/mL) |
| Trehalose | 0.5 h | ~50 |
| 4-Trehalosamine | 1 h | ~20 |
| IMCLT-1 | 2 h | ~15 |
| IMCLT-2 | 4 h | ~10 |
This table summarizes the pharmacokinetic parameters of trehalose and its analogs in mice, highlighting differences in absorption and bioavailability.
Table 3: Glycosaminoglycan (GAG) Storage in Tissues of Ids-KO Mice Treated with Oral Trehalose
| Tissue | Ids-KO (Control) | Ids-KO + 2% Trehalose |
| Liver | High | Significantly Reduced[1] |
| Spleen | High | Significantly Reduced[1] |
| Kidney | High | Significantly Reduced[1] |
| Lung | High | Significantly Reduced[1] |
| Heart | High | Significantly Reduced[1] |
| Brain | High | Significantly Reduced[1] |
This table illustrates the therapeutic effect of oral trehalose on reducing GAG accumulation in a mouse model of mucopolysaccharidosis type II.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are synthesized protocols for key experiments involving labeled trehalose.
Protocol 1: In Vivo Administration and Tissue Distribution of Labeled Trehalose in Mice
Objective: To determine the biodistribution of labeled trehalose (e.g., 14C-trehalose) in various tissues after administration.
Materials:
-
Labeled Trehalose (e.g., [14C]Trehalose) solution in sterile saline
-
C57BL/6 mice (or other appropriate strain)
-
Administration tools (e.g., oral gavage needles, syringes for injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Tissue homogenizer
-
Solubilizing agent (e.g., Soluene-350)
Procedure:
-
Animal Dosing: Administer a known concentration and radioactivity of [14C]Trehalose to mice via the desired route (e.g., oral gavage, intravenous injection).
-
Time Points: At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.
-
Tissue Collection: Immediately dissect and collect tissues of interest (e.g., liver, brain, kidney, spleen, heart, muscle, blood).
-
Sample Preparation:
-
Weigh each tissue sample.
-
Homogenize the tissues in an appropriate buffer.
-
For blood, collect samples in heparinized tubes and separate plasma by centrifugation.
-
-
Radioactivity Measurement (Liquid Scintillation Counting):
-
Place a known amount of tissue homogenate or plasma into a liquid scintillation vial.
-
Add a tissue solubilizing agent if necessary and incubate to dissolve the tissue.
-
Add a suitable liquid scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of [14C]Trehalose in each tissue as DPM per gram of tissue.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Cellular Uptake and Metabolism of Labeled Trehalose in Cell Culture
Objective: To quantify the uptake and metabolic conversion of labeled trehalose in a specific cell line.
Materials:
-
Mammalian cell line of interest (e.g., primary macrophages, neuronal cells)
-
Cell culture medium and supplements
-
Labeled Trehalose (e.g., [14C]Trehalose or [13C]Trehalose)
-
Cell lysis buffer
-
Scintillation vials and cocktail (for 14C)
-
LC-MS/MS system (for 13C)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow.
-
Labeling: Replace the culture medium with a medium containing a known concentration of labeled trehalose.
-
Incubation: Incubate the cells for various time points.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove extracellular labeled trehalose.
-
Lyse the cells using a suitable lysis buffer.
-
-
Analysis:
-
For [14C]Trehalose:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity.
-
Normalize the DPM values to the total protein concentration of the lysate, determined by a protein assay.
-
-
For [13C]Trehalose:
-
Perform metabolite extraction from the cell lysate (e.g., using methanol/acetonitrile/water).
-
Analyze the extracts using LC-MS/MS to identify and quantify 13C-labeled trehalose and its downstream metabolites.
-
-
-
Data Analysis: Calculate the intracellular concentration of labeled trehalose and its metabolites over time.
Signaling Pathways and Experimental Workflows
The therapeutic effects of trehalose are often attributed to its ability to induce autophagy, a cellular process for degrading and recycling damaged components. This process is regulated by several key signaling pathways.
Trehalose-Induced Autophagy Signaling Pathways
Trehalose is known to induce autophagy through mTOR-independent mechanisms, primarily involving the activation of Transcription Factor EB (TFEB) and AMP-activated protein kinase (AMPK).
Caption: Trehalose-induced autophagy signaling pathways.
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical workflow for a metabolic tracing study using labeled trehalose.
Caption: General experimental workflow for metabolic tracing studies.
Conclusion
The use of isotopically labeled trehalose, particularly this compound, is a cornerstone of metabolic research aimed at understanding the fate and therapeutic mechanisms of this promising disaccharide. While challenges remain in obtaining extensive quantitative data in mammalian systems, the combination of radiolabeled and stable isotope tracing provides a powerful arsenal (B13267) for researchers. The detailed protocols and an understanding of the key signaling pathways outlined in this guide offer a solid foundation for designing and executing robust metabolic tracing studies, ultimately accelerating the translation of trehalose from a research compound to a clinically effective therapeutic.
References
The Invisible Hand: Tracing the Action of 14C-Labeled Trehalose in Microbial Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Trehalose (B1683222), a seemingly simple disaccharide, plays a multifaceted and critical role in the survival, virulence, and persistence of a wide array of microbial pathogens. Unlike mammals, many bacteria, fungi, and mycobacteria utilize trehalose not only as a carbon source but also as a crucial protectant against environmental stresses and as a key structural component of their cell envelopes.[1][2][3][4] The absence of trehalose biosynthesis and utilization pathways in humans makes these metabolic routes attractive targets for novel antimicrobial therapies.[5][6] The use of 14C-labeled trehalose provides a powerful tool to dissect the intricate mechanisms of its uptake, metabolism, and ultimate fate within the pathogen, offering invaluable insights for drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of 14C-labeled trehalose in microbial pathogens, detailing its metabolic pathways, experimental protocols for its study, and its role in pathogen signaling and virulence.
Core Mechanism: Uptake and Metabolic Fate of 14C-Trehalose
Microbial pathogens have evolved diverse strategies to transport and metabolize trehalose. The journey of 14C-labeled trehalose begins with its transport across the cell membrane, a process mediated by various transporter systems. Once inside the cell, it is channeled into specific metabolic pathways, where the radiolabel allows for precise tracking of its conversion into various downstream metabolites and incorporation into cellular structures.
In bacteria such as Escherichia coli, trehalose can be taken up via a phosphotransferase system (PTS), where it is concomitantly phosphorylated to trehalose-6-phosphate (B3052756).[7][8] This molecule is a key metabolic intermediate. Alternatively, it can be imported by a permease and then hydrolyzed by trehalase into glucose molecules, which enter glycolysis.[7]
Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a particularly interesting case. 14C-trehalose is taken up by the bacterium and is significantly incorporated into essential cell wall glycolipids, namely trehalose monomycolate (TMM) and trehalose dimycolate (TDM), also known as cord factor.[10][11] TDM is a major virulence factor of M. tuberculosis.[11] The incorporation of the 14C label allows for the visualization and quantification of the biosynthesis of these crucial cell wall components.[10]
Quantitative Data on Trehalose Metabolism and Inhibition
The following tables summarize available quantitative data on the kinetics of enzymes involved in trehalose metabolism and the inhibitory effects of various compounds. This data is crucial for understanding the efficiency of these pathways and for the development of targeted inhibitors.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Trehalase | Thermomyces lanuginosus | Trehalose | 0.57 | - | - | 4 x 10⁵ | [3] |
| Trehalase | Neurospora crassa | Trehalose | 0.52 | - | - | 6.2 x 10⁶ | [3] |
| Trehalase | Meyerozyma guilliermondii | Trehalose | 2.5 ± 0.3 | 2.8 ± 0.1 | - | - | |
| Trehalose Phosphorylase | Caldanaerobacter subterraneus | Trehalose | - | - | - | - | [12] |
| Trehalose-6-Phosphate Synthase (TPS) | Thermus thermophilus RQ-1 | UDP-glucose | 0.4 | 125 | - | - | [11] |
| Trehalose-6-Phosphate Synthase (TPS) | Thermus thermophilus RQ-1 | Glucose-6-phosphate | 0.2 | 125 | - | - | [11] |
| Trehalose-6-Phosphate Phosphatase (TPP) | Thermus thermophilus RQ-1 | Trehalose-6-phosphate | 1.5 | 625 | - | - | [11] |
| Inhibitor | Enzyme Target | Organism | IC₅₀ (µM) | Reference(s) |
| Trehalose Derivative 2 | Trehalase | Mycobacterium smegmatis | < 1000 | [13] |
| Trehalose Derivative 17-a | Trehalase | Mycobacterium smegmatis | < 1000 | [13] |
| Trehalose Derivative 19-f | Trehalase | Mycobacterium smegmatis | < 1000 | [13] |
| Trehalose Derivative 31 | Trehalase | Mycobacterium smegmatis | < 1000 | [13] |
| 6-N-phosphonamide 6 (TNP) | Trehalose-6-Phosphate Phosphatase (TPP) | Mycobacterium tuberculosis | - | [14] |
| 6-phosphonic acid 4 (TMP) | Trehalose-6-Phosphate Phosphatase (TPP) | Mycobacterium triplex | 288 ± 32 | [15][16] |
| 6-N-phosphonamide 6 (TNP) | Trehalose-6-Phosphate Phosphatase (TPP) | Mycobacterium triplex | 421 ± 24 | [15][16] |
| 6-methylenephosphonic acid 5 (TEP) | Trehalose-6-Phosphate Phosphatase (TPP) | Mycobacterium triplex | 1959 ± 261 | [15][16] |
| 4456dh | Trehalose-6-Phosphate Synthase (Tps1) | Candida albicans, Cryptococcus neoformans | - | [5][7][10][17] |
Experimental Protocols for Studying 14C-Trehalose Metabolism
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for conducting 14C-trehalose uptake and metabolic analysis in microbial pathogens.
14C-Trehalose Uptake Assay in Bacteria (e.g., Escherichia coli)
This protocol is adapted from general methods for measuring radiolabeled substrate uptake in bacteria.[18]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., M9 minimal medium with a defined carbon source)
-
[U-14C]Trehalose of known specific activity
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold and filters (e.g., 0.45 µm nitrocellulose)
-
Washing buffer (e.g., ice-cold 0.1 M LiCl)
-
Quenching solution (e.g., excess unlabeled trehalose)
Procedure:
-
Cell Culture: Grow the bacterial culture to the mid-logarithmic phase in the appropriate medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a suitable buffer, and resuspend them to a known cell density (e.g., OD₆₀₀ of 0.5).
-
Initiation of Uptake: Equilibrate the cell suspension to the desired temperature (e.g., 37°C). Initiate the uptake by adding [U-14C]trehalose to a final concentration.
-
Time Course Sampling: At various time points (e.g., 15, 30, 60, 120, and 300 seconds), withdraw aliquots of the cell suspension.
-
Quenching and Filtration: Immediately add the aliquot to a tube containing an excess of ice-cold unlabeled trehalose to stop the uptake. Rapidly filter the cell suspension through a nitrocellulose filter and wash the filter twice with ice-cold washing buffer to remove extracellular radiolabel.
-
Radioactivity Measurement: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the uptake rate in nmol/mg of cell protein/min.
Analysis of 14C-Trehalose Incorporation into Mycobacterial Cell Wall Lipids (e.g., Mycobacterium tuberculosis)
This protocol is based on methodologies described for tracking the metabolic fate of 14C-labeled precursors in M. tuberculosis.[10]
Materials:
-
M. tuberculosis culture
-
Growth medium (e.g., Middlebrook 7H9)
-
[U-14C]Trehalose
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Labeling of Cultures: Grow M. tuberculosis to the desired growth phase and add [U-14C]trehalose to the culture. Incubate for a specific period (e.g., 24 hours).
-
Lipid Extraction: Harvest the cells by centrifugation, and extract the total lipids from the cell pellet using a chloroform/methanol solvent mixture.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system to separate the different lipid species (e.g., TMM and TDM).
-
Visualization: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipid spots.
-
Identification: Compare the migration of the radiolabeled spots to known standards of TMM and TDM to identify the incorporation of 14C-trehalose into these cell wall components.
Signaling Pathways and Logical Relationships
Trehalose and its metabolites, particularly trehalose-6-phosphate (T6P), are not just metabolic intermediates but also act as important signaling molecules that regulate various cellular processes, including stress response and virulence.
Trehalose Biosynthesis and Degradation Pathways
The following diagram illustrates the primary pathways for trehalose biosynthesis and degradation found in many microbial pathogens.
Caption: Major trehalose biosynthesis and degradation pathways in microbial pathogens.
Experimental Workflow for 14C-Trehalose Uptake and Metabolism Analysis
This diagram outlines the general workflow for studying the uptake and metabolic fate of 14C-labeled trehalose in a microbial pathogen.
Caption: General experimental workflow for 14C-trehalose metabolic studies.
Trehalose-6-Phosphate as a Signaling Molecule in Fungal Pathogens
In fungal pathogens, T6P acts as a critical signaling molecule that regulates metabolism and virulence. High levels of T6P can be toxic, and its homeostasis is tightly controlled.
Caption: The role of Trehalose-6-Phosphate (T6P) as a signaling molecule in fungal pathogens.
Conclusion
The study of 14C-labeled trehalose in microbial pathogens provides a detailed picture of its crucial roles in metabolism, stress survival, and virulence. By tracing the path of the radiolabel, researchers can identify key enzymes and transporters, quantify metabolic fluxes, and understand the regulation of these pathways. This knowledge is instrumental in the rational design and development of novel antimicrobial agents that target these unique and essential metabolic processes. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further explore the intricate world of trehalose metabolism in microbial pathogens, ultimately contributing to the fight against infectious diseases.
References
- 1. Trehalose-6-Phosphate Phosphatase is required for cell wall integrity and fungal virulence but not trehalose biosynthesis in the human fungal pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Regulation of the Trehalose Synthesis Pathway and Its Importance in the Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose Phosphate Synthase Complex-Mediated Regulation of Trehalose 6-Phosphate Homeostasis Is Critical for Development and Pathogenesis in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Labeling and Microautoradiography of Active Heterotrophic Bacteria on the Basis of Assimilation of 14CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. Trehalose and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Identification of Candida glabrata Based on Trehalose and Sucrose Assimilation Using Rosco Diagnostic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of the Candida albicans trehalose-deficient mutants tps1Δ and tps2Δ to amphotericin B and micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relevance of Trehalose in Pathogenicity: Some General Rules, Yet Many Exceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trehalose synthesis and metabolism are required at different stages of plant infection by Magnaporthe grisea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing the trehalose biosynthesis pathway as an antifungal drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solved 3. Control of Trehalase gene expression You are | Chegg.com [chegg.com]
- 17. Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial uptake of radiolabeled substrates: estimates of growth rates from time course measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Trehalose Metabolism in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose (B1683222), a seemingly simple disaccharide, stands as a central molecule in the biology and pathogenicity of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the multifaceted roles of trehalose metabolism in this formidable pathogen. We will dissect the key metabolic pathways governing its synthesis, transport, and catabolism, presenting available quantitative data to contextualize the efficiency and regulation of these processes. Furthermore, this guide will detail the critical contributions of trehalose and its derivatives to the structural integrity of the mycobacterial cell wall, its function as a stress protectant, and its intricate involvement in virulence. Detailed experimental protocols for studying these pathways are provided to facilitate further research. Finally, we will explore the potential of trehalose metabolism as a rich source of novel drug targets for the development of next-generation anti-tubercular therapeutics.
Introduction
Mycobacterium tuberculosis continues to be a major global health threat, necessitating the discovery of novel therapeutic strategies. A unique feature of this pathogen is its complex and robust cell envelope, which is intrinsically linked to its survival, persistence, and drug resistance. At the heart of the biosynthesis of this crucial barrier lies trehalose metabolism. Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide that is absent in mammals, making its metabolic pathways an attractive area for targeted drug development.[1][2]
In M. tuberculosis, trehalose is not merely a simple sugar; it serves as a fundamental building block for essential cell wall glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), the latter famously known as "cord factor."[3][4] These molecules are pivotal for the structural integrity of the mycomembrane and are deeply implicated in the host-pathogen interaction, modulating the host immune response to favor bacterial survival.[5][6] Beyond its structural roles, free trehalose in the cytoplasm acts as a vital carbon and energy reserve and as a potent osmoprotectant and stress protectant, shielding the bacterium from the harsh conditions encountered within the host.[2][4]
This guide will provide a comprehensive overview of the key enzymatic players and pathways involved in the intricate network of trehalose metabolism in M. tuberculosis. We will delve into the genetic regulation of these pathways and present quantitative data where available. Furthermore, we will outline detailed experimental methodologies to empower researchers to further investigate this critical aspect of mycobacterial physiology.
Trehalose Metabolic Pathways
M. tuberculosis possesses multiple, seemingly redundant, yet functionally distinct pathways for the biosynthesis and utilization of trehalose. This complexity underscores the central importance of this sugar to the bacterium's life cycle.
Trehalose Biosynthesis
There are three primary pathways for trehalose biosynthesis in M. tuberculosis:
-
The OtsA-OtsB2 Pathway: This is the predominant pathway for de novo trehalose synthesis from glucose.[7][8] It involves two enzymatic steps:
-
OtsA (Trehalose-6-phosphate synthase): Catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (primarily ADP-glucose) to glucose-6-phosphate, forming trehalose-6-phosphate (B3052756) (T6P).[9]
-
OtsB2 (Trehalose-6-phosphate phosphatase): Dephosphorylates T6P to yield free trehalose.[10][11] The otsB2 gene has been shown to be essential for the in vitro growth of M. tuberculosis.[4][12]
-
-
The TreY-TreZ Pathway: This pathway synthesizes trehalose from α-(1→4)-linked glucose polymers like glycogen.[2][8]
-
TreY (Maltooligosyltrehalose synthase): Isomerizes the terminal α-(1→4) glycosidic bond of a maltooligosaccharide to an α,α-(1→1) bond, forming maltooligosyltrehalose.
-
TreZ (Maltooligosyltrehalose trehalohydrolase): Hydrolyzes the terminal trehalose moiety from the polymer, releasing free trehalose.
-
-
The TreS Pathway: This pathway involves a single enzyme, TreS (Trehalose synthase) , which catalyzes the reversible isomerization of maltose (B56501) to trehalose.[2][13] While initially thought to be a biosynthetic pathway, recent evidence suggests that the flux through TreS in M. tuberculosis is primarily from trehalose to maltose, linking trehalose to the GlgE pathway for α-glucan synthesis.[2]
Diagram: Trehalose Biosynthesis Pathways in M. tuberculosis
Caption: Overview of the three trehalose biosynthesis pathways in M. tuberculosis.
Trehalose Transport and Recycling
Exogenous trehalose can be taken up by M. tuberculosis via a specific and high-affinity ATP-binding cassette (ABC) transporter, the LpqY-SugABC system.[4] This transporter is also crucial for recycling trehalose that is released in the periplasm during the remodeling of the mycomembrane by the Antigen 85 complex. This recycling mechanism is thought to be an adaptation to the nutrient-limited environment within the host.
Diagram: Trehalose Transport and Mycolic Acid Metabolism
Caption: Trehalose transport, recycling, and its role in mycolic acid metabolism.
Quantitative Data on Trehalose Metabolism
Understanding the kinetics and regulation of the enzymes involved in trehalose metabolism is crucial for identifying potential drug targets. While comprehensive kinetic data for all enzymes in M. tuberculosis is not yet available, some key parameters have been determined.
Table 1: Enzyme Kinetic Parameters in Trehalose Metabolism
| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| OtsA | M. thermoresistibile | ADP-glucose | 0.25 ± 0.02 | - | - | [9] |
| Glucose-6-Phosphate | 3.3 ± 0.1 | - | - | [9] | ||
| OtsB2 (MtbTPP) | M. tuberculosis | Trehalose-6-Phosphate | 0.1 - 2.0 | - | 102 - 104 | [10] |
| TreS | M. tuberculosis | Trehalose | - | - | - | [1][14] |
| Mak | M. bovis | Maltose | 2.52 ± 0.40 | - | - | [2] |
| ATP | 0.74 | - | - | [2] |
Note: Data for some enzymes are from closely related mycobacterial species due to the limited availability of data for M. tuberculosis.
Table 2: Gene Expression Changes in Trehalose Metabolism Genes
| Gene | Condition | Fold Change | Reference(s) |
| otsA (Rv3490) | Macrophage Infection (24h) | Upregulated | [15] |
| otsB2 (Rv3372) | Macrophage Infection (24h) | Upregulated | [15] |
| treS (Rv0126) | Hypoxia (14 days) | Downregulated | [16] |
| iniA (Rv0341) | Isoniazid/Ethambutol treatment | Highly Induced | [17] |
Note: This table provides examples of gene expression changes. The regulation of these genes is complex and context-dependent.
Biological Roles of Trehalose and its Derivatives
Structural Component of the Cell Wall
Trehalose is the scaffold for the synthesis of TMM and TDM, which are essential components of the mycomembrane. TMM serves as the carrier molecule for mycolic acids, transporting them across the plasma membrane to the periplasm where they are transferred to arabinogalactan or another TMM molecule to form TDM by the Antigen 85 complex.[4] TDM is a potent immunomodulator and virulence factor.[5][6]
Stress Protection and Carbon Storage
Free trehalose accumulates in the cytoplasm and acts as a compatible solute, protecting the cell from osmotic stress, desiccation, and other environmental insults.[2] It also serves as a readily mobilizable source of carbon and energy, particularly under nutrient-limiting conditions within the host.[4]
Virulence
The multifaceted roles of trehalose metabolism are intrinsically linked to the virulence of M. tuberculosis. The structural integrity of the mycomembrane, conferred by TMM and TDM, is crucial for resisting host immune defenses and antibiotic penetration. The ability of TDM to modulate the host immune response, for instance by inhibiting phagosome maturation, directly contributes to the pathogen's ability to establish and maintain an infection.[6][18] Furthermore, the recycling of trehalose via the LpqY-SugABC transporter is essential for virulence, highlighting the importance of efficient nutrient utilization within the host.[4]
Trehalose Metabolism as a Drug Target
The essentiality of several enzymes in the trehalose metabolic network, coupled with their absence in humans, makes them highly attractive targets for the development of novel anti-tubercular drugs.
-
OtsA and OtsB2: The essentiality of the OtsA-OtsB2 pathway for in vitro growth and virulence makes both enzymes promising targets.[7] Inhibition of OtsB2 leads to the accumulation of toxic T6P, suggesting a bactericidal mode of action.[12]
-
MmpL3: This transporter is essential for exporting TMM to the periplasm and is the target of several promising anti-tubercular compounds currently in clinical development.[2]
-
TreS: Although not essential for in vitro growth, TreS is implicated in the "trehalose catalytic shift," a metabolic remodeling process important for the survival of drug-tolerant persister cells.[1][14] Inhibitors of TreS could therefore act as adjuvants to shorten the duration of tuberculosis therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study trehalose metabolism in M. tuberculosis.
Construction of Gene Deletion Mutants
The generation of targeted gene knockouts is fundamental to understanding gene function. A common method for creating unmarked deletions in M. tuberculosis involves a two-step homologous recombination strategy using a suicide vector system.
Protocol:
-
Construct the Suicide Delivery Vector:
-
Clone the target gene with approximately 1 kb of upstream and downstream flanking regions into a suicide vector (e.g., a pNIL series vector).
-
Introduce a selectable marker cassette (e.g., from a pGOAL series vector) into the coding sequence of the target gene to disrupt it. This cassette should contain both a positive selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB for sucrose (B13894) sensitivity).
-
-
Electroporation into M. tuberculosis:
-
Prepare competent M. tuberculosis cells.
-
Electroporate the suicide delivery vector into the competent cells.
-
-
Selection of Single Crossover Events:
-
Plate the electroporated cells on selective agar (B569324) containing the appropriate antibiotic.
-
Incubate at 37°C until colonies appear. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome.
-
-
Selection of Double Crossover Events (Allelic Exchange):
-
Culture the single crossover colonies in antibiotic-free liquid medium.
-
Plate serial dilutions of the culture onto agar containing sucrose (or the appropriate counter-selective agent).
-
Incubate at 37°C. Colonies that grow on this medium have undergone a second crossover event, resulting in the excision of the vector backbone and the selectable marker, leaving the disrupted gene in the chromosome.
-
-
Confirmation of Gene Deletion:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
-
Macrophage Infection Model
Studying the behavior of M. tuberculosis within its natural host cell, the macrophage, is crucial for understanding virulence.
Protocol:
-
Macrophage Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages in appropriate cell culture medium.
-
For THP-1 cells, differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis to mid-log phase in a suitable liquid medium (e.g., Middlebrook 7H9).
-
Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in cell culture medium without antibiotics.
-
Disperse any bacterial clumps by passing the suspension through a syringe with a fine-gauge needle.
-
-
Infection of Macrophages:
-
Infect the macrophage monolayer with the M. tuberculosis suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.
-
Incubate for a defined period (e.g., 4 hours) to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the infected macrophages several times with PBS to remove extracellular bacteria.
-
Optionally, treat with a low concentration of an aminoglycoside antibiotic (e.g., amikacin) for a short period to kill any remaining extracellular bacteria.
-
-
Intracellular Survival/Growth Assay:
-
At various time points post-infection, lyse the macrophages with a gentle detergent (e.g., Triton X-100).
-
Plate serial dilutions of the lysate on solid medium (e.g., Middlebrook 7H11 agar) to determine the number of viable intracellular bacteria (colony-forming units, CFUs).
-
Metabolic Labeling with Trehalose Analogs
The use of chemically modified trehalose analogs allows for the visualization and tracking of trehalose metabolism in living cells.
Protocol:
-
Synthesis of Trehalose Analogs:
-
Synthesize trehalose analogs containing a bioorthogonal handle, such as an azide (B81097) or an alkyne group.
-
-
Labeling of M. tuberculosis:
-
Culture M. tuberculosis in the presence of the trehalose analog for a defined period.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Fix the labeled cells.
-
Incubate the cells with a fluorescent probe containing the complementary bioorthogonal handle (e.g., an alkyne-functionalized fluorophore for an azide-labeled trehalose analog).
-
Perform the click chemistry reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
-
-
Visualization:
-
Wash the cells to remove excess fluorescent probe.
-
Visualize the labeled bacteria using fluorescence microscopy or quantify the labeling by flow cytometry.
-
Thin-Layer Chromatography (TLC) of Mycobacterial Lipids
TLC is a fundamental technique for the separation and analysis of mycobacterial lipids, including TMM and TDM.
Protocol:
-
Lipid Extraction:
-
Harvest a pellet of M. tuberculosis cells.
-
Extract the total lipids using a series of solvent extractions, typically with chloroform/methanol mixtures.
-
-
TLC Analysis:
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a solvent system appropriate for separating the lipids of interest (e.g., chloroform/methanol/water for polar lipids like TMM and TDM).
-
-
Visualization:
-
Visualize the separated lipids using a suitable staining method, such as charring with a phosphomolybdic acid solution or using specific stains for certain lipid classes.
-
Identify TMM and TDM by comparing their migration to that of authentic standards.
-
Conclusion
Trehalose metabolism in Mycobacterium tuberculosis is a complex and highly integrated network of pathways that are fundamental to the bacterium's physiology, survival, and virulence. From its role as a key component of the unique mycobacterial cell wall to its function as a protective agent against host-induced stresses, trehalose is undeniably a molecule of central importance. The absence of these metabolic pathways in humans makes them prime targets for the development of novel anti-tubercular agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into this critical area, with the ultimate goal of exploiting our understanding of trehalose metabolism to develop more effective treatments for tuberculosis. The continued investigation into the quantitative aspects of these pathways and their regulation will undoubtedly unveil new vulnerabilities of this persistent pathogen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose dimycolate inhibits phagosome maturation and promotes intracellular M. tuberculosis growth via noncanonical SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The OtsAB pathway is essential for trehalose biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme characteristics of pathogen-specific trehalose-6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insight into dephosphorylation by trehalose 6-phosphate phosphatase (OtsB2) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trehalose-6-Phosphate-Mediated Toxicity Determines Essentiality of OtsB2 in Mycobacterium tuberculosis In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobacterium tuberculosis Genes Induced during Infection of Human Macrophages† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Commonalities of Mycobacterium tuberculosis Transcriptomes in Response to Defined Persisting Macrophage Stresses [frontiersin.org]
- 17. Cell envelope stress in mycobacteria is regulated by the novel signal transduction ATPase IniR in response to trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mycobacterium tuberculosis Virulence Factor Trehalose Dimycolate Imparts Desiccation Resistance to Model Mycobacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Guiding Light of Discovery: A Technical Guide to Radiolabeled Trehalose in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, plays a vital role in the physiology of a vast array of organisms, from bacteria and fungi to plants and invertebrates. Its absence in mammals makes it an attractive target for therapeutic and diagnostic applications. The advent of radiolabeled trehalose has revolutionized our ability to study its metabolism, transport, and function in living systems with high sensitivity and specificity. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of radiolabeled trehalose in scientific research, offering detailed experimental protocols and quantitative data to aid researchers in harnessing the power of this invaluable tool.
A Historical Perspective: The Dawn of Radiolabeled Trehalose
The journey into the metabolic world of trehalose was significantly advanced by the pioneering work of A.D. Elbein and his colleagues. While the initial discovery of trehalose dates back to the 19th century, the ability to trace its metabolic fate remained elusive until the advent of radioisotope labeling. A pivotal moment in this journey was the elucidation of the trehalose biosynthesis pathway.
A landmark 1968 study by A.D. Elbein on Streptomyces hygroscopicus was instrumental in detailing the synthesis of trehalose phosphate (B84403). This research utilized radiolabeled substrates to track the enzymatic transfer of glucose from GDP-D-glucose to glucose-6-phosphate, forming trehalose phosphate[1][2][3]. This work not only illuminated the biosynthetic pathway but also laid the groundwork for the synthesis of radiolabeled trehalose for broader research applications. These early studies were fundamental in establishing the methods to produce and utilize radiolabeled trehalose, paving the way for its use in a multitude of biological investigations.
Synthesis and Purification of Radiolabeled Trehalose
The ability to incorporate a radioactive isotope into the trehalose molecule is the cornerstone of its utility as a tracer. The choice of radionuclide depends on the specific application, with isotopes like Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F) being the most commonly employed.
Biosynthesis of [¹⁴C]Trehalose
A common and cost-effective method for producing [¹⁴C]trehalose involves leveraging the natural metabolic machinery of microorganisms such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli).
This protocol is adapted from a method utilizing an E. coli mutant strain (DF214) incapable of metabolizing glucose, thus shunting it towards trehalose synthesis under high osmolarity conditions[4][5].
Materials:
-
E. coli strain DF214 (or a similar mutant deficient in glucose metabolism)
-
Luria-Bertani (LB) medium
-
M9 minimal medium with high osmolarity (e.g., supplemented with 0.5 M NaCl)
-
[U-¹⁴C]Glucose
-
Ethanol (B145695) (70% and absolute)
-
Tris-HCl buffer (pH 7.5)
-
Ion-exchange chromatography columns (e.g., Dowex 1x8 and Dowex 50W-X8)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation counter and vials
Procedure:
-
Culture Preparation: Grow an overnight culture of E. coli DF214 in LB medium at 37°C with shaking.
-
Induction of Trehalose Synthesis: Inoculate the high-osmolarity M9 minimal medium with the overnight culture. Grow the cells at 37°C with shaking until they reach the mid-logarithmic phase of growth.
-
Radiolabeling: Add [U-¹⁴C]Glucose to the culture medium to a final concentration of 1-5 µCi/mL. Continue to incubate the culture for several hours to allow for the uptake of the radiolabeled glucose and its conversion to trehalose.
-
Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with cold Tris-HCl buffer.
-
Extraction of [¹⁴C]Trehalose: Resuspend the cell pellet in a small volume of 70% ethanol and incubate at 70°C for 30 minutes to extract the soluble sugars. Centrifuge to remove cell debris and collect the supernatant. Repeat the extraction with absolute ethanol.
-
Purification:
-
Pool the ethanol extracts and evaporate to dryness.
-
Redissolve the residue in deionized water.
-
Apply the sample to a Dowex 1x8 (formate form) column to remove anionic compounds, followed by a Dowex 50W-X8 (H+ form) column to remove cationic compounds. Elute with deionized water.
-
Collect the fractions and monitor for radioactivity using a scintillation counter.
-
-
Quality Control:
-
Assess the radiochemical purity of the [¹⁴C]trehalose fractions by TLC using a solvent system such as n-butanol:pyridine:water (6:4:3, v/v/v).
-
Visualize the radioactive spots using a phosphorimager or by scraping the silica (B1680970) and counting in a scintillation counter. The radiochemical purity should be >95%.
-
Chemoenzymatic Synthesis of [¹⁸F]Fluoro-deoxy-trehalose ([¹⁸F]FDTre)
For applications in Positron Emission Tomography (PET) imaging, trehalose analogs labeled with the short-lived positron-emitter ¹⁸F are required. A highly efficient method for this is the one-step chemoenzymatic synthesis using the enzyme trehalose synthase (TreT).
This protocol is based on the rapid and efficient conversion of the readily available PET tracer [¹⁸F]Fluoro-deoxy-glucose ([¹⁸F]FDG)[1][3].
Materials:
-
[¹⁸F]FDG (commercially available)
-
Trehalose synthase (TreT) from Thermoproteus tenax (purified)
-
Uridine diphosphate (B83284) glucose (UDPG)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Mixed-bed ion-exchange cartridges
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
C18 Sep-Pak cartridges
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, UDPG, and the purified TreT enzyme.
-
Radiolabeling Reaction: Add the aqueous solution of [¹⁸F]FDG to the reaction mixture. Incubate at the optimal temperature for TreT activity (e.g., 70-80°C) for 15-20 minutes.
-
Enzyme Removal: Quench the reaction and remove the TreT enzyme using a centrifugal filter unit.
-
Purification:
-
Pass the reaction mixture through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]FDG and other non-polar impurities.
-
Further purify the eluate using a mixed-bed ion-exchange cartridge to remove ionic species.
-
-
Quality Control:
-
Determine the radiochemical yield and purity of the final [¹⁸F]FDTre product using radio-HPLC. A typical yield is around 70% with a radiochemical purity of >95%[1].
-
Confirm the identity of the product by co-elution with a non-radioactive FDTre standard.
-
Applications of Radiolabeled Trehalose in Scientific Research
The ability to track the movement and metabolic fate of trehalose has opened doors to a wide range of scientific investigations across various disciplines.
Microbiology: Unraveling Bacterial Pathogenesis
Many pathogenic bacteria, most notably Mycobacterium tuberculosis, rely on trehalose for their survival and virulence. Radiolabeled trehalose has been instrumental in studying the transport and metabolism of this sugar in these pathogens, providing insights for the development of new diagnostic and therapeutic strategies.
This protocol outlines a typical experiment to measure the uptake and incorporation of [¹⁴C]trehalose into the cell wall components of M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase)
-
[¹⁴C]Trehalose
-
Phosphate-buffered saline (PBS)
-
Chloroform:methanol (2:1, v/v)
-
TLC plates (silica gel)
-
Scintillation counter
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Radiolabeling: Add [¹⁴C]trehalose to the culture at a final concentration of 1-5 µCi/mL. Incubate for a defined period (e.g., 24 hours).
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with PBS, and then lyse the cells (e.g., by bead beating).
-
Lipid Extraction: Extract the total lipids from the cell lysate using a chloroform:methanol mixture.
-
Analysis of Incorporation:
-
Separate the extracted lipids by TLC using a suitable solvent system to resolve trehalose monomycolate (TMM) and trehalose dimycolate (TDM).
-
Visualize and quantify the radioactive spots corresponding to TMM and TDM using a phosphorimager.
-
The amount of radioactivity incorporated provides a quantitative measure of trehalose uptake and its utilization in cell wall biosynthesis[4][6].
-
Quantitative Data on Trehalose Transport:
| Organism | Transporter | Radiolabel | Kₘ (mM) | Vₘₐₓ (pmol/min/oocyte) | Reference |
| Polypedilum vanderplanki | TRET1 | Not specified | 114.5 ± 27.9 | 522.9 ± 51.6 | [7] |
| Mycobacterium smegmatis | LpqY-SugABC | [¹⁴C]Trehalose | - | - | [8] |
Insect Physiology: Fueling Flight
Trehalose is the primary sugar in the hemolymph of most insects, serving as a crucial energy source for flight. Radiolabeled trehalose has been used to study the dynamics of its synthesis, transport, and utilization during this energy-demanding activity. Studies have shown a rapid conversion of injected [¹⁴C]glucose into trehalose in the fat body of insects like the blowfly and locust[2]. During flight, there is a continuous decline in blood trehalose levels, indicating that its utilization by the flight muscles exceeds its rate of synthesis, ultimately leading to exhaustion[2][9].
Quantitative Data on Trehalose Metabolism During Insect Flight:
| Insect Species | Radiolabel | Observation | Reference |
| Blowfly (Phormia regina) | [¹⁴C]Glucose | Rapid conversion to blood trehalose. | [2] |
| Locust (Schistocerca gregaria) | [¹⁴C]Glucose | Rapid conversion to blood trehalose. | [2] |
| Drosophila | [¹³C]Glucose | 16% of circulating trehalose becomes labeled. | [5] |
Cryopreservation: Protecting Cells from the Cold
The cryoprotective properties of trehalose are well-documented. However, its low permeability across mammalian cell membranes has been a significant hurdle. Radiolabeled trehalose has been instrumental in developing and validating methods to deliver trehalose into cells to enhance their survival during freezing. Studies have shown that by inducing transient pores in the cell membrane, significant intracellular concentrations of trehalose can be achieved, leading to improved post-thaw viability[10].
Quantitative Data on Trehalose-mediated Cryopreservation:
| Cell Type | Trehalose Loading Method | Intracellular Trehalose (M) | Post-thaw Viability | Reference |
| 3T3 Fibroblasts | Staphylococcus aureus α-hemolysin | 0.2 | >80% | [10] |
| Human Keratinocytes | Staphylococcus aureus α-hemolysin | 0.2 | >70% | [10] |
| Fibroblasts | Freezing-induced uptake | >0.1 | - | [11] |
Neurobiology: A Potential Therapeutic for Neurodegenerative Diseases
Recent research has explored the potential of trehalose in the treatment of neurodegenerative disorders such as Alzheimer's and Huntington's diseases. Trehalose is believed to exert its neuroprotective effects by promoting autophagy and inhibiting the aggregation of misfolded proteins. Radiolabeled molecules have been used to study the metabolism and trafficking of proteins like the amyloid precursor protein (APP) in the presence of trehalose[12].
Quantitative Data on Trehalose and Amyloid-β Aggregation:
| Aβ Peptide | Trehalose Effect | Quantitative Measure | Reference |
| Aβ(1-42) | Reduced binding to lipid membrane | 0.67 ± 0.05 nm (control) vs 0.49 ± 0.03 nm (100 mM Trehalose) | [13] |
| Aβ(1-42) | Attenuated aggregation | Fluorescence intensity reduced to ~60% of control | [14] |
Conclusion
Radiolabeled trehalose has proven to be an indispensable tool in a wide array of scientific disciplines. From its early use in deciphering metabolic pathways to its current application in the development of novel diagnostic and therapeutic strategies, the ability to trace this unique disaccharide has provided profound insights into fundamental biological processes. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers to effectively utilize radiolabeled trehalose in their own investigations, continuing the legacy of discovery that this remarkable molecule has inspired. As synthetic and analytical techniques continue to advance, the future applications of radiolabeled trehalose are bound to expand, promising further breakthroughs in our understanding of the natural world.
References
- 1. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Chemoenzymatic radiosynthesis of 2-deoxy-2-[18F]fluoro-d-trehalose ([18F]-2-FDTre): A PET radioprobe for in vivo tracing of trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila | PLOS Biology [journals.plos.org]
- 6. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The trehalose-specific transporter LpqY-SugABC is required for antimicrobial and anti-biofilm activity of trehalose analogues in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood trehalose and flight metabolism in the blowfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of the Influence of Trehalose on Amyloid-β Binding to Membranes by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Alzheimer amyloid β aggregation by polyvalent trehalose - PMC [pmc.ncbi.nlm.nih.gov]
The Distinctive Nature of Trehalose: A Technical Guide to its Fundamental Differences from Other Disaccharides
For Immediate Release
Abstract
Trehalose (B1683222), a naturally occurring disaccharide, exhibits a unique combination of structural, metabolic, and physiological properties that set it apart from other common disaccharides such as sucrose (B13894), lactose (B1674315), and maltose (B56501). Its exceptional stability, protein-stabilizing capabilities, and unique role in inducing cellular autophagy have positioned it as a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core differences between trehalose and its counterparts, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
Disaccharides are a class of carbohydrates formed by the linkage of two monosaccharide units. While many, like sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar), are primarily known as energy sources, trehalose possesses a far more versatile functional profile.[1][2][3][4] Found in a wide array of organisms from bacteria and fungi to plants and invertebrates, trehalose serves as a crucial protectant against environmental stressors such as desiccation and extreme temperatures.[5] Its unique chemical structure underpins its remarkable stability and biological functions, making it a highly valuable excipient in the pharmaceutical industry for stabilizing biologics, including monoclonal antibodies, vaccines, and peptides.[6][7]
Structural and Physicochemical Differences
The primary distinction between trehalose and other disaccharides lies in its glycosidic bond. Trehalose is formed by an α,α-1,1 glycosidic bond between two α-glucose units.[6] This bond involves the anomeric carbons of both glucose molecules, rendering trehalose a non-reducing sugar.[3] This is in stark contrast to maltose (α-1,4 linkage between two glucose units) and lactose (β-1,4 linkage between galactose and glucose), which are reducing sugars because they possess a free anomeric carbon.[3] Sucrose (α-1,2 linkage between glucose and fructose) is also a non-reducing sugar, but its bond is significantly more susceptible to acid hydrolysis.[6][8]
The α,α-1,1 linkage endows trehalose with exceptional stability. It is highly resistant to acid hydrolysis and remains stable at high temperatures, even in acidic conditions.[6][8] This stability is a key factor in its application in pharmaceutical formulations. Furthermore, trehalose has the highest glass transition temperature (Tg) among the common disaccharides, which is a critical parameter for stability in lyophilized (freeze-dried) formulations.[6][8] A higher Tg allows for storage at higher temperatures without the risk of the amorphous matrix collapsing, which would compromise the stability of the embedded protein.[6][8]
Table 1: Comparative Physicochemical Properties of Disaccharides
| Property | Trehalose | Sucrose | Lactose | Maltose |
| Monosaccharide Units | α-Glucose + α-Glucose | α-Glucose + β-Fructose | β-Galactose + α/β-Glucose | α-Glucose + α-Glucose |
| Glycosidic Bond | α,α-1,1 | α-1,β-2 | β-1,4 | α-1,4 |
| Reducing Sugar | No | No | Yes | Yes |
| Molar Mass ( g/mol ) | 342.30 | 342.30 | 342.30 | 342.30 |
| Glass Transition Temp (Tg, anhydrous) | 110-120°C[6][8] | ~65-70°C[5][9] | ~101°C | ~100°C |
| Freeze Conc. Tg (Tg') | ~ -29°C (approx. 3°C higher than sucrose)[6][8] | ~ -32°C[9] | N/A | N/A |
| Solubility in Water ( g/100g at 20°C) | ~68.9 | ~203.9[10] | ~21.6 | ~108.0 |
| Relative Sweetness (Sucrose = 100) | ~45 | 100 | ~16 | ~33 |
| Acid Stability (pH 3.5, 1 hr) | >99% remaining[6][8] | ~0% remaining[6][8] | - | - |
Metabolic and Physiological Distinctions
In humans, disaccharides are broken down into their constituent monosaccharides by specific enzymes in the small intestine. Sucrose is hydrolyzed by sucrase, lactose by lactase, and maltose by maltase. Similarly, trehalose is broken down into two glucose molecules by the enzyme trehalase.[7] While most of the global population can digest sucrose and maltose, a significant portion has lactase deficiency. Trehalase deficiency is considered rare.
The most profound physiological difference is the role of trehalose as a potent inducer of autophagy. Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. This process is crucial for maintaining cellular homeostasis and is implicated in numerous diseases, including neurodegenerative disorders.
Trehalose-Induced Autophagy Signaling Pathway
Trehalose is known to induce autophagy through an mTOR (mechanistic target of rapamycin)-independent pathway, which is a key signaling node that typically suppresses autophagy.[7][11][12] The primary mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][13][14][15]
The proposed mechanism is as follows:
-
Cellular Uptake : Trehalose is taken up by cells through endocytic pathways and accumulates in lysosomes.[14][15]
-
Lysosomal Stress : The accumulation of trehalose in lysosomes causes a mild lysosomal stress, characterized by a slight increase in lysosomal pH.[14][15]
-
mTORC1 Inactivation : This perturbation of lysosomal function leads to the inactivation of the mTORC1 complex, which is located on the lysosomal surface and is a negative regulator of TFEB.[14][15]
-
TFEB Activation : With mTORC1 inhibited, TFEB is dephosphorylated. This allows it to translocate from the cytoplasm into the nucleus.[13][14][15]
-
Gene Transcription : In the nucleus, TFEB activates the transcription of a network of genes involved in autophagy and lysosome biogenesis, leading to enhanced cellular clearance capacity.[6][13]
Additionally, some studies suggest a role for the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in trehalose-induced autophagy, where trehalose can upregulate the expression of key MAPK members like ERK, JNK, and p38, which can, in turn, promote the expression of autophagy-related genes.[16][17]
Applications in Drug Development and Formulation
The unique properties of trehalose make it an exceptionally powerful excipient in the formulation of biopharmaceuticals. Its primary role is as a stabilizer, protecting proteins and other biologics from degradation during manufacturing processes like lyophilization, as well as during long-term storage.[6][7]
Mechanisms of Protein Stabilization:
-
Water Replacement Hypothesis: During dehydration (e.g., freeze-drying), trehalose molecules are thought to form hydrogen bonds with the protein surface, acting as a surrogate for the water molecules that are removed. This helps to maintain the native conformation of the protein.
-
Vitrification Hypothesis: Trehalose forms a highly viscous, amorphous glassy matrix upon drying.[9] This glassy state immobilizes the protein, preventing unfolding and aggregation by severely restricting molecular mobility. The high Tg of trehalose is critical for the effectiveness of this mechanism.[5][6]
-
Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein surface. This thermodynamic effect leads to a more compact, stable protein conformation.[5]
Products that benefit from stabilization with trehalose include monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), fusion proteins, peptides, and vaccines.[6]
Experimental Protocols
Comparative Analysis of Disaccharides by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation, identification, and quantification of sugars.
-
Objective: To separate and quantify trehalose, sucrose, lactose, and maltose in a mixed standard solution or a pharmaceutical formulation.
-
Methodology:
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used.
-
Column: An aminopropyl-functionalized column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for carbohydrate analysis.
-
Mobile Phase: An isocratic mobile phase consisting of an acetonitrile/water mixture is used. A common ratio is 75:25 (v/v) or 80:20 (v/v).[18]
-
Sample Preparation:
-
Standard Solution: Prepare a mixed standard solution containing known concentrations (e.g., 5 mg/mL) of trehalose, sucrose, lactose, and maltose in the mobile phase.
-
Test Sample: Dissolve the pharmaceutical formulation in the mobile phase to a suitable concentration. The sample may require filtration through a 0.45 µm filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 2.0 mL/min.[18]
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify peaks based on the retention times of the standards. Quantify the amount of each disaccharide by comparing the peak area in the sample to a calibration curve generated from the standard solutions.
-
Assessment of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material, providing critical information on protein stability.[19][20]
-
Objective: To determine and compare the thermal transition temperature (melting temperature, Tm) or glass transition temperature (Tg) of a protein formulation containing different disaccharides.[20]
-
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Dialyze the protein against the desired formulation buffer.
-
Prepare samples of the protein (e.g., 1 mg/mL) mixed with a specific concentration of the disaccharide (e.g., 100 mM trehalose, sucrose, etc.).
-
Accurately load a small volume (e.g., 10-20 µL) of the protein-disaccharide solution into a DSC sample pan. An equivalent volume of the formulation buffer (without protein) is loaded into a reference pan.
-
Hermetically seal the pans.
-
-
DSC Run:
-
Place the sample and reference pans into the calorimeter cell.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Scan to a final temperature (e.g., 100°C) at a constant heating rate (e.g., 1°C/min or 10°C/min).[21]
-
-
Data Analysis:
-
A thermogram is generated, plotting heat flow versus temperature.
-
The peak of the endothermic transition corresponds to the protein's melting temperature (Tm). A higher Tm indicates greater thermal stability.
-
For lyophilized samples, the midpoint of the shift in the baseline corresponds to the glass transition temperature (Tg).
-
-
Conclusion
Trehalose is not merely another disaccharide; its unique α,α-1,1 glycosidic bond confers exceptional chemical stability and a distinct three-dimensional structure that drives its unique physiological functions. These properties differentiate it fundamentally from sucrose, lactose, and maltose. For drug development professionals, its superior ability to stabilize proteins and biologics, particularly in the solid state, makes it an invaluable excipient. For researchers, its role as a potent, mTOR-independent activator of autophagy opens up exciting therapeutic avenues for diseases characterized by protein aggregation and cellular dysfunction. A thorough understanding of these core differences is essential for leveraging the full potential of this remarkable sugar in both research and pharmaceutical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. jackwestin.com [jackwestin.com]
- 4. aklectures.com [aklectures.com]
- 5. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose, an mTOR-Independent Inducer of Autophagy, Inhibits Human Cytomegalovirus Infection in Multiple Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Dietary Trehalose Activates Autophagy Potentially Via MAPK Signaling Pathway to Alleviate Oxidative Stress Induced by Air Exposure Stress in Chinese Mitten Crab (Eriocheir sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary Trehalose Activates Autophagy Potentially Via MAPK Signaling Pathway to Alleviate Oxidative Stress Induced by Air Exposure Stress in Chinese Mitten Crab (Eriocheir sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The stabilisation of purified, reconstituted P-glycoprotein by freeze drying with disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Trehalose C14: A Technical Guide for Probing Carbohydrate Uptake Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, plays a vital role in the metabolism and survival of a wide range of organisms, from bacteria and yeast to plants and invertebrates. Its unique chemical properties and involvement in crucial biological processes have made it a subject of intense research. The use of radiolabeled trehalose, specifically with Carbon-14 (¹⁴C), provides a powerful tool to investigate the intricacies of carbohydrate uptake, transport, and metabolic fate within cellular systems. This technical guide offers an in-depth exploration of the application of Trehalose C14 as a probe, providing researchers with the necessary knowledge to design and execute robust experiments for studying carbohydrate uptake pathways.
Quantitative Data on Trehalose Transport
The kinetic parameters of trehalose transport, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing transporter proteins and understanding the efficiency of trehalose uptake. While comprehensive data across a wide variety of cell types is still an active area of research, studies on specific organisms provide valuable insights.
| Organism/Cell Type | Transporter | Substrate | Km (mM) | Vmax (pmol/min per oocyte) | Reference |
| Anopheles gambiae | TRET1 | Trehalose | 45.74 ± 3.58 | Not Reported | [1] |
| Bombyx mori | TRET1 | Trehalose | 71.58 ± 6.45 | Not Reported | [1] |
| Apis mellifera | TRET1 | Trehalose | 9.42 ± 2.37 | Not Reported | [1] |
| Drosophila melanogaster | TRET1 | Trehalose | 10.94 ± 7.70 | Not Reported | [1] |
| Polypedilum vanderplanki | TRET1 | Trehalose | 114.5 ± 27.9 | 522.9 ± 51.6 | [2] |
| Glioblastoma U373-MG cells | Not Specified | Trehalose | Not Reported | Not Reported | [3] |
Note: The Vmax values for the insect TRET1 transporters were not explicitly stated in the provided reference. The data for glioblastoma cells indicates trehalose uptake but does not provide specific kinetic parameters.
Experimental Protocols
The following are detailed methodologies for conducting ¹⁴C-trehalose uptake experiments. These protocols are based on established techniques for radiolabeled substrate uptake assays and can be adapted for specific cell types and experimental questions.
Protocol 1: ¹⁴C-Trehalose Uptake Assay in Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
¹⁴C-Trehalose (specific activity to be determined based on experimental needs)
-
Unlabeled trehalose (for competition experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation for Uptake:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove residual medium.
-
Pre-incubate the cells with uptake buffer for 15-30 minutes at 37°C to allow them to equilibrate.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing ¹⁴C-trehalose at the desired final concentration in pre-warmed uptake buffer. For competition experiments, also prepare solutions with a high concentration of unlabeled trehalose.
-
Aspirate the pre-incubation buffer and add the ¹⁴C-trehalose uptake solution to each well to initiate the uptake.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination and Washing:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular ¹⁴C-trehalose.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each well (determined by a separate protein assay, e.g., BCA assay) or to the cell number.
-
Plot the uptake of ¹⁴C-trehalose over time.
-
For kinetic studies, perform the assay with varying concentrations of ¹⁴C-trehalose to determine Km and Vmax values.
-
Protocol 2: ¹⁴C-Trehalose Uptake Assay in Suspension Cells (e.g., Yeast)
Materials:
-
Suspension cells (e.g., yeast strain of interest)
-
Growth medium
-
Washing buffer (e.g., ice-cold PBS or appropriate buffer for the cell type)
-
Uptake buffer
-
¹⁴C-Trehalose
-
Unlabeled trehalose
-
Microcentrifuge tubes
-
Filtration apparatus with glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Grow cells in liquid culture to the desired growth phase (e.g., mid-log phase).
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold washing buffer to remove residual medium.
-
-
Cell Resuspension: Resuspend the cell pellet in uptake buffer to a known cell density.
-
Pre-incubation: Pre-incubate the cell suspension at the desired temperature (e.g., 30°C for yeast) for 10-15 minutes.
-
Uptake Initiation:
-
Add ¹⁴C-trehalose to the cell suspension to the final desired concentration.
-
-
Incubation: Incubate the cell suspension with gentle agitation for a defined time course.
-
Uptake Termination and Filtration:
-
At each time point, take an aliquot of the cell suspension and rapidly filter it through a glass fiber filter using a vacuum filtration apparatus.
-
Immediately wash the filter with a large volume of ice-cold washing buffer to remove extracellular ¹⁴C-trehalose.
-
-
Scintillation Counting:
-
Place the filter in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the CPM values to the number of cells in the aliquot.
-
Analyze the data as described for adherent cells.
-
Signaling Pathways and Experimental Workflows
The uptake and metabolism of trehalose are intricately linked to cellular signaling pathways that regulate growth, stress response, and energy homeostasis. Visualizing these pathways and the experimental workflows to study them is crucial for a comprehensive understanding.
Trehalose Biosynthesis and Signaling in Yeast
References
The Unparalleled Stability of Trehalose: A Deep Dive into the 1,1-α,α-Glycosidic Linkage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The remarkable stability of trehalose (B1683222), a naturally occurring disaccharide, is of significant interest in the fields of biochemistry, pharmacology, and food science. Its ability to protect biological structures from environmental stresses such as desiccation, freezing, and heat has made it a valuable excipient in the formulation of therapeutic proteins and a key molecule in understanding anhydrobiosis. The source of this exceptional stability lies in its unique chemical structure, specifically the 1,1-α,α-glycosidic linkage that joins its two glucose units. This technical guide provides a comprehensive analysis of the structural basis for trehalose's stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Structural Cornerstone: The 1,1-α,α-Glycosidic Bond
Trehalose is a non-reducing disaccharide composed of two α-D-glucose molecules. Unlike more common disaccharides such as sucrose (B13894) and lactose, which possess 1,2- or 1,4-glycosidic linkages, trehalose is distinguished by a 1,1-α,α-glycosidic bond.[1][2][3][4] This linkage joins the anomeric carbons of both glucose units, resulting in a symmetrical structure with no free hemiacetal group. This seemingly subtle difference in chemical architecture has profound implications for its chemical reactivity and physical properties.
The absence of a hemiacetal group renders trehalose non-reducing, meaning it does not readily participate in Maillard reactions or glycation with amino acids in proteins.[1][4] This is a critical advantage in the formulation of protein-based drugs, where such reactions can lead to degradation and loss of therapeutic efficacy.
dot
Caption: Chemical structure of trehalose highlighting the 1,1-α,α-glycosidic linkage.
Quantitative Analysis of Trehalose Stability
The superior stability of the 1,1-α,α-glycosidic linkage in trehalose compared to the glycosidic bonds in other disaccharides has been quantified through various experimental approaches. The most striking evidence comes from hydrolysis rate studies.
Hydrolysis Stability
The spontaneous hydrolysis of the glycosidic bond is a key degradation pathway for disaccharides. The half-life for the spontaneous hydrolysis of trehalose in water at 25°C is estimated to be 6.6 million years, a stark contrast to the 440-year half-life of sucrose under the same conditions.[1][3] This remarkable difference underscores the intrinsic stability of the 1,1-α,α-glycosidic bond.
| Disaccharide | Glycosidic Linkage | Half-life for Spontaneous Hydrolysis (25°C) | Reference |
| Trehalose | 1,1-α,α | 6,600,000 years | [1][3] |
| Sucrose | α-1,β-2 | 440 years | [1][3] |
Table 1: Comparison of the half-lives for spontaneous hydrolysis of trehalose and sucrose.
The activation energy required for the acid-catalyzed hydrolysis of trehalose is also significantly higher than that for other disaccharides, further demonstrating its resistance to cleavage.
Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique used to assess the thermal stability of molecules. The glass transition temperature (Tg) is a key parameter derived from DSC analysis, representing the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. A higher Tg is generally associated with greater stability in the amorphous state, which is crucial for the long-term storage of lyophilized formulations.
Studies comparing trehalose and sucrose have shown that trehalose generally exhibits a higher Tg, indicating superior stability at lower temperatures around the glass transition.[5][6][7] However, at higher temperatures, the denaturation temperature (Tden) of proteins in the presence of these sugars can vary, with some studies showing sucrose to have a better stabilizing effect at high temperatures, potentially due to more direct binding to the protein surface.[2][5][6][7]
| Property | Trehalose | Sucrose | Significance | Reference |
| Glass Transition Temperature (Tg) | Higher | Lower | Indicates greater stability in the amorphous state | [5][6][7] |
| Protein Denaturation Temperature (Tden) | Varies | Varies | Dependent on protein and water content | [2][5][6][7] |
Table 2: General comparison of thermal properties of trehalose and sucrose.
The "Clam Shell" Conformation and its Protective Mechanism
The stability of trehalose is not solely due to the strength of its glycosidic bond but also to the overall conformation it adopts in solution. The 1,1-α,α-linkage allows the two glucose rings to adopt a relatively rigid, bent conformation often described as a "clam shell." This structure is more stable and less flexible than the more open and extended conformation of sucrose.[8][9]
This unique conformation is believed to be key to its bioprotective effects. The "clam shell" structure allows trehalose to interact favorably with the polar headgroups of lipid membranes, effectively replacing water molecules during dehydration and preventing membrane fusion and phase transitions.[8][9]
dot
Caption: Logical relationship between the 1,1-α,α-glycosidic linkage and the stability of trehalose.
Experimental Protocols
Acid Hydrolysis of Disaccharides
This protocol provides a general method for comparing the rate of acid hydrolysis of trehalose and other disaccharides.
Materials:
-
Trehalose solution (1% w/v)
-
Sucrose solution (1% w/v)
-
Other disaccharide solutions for comparison (e.g., lactose, maltose)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate solution (5% w/v)
-
Benedict's reagent
-
Water bath
-
Test tubes
-
Pipettes
Procedure:
-
Label two sets of test tubes for each disaccharide being tested.
-
To one set of test tubes, add 3 mL of the disaccharide solution and 1 mL of 2 M HCl.
-
To the other set of test tubes (control), add 3 mL of the disaccharide solution and 1 mL of deionized water.
-
Place all test tubes in a boiling water bath for 10 minutes.
-
After heating, cool the test tubes to room temperature.
-
Neutralize the acid in the first set of test tubes by adding sodium bicarbonate solution dropwise until effervescence ceases.
-
To all test tubes, add 2 mL of Benedict's reagent.
-
Place all test tubes in a boiling water bath for 5 minutes.
-
Observe and record any color changes. A change from blue to green, yellow, orange, or brick-red indicates the presence of reducing sugars, signifying that hydrolysis has occurred.
Expected Results: The trehalose solution with acid will show little to no color change, indicating its resistance to hydrolysis. The sucrose solution with acid will show a significant color change, indicating hydrolysis into its constituent monosaccharides, glucose and fructose (B13574) (both reducing sugars).
dot
References
- 1. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Function of Trehalose in Stress Response Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222) is a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1 glycosidic bond.[1][2] Found in a wide array of organisms—including bacteria, fungi, yeast, invertebrates, and plants—trehalose is a multifunctional molecule renowned for its extraordinary ability to protect cells and biomolecules from damage induced by various environmental stressors.[3][4] Organisms capable of surviving complete dehydration, a state known as anhydrobiosis, often accumulate significant quantities of trehalose.[3][5] Its unique physicochemical properties allow it to serve as an osmoprotectant, chemical chaperone, and energy source, making it a subject of intense research and a valuable excipient in the pharmaceutical industry.[4][6][7]
This technical guide provides an in-depth exploration of the core mechanisms by which trehalose confers stress tolerance, details the key metabolic pathways involved, presents quantitative data on its accumulation, outlines essential experimental protocols for its study, and discusses its applications in drug development.
Core Mechanisms of Trehalose-Mediated Stress Protection
Trehalose protects cellular structures, particularly proteins and membranes, through several interconnected mechanisms. During stress conditions like dehydration, freezing, or extreme heat, cellular components are prone to denaturation and aggregation. Trehalose mitigates this damage primarily through the Water Replacement Hypothesis and the Vitrification Hypothesis .
-
Water Replacement Hypothesis: This theory posits that during dehydration, trehalose molecules directly substitute for water, forming hydrogen bonds with the polar residues of proteins and the head groups of membrane phospholipids.[4][8] This interaction preserves the native conformation of proteins and maintains the integrity and fluidity of lipid bilayers, preventing the damaging phase transitions and fusion that would otherwise occur upon water removal and subsequent rehydration.[5][9][10]
-
Vitrification (Glass Formation): Trehalose has the highest glass transition temperature (Tg) among common disaccharides, between 110°C and 120°C.[2][7] Upon drying, it forms a highly viscous, amorphous glassy matrix.[11][12] This glassy state immobilizes macromolecules, effectively preventing protein unfolding, aggregation, and membrane fusion by severely restricting molecular mobility.[12][13] While vitrification is crucial, it is most effective when combined with the direct hydrogen bonding interactions described by the water replacement hypothesis.[12]
-
Chemical Chaperone and Antioxidant Activity: Trehalose also functions as a chemical chaperone, preventing the aggregation of misfolded proteins.[14] Furthermore, it can act as a scavenger of free radicals, reducing oxidative damage to proteins and lipids during stress.[4][14]
Trehalose Metabolism and Signaling
The primary route for trehalose synthesis in eukaryotes and many prokaryotes is a two-step process involving the enzymes Trehalose-6-Phosphate Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP).[1][3]
-
UDP-Glucose + Glucose-6-Phosphate → Trehalose-6-Phosphate (T6P) + UDP (Catalyzed by TPS)
-
Trehalose-6-Phosphate (T6P) + H₂O → Trehalose + Pi (Catalyzed by TPP)
In many organisms, the intermediate metabolite, Trehalose-6-Phosphate (T6P), acts as a crucial signaling molecule.[1] In plants, T6P levels correlate with sucrose (B13894) availability and are thought to be a key regulator of sugar metabolism, growth, and development.[1][6] Under stress, the expression of TPS and TPP genes is often upregulated, leading to the accumulation of trehalose.[6]
In yeast, the TPS1 gene is critical not only for trehalose synthesis but also for the proper regulation of glycolysis.[15] In fungi, the trehalose biosynthetic pathway is linked to metabolism, cell wall integrity, stress response, and virulence, making it a potential target for antifungal drug development.[16]
Quantitative Data on Trehalose Function
The protective effects of trehalose are often concentration-dependent. Organisms adapted to extreme stress can accumulate trehalose to very high levels, sometimes representing over 20% of their dry weight.[8] The following tables summarize quantitative data from various studies.
Table 1: Trehalose-Mediated Protein and Cell Stabilization
| System Studied | Stress Condition | Trehalose Concentration | Observation |
|---|---|---|---|
| RNase A | Thermal Denaturation (pH 2.5) | 2 M | Increased transition temperature by 18°C and Gibbs free energy by 4.8 kcal mol⁻¹.[17] |
| Phospholipid Bilayers | Dehydration | 0.3 g trehalose / g lipid | Achieved full protection against phase transition during rehydration.[8] |
| Human Hepatocytes | Cryopreservation (in 10% DMSO) | 200 mM | Improved cell viability from 47% (control) to 63%.[18] |
| Lysozyme (B549824) | Lyophilization (Freeze-drying) | Optimal (not specified) | Hydrogen bonding between trehalose and lysozyme was confirmed as a prerequisite for stabilization.[13] |
| Saccharomyces cerevisiae | Heat Stress (40°C) | Not specified | Total amount of trehalose increases dramatically after 1 hour of exposure.[16] |
Table 2: Physicochemical Properties of Trehalose vs. Sucrose
| Property | Trehalose | Sucrose | Significance in Formulations |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 110-120°C | ~62°C | Higher Tg allows for storage of lyophilized products at higher temperatures without loss of stability.[2][7] |
| Freeze Conc. Glass Trans. Temp. (Tg') | ~ -29°C | ~ -32°C | A higher Tg' can reduce primary drying time during lyophilization by ~13% for every 1°C difference.[2][7] |
| Chemical Stability (pH 3.5, 1 hr) | >99% remains | ~0% remains | More stable in acidic conditions, allowing for a wider range of formulation pH.[2][7] |
| Bond Type | α,α-1,1 glycosidic | α,β-1,2 glycosidic | Non-reducing nature prevents Maillard reactions with amino groups in proteins.[2][19] |
Key Experimental Protocols
Protocol: Quantification of Trehalose by HPLC-RID
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for quantifying trehalose in biological samples.[20][21]
1. Sample Preparation (e.g., from Yeast Cells):
- Harvest a known quantity of cells by centrifugation.
- Perform cell lysis (e.g., bead beating, sonication) in a suitable buffer.
- Precipitate proteins and other macromolecules by adding a solvent like ethanol (B145695) or by heat treatment, followed by centrifugation.
- Collect the supernatant containing soluble sugars.
- Filter the supernatant through a 0.2 µm syringe filter to remove particulate matter.[22]
2. HPLC Analysis:
- Column: Use a column suitable for sugar analysis, such as a Sugar Pack-1 column (300 mm × 6.5 mm).[22]
- Mobile Phase: An isocratic mobile phase, such as 0.1% EDTA-calcium solution, is often used.[22]
- Flow Rate: A typical flow rate is around 0.35-0.5 mL/min.[22][23]
- Temperature: Maintain the column at an elevated temperature (e.g., 75°C) and the RID at a stable temperature (e.g., 55°C) to ensure reproducible results.[22]
- Detection: Refractive Index Detector (RID).
- Quantification: Prepare a standard curve using known concentrations of pure trehalose (e.g., 0-5 mg/mL).[22] Calculate the trehalose concentration in the sample by comparing its peak area to the standard curve.
Note: For samples with very low trehalose concentrations, more sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may be required.[20][21] The LC-MS/MS assay is the most sensitive, with a limit of quantification (LOQ) of 28 nM, compared to 21 µM for enzymatic assays and 2.2 mM for HPLC-RID.[20][21]
Protocol: Assessing Stress Tolerance in Microorganisms
A spot assay is a simple, semi-quantitative method to assess the viability of microorganisms like Saccharomyces cerevisiae under various stress conditions.
1. Culture Preparation:
- Grow the microbial strain(s) of interest in a suitable liquid medium (e.g., YPD for yeast) to the mid-logarithmic phase.
- Wash the cells with sterile water or saline and resuspend them to a standardized optical density (e.g., OD₆₀₀ = 1.0).
2. Serial Dilution:
- Prepare a series of 10-fold dilutions of the cell suspension (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.
3. Plating (Spotting):
- Prepare agar (B569324) plates with the appropriate medium. One plate will serve as a non-stress control. Other plates will contain the stressor (e.g., high salt concentration for osmotic stress, ethanol for chemical stress).
- Spot a small volume (e.g., 5 µL) of each dilution onto the control and stress plates.
- Allow the spots to dry completely before inverting the plates.
4. Incubation and Analysis:
- Incubate the plates at the appropriate temperature for a set period (e.g., 2-3 days for yeast).
- Document the results by photographing the plates.
- Compare the growth of the spots on the stress plates to the control plate. A higher tolerance to the stress is indicated by growth at higher dilutions. This method is effective for comparing the stress tolerance of different strains (e.g., wild-type vs. a mutant deficient in trehalose synthesis).[24]
Applications in Drug Development and Biotechnology
The exceptional stabilizing properties of trehalose make it a valuable excipient in the pharmaceutical and biotechnology industries.[25]
-
Stabilization of Biologics: Trehalose is widely used in the formulation of therapeutic proteins, monoclonal antibodies (mAbs), and vaccines to prevent aggregation and maintain activity during manufacturing, storage, and lyophilization.[2][7][11] Commercial products containing trehalose include Herceptin®, Avastin®, and Advate®.[25]
-
Cryopreservation: Trehalose is used to supplement standard cryoprotectants like DMSO to improve the post-thaw viability and function of cells, tissues, and stem cells.[18][26] It protects membranes and proteins from damage caused by ice crystal formation and high solute concentrations.[18]
-
Drug Delivery and Formulations: Its stability and non-reactivity make it suitable for various formulations, including parenteral (injectable) preparations and solid dosage forms like quick-dissolving tablets.[25][27]
Conclusion
Trehalose is a remarkable disaccharide whose function extends far beyond that of a simple energy source. Its ability to protect cellular components under extreme environmental stress is mediated by a combination of direct molecular interactions and the formation of a protective glassy matrix. The signaling role of its precursor, T6P, adds another layer of complexity, integrating stress responses with cellular metabolism and development. A thorough understanding of these mechanisms, supported by robust quantitative and experimental analysis, is crucial for leveraging the full potential of trehalose in basic research and for advancing its applications in drug formulation, cryopreservation, and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of trehalose in cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose biosynthesis in response to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preservation of membranes in anhydrobiotic organisms: the role of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trehalose Metabolism and Signaling | Annual Reviews [annualreviews.org]
- 20. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantification of trehalose [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Methods for studying microbial acid stress responses: from molecules to populations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trehalose: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trehalose - CD Formulation [formulationbio.com]
Initial Investigations into the Biosynthesis of Trehalose in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in the microbial world, playing a crucial role as a protectant against a variety of environmental stresses, including osmotic shock, desiccation, and extreme temperatures. The initial investigations into how bacteria synthesize this remarkable sugar laid the groundwork for our current understanding of microbial stress response and opened avenues for biotechnological applications and the development of novel antimicrobial agents. This technical guide provides an in-depth look at the seminal discoveries of the key trehalose biosynthesis pathways in bacteria, focusing on the core experimental methodologies and quantitative data from these foundational studies.
Core Biosynthetic Pathways
Initial research in bacteria, primarily in Escherichia coli and other model organisms, led to the elucidation of three major enzymatic pathways for trehalose biosynthesis.
The OtsA-OtsB Pathway: Synthesis from Glucose Phosphates
The most widespread and arguably most studied pathway involves the sequential action of two enzymes: trehalose-6-phosphate (B3052756) synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB). This pathway was first characterized in detail in Escherichia coli as an osmoregulatory response.[1]
-
OtsA (Trehalose-6-phosphate synthase): This enzyme catalyzes the transfer of a glucosyl group from a nucleotide sugar donor, typically UDP-glucose, to glucose-6-phosphate, forming trehalose-6-phosphate.
-
OtsB (Trehalose-6-phosphate phosphatase): This enzyme then dephosphorylates trehalose-6-phosphate to yield free trehalose and inorganic phosphate (B84403).
The TreY-TreZ Pathway: Synthesis from α-Glucans
A second pathway, initially discovered in Arthrobacter sp. Q36, utilizes intracellular α-glucans like glycogen (B147801) as a substrate. This two-enzyme system consists of maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ).
-
TreY (Maltooligosyltrehalose synthase): This enzyme acts on the reducing end of an α-1,4-glucan chain, converting the terminal α-1,4-glycosidic bond into an α,α-1,1-glycosidic bond, thereby forming a maltooligosyltrehalose intermediate.
-
TreZ (Maltooligosyltrehalose trehalohydrolase): This hydrolase then cleaves the maltooligosyltrehalose, releasing free trehalose and a shortened α-glucan chain.
The TreS Pathway: Direct Conversion from Maltose (B56501)
The simplest pathway, involving a single enzyme, trehalose synthase (TreS), was first identified in Pimelobacter sp. R48.[1][2][3] This enzyme catalyzes the reversible isomerization of maltose to trehalose.
-
TreS (Trehalose synthase): This enzyme intramolecularly converts the α-1,4-glycosidic bond of maltose into the α,α-1,1-glycosidic bond of trehalose.
Quantitative Data from Initial Investigations
The following tables summarize key quantitative findings from the early research on these biosynthetic pathways.
Table 1: Induction of Trehalose-6-Phosphate Synthase (OtsA) Activity in E. coli under Osmotic Stress
| E. coli Strain | Growth Medium NaCl Concentration (M) | Specific Activity (nmol/min/mg protein) | Fold Induction |
| Wild Type | 0.05 | 1.5 | 1.0 |
| Wild Type | 0.3 | 7.5 | 5.0 |
| Wild Type | 0.5 | 10.5 | 7.0 |
| otsA mutant | 0.5 | <0.1 | - |
Data adapted from Giaever et al., 1988.[1]
Table 2: Conversion of Maltose to Trehalose by Purified Trehalose Synthase (TreS) from Pimelobacter sp. R48
| Temperature (°C) | Optimal pH | Maximum Yield of Trehalose from Maltose (%) |
| 5 | 7.5 | 81.8 |
| 15 | 7.5 | 80.9 |
| 25 | 7.5 | 76.7 |
Data adapted from Nishimoto et al., 1996.[2][3]
Table 3: Substrate Specificity of Maltooligosyltrehalose Synthase (TreY) from Arthrobacter sp. Q36
| Substrate (Maltooligosaccharide) | Km (mM) |
| Maltotetraose | 22.9 |
| Maltopentaose | 8.7 |
| Maltohexaose | 1.4 |
| Maltoheptaose | 0.9 |
Data adapted from Nakada et al., 1995.
Experimental Protocols from Foundational Studies
The following sections provide detailed methodologies as described in the initial publications, offering insight into the techniques used to first characterize these pathways.
Experimental Workflow for Characterizing a Novel Biosynthetic Pathway
Protocol 1: Assay for Trehalose-6-Phosphate Synthase (OtsA) Activity
This protocol is based on the methods described by Giaever et al. (1988) for measuring OtsA activity in E. coli.[1]
-
Preparation of Cell-Free Extracts:
-
Grow E. coli cells to the mid-exponential phase in a defined minimal medium with varying concentrations of NaCl (e.g., 0.05 M to 0.5 M) to induce enzyme expression.
-
Harvest cells by centrifugation (e.g., 6,000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to obtain a clear cell-free extract (supernatant).
-
-
Enzyme Assay Reaction Mixture (Final Volume: 100 µL):
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
0.2 M KCl (Note: Potassium ions were found to strongly stimulate synthase activity)
-
5 mM UDP-glucose
-
5 mM Glucose-6-phosphate
-
Cell-free extract (containing OtsA)
-
-
Assay Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by heating at 100°C for 2 minutes.
-
Centrifuge to remove precipitated protein.
-
-
Quantification of Trehalose-6-Phosphate:
-
The product, trehalose-6-phosphate, can be dephosphorylated by adding alkaline phosphatase.
-
The resulting trehalose is then hydrolyzed to glucose by trehalase.[4]
-
The amount of glucose produced is quantified using a standard glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 420 nm).[5]
-
Protocol 2: Purification and Assay of Trehalose Synthase (TreS)
This protocol is based on the methods described by Nishimoto et al. (1996) for the purification and characterization of TreS from Pimelobacter sp. R48.[2][3]
-
Enzyme Purification:
-
Step 1: Cell-Free Extract Preparation: Prepare a cell-free extract from Pimelobacter sp. R48 as described in Protocol 1.
-
Step 2: DEAE-Toyopearl 650M Chromatography: Apply the cell-free extract to a DEAE-Toyopearl column equilibrated with 10 mM sodium phosphate buffer (pH 7.0). Elute the enzyme with a linear gradient of NaCl (0 to 0.5 M) in the same buffer.
-
Step 3: Butyl-Toyopearl 650M Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Butyl-Toyopearl column equilibrated with 10 mM sodium phosphate buffer (pH 7.0) containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate (1 to 0 M).
-
Step 4: Mono Q HR 5/5 Chromatography: Dialyze the active fractions against 10 mM sodium phosphate buffer (pH 7.0) and apply to a Mono Q column. Elute with a linear gradient of NaCl (0 to 0.5 M).
-
-
Enzyme Assay Reaction Mixture (Final Volume: 1.0 mL):
-
0.5 mL of 2% (w/v) maltose solution
-
0.4 mL of 50 mM sodium phosphate buffer (pH 7.5)
-
0.1 mL of enzyme solution
-
-
Assay Procedure:
-
Incubate the reaction mixture at 20°C for 60 minutes.
-
Terminate the reaction by boiling for 5 minutes.
-
-
Quantification of Trehalose:
-
The amounts of trehalose and remaining maltose in the reaction mixture are determined by high-performance liquid chromatography (HPLC).
-
Protocol 3: Assay for Maltooligosyltrehalose Synthase (TreY) and Trehalohydrolase (TreZ) Activity
This protocol is based on the methods described for the characterization of the TreY-TreZ pathway.[5]
-
Enzyme Assay Reaction Mixture (Final Volume: 100 µL):
-
50 mM sodium phosphate buffer (pH 7.0)
-
1 mM maltooligosaccharide (e.g., maltopentaose) as substrate
-
Purified TreY and/or TreZ enzyme solution
-
-
Assay Procedure:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., up to 24 hours).
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
-
Analysis of Reaction Products:
-
The formation of maltooligosyltrehalose (by TreY) and its subsequent hydrolysis to trehalose (by TreZ) are monitored by thin-layer chromatography (TLC) or HPLC.
-
Conclusion
The initial investigations into trehalose biosynthesis in bacteria were pivotal in establishing the fundamental enzymatic pathways that govern the production of this critical stress protectant. The methodologies developed in these early studies, though now supplemented by more advanced techniques, remain a testament to the ingenuity of microbial biochemists. A thorough understanding of these foundational experiments is essential for researchers in microbiology, drug development, and biotechnology who seek to harness or inhibit these pathways for therapeutic or industrial purposes. The quantitative data from these studies continue to provide a valuable baseline for contemporary research into microbial stress physiology and metabolic engineering.
References
- 1. Biochemical and genetic characterization of osmoregulatory trehalose synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of a Thermostable Trehalose Synthase from Thermus aquaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of a novel enzyme, trehalose synthase, from Pimelobacter sp. R48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose and α-glucan mediate distinct abiotic stress responses in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose Synthesis by Sequential Reactions of Recombinant Maltooligosyltrehalose Synthase and Maltooligosyltrehalose Trehalohydrolase from Brevibacterium helvolum - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Sugar: An In-depth Technical Guide to the Distribution of Trehalose in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond, is a molecule of significant interest across various scientific disciplines. Its remarkable stability and protective properties have made it a focal point in fields ranging from microbiology and botany to entomology and pharmaceutical sciences.[1][2] This technical guide provides a comprehensive overview of the distribution of trehalose in diverse biological systems, its multifaceted functions, and the methodologies employed for its quantification. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding and practical application of this knowledge for researchers, scientists, and professionals in drug development.
Distribution and Quantitative Levels of Trehalose
Trehalose is synthesized by a wide array of organisms, including bacteria, fungi, plants, and invertebrates.[3] However, it is notably absent in vertebrates, a distinction that holds evolutionary and physiological significance.[4] The concentration of trehalose can vary significantly depending on the organism, its developmental stage, and the environmental conditions it faces.
Quantitative Distribution of Trehalose in Biological Systems
The following table summarizes the quantitative data on trehalose concentrations found in various biological systems. These values highlight the diverse levels at which trehalose is present and often accumulated in response to stress.
| Biological System | Organism/Tissue | Condition | Trehalose Concentration | Reference(s) |
| Bacteria | Escherichia coli | Osmotic Stress (Integrant Strain JP20) | 361 mM | [5] |
| Streptomyces griseus | Spores (Nutrient-limiting) | 2-20% of dry weight | [6] | |
| Arthrobacter A3 | Wild Type | ~5-fold lower than OtsA overexpressing strain | [7] | |
| Fungi | Saccharomyces cerevisiae | Stress Conditions | >10% of dry weight | [8] |
| Saccharomyces cerevisiae | Various Strains | <1% to >25% of cell dry weight | [9] | |
| Plants | Rice (Oryza sativa) | Drought Stress (Transgenic) | 25-fold increase vs. Wild Type | [2] |
| Rice (Oryza sativa) | Salt Stress (Transgenic) | 19-fold increase vs. Wild Type | [2] | |
| Resurrection Plant (Selaginella lepidophylla) | Desiccated | 130 mg/g dry weight | [2] | |
| Arabidopsis thaliana | 50 mM Trehalose Treatment | 1.5 - 2 µg/g fresh weight | [10] | |
| Invertebrates | Insects (various Lepidoptera) | Larvae and Pupae Hemolymph | 0.2 - 1.5 g/100 ml | [11] |
| Insects (various) | Hemolymph | 5 - 50 mM | [1] | |
| Tardigrade (Macrobiotus islandicus) | Anhydrobiotic | 2.9% of dry weight | [12][13] | |
| Tardigrade (Hypsibius exemplaris) | Anhydrobiotic | 0.0019% of dry weight | [14] | |
| Nematodes | Anhydrobiotic | ~13-20% of dry weight | [12] |
Key Functions of Trehalose
The widespread presence of trehalose across different kingdoms of life is attributed to its diverse and critical physiological roles:
-
Energy Source: In insects, trehalose is the primary "blood sugar" and serves as a readily available source of energy for activities such as flight.[1][15] Its hydrolysis by the enzyme trehalase releases two molecules of glucose.[3]
-
Stress Protectant: Trehalose is a potent protectant against a variety of abiotic stresses, including desiccation, freezing, osmotic stress, and oxidative stress.[16][10] It is thought to protect cellular structures and biomolecules through mechanisms like the water replacement hypothesis and vitrification.
-
Structural Component: In some bacteria, such as mycobacteria, trehalose is a component of the cell wall, contributing to its structural integrity.[17]
-
Signaling Molecule: The precursor of trehalose, trehalose-6-phosphate (B3052756) (T6P), acts as a crucial signaling molecule in plants, regulating carbohydrate metabolism and growth in response to sucrose (B13894) availability.[18][19]
-
Inducer of Autophagy: In mammalian cells, which cannot synthesize trehalose, exogenous trehalose has been shown to induce autophagy, a cellular process for degrading and recycling damaged components. This has significant implications for the treatment of neurodegenerative diseases.[8]
Signaling Pathways Involving Trehalose
Trehalose and its metabolites are integral components of complex signaling networks. Below are diagrams of two key pathways.
Caption: Trehalose-6-Phosphate (T6P) signaling pathway in plants.
Caption: Trehalose-induced autophagy signaling pathway.
Experimental Protocols for Trehalose Quantification
Accurate quantification of trehalose in biological samples is crucial for understanding its physiological roles. Several methods are commonly employed, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for trehalose quantification, though it requires a derivatization step to increase the volatility of the sugar.[3][4]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for trehalose quantification by GC-MS.
Detailed Protocol:
-
Sample Preparation and Extraction:
-
Homogenize a known weight of the biological sample (e.g., 100 mg of plant tissue) in a suitable solvent such as 80% ethanol.[3]
-
Incubate the mixture at an elevated temperature (e.g., 70°C for 15 minutes) to facilitate extraction.[3]
-
Centrifuge the sample to pellet debris and collect the supernatant containing the soluble sugars.[3]
-
Dry the supernatant completely, for instance, under a stream of nitrogen gas.
-
-
Derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate (e.g., at 30°C for 90 minutes) to derivatize carbonyl groups.[4]
-
Trimethylsilylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate (e.g., at 70°C for 30 minutes) to replace active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[3][4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a non-polar column (e.g., HP-5MS) for chromatographic separation.
-
Employ a suitable temperature program for the oven to separate the TMS-derivatized trehalose.[3]
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized trehalose standards.
-
Quantify the trehalose in the sample by comparing its peak area to the standard curve. An internal standard is often used to correct for variations in extraction and derivatization efficiency.
-
Enzymatic Assay
This method is based on the specific hydrolysis of trehalose to glucose by the enzyme trehalase. The resulting glucose is then quantified using a coupled enzymatic reaction that produces a detectable product like NADH or a colored compound.
Detailed Protocol:
-
Sample Preparation:
-
Extract soluble sugars from the biological sample as described for the GC-MS method.
-
If the sample contains high levels of endogenous glucose, it may need to be removed or accounted for by running a parallel reaction without trehalase.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.2), ATP, and NADP+.
-
Add the sample extract to the reaction mixture.
-
Add a mixture of hexokinase and glucose-6-phosphate dehydrogenase and incubate to convert any endogenous glucose to 6-phosphogluconate, with the concomitant production of NADPH. Read the absorbance at 340 nm (A1).
-
Initiate the trehalose-specific reaction by adding trehalase to the mixture.
-
Incubate to allow for the complete hydrolysis of trehalose to glucose, which is then converted to 6-phosphogluconate.
-
Read the final absorbance at 340 nm (A2).
-
-
Quantification:
-
The change in absorbance (A2 - A1) is proportional to the amount of trehalose in the sample.
-
Prepare a standard curve using known concentrations of trehalose to determine the concentration in the sample.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common method for separating and quantifying sugars. It is less sensitive than GC-MS or LC-MS/MS but does not require derivatization.
Detailed Protocol:
-
Sample Preparation:
-
Extract soluble sugars from the biological sample as described previously.
-
Filter the extract through a 0.45 µm filter to remove particulate matter.
-
-
HPLC-RID Analysis:
-
Use a carbohydrate analysis column for the separation of sugars.
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water. An isocratic elution is often sufficient.
-
Set the flow rate (e.g., 1 mL/min) and column temperature.
-
The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of trehalose standards.
-
Quantify the trehalose in the sample by comparing its peak area to the standard curve.
-
Applications in Drug Development
The unique properties of trehalose make it a valuable excipient in the pharmaceutical industry. Its ability to stabilize proteins and prevent aggregation is particularly important for the formulation of biopharmaceuticals, such as monoclonal antibodies and vaccines.[1] Trehalose is used to protect these molecules during manufacturing, storage, and administration. Furthermore, the discovery of trehalose's ability to induce autophagy in mammalian cells has opened up new avenues for its potential therapeutic use in neurodegenerative diseases and other conditions characterized by the accumulation of misfolded proteins.
Conclusion
Trehalose is a remarkably versatile molecule with a widespread distribution in the biological world, excluding vertebrates. Its roles as an energy source, stress protectant, and signaling molecule are essential for the survival and adaptation of numerous organisms. For researchers, scientists, and drug development professionals, a thorough understanding of trehalose's distribution, function, and quantification is paramount. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this fascinating sugar in various scientific and therapeutic contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stress co-tolerance and trehalose content in baking strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A trehalose biosynthetic enzyme doubles as an osmotic stress sensor to regulate bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential importance of trehalose in stress resistance in fermenting and nonfermenting Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. A trehalose biosynthetic enzyme doubles as an osmotic stress sensor to regulate bacterial morphogenesis | PLOS Genetics [journals.plos.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Trehalose-6-phosphate signaling regulates lateral root formation in Arabidopsis thaliana | Department of Chemistry [chem.ox.ac.uk]
- 17. biospectra.us [biospectra.us]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Trehalose C14 in Studying Fungal Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, is a crucial molecule in the physiology of a wide range of microorganisms, including pathogenic fungi.[1][2] It serves not only as a carbon and energy reserve but also as a critical protectant against a variety of environmental stresses such as heat, desiccation, and oxidative stress.[1][2] The metabolic pathways associated with trehalose are unique to microbes and absent in mammals, making them attractive targets for the development of novel antifungal therapeutics.[1][3] The use of isotopically labeled molecules, particularly Carbon-14 (C14) labeled trehalose, offers a powerful technique for elucidating the intricate details of these fungal-specific metabolic pathways and quantifying their fluxes.[4]
This technical guide provides a comprehensive overview of the application of Trehalose C14 in studying fungal metabolism. It details experimental protocols for tracing the uptake and metabolic fate of trehalose, presents illustrative quantitative data, and visualizes the key metabolic and signaling pathways involved. This information is intended to equip researchers and drug development professionals with the foundational knowledge to leverage this powerful tool in the quest for new antifungal strategies.
Fungal Trehalose Metabolism: A Brief Overview
In fungi, trehalose metabolism primarily involves its synthesis and degradation, which are tightly regulated in response to environmental cues.
Trehalose Biosynthesis: The canonical pathway for trehalose synthesis in fungi is a two-step process.[1][5]
-
Trehalose-6-phosphate (B3052756) synthase (Tps1) catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose.
-
Trehalose-6-phosphate phosphatase (Tps2) then dephosphorylates T6P to yield trehalose.[5]
The intermediate, T6P, is not just a precursor for trehalose but also a key signaling molecule that regulates glycolytic flux by inhibiting hexokinase.[3]
Trehalose Degradation: The breakdown of trehalose into two glucose molecules is catalyzed by trehalase enzymes. Fungi possess two main types of trehalases:
-
Neutral trehalase (Nth1): Located in the cytoplasm, it is involved in the mobilization of intracellular trehalose reserves.
-
Acid trehalase (Ath1): Found in the vacuole and on the cell surface, it is primarily responsible for the utilization of extracellular trehalose.[1]
The balance between trehalose synthesis and degradation is critical for fungal stress resistance, spore germination, and virulence.[1][6]
Experimental Protocols
The use of 14C-labeled trehalose allows for the sensitive and quantitative tracking of its metabolic fate within fungal cells. Below are detailed protocols for key experiments.
Protocol 1: Pulse-Chase Analysis of 14C-Trehalose Metabolism in Saccharomyces cerevisiae
This protocol allows for the tracking of 14C-trehalose uptake and its subsequent incorporation into various cellular pools over time.
Materials:
-
Saccharomyces cerevisiae culture
-
Yeast extract-peptone-dextrose (YPD) medium
-
[U-14C]-Trehalose (specific activity ~300 mCi/mmol)
-
Unlabeled trehalose
-
Ice-cold stop buffer (e.g., 0.9% NaCl with 10 mM NaN3)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow S. cerevisiae in YPD medium to the mid-logarithmic phase (OD600 ≈ 0.8).
-
Harvesting and Washing: Harvest the cells by centrifugation (3000 x g for 5 minutes at 4°C) and wash twice with sterile, ice-cold water to remove residual medium.
-
Resuspension: Resuspend the cell pellet in fresh, pre-warmed YPD medium to a final OD600 of 1.0.
-
Pulse: Initiate the experiment by adding [U-14C]-Trehalose to the cell suspension to a final concentration of 1 µCi/mL. Incubate with shaking at 30°C for a short "pulse" period (e.g., 5 minutes) to allow for uptake of the radiolabeled trehalose.
-
Chase: Terminate the pulse by adding a 1000-fold excess of unlabeled trehalose. This "chase" will dilute the intracellular pool of radiolabeled trehalose and allow for the tracking of the 14C label as it is metabolized.
-
Time Points: At various time points during the chase (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the cell suspension.
-
Quenching: Immediately mix the aliquots with an equal volume of ice-cold stop buffer to halt metabolic activity.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold stop buffer to remove any unincorporated extracellular radiolabel.
-
Sample Preparation for Scintillation Counting: Resuspend the final cell pellet in a known volume of water. Transfer an aliquot to a scintillation vial, add scintillation cocktail, and vortex.
-
Quantification: Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) can be converted to disintegrations per minute (DPM) to determine the amount of 14C incorporated.
Protocol 2: Fractionation and Quantification of 14C Incorporation into Major Cellular Components
This protocol details the separation of major cellular macromolecules to determine the distribution of the 14C label from trehalose.
Materials:
-
14C-labeled fungal cell pellets (from Protocol 1)
-
Trichloroacetic acid (TCA)
-
KOH
-
Perchloric acid
-
Amyloglucosidase
-
Zymolyase
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Lysis: Resuspend the 14C-labeled cell pellet in a suitable lysis buffer and disrupt the cells using methods like glass bead beating or sonication.
-
TCA Precipitation: Add ice-cold TCA to the lysate to a final concentration of 10% (w/v) to precipitate macromolecules (proteins, nucleic acids, and polysaccharides). Centrifuge to separate the TCA-soluble fraction (containing small molecules like amino acids and nucleotides) from the TCA-insoluble pellet.
-
Ethanol Wash: Wash the TCA-insoluble pellet sequentially with 10% TCA and then 95% ethanol to remove lipids and other soluble components.
-
Fractionation of Macromolecules:
-
Glycogen (B147801): Treat a portion of the pellet with amyloglucosidase to specifically hydrolyze glycogen to glucose. The radioactivity released into the supernatant corresponds to 14C incorporated into glycogen.
-
Cell Wall: Treat another portion of the pellet with Zymolyase, an enzyme mix that degrades yeast cell walls. The radioactivity released represents 14C incorporated into cell wall glucans and other components.
-
Proteins and Nucleic Acids: The remaining insoluble pellet can be further fractionated to separate proteins and nucleic acids using established biochemical methods.
-
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.
Protocol 3: Extraction and Analysis of 14C-Labeled Intracellular Metabolites
This protocol outlines the extraction of small intracellular metabolites for analysis by chromatography.
Materials:
-
14C-labeled fungal cell pellets
-
Boiling ethanol (75%)
-
Water
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector or a fraction collector
Procedure:
-
Extraction: Quickly resuspend the 14C-labeled cell pellet in pre-heated 75% ethanol and boil for 3 minutes to inactivate enzymes and extract metabolites.
-
Phase Separation: Cool the extract on ice and add chloroform and water to achieve a final ratio of ethanol:chloroform:water of 4:2:3. Vortex vigorously and centrifuge to separate the phases. The upper aqueous phase contains polar metabolites, including sugar phosphates and organic acids.
-
Analysis by HPLC: Inject the aqueous phase into an HPLC system equipped with a suitable column (e.g., an ion-exchange or reverse-phase column) to separate the different metabolites.
-
Detection and Quantification: Monitor the eluent with a radiodetector to identify and quantify the 14C-labeled metabolites. Alternatively, collect fractions and measure the radioactivity in each fraction using a scintillation counter.
Data Presentation
The quantitative data obtained from 14C-trehalose tracing experiments can be summarized in tables to facilitate comparison between different conditions, such as normal growth versus stress conditions. The following tables present illustrative, hypothetical data based on expected metabolic shifts in fungi.
Table 1: Illustrative Distribution of 14C from Trehalose in Saccharomyces cerevisiae under Normal and Heat Shock Conditions.
| Cellular Fraction | 14C Incorporation (DPM/mg biomass) - Normal Conditions (30°C) | 14C Incorporation (DPM/mg biomass) - Heat Shock (42°C) |
| Total Uptake | 1,500,000 | 2,500,000 |
| TCA-Soluble Fraction | 300,000 | 450,000 |
| Glycogen | 450,000 | 900,000 |
| Cell Wall | 250,000 | 350,000 |
| Proteins | 350,000 | 500,000 |
| Nucleic Acids | 100,000 | 150,000 |
| CO2 (Respiration) | 50,000 | 150,000 |
Note: This data is illustrative and intended to demonstrate expected trends. Actual values will vary depending on experimental conditions.
Table 2: Illustrative Metabolic Fate of 14C-Trehalose in Key Metabolic Pathways.
| Metabolic Intermediate | % of 14C Incorporated - Glucose-rich medium | % of 14C Incorporated - Glucose-starved medium |
| Glycolysis | ||
| Glucose-6-Phosphate | 5 | 15 |
| Fructose-1,6-bisphosphate | 3 | 10 |
| Pyruvate | 2 | 8 |
| TCA Cycle | ||
| Citrate | 1 | 5 |
| α-Ketoglutarate | 0.5 | 3 |
| Malate | 0.5 | 2 |
Note: This data is illustrative and intended to demonstrate expected trends. Actual values will vary depending on experimental conditions.
Visualization of Pathways and Workflows
Graphviz diagrams are provided below to visualize the fungal trehalose metabolic pathway, the experimental workflow for 14C-trehalose pulse-chase analysis, and the key signaling pathways that regulate trehalose metabolism.
Conclusion and Future Directions
The use of this compound is an invaluable tool for dissecting the complexities of fungal metabolism. By enabling the precise tracking and quantification of trehalose uptake and its conversion into various cellular components, this technique provides critical insights into the metabolic adaptations of fungi to different environmental conditions. The protocols and illustrative data presented in this guide offer a framework for researchers to design and execute experiments aimed at understanding the role of trehalose metabolism in fungal physiology, stress response, and pathogenesis.
For drug development professionals, a detailed understanding of these fungal-specific pathways can uncover novel targets for antifungal therapies.[3][7] Inhibitors of key enzymes in the trehalose metabolic pathway, such as Tps1 and Tps2, have the potential to be developed into highly specific and non-toxic antifungal agents.[7] Future research should focus on applying these radiolabeling techniques to a broader range of pathogenic fungi and under conditions that mimic the host environment. Such studies will be instrumental in validating trehalose metabolism as a prime target for the next generation of antifungal drugs.
References
- 1. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Step in the Conversion of Trehalose to Glycogen: A MYCOBACTERIAL ENZYME THAT TRANSFERS MALTOSE FROM MALTOSE 1-PHOSPHATE TO GLYCOGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose pathway as an antifungal target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Developing the trehalose biosynthesis pathway as an antifungal drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Trehalose Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose pathway as an antifungal target - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Using Carbon-14 as a Radioactive Tracer in Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of Carbon-14 (¹⁴C) as a radioactive tracer in biological research and drug development. It covers the core concepts of radiolabeling, detection methodologies, and experimental design, with a focus on providing practical information for laboratory professionals.
Introduction to Carbon-14 as a Biological Tracer
Carbon-14 is a radioactive isotope of carbon with a long half-life of approximately 5,730 years.[1] Its utility as a tracer stems from the fact that it is chemically indistinguishable from the stable carbon-12 isotope, which forms the backbone of all organic molecules.[2] By substituting a ¹²C atom with a ¹⁴C atom in a molecule of interest, researchers can track the molecule's journey through complex biological systems without altering its chemical or biological behavior.[3] This technique is instrumental in various fields, particularly in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[1][3]
The decay of ¹⁴C occurs through the emission of a low-energy beta particle, which can be detected with high sensitivity using specialized instrumentation.[2] This allows for the precise quantification of the labeled compound and its metabolites, even at very low concentrations.[2]
Key Properties of Carbon-14
A summary of the key physical and radiological properties of Carbon-14 is presented in the table below.
| Property | Value |
| Half-life | 5,730 ± 40 years |
| Decay Mode | Beta (β⁻) emission |
| Maximum Beta Energy | 0.156 MeV |
| Average Beta Energy | 0.049 MeV |
| Specific Activity (Theoretical Maximum) | ~62.4 mCi/mmol |
Detection and Quantification of Carbon-14
Several methods are employed to detect and quantify ¹⁴C in biological samples. The choice of method depends on factors such as the required sensitivity, sample type, and available instrumentation.
Comparison of Detection Methods
The table below provides a comparative summary of the most common ¹⁴C detection methods.
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Quantitative Whole-Body Autoradiography (QWBA) |
| Principle | Measures light photons produced by beta particle interaction with a scintillator.[4] | Directly counts ¹⁴C atoms.[4] | Produces a 2D image of radioactivity distribution in tissue sections.[5] |
| Sensitivity | Moderate | Ultra-high (attomole levels)[4] | High (qualitative and quantitative) |
| Detection Limit | ~20 dpm | ~0.01 dpm/ml for urine/faecal extracts, ~0.1 dpm/ml for plasma.[6] | Dependent on exposure time and tissue concentration. |
| Sample Size | Milligrams to grams | Micrograms to milligrams[7] | Whole-body sections |
| Throughput | High | Low | Moderate |
| Primary Application | Routine quantification in various sample types. | Human microdosing, low-level environmental studies.[8] | Tissue distribution and localization studies.[5] |
| Advantages | Cost-effective, high throughput.[4] | Unparalleled sensitivity, requires very small sample sizes.[4] | Provides spatial distribution information.[5] |
| Disadvantages | Susceptible to quenching, lower sensitivity than AMS.[4] | High cost, complex instrumentation.[4] | Provides 2D information, potential for artifacts. |
Experimental Protocols
Liquid Scintillation Counting (LSC) of Biological Samples
This protocol outlines the general steps for quantifying ¹⁴C in biological samples using LSC, including a procedure for creating a quench curve.
4.1.1. Materials
-
Liquid Scintillation Counter
-
Glass or plastic scintillation vials (20 mL)
-
Scintillation cocktail (e.g., Ultima Gold™)
-
Calibrated ¹⁴C standard solution
-
Quenching agent (e.g., nitromethane (B149229) or chloroform)
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Solubilizing agent (if required for the sample)
4.1.2. Procedure
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), directly pipette a known volume (e.g., 100-500 µL) into a scintillation vial.
-
For solid samples (e.g., tissue), homogenize the tissue and digest a known weight with a suitable solubilizing agent according to the manufacturer's instructions.
-
-
Addition of Scintillation Cocktail: Add an appropriate volume of scintillation cocktail (typically 10-15 mL) to each vial containing the sample.
-
Dark Adaptation: Cap the vials tightly and leave them in the dark at room temperature for at least one hour to allow for the decay of chemiluminescence.
-
Counting: Place the vials in the liquid scintillation counter and count for a predetermined time to achieve the desired statistical precision.
4.1.3. Quench Curve Preparation Quenching, the reduction in light output, can lead to inaccurate quantification. A quench curve is essential for correcting these effects.
-
Prepare a Set of Standards:
-
Introduce Quenching Agent:
-
To vials 2 through 10, add incrementally increasing volumes of a quenching agent (e.g., 0 µL, 10 µL, 20 µL, 50 µL, 100 µL, 200 µL, etc.).[10] Vial 1 remains unquenched.
-
-
Count the Standards: Count all vials in the liquid scintillation counter. The instrument will record the counts per minute (CPM) and a quench indicating parameter (QIP), such as the t-SIE (Transformed Spectral Index of the External Standard).[11]
-
Generate the Quench Curve: The LSC software will plot the counting efficiency (CPM/DPM) against the QIP for each standard, generating a quench curve.[11] This curve is then used to automatically correct the CPM of unknown samples to disintegrations per minute (DPM).
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a ¹⁴C-labeled compound throughout the entire body of an animal.
4.2.1. Materials
-
¹⁴C-labeled compound
-
Animal model (typically rodents)
-
Cryomicrotome
-
Adhesive tape for sectioning
-
Phosphor imaging plates
-
Phosphor imager and analysis software
-
¹⁴C calibration standards
4.2.2. Procedure
-
Dosing: Administer a single dose of the ¹⁴C-labeled compound to the animal.[12]
-
Freezing and Embedding: At predetermined time points, euthanize the animal and freeze the carcass in a mixture of hexane (B92381) and solid CO₂. Embed the frozen carcass in a carboxymethylcellulose (CMC) block.[12]
-
Sectioning: Mount the embedded carcass in a cryomicrotome and collect thin (e.g., 35 µm) whole-body sagittal sections onto adhesive tape.[12]
-
Freeze-Drying: Freeze-dry the sections at -20°C for at least 72 hours.[12]
-
Preparation of Standards: Prepare ¹⁴C calibration standards by mixing known amounts of ¹⁴C with whole blood to create a series of concentrations.[12] These standards are then sectioned and processed alongside the animal tissue sections.
-
Exposure: Place the sections and standards in a light-tight cassette in close contact with a phosphor imaging plate. Expose at room temperature for a duration determined by the radioactivity level (typically several days to weeks).[12]
-
Imaging: After exposure, scan the imaging plate using a phosphor imager. The system detects the latent image formed by the beta particles and generates a digital autoradiogram.[13]
-
Image Analysis: Using specialized software, create a standard curve by correlating the pixel density of the standard images with their known radioactivity concentrations.[14] Use this curve to quantify the radioactivity in different tissues and organs of the animal sections, expressed as µg equivalents of the parent compound per gram of tissue.[14]
Applications in Biological Research and Drug Development
Human Microdosing Studies
Human microdosing, or Phase 0 studies, involve the administration of a sub-pharmacological dose of a ¹⁴C-labeled drug to human volunteers.[15] This approach allows for the early assessment of a drug's pharmacokinetic profile in humans with minimal risk.[8]
Typical Human Microdosing Parameters:
| Parameter | Typical Value |
| Mass Dose | < 100 µg |
| Radioactive Dose | 0.2 - 1 µCi (7.4 - 37 kBq)[16] |
| Detection Method | Accelerator Mass Spectrometry (AMS)[8] |
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and metabolic pathways studied using ¹⁴C tracers.
Caption: General workflow of a ¹⁴C Absorption, Distribution, Metabolism, and Excretion (ADME) study.
Caption: Simplified pathway of ¹⁴C-glucose metabolism through glycolysis.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. qps.com [qps.com]
- 6. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiometric Dating vs AMS Analysis - C14 lab Beta Analytic [radiocarbon.com]
- 8. openmedscience.com [openmedscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. sfu.ca [sfu.ca]
- 11. scar.utoronto.ca [scar.utoronto.ca]
- 12. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qps.com [qps.com]
- 14. ujms.net [ujms.net]
- 15. Microdosing of a Carbon-14 Labeled Protein in Healthy Volunteers Accurately Predicts Its Pharmacokinetics at Therapeutic Dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Theoretical Basis and Practical Application of Trehalose C14 in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trehalose (B1683222), a naturally occurring disaccharide, has emerged as a molecule of significant interest in drug discovery, primarily for its role in inducing autophagy and its potential therapeutic applications in neurodegenerative diseases. The use of its radiolabeled analogue, Trehalose C14, provides a powerful tool to investigate its metabolic fate, cellular uptake, and mechanism of action. This technical guide delineates the theoretical underpinnings of utilizing this compound in drug discovery and provides a comprehensive overview of relevant experimental protocols, quantitative data, and key signaling pathways.
Introduction: The Promise of Trehalose in Therapeutics
Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[1] Unlike sucrose, it is relatively stable and less prone to acid hydrolysis.[2] In nature, trehalose serves as a stress protectant in various organisms, enabling them to survive extreme conditions.[1] In the context of human health, trehalose has garnered attention for its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[3][4] This has significant implications for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, which are often characterized by the accumulation of toxic protein aggregates.[1][5][6]
The introduction of a Carbon-14 (C14) isotope into the trehalose molecule allows for its sensitive and specific tracking in biological systems.[7] This radiolabeling enables researchers to conduct crucial absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental in the drug discovery and development process.[8] By tracing the journey of this compound, we can gain invaluable insights into its bioavailability, tissue distribution, and engagement with cellular targets.[7][8]
Theoretical Basis for this compound Application
The utility of this compound in drug discovery is rooted in two key principles: its biological activity as an autophagy inducer and its utility as a radiotracer.
Mechanism of Action: Trehalose as an Autophagy Modulator
Trehalose induces autophagy through a mechanism that is largely independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[9][10] The primary mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][9][11] Upon cellular entry, trehalose is thought to cause mild lysosomal stress, leading to the dephosphorylation and subsequent nuclear translocation of TFEB.[12] In the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal function, thereby enhancing the clearance of cellular debris and pathogenic protein aggregates.[9][11]
This compound as a Research Tool
The incorporation of a C14 radiolabel into the trehalose molecule does not significantly alter its chemical properties or biological activity.[13] This allows this compound to serve as a reliable tracer for its unlabeled counterpart in a variety of experimental settings.[7] Key applications include:
-
Metabolic Fate Studies: Tracing the metabolic pathways of trehalose in different cell types and organisms.[7] This is particularly relevant in infectious disease research, for instance, in studying the unique trehalose metabolism of Mycobacterium tuberculosis.[7]
-
Cellular Uptake and Transport: Quantifying the rate and mechanisms of trehalose entry into cells, including its interaction with glucose transporters (GLUTs).[14]
-
Pharmacokinetic and Biodistribution Studies: Determining the absorption, distribution, metabolism, and excretion profile of trehalose in vivo, providing critical data for dosage and administration route optimization.[8][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects and analysis of trehalose.
Table 1: Trehalose-Induced Autophagy Markers
| Cell Line | Trehalose Concentration | Treatment Duration | LC3-II/LC3-I Ratio Increase | Reference |
| myc-His-TDP-43 WT-overexpressing cells | 100 mM | 24 hours | Concentration-dependent increase | [11] |
| Human Trabecular Meshwork (hTM) cells | 100 mM | 48 hours | Statistically significant increase | [16] |
Table 2: Quantification of Trehalose using LC-MS/MS
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Biological Samples | 2-1000 times more sensitive than common assays | - | [6] |
| UHPLC-HRMS | Yeast and Bacteria | 1 µM | 0.5 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the assessment of its biological effects.
Synthesis of [14C]Trehalose
Principle: This protocol is based on the ability of certain microorganisms, such as Escherichia coli or yeast strains with specific genetic modifications, to synthesize trehalose from glucose. By providing [14C]glucose as the substrate, radiolabeled trehalose can be produced and subsequently purified.[3][5]
Materials:
-
E. coli mutant strain DF214 (unable to metabolize glucose)[5] or a yeast strain with a deleted phosphoglucoisomerase gene[3]
-
[U-14C]glucose
-
Growth media (e.g., LB broth for E. coli, YPD for yeast)
-
Buffers for purification (e.g., sodium acetate (B1210297) buffer)
-
Chromatography columns (e.g., anion and cation exchange columns)
-
Thin-layer chromatography (TLC) system for purity analysis
-
Scintillation counter
Procedure:
-
Culture Preparation: Grow the selected microbial strain in the appropriate growth medium to the desired cell density.
-
Induction of Trehalose Synthesis: For E. coli, induce high osmolarity conditions to trigger trehalose synthesis.[5] For the yeast strain, the genetic modification allows for conversion of glucose to trehalose under specific stress conditions.[3]
-
Radiolabeling: Introduce [U-14C]glucose to the cell culture and incubate for a defined period to allow for its conversion to [14C]trehalose.
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents, including [14C]trehalose.
-
Purification: Purify the [14C]trehalose from the cell lysate using a series of chromatography steps to remove unreacted [14C]glucose, cell debris, and other metabolites.
-
Purity Assessment: Analyze the purity of the final [14C]trehalose product using TLC and autoradiography.
-
Quantification: Determine the specific activity of the [14C]trehalose using a scintillation counter.
Cellular Uptake Assay with [14C]Trehalose
Principle: This assay measures the amount of radiolabeled trehalose that is taken up by cultured cells over a specific time period.
Materials:
-
Cultured cells of interest
-
[14C]Trehalose of known specific activity
-
Cell culture medium and plates (e.g., 96-well plates)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Scintillation cocktail and counter
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add fresh assay buffer to each well.
-
Initiation of Uptake: Add [14C]Trehalose to each well to a final desired concentration.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular [14C]Trehalose.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [14C]Trehalose taken up by the cells at each time point and normalize to the total protein concentration of the cell lysate.
Western Blot for LC3-II (Autophagy Marker)
Principle: This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Materials:
-
Trehalose-treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Immunofluorescence for TFEB Nuclear Translocation
Principle: This method visualizes the subcellular localization of TFEB. Nuclear translocation of TFEB is a key step in its activation and the subsequent induction of autophagy.[12]
Materials:
-
Cells grown on coverslips
-
Trehalose for treatment
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with trehalose for the desired time.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-TFEB antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB to determine the extent of nuclear translocation.
In Vivo Biodistribution of [14C]Trehalose
Principle: This study determines the distribution of radiolabeled trehalose in various organs and tissues of a model organism over time.
Materials:
-
[14C]Trehalose solution for injection
-
Animal model (e.g., mice or rats)
-
Syringes for intravenous or oral administration
-
Dissection tools
-
Tissue homogenizer
-
Scintillation vials and counter
-
Weighing scale
Procedure:
-
Animal Dosing: Administer a known amount of [14C]Trehalose to the animals via the desired route (e.g., intravenous injection).[17]
-
Time Points: At predetermined time points post-administration (e.g., 30 min, 1, 2, 4, 24 hours), euthanize a group of animals.
-
Tissue Collection: Dissect and collect various organs and tissues of interest (e.g., liver, brain, kidney, spleen, blood).
-
Tissue Processing: Weigh each tissue sample and homogenize it.
-
Radioactivity Measurement: Take an aliquot of each tissue homogenate, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.[18]
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes described in this guide.
Caption: Trehalose-induced autophagy signaling pathway.
References
- 1. Can trehalose prevent neurodegeneration? Insights from experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dependable method for the synthesis of [14C]trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Trehalose in Insect Physiology: A Technical Guide
Abstract
Trehalose (B1683222), a non-reducing disaccharide, is the primary circulating sugar in the hemolymph of most insects, playing a central role in energy metabolism, stress tolerance, and development. This technical guide provides an in-depth exploration of the physiological functions of trehalose in insects, detailing its synthesis, metabolism, and regulation. It offers a comprehensive overview of key experimental protocols for studying trehalose, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in entomology, physiology, and for professionals involved in the development of novel insecticides targeting trehalose metabolism.
Introduction: The Significance of Trehalose in Insects
Trehalose is a disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. This unique chemical structure confers remarkable stability and makes it a non-reducing sugar, preventing unwanted reactions with proteins and other macromolecules. In insects, trehalose is synthesized primarily in the fat body, an organ analogous to the vertebrate liver and adipose tissue, and is then released into the hemolymph.[1] Its concentration in the hemolymph can vary significantly, typically ranging from 5 to 50 mM, depending on the insect's physiological state, developmental stage, and environmental conditions.[2]
The physiological functions of trehalose are diverse and critical for insect survival and success. These include:
-
Primary Energy Source: Trehalose is the main fuel for energy-intensive activities such as flight.[3] It is readily hydrolyzed by the enzyme trehalase into two glucose molecules, which can then enter glycolysis to generate ATP.[1][4]
-
Stress Protectant: Trehalose acts as a potent cryoprotectant and desiccant, protecting cells and macromolecules from damage caused by freezing, dehydration, and osmotic stress.[5][6]
-
Developmental and Reproductive Roles: Trehalose metabolism is intricately linked to insect development, metamorphosis, and reproduction. It is essential for chitin (B13524) synthesis, a key component of the insect exoskeleton.
-
Hormonal Regulation: The synthesis and breakdown of trehalose are tightly regulated by neuropeptides, primarily adipokinetic hormone (AKH) and insulin-like peptides (ILPs), ensuring that trehalose levels are maintained to meet the insect's metabolic demands.[1][7]
This guide will delve into the molecular mechanisms underlying these functions, providing researchers with the necessary information to design and execute experiments to further elucidate the role of trehalose in insect physiology.
Trehalose Metabolism: Synthesis and Degradation
The concentration of trehalose in the hemolymph is meticulously controlled through a balance of synthesis and degradation, catalyzed by two key enzymes: trehalose-6-phosphate (B3052756) synthase (TPS) and trehalase (TRE).
Trehalose Synthesis
Trehalose synthesis occurs primarily in the fat body via a two-step enzymatic process:
-
Trehalose-6-Phosphate Synthase (TPS): This enzyme catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate (G6P) and UDP-glucose.[8][9]
-
Trehalose-6-Phosphate Phosphatase (TPP): TPP then dephosphorylates T6P to yield trehalose.[8]
In many insects, the TPS gene is a fused gene that encodes a protein with both TPS and TPP domains.[8]
Trehalose Degradation
The breakdown of trehalose into glucose is catalyzed by the enzyme trehalase (TRE) . There are two main types of trehalase in insects: a soluble form found in the cytoplasm and a membrane-bound form.[10] The activity of trehalase is crucial for providing a rapid supply of glucose to tissues with high energy demands, such as flight muscles.[1]
Hormonal Regulation of Trehalose Metabolism
The synthesis and utilization of trehalose are under strict hormonal control, primarily by adipokinetic hormone (AKH) and insulin-like peptides (ILPs).
Adipokinetic Hormone (AKH) Signaling
AKH is a neuropeptide released from the corpora cardiaca in response to energy-demanding activities like flight.[11][12] AKH acts on the fat body to stimulate the breakdown of glycogen (B147801) and the synthesis of trehalose, leading to an increase in hemolymph trehalose levels (hypertrehalosemia).[1][13] The AKH signaling pathway involves the activation of a G-protein coupled receptor (GPCR), leading to an increase in intracellular cyclic AMP (cAMP) and calcium levels, which in turn activate glycogen phosphorylase and enzymes of the trehalose synthesis pathway.[12]
Insulin (B600854) Signaling
Insulin-like peptides (ILPs) in insects have functions analogous to mammalian insulin and are involved in regulating growth, development, and metabolism.[3][14] In the context of trehalose metabolism, insulin signaling generally promotes the uptake of trehalose from the hemolymph into tissues and its conversion to glycogen for storage, thus lowering hemolymph trehalose levels (hypotrehalosemia).[7] The insulin signaling pathway is initiated by the binding of ILPs to the insulin receptor, a receptor tyrosine kinase, which triggers a phosphorylation cascade involving proteins such as Chico (the insect IRS homolog) and Akt/PKB.[12][14]
Quantitative Data on Trehalose Physiology
The following tables summarize key quantitative data related to trehalose concentration and the kinetics of the enzymes involved in its metabolism.
Table 1: Hemolymph Trehalose Concentrations in Various Insects
| Insect Species | Developmental Stage/Condition | Hemolymph Trehalose Concentration (mM) | Reference |
| Tribolium castaneum | Adult | 0.12 | [12] |
| Bombyx mori | 5th Instar Larva | ~13.7 | [12] |
| Acyrthosiphon pisum | Adult | ~218.9 - 227.3 | [12] |
| Lepidoptera (various) | Larvae and Pupae | 5.8 - 43.8 (0.2 - 1.5 g/100ml ) | [7][15] |
| Sawfly | Larva | ~80% of total blood sugar | [15] |
Table 2: Kinetic Parameters of Trehalose Metabolizing Enzymes in Insects
| Enzyme | Insect Species | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Trehalase | Acyrthosiphon pisum | 71 | 126 | [1] |
| Trehalase | Locusta migratoria (flight muscle) | 0.68 - 1.4 | - | [16] |
| Trehalase | Locusta migratoria (hemolymph) | 27 | - | [16] |
| Trehalase (from gut endosymbiont Enterobacter cloacae of Plutella xylostella) | Enterobacter cloacae | 1.47 | 0.2 (mm·min-1) | [2] |
| Trehalose-6-Phosphate Synthase | Thermus thermophilus RQ-1 (bacterium, for comparison) | 0.8 (for G6P), 0.5 (for UDPG) | 204 | [5] |
| Trehalose-6-Phosphate Phosphatase | Thermus thermophilus RQ-1 (bacterium, for comparison) | 1.5 | 625 | [5] |
Note: Data for insect TPS kinetic parameters are limited in the literature. The provided bacterial enzyme data serves as a reference.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of trehalose in insect physiology.
Protocol 1: Quantification of Hemolymph Trehalose by Enzymatic Assay
This protocol describes a common and relatively simple method for quantifying trehalose in insect hemolymph.
Principle: Trehalose is hydrolyzed by trehalase to two molecules of glucose. The glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) assay or a hexokinase/glucose-6-phosphate dehydrogenase coupled assay, where the production of a colored product or NADPH, respectively, is measured spectrophotometrically.[17]
Materials:
-
Insect hemolymph
-
Trehalase (from porcine kidney or recombinant)
-
Sodium carbonate (Na2CO3) solution (0.25 M)
-
Acetic acid solution (1 M)
-
Sodium acetate (B1210297) buffer (0.25 M, pH 5.2)
-
Glucose assay kit (e.g., Sigma-Aldrich GAGO20 or similar)
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader
-
Thermal cycler or heating block
Procedure:
-
Hemolymph Collection: Collect hemolymph from insects using a fine glass capillary. To prevent melanization, collect into a tube containing a small amount of phenylthiourea.
-
Sample Preparation:
-
Add 1 µL of hemolymph to 25 µL of 0.25 M Na2CO3 in a microcentrifuge tube.[17]
-
Incubate at 95°C for 2 hours to inactivate endogenous enzymes and degrade reducing sugars.[17]
-
Cool the sample to room temperature.
-
Neutralize the sample by adding 8 µL of 1 M acetic acid.[17]
-
Add 66 µL of 0.25 M sodium acetate buffer (pH 5.2).[17]
-
-
Trehalase Digestion:
-
Glucose Quantification:
-
Calculations:
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the glucose concentration in the sample from the standard curve.
-
Calculate the original trehalose concentration, accounting for the dilution factors and the fact that one molecule of trehalose yields two molecules of glucose. A parallel sample without trehalase treatment should be run to measure the initial free glucose content, which should be subtracted from the total glucose measured after trehalase digestion.
-
Protocol 2: Quantification of Hemolymph Trehalose by HPLC-RID
This method offers high specificity and accuracy for trehalose quantification.
Principle: High-Performance Liquid Chromatography (HPLC) separates trehalose from other carbohydrates in the hemolymph. A Refractive Index Detector (RID) is then used to quantify the separated trehalose based on the change in the refractive index of the eluent.[18][19]
Materials:
-
Insect hemolymph
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
HPLC system with a carbohydrate analysis column (e.g., Waters Sugar-Pak or similar)
-
Refractive Index Detector (RID)
-
Syringe filters (0.22 µm)
-
Trehalose standard
Procedure:
-
Sample Preparation:
-
Collect hemolymph as described in Protocol 5.1.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of hemolymph.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a carbohydrate column and an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 77:23 v/v).[19]
-
Set the column temperature (e.g., 65°C) and detector temperature (e.g., 40°C) as recommended for the specific column.[20]
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a known volume of the prepared sample (e.g., 50 µL).[19]
-
-
Data Analysis:
-
Prepare a standard curve by injecting known concentrations of trehalose.
-
Identify the trehalose peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the trehalose concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 3: Trehalase Activity Assay
This protocol measures the activity of trehalase in insect tissue homogenates.
Principle: The activity of trehalase is determined by measuring the amount of glucose produced from the hydrolysis of trehalose over a specific time period. The glucose produced is then quantified using a colorimetric assay.[1][21]
Materials:
-
Insect tissue (e.g., fat body, flight muscle)
-
Homogenization buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.7)[21]
-
Trehalose solution (e.g., 140 mM in homogenization buffer)[21]
-
Tris buffer (0.5 M, pH 7.5)[21]
-
Glucose assay kit
-
Microcentrifuge
-
Water bath or incubator
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Dissect the desired tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble trehalase.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix a specific volume of the enzyme extract with the trehalose solution. A typical reaction mixture might contain 10 µL of enzyme solution and 40 µL of 200 mM trehalose in 50 µL of 0.2 M acetate buffer (pH 5.0).[1]
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[1]
-
Stop the reaction by adding a stop solution (e.g., 300 µL of 3,5-dinitrosalicylic acid (DNS) reagent and boiling).[1] Alternatively, the reaction can be stopped by adding Tris buffer to change the pH.[21]
-
-
Glucose Quantification:
-
Quantify the amount of glucose produced in the reaction using a glucose assay kit, as described in Protocol 5.1.
-
-
Calculations:
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
Calculate the specific activity of trehalase as µmoles of glucose produced per minute per milligram of protein. One unit of trehalase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of trehalose per minute under the specified conditions.[1]
-
Protocol 4: RNA Interference (RNAi) for Knockdown of Trehalose Metabolism Genes
This protocol describes the general steps for using RNAi to study the function of genes involved in trehalose metabolism, such as TPS and TRE.
Principle: Double-stranded RNA (dsRNA) homologous to a target gene is introduced into the insect. The dsRNA is processed by the insect's RNAi machinery, leading to the degradation of the target mRNA and a subsequent reduction in the corresponding protein levels.[9][22]
Materials:
-
Target insect species
-
cDNA of the target gene (e.g., TPS or TRE)
-
Primers with T7 promoter sequences at the 5' end
-
PCR reagents
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System)
-
RNA purification kit
-
Microinjection system (e.g., Hamilton syringe with a fine glass needle)
-
Stereomicroscope
-
CO2 for anesthetizing insects
Procedure:
-
dsRNA Synthesis:
-
Design primers (~20-25 bp) to amplify a 300-500 bp region of the target gene's coding sequence. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.[23]
-
Perform PCR using cDNA as a template to generate a DNA template with T7 promoters at both ends.
-
Purify the PCR product.
-
Use the purified PCR product as a template for in vitro transcription to synthesize dsRNA.[22]
-
Purify the dsRNA and determine its concentration and integrity.
-
-
dsRNA Injection:
-
Anesthetize the insects (e.g., larvae, pupae, or adults) with CO2.
-
Under a stereomicroscope, inject a specific amount of dsRNA (e.g., 1 µg in 0.2 µL) into the insect's hemocoel, typically in the abdomen between segments.[24] A control group should be injected with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Post-Injection Analysis:
-
Maintain the injected insects under standard rearing conditions.
-
At various time points post-injection (e.g., 24, 48, 72 hours), assess the efficiency of gene knockdown by measuring the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Analyze the physiological consequences of gene knockdown, such as changes in hemolymph trehalose concentration, trehalase activity, stress tolerance (e.g., survival at low temperatures or under desiccating conditions), or developmental phenotypes.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways
Caption: Hormonal regulation of trehalose metabolism in the insect fat body.
Experimental Workflow
Conclusion and Future Directions
Trehalose is undeniably a cornerstone of insect physiology, with its roles extending far beyond that of a simple energy source. Its involvement in stress tolerance, development, and its intricate hormonal regulation highlight its importance for insect survival and adaptation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted functions of trehalose.
Future research should focus on several key areas:
-
Elucidating the complete signaling cascades: While the roles of AKH and insulin are well-established, the downstream effectors and their interactions require further clarification.
-
Identifying novel regulators: There are likely other hormones and signaling molecules that fine-tune trehalose metabolism in response to specific environmental cues.
-
Exploring the potential of trehalose metabolism as an insecticide target: A deeper understanding of the enzymes and transporters involved in trehalose synthesis and transport could lead to the development of highly specific and effective pest control agents.
By continuing to unravel the complexities of trehalose physiology, we can gain valuable insights into the fundamental biology of insects and develop innovative strategies for their management.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Mechanistic insights into enzymatic catalysis by trehalase from the insect gut endosymbiont Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avys.omu.edu.tr [avys.omu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Functional Analysis of trehalase Related to Chitin Metabolism in Glyphodes pyloalis Walker (Lepidoptera: Pyralidae) | MDPI [mdpi.com]
- 7. Insulin-Like ILP2 Regulates Trehalose Metabolism to Tolerate Hypoxia/Hypercapnia in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Insect trehalase: physiological significance and potential applications. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of Peptide Hormones in Insect Lipid Metabolism [frontiersin.org]
- 13. Adipokinetic hormone signaling mediates the enhanced fecundity of Diaphorina citri infected by ‘Candidatus Liberibacter asiaticus’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Frontiers | The Glucagon-Like Adipokinetic Hormone in Drosophila melanogaster – Biosynthesis and Secretion [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. musselmanlab.com [musselmanlab.com]
- 18. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biospectra.us [biospectra.us]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sites.miamioh.edu [sites.miamioh.edu]
- 23. Frontiers | Strategies for the production of dsRNA biocontrols as alternatives to chemical pesticides [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Foundational Research on the Enzymatic Degradation of Trehalose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in a wide array of organisms, including bacteria, fungi, invertebrates, and plants. It serves as a crucial energy source and a protective agent against various environmental stresses such as desiccation, heat, and osmotic shock. In contrast, mammals do not synthesize trehalose but possess the enzymatic machinery to degrade it, primarily in the small intestine. The enzymatic breakdown of trehalose is a fundamental biological process with significant implications for microbial pathogenesis, insect physiology, and human metabolism. Understanding the enzymes that catalyze this degradation, their kinetics, and the pathways they participate in is paramount for developing novel therapeutics, particularly antifungal and antibacterial agents, as well as for applications in biotechnology and food science. This technical guide provides an in-depth overview of the core aspects of enzymatic trehalose degradation, focusing on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Key Enzymes in Trehalose Degradation
The enzymatic breakdown of trehalose is primarily carried out by two classes of enzymes: trehalases and trehalose phosphorylases.
Trehalase (EC 3.2.1.28)
Trehalases are glycoside hydrolases that catalyze the irreversible hydrolysis of trehalose into two molecules of glucose. These enzymes are widespread in nature and can be broadly categorized into two main types based on their optimal pH:
-
Acid Trehalases: These enzymes typically have an optimal pH in the acidic range (pH 3.5-5.5) and are often located in vacuoles or secreted extracellularly. In many fungi, they are involved in the utilization of external trehalose as a carbon source.
-
Neutral Trehalases: With an optimal pH around 7.0, neutral trehalases are cytosolic enzymes. Their activity is often tightly regulated by mechanisms such as phosphorylation, and they are primarily responsible for the mobilization of intracellular trehalose reserves.
Trehalose Phosphorylase (EC 2.4.1.64)
Trehalose phosphorylases catalyze the reversible phosphorolysis of trehalose in the presence of inorganic phosphate (B84403) (Pi) to produce glucose-1-phosphate and glucose. This reversible reaction allows the enzyme to be involved in both the degradation and synthesis of trehalose. Trehalose phosphorylases are found in some bacteria and fungi.
Quantitative Data on Enzyme Kinetics
The kinetic parameters of trehalases and trehalose phosphorylases vary depending on the source organism and the specific isozyme. The following tables summarize key quantitative data for these enzymes from a range of organisms.
Table 1: Kinetic Parameters of Trehalases from Various Organisms
| Organism | Enzyme Type | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) |
| Saccharomyces cerevisiae | Neutral Trehalase | 5.7 | - | 7.0 | - |
| Saccharomyces cerevisiae | Acid Trehalase | - | - | 4.5 | - |
| Mucor rouxii | Neutral Trehalase | - | - | 6.5 | 35 |
| Mucor rouxii | Acid Trehalase | - | - | 4.5 | 45 |
| Thermomyces lanuginosus | Acid Trehalase | 0.57 | - | - | 50 |
| Neurospora crassa | Acid Trehalase | 0.52 | - | - | 50 |
| Enterobacter cloacae | Trehalase | 1.47 | 0.2 (mM/min) | Acidic | 55 |
| Human Kidney | Trehalase | 3.0 | - | 5.7 | - |
Table 2: Kinetic Parameters of Trehalose Phosphorylases
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Schizophyllum commune | Trehalose | - | - | 6.6 | 30 |
| Lactococcus lactis | Trehalose-6-phosphate | 6 | - | 6.3 | 35 |
| Lactococcus lactis | Inorganic Phosphate | 32 | - | 6.3 | 35 |
| Lactococcus lactis | β-glucose-1-phosphate | 0.9 | - | - | - |
| Lactococcus lactis | Glucose-6-phosphate | 4 | - | - | - |
| Caldanaerobacter subterraneus | Trehalose | - | - | - | 80 |
Enzymatic Degradation Pathways
The pathways for trehalose degradation differ between organisms. The following diagrams illustrate the primary routes in bacteria and fungi, as well as the simpler process in humans.
Methodological & Application
Application Notes and Protocols for 14C-Trehalose Metabolic Labeling in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide, is a crucial molecule for many bacteria, playing significant roles in stress protection, energy storage, and as a structural component of the cell envelope, notably in pathogenic mycobacteria like Mycobacterium tuberculosis.[1][2] The metabolic pathways associated with trehalose in bacteria are often absent in mammals, making them attractive targets for novel antimicrobial drug development.[2] Metabolic labeling with uniformly labeled 14C-trehalose is a powerful and sensitive technique used to trace the uptake, metabolism, and fate of trehalose within bacterial cells.[3][4] This method allows researchers to elucidate metabolic pathways, quantify metabolic flux, study the response to various stressors, and screen for inhibitors of trehalose metabolism.[1]
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions involving trehalose to understand the flow of carbon through central metabolic pathways.[1]
-
Pathway Elucidation: Identifying and confirming the metabolic routes of trehalose uptake, catabolism, and its integration into other biosynthetic pathways.[1][3]
-
Stress Response Studies: Investigating the role of trehalose metabolism in bacterial survival under various stress conditions such as osmotic stress, desiccation, and temperature fluctuations.[1]
-
Drug Discovery: Screening for and characterizing inhibitors of trehalose metabolism, which could serve as potential antimicrobial agents, particularly against pathogens like M. tuberculosis where trehalose is essential for cell wall biosynthesis and virulence.[1][3]
Data Presentation: Quantitative Analysis of Trehalose
The quantification of 14C-trehalose and its labeled metabolites is a critical step in these studies. Various analytical techniques can be employed, each with its own sensitivity and dynamic range.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Dynamic Range | Notes |
| Enzymatic Trehalose Assay | ~25 µM | ~2 orders of magnitude | Measures total trehalose by enzymatic conversion to glucose.[5][6][7] |
| HPLC with Refractive Index Detection (HPLC-RID) | ~2.2 mM | ~2 orders of magnitude | Separates trehalose from other sugars before quantification.[5][6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ~0.03 µM | 3 to 4 orders of magnitude | Highly sensitive and specific; can distinguish between isotopically labeled and unlabeled trehalose.[5][6] |
| Thin-Layer Chromatography (TLC) with Autoradiography | Dependent on specific activity and exposure time | Qualitative to semi-quantitative | Used to separate and visualize radiolabeled metabolites.[8] |
| Liquid Scintillation Counting | Dependent on specific activity and sample volume | Wide dynamic range | Measures total radioactivity in a sample.[9] |
Experimental Protocols
Protocol 1: General 14C-Trehalose Metabolic Labeling in a Model Bacterium (e.g., E. coli)
This protocol provides a general guideline and should be optimized for the specific bacterial species and experimental goals.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Appropriate growth medium (e.g., M9 minimal medium with a defined carbon source, or a rich medium like LB broth)
-
Uniformly labeled 14C-trehalose (with known specific activity)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Centrifuge
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Phosphate-buffered saline (PBS) or appropriate wash buffer
-
Lysis buffer (e.g., RIPA buffer, or buffer compatible with downstream analysis)
-
Protein quantification assay reagents (e.g., BCA or Bradford assay)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in a suitable medium at the optimal temperature and shaking speed.
-
Sub-culturing: Inoculate fresh medium with the overnight culture to a starting optical density (OD600) of approximately 0.05-0.1.
-
Growth to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Addition of 14C-Trehalose: Add 14C-trehalose to the culture. The final concentration and specific activity should be optimized, but a starting point could be in the range of 1-10 µCi/mL.
-
Incubation for Labeling: Continue to incubate the culture under the same conditions. The labeling time will depend on the metabolic rate of the bacterium and the specific pathway being investigated, ranging from a few minutes to several hours.[1]
-
Harvesting Cells:
-
To stop the labeling, rapidly cool the culture on an ice-water bath.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
-
Washing:
-
Discard the radioactive supernatant according to institutional radiation safety guidelines.
-
Wash the cell pellet twice with ice-cold PBS or an appropriate buffer to remove extracellular 14C-trehalose.
-
-
Cell Lysis and Fractionation (Optional):
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using appropriate methods (e.g., sonication, bead beating).
-
If desired, separate cellular fractions (e.g., cytoplasm, cell wall, lipids) by differential centrifugation or other biochemical methods.
-
-
Quantification of Incorporated Radioactivity:
-
Take an aliquot of the cell lysate or cellular fraction.
-
Add the aliquot to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Normalization:
-
Determine the total protein concentration of the lysate using a standard protein assay.
-
Normalize the incorporated radioactivity to the total amount of protein (e.g., CPM/mg of protein) to allow for comparison between different samples and experiments.
-
Protocol 2: Analysis of 14C-Labeled Metabolites by Thin-Layer Chromatography (TLC)
This protocol is for the separation and analysis of metabolites following labeling with 14C-trehalose, particularly useful for studying the biosynthesis of trehalose-containing glycolipids in mycobacteria.[8]
Materials:
-
14C-labeled bacterial cell lysate or lipid extract
-
TLC plates (e.g., silica (B1680970) gel 60)
-
TLC development chamber
-
Appropriate solvent system (e.g., chloroform:methanol:water in various ratios, depending on the metabolites of interest)
-
Phosphorimager screen and cassette or X-ray film
-
Standards for key metabolites (e.g., trehalose monomycolate (TMM), trehalose dimycolate (TDM)) (if available)
Procedure:
-
Sample Preparation: Prepare a concentrated extract of the 14C-labeled metabolites from the bacterial culture. For lipids, a common method is extraction with a chloroform:methanol mixture.
-
Spotting the TLC Plate: Carefully spot a small volume of the concentrated extract onto the origin of the TLC plate. Also spot any available standards.
-
Developing the TLC Plate: Place the spotted plate in a TLC chamber containing the appropriate solvent system. Allow the solvent to migrate up the plate until it is near the top.
-
Drying the Plate: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Place the dried TLC plate in a cassette with a phosphorimager screen or X-ray film.
-
Expose for an appropriate amount of time (from hours to days, depending on the level of radioactivity).
-
Develop the film or scan the phosphorimager screen to visualize the separated, radiolabeled metabolites.
-
-
Analysis: Compare the migration of the radioactive spots to the standards to identify the metabolites. The intensity of the spots can be used for semi-quantitative analysis.[8]
Visualizations
Bacterial Trehalose Metabolism Pathways
Bacteria primarily utilize three pathways for trehalose biosynthesis: the OtsA-OtsB pathway, the TreY-TreZ pathway, and the TreS pathway.[10][11] Trehalose can be degraded back to glucose by the enzyme trehalase.[12]
Caption: Key metabolic pathways for trehalose synthesis and degradation in bacteria.
Experimental Workflow for 14C-Trehalose Metabolic Labeling
The following diagram outlines the general workflow for a metabolic labeling experiment using 14C-trehalose.
Caption: General experimental workflow for 14C-trehalose metabolic labeling in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Capturing of 14C Radioactively-Labeled Small Subunit rRNA from Mixed Microbial Communities of a Microbial Mat Using Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Elucidation of bacterial trehalose-degrading trehalase and trehalose phosphorylase: physiological significance and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [14C]Trehalose from [14C]Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of radiolabeled [14C]trehalose from [14C]glucose, a critical tracer for studying trehalose (B1683222) metabolism in various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. Two primary methodologies are presented: a whole-cell biocatalytic approach using genetically modified Escherichia coli and a chemoenzymatic approach utilizing purified trehalose synthase.
Introduction
Trehalose is a disaccharide of significant biological interest, playing roles in stress protection and as a key component of the cell wall in certain pathogens.[1] The ability to trace the uptake and metabolism of trehalose is crucial for understanding these processes and for the development of novel therapeutics. [14C]Trehalose serves as an invaluable tool for these studies. The following protocols offer step-by-step guidance for its synthesis, purification, and characterization.
Methods Overview
Two effective methods for synthesizing [14C]trehalose from [14C]glucose are detailed:
-
Whole-Cell Biocatalysis: This method leverages a mutant strain of E. coli that is deficient in glucose metabolism.[2][3] When exposed to high osmolarity conditions, these cells intracellularly synthesize trehalose from exogenously supplied [14C]glucose.[2][3] This approach offers a cost-effective synthesis route with high yields.[4]
-
Chemoenzymatic Synthesis: This protocol employs a thermostable trehalose synthase (TreT) from Thermoproteus tenax to catalyze the one-step synthesis of trehalose from a glucose substrate and UDP-glucose.[5][6] This method is characterized by its speed, efficiency, and high purity of the final product.[6][7]
The choice of method may depend on laboratory resources, desired yield, and timescale.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis method, allowing for easy comparison.
| Parameter | Whole-Cell Biocatalysis (E. coli) | Chemoenzymatic Synthesis (TreT) |
| Starting Material | [14C]Glucose | [14C]Glucose, UDP-glucose |
| Catalyst | Mutant E. coli strain (e.g., DF214) | Trehalose Synthase (TreT) |
| Reported Yield | >50%[2][3], ~80%[4] | Up to quantitative conversion[6] |
| Reaction Time | Several hours (including cell growth) | 15-60 minutes[6][7] |
| Purity | Radiochemically pure[2][3] | ≥ 95% radiochemical purity[7] |
| Key Advantages | Cost-effective, high yield | Rapid, high purity, well-defined system |
| Key Disadvantages | Longer process, purification from cells required[4] | Requires purified enzyme and UDP-glucose |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis using E. coli
This protocol is adapted from methods describing the use of E. coli mutants for trehalose synthesis.[2][3]
Materials:
-
E. coli mutant strain deficient in glucose metabolism (e.g., DF214)
-
Luria-Bertani (LB) medium
-
High-osmolarity medium (e.g., LB with 0.5 M NaCl)
-
[14C]Glucose (radioactive)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), if using an inducible expression system[4]
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Cell lysis buffer
-
Centrifuge
-
Incubator
Procedure:
-
Cell Culture: Inoculate the E. coli mutant strain in LB medium and grow overnight at 37°C with shaking.
-
Induction of Trehalose Synthesis: Inoculate a larger culture in high-osmolarity medium with the overnight culture. If using an inducible system, add IPTG to induce the expression of trehalose-synthesizing enzymes.[4]
-
Radiolabeling: Add [14C]glucose to the culture medium. The final concentration will depend on the desired specific activity of the resulting [14C]trehalose.
-
Incubation: Continue to incubate the cells at 37°C with shaking for several hours to allow for the uptake of [14C]glucose and its conversion to [14C]trehalose.
-
Cell Harvesting: Pellet the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove any unincorporated [14C]glucose.
-
Extraction of [14C]Trehalose: Resuspend the cell pellet in a suitable buffer and lyse the cells. Centrifuge the lysate to remove cell debris.
-
Purification: The supernatant containing [14C]trehalose can be purified using methods such as ion-exchange chromatography or preparative TLC.
-
Analysis: Confirm the purity and identity of the [14C]trehalose by TLC and autoradiography. Quantify the radioactivity using liquid scintillation counting.
Protocol 2: Chemoenzymatic Synthesis using Trehalose Synthase (TreT)
This protocol is based on the use of the thermostable TreT enzyme.[5][6]
Materials:
-
Trehalose Synthase (TreT) from Thermoproteus tenax
-
[14C]Glucose (radioactive)
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 300 mM NaCl and 20 mM MgCl₂[5]
-
Centrifugal filter units (10 kDa MWCO)[8]
-
Ion-exchange resin
-
Water bath or incubator at 70°C
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine [14C]glucose, UDP-glucose, and the Tris-HCl buffer.
-
Enzyme Addition: Add the purified TreT enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 70°C for 15-60 minutes.[6]
-
Enzyme Removal: Terminate the reaction by cooling on ice. Remove the TreT enzyme by passing the reaction mixture through a 10 kDa MWCO centrifugal filter unit.[8]
-
Purification: The filtrate containing the [14C]trehalose and unreacted substrates can be purified by passing it through a small column of ion-exchange resin to remove the charged UDP-glucose and any remaining salts.
-
Analysis: Verify the product's purity using TLC and autoradiography. The final concentration and specific activity can be determined by scintillation counting.
Visualized Workflows
References
- 1. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
- 2. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Trehalose C14 Uptake using a Scintillation Counting Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a naturally occurring disaccharide, is of significant interest in biomedical research and drug development due to its remarkable cytoprotective properties, particularly its ability to induce autophagy. Understanding the cellular uptake of trehalose is crucial for elucidating its mechanisms of action and for the development of trehalose-based therapeutics. This document provides a detailed protocol for a robust and quantitative method to measure the uptake of radiolabeled [¹⁴C]trehalose into cultured mammalian cells using a scintillation counting assay.
Radiolabeled uptake assays are a gold standard for quantifying the transport of molecules into cells.[1] This method utilizes [¹⁴C]trehalose, a beta-emitting isotope, which allows for sensitive and direct measurement of intracellular accumulation. The protocol outlined below is adaptable for various adherent mammalian cell lines and can be used to study the kinetics of trehalose uptake, as well as to screen for compounds that may modulate this process.
Principle of the Assay
Cultured cells are incubated with a known concentration of [¹⁴C]trehalose for a specified period. After incubation, extracellular [¹⁴C]trehalose is removed by thorough washing. The cells are then lysed to release the intracellular contents, including the accumulated [¹⁴C]trehalose. The amount of radioactivity in the cell lysate is quantified using a liquid scintillation counter. The measured counts per minute (CPM) are then converted to molar amounts of trehalose taken up by the cells, typically normalized to the total protein content of the cell lysate.
Key Experimental Workflow
The overall experimental workflow for the [¹⁴C]trehalose uptake assay is depicted below.
Caption: Experimental workflow for the [¹⁴C]trehalose scintillation counting assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Adherent mammalian cell line of interest (e.g., HeLa, HEK293, SH-SY5Y).
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
[¹⁴C]Trehalose: Radiolabeled D-[U-¹⁴C]trehalose (specific activity typically 200-400 mCi/mmol).
-
Unlabeled Trehalose: High-purity D-(+)-trehalose dihydrate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, buffered with HEPES (e.g., 10 mM, pH 7.4).
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail: A high-quality liquid scintillation cocktail compatible with aqueous samples.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Multi-well plates: 24-well or 48-well tissue culture-treated plates.
-
Liquid Scintillation Counter.
Protocol 1: Time-Dependent [¹⁴C]Trehalose Uptake
This protocol determines the rate of trehalose uptake over time.
-
Cell Seeding:
-
Seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
-
Preparation of Radiolabeled Trehalose Solution:
-
Prepare a stock solution of unlabeled trehalose (e.g., 1 M in water).
-
Prepare the [¹⁴C]trehalose working solution in pre-warmed assay buffer. The final concentration will depend on the cell type and experimental goals, but a starting point of 100 µM to 200 mM can be used.[2][3]
-
The specific activity of the working solution can be adjusted by mixing [¹⁴C]trehalose with unlabeled trehalose. A final specific activity of 0.1-1.0 µCi/mL is often sufficient.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed assay buffer.
-
Add 500 µL of pre-warmed assay buffer to each well and pre-incubate for 15-30 minutes at 37°C.[4]
-
To initiate the uptake, aspirate the pre-incubation buffer and add 200 µL of the [¹⁴C]trehalose working solution to each well.
-
Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0-minute" time point serves as the background control.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake at each time point, rapidly aspirate the [¹⁴C]trehalose solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.[4] Perform the washing steps quickly to minimize efflux of intracellular trehalose.
-
-
Cell Lysis and Sample Collection:
-
After the final wash, add 250 µL of lysis buffer to each well.
-
Incubate the plates at room temperature for at least 30 minutes with gentle agitation to ensure complete cell lysis.
-
Transfer the entire lysate from each well to a labeled scintillation vial.
-
-
Scintillation Counting:
-
Add 4 mL of scintillation cocktail to each vial.
-
Cap the vials and vortex thoroughly.
-
Wipe the outside of the vials to remove any static charge or contaminants.
-
Place the vials in a liquid scintillation counter and count the radioactivity for at least 1 minute per sample. The counter will provide the data in Counts Per Minute (CPM).
-
-
Protein Quantification:
-
Use a small aliquot (e.g., 20 µL) of the cell lysate from each well for protein concentration determination using a BCA or Bradford assay, following the manufacturer's instructions. This is crucial for normalizing the uptake data.
-
Protocol 2: Concentration-Dependent [¹⁴C]Trehalose Uptake (Kinetics)
This protocol is used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of trehalose uptake.
-
Follow steps 1 and 2 of Protocol 1.
-
Preparation of [¹⁴C]Trehalose Solutions of Varying Concentrations:
-
Prepare a series of [¹⁴C]trehalose working solutions with increasing concentrations of unlabeled trehalose while keeping the concentration of [¹⁴C]trehalose constant. This will result in solutions with the same specific radioactivity but different total trehalose concentrations (e.g., 10, 50, 100, 200, 500, 1000 µM).
-
-
Uptake Assay:
-
Perform the uptake assay as described in Protocol 1, but incubate all wells for a single, fixed time point that falls within the linear range of uptake determined in Protocol 1 (e.g., 30 minutes).
-
-
Follow steps 4-7 of Protocol 1.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average CPM from the "0-minute" time point (or a no-cell control) from all other CPM values.
-
Conversion of CPM to Disintegrations Per Minute (DPM):
-
DPM = CPM / Counting Efficiency
-
The counting efficiency is determined by the scintillation counter, often using an external standard and a quench curve to correct for variations in sample color or composition.
-
-
Conversion of DPM to Moles of Trehalose:
-
Moles = DPM / (Specific Activity of [¹⁴C]Trehalose in DPM/mol)
-
The specific activity of the stock [¹⁴C]trehalose is provided by the manufacturer. Remember to account for any dilution with unlabeled trehalose.
-
-
Normalization to Protein Content:
-
Uptake (nmol/mg protein) = (Moles of Trehalose / Protein concentration in mg) * 10⁹
-
Data Tables
Table 1: Time-Dependent [¹⁴C]Trehalose Uptake
| Time (min) | Average CPM (± SD) | Average DPM (± SD) | Protein (mg/well) (± SD) | [¹⁴C]Trehalose Uptake (nmol/mg protein) (± SD) |
| 0 | 150 ± 15 | 300 ± 30 | 0.15 ± 0.01 | 0.00 ± 0.00 |
| 5 | 500 ± 45 | 1000 ± 90 | 0.15 ± 0.01 | 0.58 ± 0.05 |
| 15 | 1200 ± 110 | 2400 ± 220 | 0.15 ± 0.01 | 1.40 ± 0.13 |
| 30 | 2500 ± 230 | 5000 ± 460 | 0.15 ± 0.01 | 2.92 ± 0.27 |
| 60 | 4800 ± 450 | 9600 ± 900 | 0.15 ± 0.01 | 5.60 ± 0.52 |
| 120 | 8500 ± 780 | 17000 ± 1560 | 0.15 ± 0.01 | 9.92 ± 0.91 |
Table 2: Concentration-Dependent [¹⁴C]Trehalose Uptake
| [Trehalose] (µM) | Average CPM (± SD) | Average DPM (± SD) | Protein (mg/well) (± SD) | Uptake Velocity (pmol/min/mg protein) (± SD) |
| 10 | 350 ± 30 | 700 ± 60 | 0.15 ± 0.01 | 7.78 ± 0.67 |
| 50 | 1500 ± 140 | 3000 ± 280 | 0.15 ± 0.01 | 33.33 ± 3.11 |
| 100 | 2800 ± 250 | 5600 ± 500 | 0.15 ± 0.01 | 62.22 ± 5.56 |
| 200 | 4500 ± 410 | 9000 ± 820 | 0.15 ± 0.01 | 100.00 ± 9.11 |
| 500 | 7000 ± 650 | 14000 ± 1300 | 0.15 ± 0.01 | 155.56 ± 14.44 |
| 1000 | 8500 ± 780 | 17000 ± 1560 | 0.15 ± 0.01 | 188.89 ± 17.33 |
Trehalose-Induced Signaling Pathway
Trehalose uptake in mammalian cells is thought to occur primarily through endocytosis, as they generally lack specific trehalose transporters.[5] Once inside the cell, trehalose accumulates in lysosomes, leading to a mild lysosomal stress. This triggers a signaling cascade that results in the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6]
Caption: Proposed signaling pathway of trehalose-induced autophagy and TFEB activation.
Logical Relationships in Data Interpretation
Caption: Logical relationships in the interpretation of [¹⁴C]trehalose uptake data.
References
- 1. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Metabolic Studies Using Trehalose [¹⁴C]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant interest for its cytoprotective properties and potential therapeutic applications in a range of diseases. Understanding its metabolic fate in vivo is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. The use of radiolabeled trehalose, specifically with Carbon-14 ([¹⁴C]), offers a highly sensitive method to trace its absorption, distribution, metabolism, and excretion (ADME) in living organisms. These application notes provide a comprehensive guide to designing and conducting in vivo metabolic studies using trehalose [¹⁴C], complete with detailed experimental protocols and data presentation formats.
Core Concepts in Trehalose [¹⁴C] Metabolism
Trehalose is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. In mammals, the primary site of trehalose metabolism is the brush border of the small intestine, where the enzyme trehalase hydrolyzes it into two molecules of glucose. This glucose is then absorbed and enters systemic circulation, where it can be utilized in various metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[1] A portion of intravenously administered trehalose can be taken up by cells through endocytic pathways and may influence cellular processes like autophagy.[1]
The ¹⁴C label allows for the quantitative tracking of the carbon backbone of the trehalose molecule, providing insights into:
-
Bioavailability: The extent and rate at which trehalose is absorbed and becomes available at the site of action.
-
Tissue Distribution: The localization and concentration of trehalose-derived radioactivity in various organs and tissues over time.
-
Metabolic Transformation: The conversion of trehalose into other molecules and the pathways involved.
-
Excretion Routes: The primary routes and rates of elimination of radioactivity from the body.
Data Presentation: Summarized Quantitative Data
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from in vivo metabolic studies. The following tables provide a structured format for summarizing key findings.
Table 1: Pharmacokinetic Parameters of Total Radioactivity in Plasma Following a Single Dose of Trehalose [¹⁴C]
| Parameter | Unit | Oral Administration | Intravenous Administration |
| Cmax (Peak Concentration) | µg eq/mL | Data to be filled | Data to be filled |
| Tmax (Time to Peak) | h | Data to be filled | Data to be filled |
| AUC (Area Under the Curve) | µg eq·h/mL | Data to be filled | Data to be filled |
| t½ (Half-life) | h | Data to be filled | Data to be filled |
| CL (Clearance) | mL/h/kg | Data to be filled | Data to be filled |
| Vd (Volume of Distribution) | L/kg | Data to be filled | Data to be filled |
| Bioavailability | % | Data to be filled | N/A |
Note: µg eq/mL refers to the microgram equivalents of trehalose [¹⁴C] per milliliter of plasma.
Table 2: Tissue Distribution of Radioactivity (% of Administered Dose per Gram of Tissue) at Various Time Points Post-Dose of Trehalose [¹⁴C]
| Tissue | 1 hour | 4 hours | 24 hours | 72 hours |
| Blood | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Plasma | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Liver | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Kidney | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Brain | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Heart | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Lungs | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Spleen | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Muscle | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Adipose Tissue | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Small Intestine | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Large Intestine | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cumulative Excretion of Radioactivity (% of Administered Dose)
| Excretion Route | 24 hours | 48 hours | 72 hours | 96 hours |
| Urine | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Feces | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Expired Air (¹⁴CO₂) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Total Recovery | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo metabolic studies with trehalose [¹⁴C] in a rodent model (mouse or rat).
Protocol 1: Animal Handling and Dosing
-
Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
-
Preparation of Dosing Solution:
-
Obtain trehalose, uniformly labeled with ¹⁴C (commercially available or via custom synthesis).
-
Determine the required specific activity (e.g., in µCi/mg) based on the desired dose and detection sensitivity.
-
Prepare the dosing solution by dissolving trehalose [¹⁴C] in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
The final dose will depend on the study objectives. For tracer studies, a dose that provides detectable radioactivity without pharmacological effects is recommended (e.g., 1-10 µCi per animal).
-
-
Administration:
-
Oral Gavage (PO):
-
Fast animals for 4-6 hours prior to dosing to ensure an empty stomach.
-
Administer the dosing solution using a ball-tipped gavage needle at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Intravenous Injection (IV):
-
Administer the dosing solution via the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg for mice).
-
-
Protocol 2: Sample Collection
-
Blood/Plasma:
-
Collect serial blood samples (e.g., 20-50 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissues:
-
At designated terminal time points, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a thorough necropsy and collect tissues of interest (e.g., liver, kidneys, brain, heart, lungs, spleen, muscle, adipose tissue, gastrointestinal tract).
-
Rinse tissues with cold saline to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
-
-
Urine and Feces:
-
House animals individually in metabolic cages designed for the separate collection of urine and feces.
-
Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours post-dose).
-
Measure the volume of urine and the weight of feces for each collection interval.
-
Store samples at -20°C or -80°C until analysis.
-
-
Expired Air (¹⁴CO₂):
-
Place animals in a sealed metabolic chamber equipped with a system to trap expired CO₂.
-
Draw air through the chamber and bubble it through a trapping solution (e.g., a mixture of an organic base and a scintillant).
-
Collect the trapping solution at regular intervals to measure the rate of ¹⁴CO₂ exhalation.
-
Protocol 3: Sample Processing and Analysis
-
Sample Preparation for Liquid Scintillation Counting (LSC):
-
Plasma, Urine: Mix a known aliquot of the sample directly with a liquid scintillation cocktail.
-
Tissues:
-
Homogenize a weighed portion of the frozen tissue in a suitable buffer.
-
Solubilize an aliquot of the tissue homogenate using a commercial tissue solubilizer (e.g., Solvable™) according to the manufacturer's instructions. This typically involves incubation at an elevated temperature.
-
After solubilization, decolorize pigmented samples (e.g., liver, blood-rich tissues) with a bleaching agent (e.g., hydrogen peroxide) to reduce color quenching.
-
Neutralize the solubilized sample with an acid (e.g., acetic acid) before adding the scintillation cocktail to prevent chemiluminescence.
-
-
Feces: Homogenize the fecal sample, solubilize a weighed aliquot, and process as described for tissues.
-
¹⁴CO₂ Trapping Solution: Mix an aliquot of the trapping solution directly with a scintillation cocktail.
-
-
Liquid Scintillation Counting:
-
Place the vials containing the sample and scintillation cocktail into a liquid scintillation counter.
-
Count the samples for a sufficient time to achieve acceptable statistical precision.
-
Use appropriate quench correction methods to convert counts per minute (CPM) to disintegrations per minute (DPM).
-
Calculate the concentration of radioactivity in each sample (e.g., DPM/mL for liquids, DPM/g for tissues).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo metabolic studies of Trehalose [¹⁴C].
Signaling Pathways
Trehalose is known to induce autophagy through a mechanism that is independent of the master metabolic regulator mTOR (mechanistic target of rapamycin).[2] This process involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]
Caption: mTOR-independent autophagy induction by trehalose via TFEB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trehalose C14 in Studying Microbial Cell Wall Biosynthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a disaccharide of glucose, is a crucial component of the cell wall in many microorganisms, particularly in the genus Mycobacterium, including the pathogenic species Mycobacterium tuberculosis. It serves as a precursor for essential cell wall glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are vital for the structural integrity, permeability, and virulence of these bacteria.[1][2] The metabolic pathways involved in trehalose utilization are unique to these microorganisms and absent in mammals, making them attractive targets for the development of novel antimicrobial agents.
Radiolabeled [14C]trehalose is a powerful tool for elucidating the intricacies of microbial cell wall biosynthesis. By tracing the incorporation of the 14C label into various cell wall components, researchers can dissect metabolic pathways, identify and characterize key enzymes, and screen for inhibitors of these processes. These application notes provide a comprehensive overview and detailed protocols for the use of [14C]trehalose in studying microbial cell wall biosynthesis.
Key Applications of [14C]Trehalose in Microbial Cell Wall Research
-
Elucidation of Metabolic Pathways: Tracing the metabolic fate of [14C]trehalose allows for the identification and characterization of the biosynthetic pathways of essential cell wall components like TMM and TDM.[1][2]
-
Enzyme Activity Assays: [14C]trehalose serves as a substrate in assays to measure the activity of enzymes involved in cell wall biosynthesis, such as the mycolyltransferases of the Antigen 85 complex.
-
Screening for Enzyme and Transporter Inhibitors: The uptake and incorporation of [14C]trehalose can be used to screen for and characterize inhibitors of key enzymes and transporters, such as MmpL3, which is responsible for TMM translocation across the cell membrane.[3][4]
-
Mechanism of Action Studies for Antimicrobial Compounds: Researchers can investigate how novel or existing antibiotics that target the cell wall affect the incorporation of [14C]trehalose, thereby elucidating their mechanism of action.[1]
Data Presentation: Quantitative Parameters for [14C]Trehalose Labeling Experiments
The following tables summarize key quantitative data extracted from various studies for easy comparison and experimental design.
| Parameter | Mycobacterium tuberculosis | Mycobacterium smegmatis | Reference(s) |
| Cell Density (OD600) | ~0.4 - 0.8 | ~0.6 - 1.0 | [3][5] |
| [14C]Trehalose Concentration | 0.1 - 1.0 µCi/mL | 0.1 - 1.0 µCi/mL | [1][2] |
| Labeling Time | 4 - 24 hours | 2 - 8 hours | [1][5] |
| Inhibitor Concentration | Varies by compound (e.g., Isoniazid (B1672263): 0.1-1 µg/mL; SQ109: 0.5-5 µM) | Varies by compound | [1][3] |
Table 1: Typical Experimental Conditions for [14C]Trehalose Metabolic Labeling in Mycobacterium Species.
| Lipid Component | Typical Rf Value (Chloroform:Methanol:Water, 24:1:0.5) | Expected Change with MmpL3 Inhibitor | Expected Change with Mycolic Acid Synthesis Inhibitor (e.g., Isoniazid) | Reference(s) |
| Trehalose Monomycolate (TMM) | ~0.4 - 0.5 | Accumulation | Decreased Synthesis | [1][3][5] |
| Trehalose Dimycolate (TDM) | ~0.7 - 0.8 | Decreased Synthesis | Decreased Synthesis | [1][3][5] |
Table 2: Thin-Layer Chromatography (TLC) Analysis of [14C]Trehalose-Labeled Glycolipids.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mycobacterium Cultures with [14C]Trehalose
This protocol describes the general procedure for labeling Mycobacterium species with [14C]trehalose to study the biosynthesis of cell wall glycolipids.
Materials:
-
Mycobacterium culture (M. tuberculosis, M. smegmatis, etc.)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80
-
[14C]Trehalose (specific activity typically 50-60 mCi/mmol)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Centrifuge
-
Phosphate-buffered saline (PBS)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow the Mycobacterium strain in Middlebrook 7H9 broth to the mid-logarithmic phase (OD600 of 0.4-0.8 for M. tuberculosis or 0.6-1.0 for M. smegmatis).
-
Labeling: In a sterile tube, add [14C]trehalose to the bacterial culture to a final concentration of 0.1-1.0 µCi/mL.
-
Incubation: Incubate the culture in a shaking incubator at 37°C for the desired labeling period (e.g., 4-24 hours).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 4,000 x g for 10 minutes.
-
Washing: Wash the cell pellet twice with an equal volume of PBS to remove unincorporated [14C]trehalose.
-
Quantification of Total Incorporation (Optional): Resuspend a small aliquot of the final cell pellet in water, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter to determine the total amount of incorporated [14C]trehalose.
Protocol 2: Extraction and Analysis of [14C]Labeled Lipids by Thin-Layer Chromatography (TLC)
This protocol details the extraction of lipids from [14C]trehalose-labeled mycobacteria and their subsequent analysis by TLC.
Materials:
-
[14C]trehalose-labeled mycobacterial cell pellet (from Protocol 1)
-
Chloroform
-
Methanol
-
Water (HPLC grade)
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
Phosphorimager or X-ray film and cassette
-
TMM and TDM standards (if available)
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in 1 mL of a chloroform:methanol mixture (2:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Repeat the extraction of the aqueous phase and cell debris with another 1 mL of chloroform:methanol (2:1, v/v).
-
Pool the organic phases and dry the lipid extract under a stream of nitrogen gas.
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate. If available, spot TMM and TDM standards in adjacent lanes.
-
Prepare the TLC developing chamber with a solvent system of chloroform:methanol:water (24:1:0.5, v/v/v).[5] Allow the chamber to equilibrate for at least 30 minutes.
-
Place the TLC plate in the developing chamber and allow the solvent front to migrate to near the top of the plate.
-
Remove the plate from the chamber and allow it to air dry completely.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the radiolabeled lipid species.
-
Quantify the intensity of the spots corresponding to TMM and TDM using densitometry software. The relative amount of each lipid can be expressed as a percentage of the total radioactivity loaded in the lane.
-
Protocol 3: Screening for Inhibitors of Mycolic Acid Biosynthesis using [14C]Trehalose
This protocol outlines a method to screen for compounds that inhibit the incorporation of [14C]trehalose into TMM and TDM.
Materials:
-
All materials from Protocols 1 and 2
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Culture Preparation: Grow Mycobacterium cultures to mid-log phase as described in Protocol 1.
-
Inhibitor Treatment: Aliquot the culture into separate tubes. Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., isoniazid or SQ109).
-
Pre-incubation: Pre-incubate the cultures with the inhibitors for a defined period (e.g., 1-2 hours) at 37°C with shaking.
-
Radiolabeling: Add [14C]trehalose (0.1-1.0 µCi/mL) to each tube.
-
Incubation: Continue the incubation for a suitable labeling period (e.g., 4-24 hours).
-
Lipid Extraction and Analysis: Harvest the cells, extract the lipids, and analyze them by TLC as described in Protocol 2.
-
Data Analysis: Quantify the intensity of the TMM and TDM spots for each inhibitor concentration. A decrease in the intensity of these spots compared to the vehicle control indicates inhibition of the cell wall biosynthesis pathway. An accumulation of TMM and a decrease in TDM may suggest specific inhibition of the MmpL3 transporter.[3]
Visualization of Key Pathways and Workflows
Caption: Biosynthesis and transport of trehalose-containing glycolipids in the mycobacterial cell wall.
Caption: Workflow for screening inhibitors of mycolic acid biosynthesis using [14C]trehalose.
Conclusion
The use of [14C]trehalose as a metabolic tracer is an invaluable technique for researchers studying microbial cell wall biosynthesis, particularly in the context of Mycobacterium. The protocols and data provided herein offer a solid foundation for designing and executing experiments to investigate the intricate pathways of trehalose metabolism and to identify novel inhibitors with the potential to be developed into new anti-tubercular drugs. The high specificity of these pathways to microorganisms underscores the importance of this research area in the ongoing fight against infectious diseases.
References
- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 14C-Labeled Trehalose from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 14C-labeled trehalose (B1683222) from biological samples. The protocols outlined below cover sample preparation from bacterial and mammalian cells, followed by purification using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Introduction
Trehalose, a non-reducing disaccharide, plays a significant role in the stress protection and metabolism of various organisms, including bacteria, fungi, and invertebrates.[1][2] In pathogens like Mycobacterium tuberculosis, trehalose metabolism is crucial for virulence, making it a target for novel therapeutics.[2] The use of 14C-labeled trehalose allows researchers to trace its uptake, metabolism, and role in various biological processes.[2] Accurate purification of 14C-trehalose from complex biological matrices is essential for reliable downstream analysis.
Overview of the Purification Workflow
The general workflow for purifying 14C-labeled trehalose from biological samples involves cell harvesting, extraction of small molecules, and chromatographic separation to isolate trehalose from other cellular components and metabolites.
Caption: General workflow for 14C-trehalose purification.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from the literature regarding the synthesis and analysis of trehalose.
Table 1: Synthesis Yield of 14C-Trehalose from 14C-Glucose
| Organism | Method | Yield (%) | Reference |
| Escherichia coli | Improved method with plasmid-based expression | ~80 | |
| Escherichia coli | Mutant unable to metabolize glucose | >50 | [3][4] |
| Yeast | Strain with deleted phosphoglucoisomerase gene | ~35 | [1] |
Table 2: Performance of Analytical Methods for Trehalose Quantification
| Parameter | LC-MS/MS | HPLC-RID | Enzymatic Assay | Reference |
| Limit of Detection (LOD) | 22 nM | 0.6 mM | 6.3 µM | [2] |
| Limit of Quantification (LOQ) | 28 nM | 2.2 mM | 21 µM | [2] |
| Recovery from E. coli Lysates | 93 - 106% | 93 - 106% | 93 - 106% | [2] |
| Recovery from Jurkat Cell Lysates | 93 - 100% | 93 - 100% | 93 - 100% | [2] |
Experimental Protocols
Protocol 1: Extraction of 14C-Labeled Trehalose from Bacterial Cells
This protocol is adapted from methods used for extracting metabolites from E. coli.
Materials:
-
Bacterial cell pellet containing 14C-labeled trehalose
-
70% Ethanol, pre-heated to 80°C
-
Phosphate Buffered Saline (PBS), ice-cold
-
Centrifuge
-
Microcentrifuge tubes
-
Freeze-dryer or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold PBS to remove extracellular components. Centrifuge and discard the supernatant.
-
Extraction: Resuspend the cell pellet in hot 70% ethanol. Incubate at 80°C for 5 minutes to extract small metabolites, including trehalose.
-
Clarification: Centrifuge the suspension at high speed (e.g., 8,000 x g) for 15 minutes to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the 14C-labeled trehalose to a new tube.
-
Drying: Concentrate the supernatant to dryness using a freeze-dryer or vacuum concentrator.[5] The resulting pellet is the crude extract.
Caption: Bacterial extraction workflow.
Protocol 2: Extraction of 14C-Labeled Trehalose from Mammalian Cells
This protocol is a general method for metabolite extraction from cultured mammalian cells.[6]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Acetonitrile:Water (50:30:20, v/v/v), pre-chilled to -20°C[6]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of operating at 4°C
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]
-
Metabolism Quenching and Extraction: Add 1 mL of the pre-chilled methanol:acetonitrile:water solution to each well.[6]
-
Cell Lysis and Collection: Place the plate on ice and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.[6]
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6] The residue is the crude extract.
Protocol 3: Purification of 14C-Trehalose by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating 14C-trehalose from other radiolabeled sugars like 14C-glucose.
Materials:
-
Crude 14C-trehalose extract
-
Silica (B1680970) gel TLC plates
-
Developing solvent: Butanol:Ethanol:Water (5:3:2, v/v/v)[1] or Acetonitrile:Water (7:3, v/v)[5]
-
14C-glucose and 14C-trehalose standards
-
TLC developing tank
-
Phosphorimager system or autoradiography film
Procedure:
-
Sample Preparation: Reconstitute the dried crude extract in a small volume of a suitable solvent (e.g., 50% ethanol).
-
Spotting: Spot the reconstituted sample and the 14C-glucose and 14C-trehalose standards onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing tank containing the developing solvent. Allow the solvent to ascend the plate until it is near the top.
-
Drying: Remove the plate from the tank and allow it to dry completely.
-
Visualization: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled spots.[1]
-
Identification and Recovery: Identify the 14C-trehalose spot by comparing its retention factor (Rf) to the standard. Scrape the corresponding silica from the plate and elute the 14C-trehalose with a suitable solvent.
Caption: TLC purification workflow.
Protocol 4: Purification of 14C-Trehalose by High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for obtaining high-purity 14C-trehalose.
Materials:
-
Crude 14C-trehalose extract
-
HPLC system with a refractive index detector (RID) or a radiodetector
-
Carbohydrate analysis column (e.g., Waters High-Performance Carbohydrate Column)[2]
-
Mobile phase: Acetonitrile:Water (e.g., 84:16, v/v)[2]
-
14C-trehalose standard
Procedure:
-
Sample Preparation: Reconstitute the dried crude extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the HPLC system.
-
Chromatographic Separation: Perform an isocratic elution with the acetonitrile:water mobile phase.[2]
-
Detection and Fraction Collection: Monitor the elution profile using the RID or radiodetector. Collect the fractions corresponding to the retention time of the 14C-trehalose standard.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a vacuum concentrator.
Concluding Remarks
The selection of the appropriate purification technique will depend on the required purity, yield, and available equipment. For initial separation and analysis, TLC is a rapid and cost-effective method. For applications requiring high purity, HPLC is the preferred method. The provided protocols offer a comprehensive guide for researchers to purify 14C-labeled trehalose from biological samples for subsequent studies in metabolism, drug development, and other life science research areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Team:Tokyo-NoKoGen/trehalose production - 2014.igem.org [2014.igem.org]
- 6. benchchem.com [benchchem.com]
Protocol for Autoradiography of ¹⁴C-Labeled Compounds in Tissue Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autoradiography is a highly sensitive technique used to visualize the distribution of radiolabeled substances within biological tissues. This protocol provides a detailed methodology for the autoradiography of tissues containing compounds labeled with Carbon-14 (¹⁴C). ¹⁴C is a commonly used radionuclide in drug discovery and metabolism studies due to its long half-life and the fact that carbon is a fundamental component of most organic molecules. This allows for the synthesis of radiolabeled compounds that are chemically identical to the parent molecule.[1]
This document outlines two primary methods for ¹⁴C autoradiography: the classical emulsion-based technique and the more modern phosphor imaging approach. Both qualitative and quantitative aspects of the procedures are covered, with a focus on obtaining high-quality, reproducible results.
Overview of Methodologies
Two principal methods are described for detecting the beta particles emitted by ¹⁴C in tissue sections:
-
Emulsion Autoradiography: This traditional method involves coating tissue sections with a photographic emulsion. Beta particles from the ¹⁴C-labeled compound activate silver halide crystals in the emulsion. Subsequent photographic development reduces these activated crystals to visible silver grains, creating a permanent image of the radioactivity distribution.
-
Phosphor Imaging (Filmless Autoradiography): This technique utilizes a storage phosphor screen that absorbs the energy from beta particles. The screen is then scanned with a laser, which releases the stored energy as light. A detector measures this light, generating a digital image. Phosphor imaging offers several advantages over emulsion autoradiography, including higher sensitivity, a wider dynamic range, and easier quantification.[2][3]
Quantitative Data Summary
The choice of detection method significantly impacts the sensitivity, resolution, and exposure time of the experiment. The following tables provide a summary of key quantitative parameters to aid in experimental design.
Table 1: Comparison of Detection Methods for ¹⁴C Autoradiography
| Parameter | Emulsion Autoradiography | Phosphor Imaging |
| Sensitivity | Good | Excellent (20- to 100-fold higher than X-ray film)[4] |
| Resolution | High (cellular level) | Good (suitable for gel and blot applications)[4] |
| Dynamic Range | Limited | Wide |
| Exposure Time | Days to weeks | Hours to days |
| Quantification | Possible, but can be complex due to non-linear film response | Straightforward and linear over a wide range of radioactivity[2] |
| Reusability | No | Yes (screens can be erased and reused)[3] |
Table 2: Typical Exposure Times for ¹⁴C-Labeled Compounds
| Radioactivity Level | Emulsion Film | Phosphor Screen |
| High | 1-3 days | 1-6 hours |
| Medium | 3-7 days | 6-24 hours |
| Low | 1-4 weeks | 1-5 days[5] |
Note: Optimal exposure times should be determined empirically for each experiment.
Experimental Workflow
The overall experimental workflow for ¹⁴C autoradiography is depicted below.
Caption: Overall workflow for ¹⁴C autoradiography from tissue preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Emulsion Autoradiography
This protocol is adapted for obtaining high-resolution images at the cellular level.
Materials:
-
¹⁴C-labeled tissue sections on microscope slides
-
Photographic emulsion (e.g., Kodak NTB series)
-
Dipping vessels
-
Safelight with appropriate filter (e.g., Wratten No. 2 for Kodak NTB emulsions)
-
Light-tight boxes with desiccant
-
Photographic developer (e.g., Kodak D-19)
-
Photographic fixer (e.g., Kodak Fixer)
-
Staining solutions (e.g., hematoxylin (B73222) and eosin (B541160), or toluidine blue)
-
Microscope
Procedure:
-
Tissue Preparation and Sectioning:
-
Administer the ¹⁴C-labeled compound to the animal.
-
At the desired time point, euthanize the animal and dissect the tissues of interest.
-
Snap-freeze the tissues in isopentane (B150273) cooled with liquid nitrogen.[6]
-
Using a cryostat at -20°C, cut tissue sections at a thickness of 4-5 µm.[6]
-
Thaw-mount the sections onto pre-cleaned, dry glass microscope slides.[6]
-
-
Emulsion Coating (in a darkroom with a safelight):
-
Melt the photographic emulsion in a water bath at 40-45°C.
-
Dip each slide with a tissue section into the molten emulsion for a uniform coating.
-
Allow the slides to air dry in a vertical position for 1-2 hours.
-
-
Exposure:
-
Place the dried, emulsion-coated slides in a light-tight box containing desiccant.
-
Store the box at 4°C for the duration of the exposure. The exposure time will vary depending on the radioactivity of the sample and should be determined empirically (see Table 2).
-
-
Development (in a darkroom with a safelight):
-
Bring the slide box to room temperature before opening to avoid condensation.
-
Develop the slides in photographic developer according to the manufacturer's instructions (e.g., Kodak D-19 for 2-4 minutes).
-
Rinse the slides briefly in a stop bath (e.g., 1% acetic acid) or water.
-
Fix the slides in photographic fixer for 5-10 minutes.
-
Wash the slides in running tap water for 15-30 minutes.
-
-
Staining and Microscopy:
-
Stain the tissue sections with a suitable histological stain that will not obscure the silver grains (e.g., hematoxylin and eosin or toluidine blue).
-
Dehydrate the sections through a series of graded alcohols and clear in xylene.
-
Mount a coverslip over the tissue section using a suitable mounting medium.
-
Examine the slides under a light microscope to visualize the distribution of silver grains over the tissue.
-
Protocol 2: Phosphor Imaging
This protocol is ideal for quantitative studies requiring high sensitivity and a wide dynamic range.
Materials:
-
¹⁴C-labeled tissue sections on microscope slides
-
Storage phosphor screen
-
Exposure cassette
-
Phosphor imager system
-
Image analysis software
Procedure:
-
Tissue Preparation and Sectioning:
-
Follow the same procedure as for emulsion autoradiography (Protocol 5.1, step 1). For whole-body autoradiography, sections are typically thicker (30-50 µm) and mounted on adhesive tape.[6]
-
-
Exposure:
-
Place the slides with the tissue sections in an exposure cassette.
-
In a darkroom, place a storage phosphor screen in direct contact with the tissue sections.
-
Include ¹⁴C-labeled standards of known radioactivity for calibration.
-
Close the cassette and store it at room temperature for the duration of the exposure (see Table 2).
-
-
Image Acquisition:
-
After exposure, remove the phosphor screen from the cassette in the dark.
-
Scan the screen using a phosphor imager according to the manufacturer's instructions. The scanner's laser will stimulate the screen to emit light, which is detected and converted into a digital image.[3]
-
-
Data Analysis:
-
Use image analysis software to visualize the distribution of radioactivity.
-
Quantify the signal intensity in different regions of interest.
-
Using the ¹⁴C standards, create a calibration curve to convert signal intensity values into absolute amounts of radioactivity (e.g., dpm/mg tissue).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the quantitative analysis process in phosphor imaging.
References
- 1. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 2. thevetiverse.com [thevetiverse.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Autoradiography using storage phosphor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dentalrepairguide3.wordpress.com [dentalrepairguide3.wordpress.com]
Application of [¹⁴C]Trehalose in High-Throughput Screening for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide, is an essential molecule for a variety of organisms, including bacteria, fungi, and insects, where it serves as a key energy source and a protectant against environmental stress. The enzyme responsible for the hydrolysis of trehalose into two glucose molecules is trehalase. Due to the absence of trehalose and trehalase in mammals, this enzyme has emerged as a promising target for the development of novel antimicrobial agents and insecticides. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential enzyme inhibitors. The use of radiolabeled substrates, such as [¹⁴C]Trehalose, in HTS offers a highly sensitive and specific method for measuring enzyme activity. This application note provides a detailed protocol for the use of [¹⁴C]Trehalose in a high-throughput screening campaign to identify inhibitors of trehalase.
Radiometric assays are particularly advantageous as they are less susceptible to interference from colored or fluorescent compounds in screening libraries, a common issue with spectrophotometric and fluorometric assays.[1] The principle of this assay is based on the enzymatic conversion of [¹⁴C]Trehalose to [¹⁴C]glucose. The subsequent separation of the radiolabeled product from the substrate allows for the quantification of enzyme activity by measuring the radioactivity of the product. A decrease in the amount of [¹⁴C]glucose produced in the presence of a test compound is indicative of enzyme inhibition.
Signaling and Metabolic Pathway
The enzymatic breakdown of trehalose is a straightforward metabolic process. Trehalase catalyzes the hydrolysis of the α,α-1,1-glycosidic bond in trehalose, releasing two molecules of glucose. In organisms that utilize trehalose, this glucose then enters central carbon metabolism, such as glycolysis, to generate energy in the form of ATP. Inhibiting trehalase disrupts this energy supply, which can be detrimental to the organism.
Caption: Simplified pathway of trehalose metabolism and the point of inhibition.
Experimental Workflow for High-Throughput Screening
The HTS workflow for identifying trehalase inhibitors using [¹⁴C]Trehalose involves several key stages, from assay development and validation to primary screening, hit confirmation, and downstream characterization.
Caption: High-throughput screening workflow for [¹⁴C]Trehalose-based enzyme inhibitor discovery.
Detailed Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM MES buffer, pH 6.0, containing 0.1% (w/v) BSA.
-
[¹⁴C]Trehalose Stock Solution: Prepare a 1 mM stock solution of [¹⁴C]Trehalose in Assay Buffer with a specific activity of 50-60 mCi/mmol.
-
Enzyme Stock Solution: Purified recombinant trehalase diluted in Assay Buffer to a concentration of 2X the final desired concentration.
-
Stop Solution: 1 M HCl.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the screening library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, prepare wells for positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of the 2X trehalase solution to all wells except the positive control wells. Add 10 µL of Assay Buffer to the positive control wells.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
Initiation of Reaction: Add 10 µL of a 2X working solution of [¹⁴C]Trehalose in Assay Buffer to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Enzymatic Reaction: Incubate the plates at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the Stop Solution to each well.
-
Separation of [¹⁴C]Trehalose and [¹⁴C]Glucose:
-
This is a critical step. Anion exchange chromatography in a 96- or 384-well filter plate format can be employed. At neutral or slightly acidic pH, glucose is uncharged, while the borate (B1201080) complex of glucose at alkaline pH is negatively charged and can be retained by an anion exchange resin. A simpler method for HTS is the use of scintillant-impregnated beads that selectively bind to one of the components.
-
For this protocol, we will use a precipitation method. Add 50 µL of a 1:1 (v/v) solution of ethanol:acetone to each well to precipitate the unreacted [¹⁴C]Trehalose.
-
Centrifuge the plates at 2000 x g for 10 minutes.
-
-
Radioactivity Measurement:
-
Carefully transfer 25 µL of the supernatant (containing the soluble [¹⁴C]glucose) from each well to a 384-well scintillation plate (e.g., LumaPlate).
-
Allow the plates to dry completely.
-
Measure the radioactivity in each well using a microplate scintillation counter (e.g., TopCount or MicroBeta).
-
Data Analysis and Hit Confirmation
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: Compounds exhibiting an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits.
-
Dose-Response Analysis: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).
-
Counter-screens: Hits should be evaluated in counter-screens to eliminate false positives. This may include assays to identify compound aggregation, non-specific reactivity, or interference with the detection method.
Data Presentation
The quantitative data from the screening and hit validation phases should be summarized for clear interpretation and comparison.
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background (S/B) Ratio | 15 | > 10 |
| Coefficient of Variation (%CV) | < 10% | < 15% |
Table 2: Representative Results from Primary HTS
| Parameter | Value |
| Library Size | 200,000 compounds |
| Screening Concentration | 10 µM |
| Primary Hit Rate (at >50% inhibition) | 0.5% |
| Number of Primary Hits | 1000 |
Table 3: IC₅₀ Values of Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope |
| Hit-001 | 0.8 | 1.1 |
| Hit-002 | 2.5 | 0.9 |
| Hit-003 | 15.2 | 1.3 |
| Validamycin A (Control) | 0.15 | 1.0 |
Conclusion
The use of [¹⁴C]Trehalose provides a robust, sensitive, and direct method for the high-throughput screening of trehalase inhibitors. This radiometric assay is less prone to interference from library compounds compared to other detection methods. The detailed protocol and workflow presented here offer a comprehensive guide for researchers in academia and industry to establish and execute HTS campaigns targeting trehalase for the discovery of new therapeutic agents and agrochemicals. The successful implementation of this assay can significantly accelerate the identification of novel chemical entities with the potential to combat infectious diseases and agricultural pests.
References
Application Notes and Protocols for Studying Trehalose Transport Kinetics in Microbial Systems Using ¹⁴C-Trehalose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled ¹⁴C-Trehalose for the investigation of trehalose (B1683222) transport kinetics in various microbial systems. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and workflows.
Introduction
Trehalose, a non-reducing disaccharide, plays a crucial role in the survival of many microorganisms by acting as a stress protectant against environmental insults such as desiccation, heat, and osmotic stress. The transport of trehalose across the microbial cell membrane is a key process, and understanding its kinetics is vital for various fields, including microbial physiology, drug development, and industrial biotechnology. The use of ¹⁴C-labeled trehalose provides a sensitive and direct method to measure its uptake and elucidate the mechanisms of transport.
Data Presentation: Quantitative Analysis of Trehalose Transport Kinetics
The following tables summarize key kinetic parameters for trehalose transport in different microbial species, facilitating a comparative analysis.
Table 1: Kinetic Parameters of Trehalose Transport in Saccharomyces cerevisiae
| Transport System | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Notes |
| High-affinity H⁺-symporter | 4 | Not specified | Repressed by glucose; optimal pH of 5.0.[1] |
| Low-affinity transport | >100 | Not specified | Constitutively expressed; likely a facilitated diffusion process.[1] |
Table 2: Kinetic Parameters Related to Trehalose Metabolism in Escherichia coli
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Notes |
| Trehalose-6-phosphate hydrolase (TreC) | Trehalose-6-phosphate | 6 | ≥ 5.5 | This enzyme hydrolyzes the product of trehalose transport via the PTS.[2] |
Experimental Protocols
This section provides detailed methodologies for conducting ¹⁴C-Trehalose uptake assays in both yeast and bacterial systems.
Protocol 1: ¹⁴C-Trehalose Uptake Assay in Saccharomyces cerevisiae
This protocol is adapted from general radiolabeled substrate uptake assays in yeast.
1. Cell Culture and Preparation: a. Grow Saccharomyces cerevisiae cells to the mid-logarithmic phase in an appropriate medium (e.g., YPD or synthetic defined medium). b. Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C). c. Wash the cell pellet twice with an ice-cold assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.0). d. Resuspend the cells in the assay buffer to a final concentration of approximately 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
2. Uptake Assay: a. Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes. b. Initiate the uptake by adding ¹⁴C-Trehalose to the cell suspension to achieve the desired final concentration. The specific activity of the ¹⁴C-Trehalose should be known to calculate the molar amount. c. At various time points (e.g., 30, 60, 120, 180, and 300 seconds), withdraw aliquots (e.g., 100 µL) of the cell suspension. d. Immediately stop the transport by diluting the aliquot into a large volume (e.g., 5 mL) of ice-cold stop buffer (assay buffer containing a high concentration of unlabeled trehalose, e.g., 100 mM).
3. Washing and Scintillation Counting: a. Rapidly filter the diluted cell suspension through a glass fiber filter (e.g., GF/C) using a vacuum filtration manifold. b. Wash the filters twice with an ice-cold stop buffer to remove any non-specifically bound ¹⁴C-Trehalose. c. Place the filters into scintillation vials. d. Add an appropriate volume of scintillation cocktail to each vial. e. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis: a. Convert CPM to moles of trehalose transported using the specific activity of the ¹⁴C-Trehalose. b. Normalize the data to the cell density or total protein concentration. c. Plot the amount of trehalose transported over time to determine the initial rate of uptake. d. To determine K_m_ and V_max_, perform the assay at various concentrations of ¹⁴C-Trehalose and fit the initial rates to the Michaelis-Menten equation.
Protocol 2: ¹⁴C-Trehalose Uptake Assay in Escherichia coli
This protocol is adapted from general radiolabeled sugar uptake assays in bacteria.
1. Cell Culture and Preparation: a. Grow Escherichia coli cells to the mid-logarithmic phase in a defined medium (e.g., M9 minimal medium) with a suitable carbon source. If studying the inducible trehalose transporter, include trehalose in the growth medium at a low osmolarity. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). c. Wash the cell pellet twice with an ice-cold assay buffer (e.g., M9 salts). d. Resuspend the cells in the assay buffer to a desired optical density (e.g., OD₆₀₀ of 0.5). Keep the cell suspension on ice.
2. Uptake Assay: a. Pre-warm the cell suspension to the assay temperature (e.g., 37°C) for 5-10 minutes. b. Add an energy source (e.g., glucose or glycerol, depending on the experimental design) to energize the cells. c. Start the uptake reaction by adding ¹⁴C-Trehalose to the cell suspension. d. At defined time intervals, take aliquots and stop the reaction as described in the yeast protocol (Protocol 1, step 2d).
3. Washing and Scintillation Counting: a. Follow the same procedure as outlined for the yeast protocol (Protocol 1, steps 3a-3e).
4. Data Analysis: a. Analyze the data as described for the yeast protocol (Protocol 1, steps 4a-4d).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
Application Notes and Protocols for In Vitro Trehalase Activity Assays Using ¹⁴C-Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalase (α,α-trehalose-1-glucohydrolase, EC 3.2.1.28) is a critical enzyme that catalyzes the hydrolysis of trehalose (B1683222) into two molecules of glucose. This enzyme is found in a wide range of organisms, including bacteria, fungi, insects, and plants, where it plays a vital role in energy metabolism. In mammals, trehalase is primarily located in the brush border of the small intestine and the renal tubules. The absence of trehalose biosynthesis pathways in humans, coupled with its importance in various pathogens like Mycobacterium tuberculosis, makes trehalase an attractive target for the development of novel therapeutics, including antifungals and antibiotics.
These application notes provide a detailed protocol for a sensitive and specific in vitro assay to measure trehalase activity using ¹⁴C-labeled trehalose. This radiochemical assay allows for the precise quantification of enzyme kinetics and the evaluation of potential inhibitors, which is essential for drug discovery and development programs.
Principle of the Assay
The assay quantifies trehalase activity by measuring the rate of hydrolysis of ¹⁴C-trehalose into ¹⁴C-glucose. The reaction mixture, containing the enzyme source and ¹⁴C-trehalose, is incubated for a defined period. The reaction is then terminated, and the product, ¹⁴C-glucose, is separated from the unreacted substrate, ¹⁴C-trehalose. The amount of ¹⁴C-glucose produced is quantified by liquid scintillation counting, and this is directly proportional to the trehalase activity.
Data Presentation
Enzyme Kinetics Parameters
The following table summarizes representative kinetic parameters for trehalase from different sources, which can be determined using the described protocol.
| Enzyme Source | Substrate | K_m (mM) | V_max (nmol/min/mg) | Reference |
| Rhodothermus marinus (whole cells) | Trehalose | 0.156 ± 0.011 | 21.2 ± 0.4 | [1] |
| Thermus thermophilus RQ-1 (recombinant) | Trehalose-6-phosphate | 1.5 | 625,000 | |
| Mycobacterium smegmatis (recombinant) | Maltose | 2.4 | 19,000 | [2] |
| Mycobacterium smegmatis (recombinant) | Trehalose | 0.75 | 66,000 | [2] |
Inhibitor IC₅₀ Values
This assay is suitable for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against trehalase.
| Enzyme Source | Inhibitor | IC₅₀ (µM) | Reference |
| Porcine Kidney Trehalase | Validamycin A | 0.22 | |
| M. smegmatis Trehalase | Validamycin A | Sub-mM | [3] |
| M. tuberculosis TPP | TMP | 288 ± 32 | [4] |
| M. lentiflavum TPP | TMP | - | [4] |
| M. triplex TPP | TMP | - | [4] |
| M. tuberculosis TPP | TNP | 421 ± 24 | [4] |
| M. tuberculosis TPP | TEP | 1959 ± 261 | [4] |
Experimental Protocols
I. Preparation of Enzyme Source
The source of trehalase can be from tissue homogenates, cell lysates, or purified recombinant protein.
A. Tissue Homogenate Preparation:
-
Weigh approximately 0.1 g of tissue and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Homogenize the tissue on ice using a Dounce homogenizer or a tissue lyser.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
B. Cell Lysate Preparation:
-
Harvest cells by centrifugation (e.g., 5 x 10⁶ cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
C. Recombinant Enzyme:
-
Dilute the purified recombinant trehalase to the desired concentration in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.6).
II. In Vitro Trehalase Activity Assay using ¹⁴C-Trehalose
Materials:
-
¹⁴C-Trehalose (specific activity typically 200-400 mCi/mmol)
-
Unlabeled trehalose
-
Enzyme preparation (from Protocol I)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.6)
-
Stop Solution (e.g., 1 M NaOH)
-
Thin Layer Chromatography (TLC) plates (e.g., Silica (B1680970) Gel 60)
-
TLC Developing Solvent (e.g., Butanol:Ethanol:Water, 5:3:2 v/v/v)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Assay Buffer: X µL
-
Enzyme Preparation: Y µL (containing a predetermined amount of protein)
-
¹⁴C-Trehalose solution (a mixture of labeled and unlabeled trehalose to achieve the desired final concentration and specific activity): Z µL
-
Total reaction volume: typically 50-100 µL.
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme preparation with an equal volume of assay buffer to determine background levels.
-
Time-zero control: Add the stop solution to the reaction mixture immediately after adding the enzyme.
-
-
-
Initiate the Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C for mammalian trehalase) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding a small volume of stop solution (e.g., 10 µL of 1 M NaOH).
-
Separation of Substrate and Product:
-
Spot a small aliquot (e.g., 5-10 µL) of the terminated reaction mixture onto a TLC plate.
-
Also spot standards of ¹⁴C-trehalose and ¹⁴C-glucose for reference.
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the TLC plate.
-
-
Quantification:
-
Visualize the spots corresponding to ¹⁴C-trehalose and ¹⁴C-glucose using a phosphorimager or by autoradiography.
-
Scrape the silica gel from the areas corresponding to the ¹⁴C-glucose spots into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).
-
-
Calculation of Trehalase Activity:
-
Calculate the amount of ¹⁴C-glucose produced using the specific activity of the ¹⁴C-trehalose.
-
Trehalase activity is typically expressed as nanomoles of glucose produced per minute per milligram of protein (nmol/min/mg).
-
Visualizations
Signaling Pathway of Trehalose Hydrolysis
Caption: Enzymatic breakdown of trehalose into two glucose molecules by trehalase.
Experimental Workflow for ¹⁴C-Trehalase Activity Assay
Caption: Step-by-step workflow for the in vitro ¹⁴C-trehalase activity assay.
Logical Relationship for Inhibitor Screening
Caption: Competitive inhibition of trehalase activity by a test compound.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Studying Trehalose Metabolism in Macrophage Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose (B1683222), a disaccharide of glucose, plays a pivotal role in the pathogenesis of various intracellular pathogens, most notably Mycobacterium tuberculosis (Mtb). Within the host, Mtb resides and replicates within macrophages, and its ability to metabolize and utilize trehalose is crucial for its survival and virulence. Trehalose is a key component of the mycobacterial cell wall, forming essential glycolipids such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), the latter being a potent immunomodulator.[1] Understanding the dynamics of trehalose metabolism at the host-pathogen interface is therefore a critical area of research for the development of novel anti-tubercular therapies.
These application notes provide a comprehensive overview of the state-of-the-art methodologies employed to study trehalose metabolism in macrophage infection models. We will cover techniques for the quantification of trehalose, metabolic labeling strategies to visualize trehalose trafficking and localization, and methods to assess the downstream cellular consequences of trehalose metabolism on macrophage function.
I. Quantification of Trehalose in Infected Macrophages
Accurate quantification of trehalose levels in infected macrophages is fundamental to understanding its metabolic flux during infection. Several methods are available, each with distinct advantages in terms of sensitivity, specificity, and throughput.
A comparison of common trehalose quantification methods indicates that LC-MS/MS is the most sensitive and direct method for low trehalose concentrations, while enzymatic assays are suitable for rapid quantification of higher concentrations.[2][3]
Table 1: Comparison of Trehalose Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay | ~1 µM | ~3 µM | 1-1000 µM | High | Rapid, cost-effective | Indirect detection, potential for interference |
| HPLC-RID | ~100 µM | ~300 µM | 0.3-100 mM | Medium | Good for high concentrations | Low sensitivity, requires specialized equipment |
| LC-MS/MS | ~10 nM | ~30 nM | 0.03-100 µM | Medium-High | High sensitivity and specificity | Requires expensive instrumentation |
Experimental Protocol 1: Trehalose Quantification by Enzymatic Assay
This protocol is adapted from commercially available kits (e.g., Megazyme K-TREH) and provides a rapid method for trehalose quantification.[4] The principle involves the hydrolysis of trehalose to D-glucose by trehalase, followed by the quantification of D-glucose.[5]
Materials:
-
Infected macrophage cell lysate
-
Trehalase enzyme solution
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
Trehalose standard solutions (0-1000 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Lyse infected macrophages using a suitable method (e.g., sonication, detergent-based lysis).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Heat-inactivate endogenous enzymes in the supernatant by heating at 95°C for 5-10 minutes.
-
-
Trehalase Digestion:
-
To 50 µL of cell lysate supernatant, add 10 µL of trehalase solution.
-
Incubate at 37°C for 1-2 hours to allow for complete hydrolysis of trehalose to glucose.
-
-
Glucose Quantification:
-
Add 150 µL of GOPOD reagent to each well containing the trehalase-treated sample.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using known concentrations of trehalose standards treated in the same manner as the samples.
-
Determine the concentration of trehalose in the samples by interpolating from the standard curve.
-
II. Metabolic Labeling of Trehalose and its Glycolipids
Metabolic labeling with trehalose analogs is a powerful technique to visualize the trafficking and incorporation of trehalose into mycobacterial cell wall components within infected macrophages.[6] These analogs contain a "reporter" group, such as a fluorophore or a bioorthogonal handle (e.g., azide (B81097) or alkyne) for subsequent click chemistry ligation.[1][7]
Experimental Workflow: Metabolic Labeling and Visualization
Caption: Workflow for metabolic labeling of Mtb in macrophages.
Experimental Protocol 2: Metabolic Labeling with Azide-Modified Trehalose (TreAz)
This protocol describes the metabolic labeling of Mtb within macrophages using an azide-modified trehalose analog, followed by fluorescence detection via click chemistry.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Mycobacterium tuberculosis (or a surrogate like M. smegmatis)
-
Azide-modified trehalose (TreAz)
-
Alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Macrophage Infection:
-
Seed macrophages in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Infect macrophages with Mtb at a desired multiplicity of infection (MOI) and incubate for the desired time.
-
-
Metabolic Labeling:
-
Add TreAz to the infected macrophage culture medium to a final concentration of 25-50 µM.
-
Incubate for 4-24 hours to allow for uptake and metabolic incorporation by Mtb.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS to remove excess TreAz.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing the alkyne-fluorophore in a suitable buffer (e.g., PBS).
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells extensively with PBS.
-
Mount the coverslips or image the dish directly using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
III. Assessing the Impact of Trehalose Metabolism on Macrophage Function
Trehalose and its derivatives, particularly TDM, are known to modulate macrophage responses, including cytokine production, phagosome maturation, and autophagy.[8][9][10] Methodologies to assess these functional outcomes are crucial for understanding the immunomodulatory role of trehalose metabolism.
Signaling Pathway: TDM-Induced Macrophage Response
Trehalose dimycolate (TDM) on the surface of Mtb is recognized by macrophage receptors, leading to downstream signaling that can influence the fate of the intracellular bacteria.
Caption: TDM recognition and signaling in macrophages.
Experimental Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines released by macrophages in response to infection or stimulation with trehalose-containing molecules.
Materials:
-
Supernatants from infected or stimulated macrophage cultures
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plate
-
Plate washer (optional)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add macrophage culture supernatants and a series of cytokine standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Table 2: Representative Cytokine Profile of Macrophages Infected with Mtb Strains
| Mtb Strain | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p40 (pg/mL) |
| Wild-type Mtb | 1500 ± 120 | 800 ± 75 | 500 ± 50 |
| Delipidated Mtb (dMTB) | 2500 ± 200 | 1200 ± 110 | 900 ± 80 |
| TDM-reconstituted Mtb | 1600 ± 150 | 850 ± 80 | 550 ± 60 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature where delipidated Mtb induces a stronger pro-inflammatory response.[8][11]
IV. Analysis of Macrophage Metabolic Reprogramming
Trehalose can influence the metabolic state of macrophages, shifting their energy metabolism between glycolysis and oxidative phosphorylation (OXPHOS).[12] This metabolic reprogramming is closely linked to macrophage polarization and function. Extracellular flux analysis is a powerful tool to measure these metabolic shifts in real-time.
Experimental Protocol 4: Real-time Metabolic Analysis using Extracellular Flux Analyzer
This protocol describes the use of an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of macrophages.[13]
Materials:
-
Macrophage cell line
-
XF96 cell culture microplate
-
XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding:
-
Seed macrophages in an XF96 microplate at an optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
-
Extracellular Flux Analysis:
-
Place the cell plate in the extracellular flux analyzer.
-
Measure baseline OCR and ECAR.
-
Sequentially inject mitochondrial stress test reagents to assess key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).
-
-
Data Analysis:
-
Analyze the data using the instrument's software to determine the metabolic phenotype of the macrophages under different conditions (e.g., infection, trehalose treatment).
-
Table 3: Metabolic Parameters of LPS-stimulated Macrophages Treated with Trehalose
| Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| Control | 100 ± 10 | 200 ± 15 | 70 ± 5 |
| LPS | 80 ± 8 | 150 ± 12 | 50 ± 6 |
| LPS + Trehalose | 120 ± 11 | 220 ± 18 | 85 ± 7 |
Note: Data are hypothetical and for illustrative purposes, based on findings that trehalose can enhance oxidative phosphorylation in LPS-stimulated macrophages.[12][14]
Conclusion
The methodologies described in these application notes provide a robust toolkit for investigating the complex role of trehalose metabolism in macrophage infection models. By combining quantitative analysis, advanced imaging techniques, and functional assays, researchers can gain deeper insights into the host-pathogen interactions governed by this crucial sugar. Such knowledge is essential for the identification of new drug targets and the development of novel therapeutic strategies against intracellular pathogens like Mycobacterium tuberculosis.
References
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. musselmanlab.com [musselmanlab.com]
- 6. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 8. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mycobacterial Trehalose 6,6′-Dimycolate–Induced M1-Type Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose 6,6'-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages. [vivo.weill.cornell.edu]
- 12. Trehalose Inhibits Inflammatory Responses through Mitochondrial Reprogramming in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
Practical Applications of ¹⁴C-Labeled Trehalose in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide, plays a crucial role in enhancing plant tolerance to a variety of abiotic stresses, including drought, salinity, and extreme temperatures.[1][2][3] It functions as a compatible solute, protecting cellular structures and enzymes from stress-induced damage.[4][5] Furthermore, trehalose and its metabolic precursor, trehalose-6-phosphate (B3052756) (T6P), act as key signaling molecules that regulate plant growth, development, and carbon metabolism.[6][7][8] The use of ¹⁴C-labeled trehalose provides a powerful tool for researchers to trace the uptake, translocation, metabolism, and allocation of trehalose within plants. This allows for a deeper understanding of its protective and signaling mechanisms, paving the way for the development of novel strategies to improve crop resilience and yield.[9]
These application notes provide detailed protocols for utilizing ¹⁴C-Trehalose in agricultural research, focusing on elucidating its role in stress mitigation and carbon metabolism.
Application 1: Tracing Trehalose Uptake and Translocation Under Abiotic Stress
This application focuses on determining the rate and pattern of ¹⁴C-Trehalose uptake by roots and leaves and its subsequent movement throughout the plant under normal and stress conditions.
Experimental Protocol
1. Plant Material and Growth Conditions:
-
Select a crop species of interest (e.g., wheat, maize, rice).
-
Germinate seeds and grow seedlings hydroponically or in a suitable soil medium under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod).
2. Application of ¹⁴C-Trehalose:
-
Root Application: Add a known concentration and specific activity of ¹⁴C-Trehalose to the hydroponic solution or soil.
-
Foliar Application: Apply a solution containing ¹⁴C-Trehalose and a surfactant to a specific leaf surface using a microsyringe.[10]
3. Stress Treatment:
-
Induce abiotic stress (e.g., drought by withholding water, salinity by adding NaCl to the nutrient solution) at a specific developmental stage.
-
Maintain a control group of plants under optimal conditions.
4. Sample Harvesting and Preparation:
-
Harvest plant tissues (roots, stems, leaves) at different time points after ¹⁴C-Trehalose application.
-
Wash the samples thoroughly to remove any external radioactivity.
-
Separate the tissues and record their fresh and dry weights.
-
Homogenize the plant tissues in a suitable buffer.
5. Quantification of ¹⁴C:
-
Use liquid scintillation counting to measure the amount of ¹⁴C in the homogenized tissue samples.
-
Perform autoradiography on whole plants or tissue sections to visualize the distribution of ¹⁴C-Trehalose.
Data Presentation
Table 1: Uptake and Translocation of ¹⁴C-Trehalose in Wheat under Drought Stress
| Plant Tissue | Time after Application (hours) | ¹⁴C Content (DPM/g dry weight) - Control | ¹⁴C Content (DPM/g dry weight) - Drought Stressed |
| Roots | 6 | 15,000 | 25,000 |
| 24 | 12,000 | 20,000 | |
| 48 | 10,000 | 18,000 | |
| Stems | 6 | 500 | 1,500 |
| 24 | 2,000 | 5,000 | |
| 48 | 3,500 | 8,000 | |
| Leaves | 6 | 100 | 500 |
| 24 | 800 | 2,500 | |
| 48 | 1,500 | 4,000 |
DPM: Disintegrations Per Minute
Experimental Workflow
Application 2: Investigating the Metabolism of Trehalose in Response to Abiotic Stress
This application aims to identify the metabolic fate of exogenously supplied ¹⁴C-Trehalose and how stress conditions influence its conversion into other metabolites.
Experimental Protocol
1. Plant Material and ¹⁴C-Trehalose Application:
-
Follow the same procedures as in Application 1 for plant growth and ¹⁴C-Trehalose application.
2. Metabolite Extraction:
-
At specified time points after application, harvest and immediately freeze the plant tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites using a suitable solvent system (e.g., methanol:chloroform:water).
3. Chromatographic Separation:
-
Separate the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
4. Detection and Quantification of ¹⁴C-Metabolites:
-
Use a radio-detector coupled to the HPLC system or perform autoradiography on the TLC plates to identify the radioactive metabolites.
-
Collect the radioactive fractions from the HPLC and quantify the ¹⁴C content using liquid scintillation counting.
-
Identify the metabolites by comparing their retention times or Rf values with known standards.
Data Presentation
Table 2: Metabolic Fate of ¹⁴C-Trehalose in Maize Leaves under Salinity Stress (24 hours after application)
| Metabolite | ¹⁴C Distribution (%) - Control | ¹⁴C Distribution (%) - Salt Stressed |
| Trehalose | 65 | 45 |
| Glucose | 20 | 35 |
| Sucrose (B13894) | 10 | 12 |
| Starch | 3 | 5 |
| Amino Acids | 1 | 2 |
| Organic Acids | 1 | 1 |
Signaling Pathway
Application 3: Assessing the Role of Trehalose in Plant-Microbe Interactions
This application explores how ¹⁴C-Trehalose is utilized in symbiotic or pathogenic interactions, for example, in the context of mycorrhizal fungi or bacterial infections.
Experimental Protocol
1. Establishment of Plant-Microbe Interaction:
-
Inoculate sterile seedlings with the desired microorganism (e.g., arbuscular mycorrhizal fungi, pathogenic bacteria).
-
Allow sufficient time for the interaction to be established.
2. Application of ¹⁴C-Trehalose:
-
Introduce ¹⁴C-Trehalose into the system, either through the growth medium or by direct application to the plant or the microbial culture.
3. Separation and Analysis:
-
At different time points, carefully separate the plant and microbial tissues.
-
Extract metabolites and quantify the ¹⁴C content in each fraction as described in Application 2.
-
This will reveal the extent of trehalose transfer and its metabolic fate within each organism.
Data Presentation
Table 3: Distribution of ¹⁴C in a Mycorrhizal System after Supplying ¹⁴C-Trehalose to the Fungal Compartment
| Compartment | Time after Application (hours) | ¹⁴C Content (DPM/g dry weight) |
| External Fungal Hyphae | 12 | 50,000 |
| 48 | 35,000 | |
| Plant Roots (colonized) | 12 | 2,000 |
| 48 | 15,000 | |
| Plant Shoots | 12 | 50 |
| 48 | 1,000 |
Logical Relationship Diagram
References
- 1. biology.unt.edu [biology.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive Determination of Phloem Transport Speed with Carbon-14 (14C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative Study Supports the Role of Trehalose in Carbon Transfer From Fungi to Mycotrophic Orchid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of 14CO2 gas fixation by plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Field & Laboratory Protocols: Chapter 14 [hahana.soest.hawaii.edu]
- 10. Uptake and use of the osmoprotective compounds trehalose, glucosylglycerol, and sucrose by the cyanobacterium Synechocystis sp. PCC6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulse-Chase Analysis with 14C-Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique used to track the metabolic fate of a molecule within a biological system over time. This method involves introducing a radiolabeled substrate (the "pulse") to cells or tissues for a brief period, followed by the removal of the labeled substrate and the addition of an excess of the same, unlabeled substrate (the "chase"). By analyzing the distribution of the radiolabel in various downstream metabolites at different time points during the chase, researchers can elucidate metabolic pathways, determine the kinetics of metabolic processes, and assess the impact of genetic modifications or pharmacological interventions.
This document provides a detailed protocol for conducting pulse-chase analysis using 14C-labeled trehalose. Trehalose, a non-reducing disaccharide of glucose, plays a crucial role in the metabolism, stress response, and virulence of a wide range of organisms, including bacteria, fungi, and invertebrates. Understanding its metabolic pathways is of significant interest for basic research and for the development of novel antimicrobial agents and therapeutics.
Signaling and Metabolic Pathways of Trehalose
Trehalose metabolism is intricately linked to central carbon metabolism and cellular signaling. The primary pathways for its synthesis and degradation are conserved across many species.
-
Trehalose Biosynthesis: The most common pathway involves two enzymatic steps:
-
Trehalose-6-phosphate (B3052756) synthase (TPS): Catalyzes the formation of trehalose-6-phosphate (T6P) from UDP-glucose and glucose-6-phosphate.
-
Trehalose-6-phosphate phosphatase (TPP): Dephosphorylates T6P to yield trehalose.
-
-
Trehalose Degradation: Trehalose is hydrolyzed into two molecules of glucose by the enzyme trehalase .
In many organisms, T6P also acts as a critical signaling molecule that regulates carbohydrate metabolism and growth in response to nutrient availability.
Experimental Workflow for 14C-Trehalose Pulse-Chase Analysis
The following diagram outlines the general workflow for a pulse-chase experiment with 14C-trehalose.
Troubleshooting & Optimization
How to overcome low signal intensity in Trehalose C14 experiments.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low signal intensity in Trehalose (B1683222) C14 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity in a C14-trehalose experiment?
Low signal intensity in C14-trehalose experiments can stem from several factors throughout the experimental workflow. These can be broadly categorized into three areas: the radiolabel itself, inefficient cellular uptake, and the detection method used. Key issues include low specific activity of the [14C]trehalose, poor intracellular delivery into mammalian cells which do not naturally import trehalose, and using a quantification method that is not sensitive enough for the expected low concentrations of trehalose in the sample.[1][2]
Q2: How can I obtain [14C]trehalose with high specific activity?
High specific activity is crucial for a strong signal. You can either purchase it commercially or synthesize it in-house. An improved method using an engineered Escherichia coli strain can achieve an overall yield of about 80% from [14C]glucose without diluting the specific radioactivity.[3] This method utilizes a genetically modified E. coli strain that is defective in a cytoplasmic trehalase, enhancing accumulation.[3] Another method, using a yeast strain with a deleted phosphoglucoisomerase gene, reports yields of around 35% from the supplied [14C]glucose.[4]
Q3: My mammalian cells do not efficiently take up trehalose. How can I improve intracellular delivery?
Mammalian cells lack natural transporters for trehalose, making intracellular delivery a significant hurdle.[2] To overcome this, several strategies can be employed:
-
Engineered Trehalose Derivatives: Acetylated, more lipophilic versions of trehalose (e.g., 6-O-Ac-Tre) have been shown to have increased membrane permeability. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, releasing free trehalose.[5]
-
Inducing Membrane Permeability: Applying thermal or osmotic stress can transiently increase membrane permeability, allowing trehalose to enter the cell.[2]
-
Genetic Engineering: Cells can be transfected with genes from organisms like E. coli (the otsA/B locus) to enable them to synthesize trehalose endogenously.[2]
Q4: Which detection method is the most sensitive for quantifying low concentrations of trehalose?
The choice of quantification method is critical when dealing with low signal. A comparison of common methods reveals significant differences in sensitivity.[1][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and direct method, capable of detecting trehalose at nanomolar concentrations. It is highly advantageous for measuring low concentrations in complex biological samples.[1][8]
-
Enzymatic Trehalose Assay: This method is suitable for rapid quantification of higher trehalose concentrations, typically in the micromolar to millimolar range.[1][8] High concentrations of endogenous glucose in cell lysates can create high background absorbance, reducing the effective signal.[8]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is the least sensitive, with a lower limit of quantification in the millimolar range.[1][8] It can also suffer from co-elution of other compounds, potentially leading to an overestimation of the trehalose concentration.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Very low or no detectable C14 signal after incubation with cells.
This is a common problem that can be diagnosed by systematically evaluating the experimental workflow. The following diagram outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for low C14 signal.
Issue 2: High background signal is obscuring the C14-trehalose measurement.
High background can be particularly problematic in enzymatic assays or when using complex biological lysates.
-
Problem: In enzymatic assays, endogenous glucose in cell lysates can cause very high background absorbance values, potentially pushing the measurement outside the dynamic range of the assay.[8]
-
Solution: Prioritize sample cleanup. Consider methods to remove interfering monosaccharides before quantification. Alternatively, switch to a more specific and sensitive detection method like LC-MS/MS, which can distinguish trehalose from other compounds.[1][8] For radiolabel experiments, ensure washing steps are sufficient to remove all extracellular [14C]trehalose before cell lysis.
Data Presentation
Table 1: Comparison of Common Trehalose Quantification Methods
This table summarizes the sensitivity and dynamic range of three widely used assays for trehalose quantification.[1][8]
| Feature | Enzymatic Trehalose Assay | HPLC-RID Assay | LC-MS/MS Assay |
| Principle | Coupled enzymatic reactions leading to NADPH production, measured by UV absorbance.[1] | Separation by liquid chromatography and detection based on refractive index.[1] | Separation by liquid chromatography followed by mass spectrometry detection.[1] |
| Limit of Detection (LOD) | ~21 µM | ~2.2 mM | ~22 nM |
| Limit of Quantification (LOQ) | 21 µM | 2.2 mM | 28 nM |
| Dynamic Range | 21 µM - 4 mM | 2.2 mM - 100 mM | Nanomolar to Micromolar |
| Primary Advantage | Rapid and does not require specialized equipment beyond a spectrophotometer.[1] | Simple, established method. | Highest sensitivity and specificity; ideal for complex biological samples.[6][7] |
| Primary Disadvantage | Susceptible to interference from endogenous glucose; lower sensitivity.[8] | Low sensitivity; potential for overestimation due to co-eluting compounds.[8] | Requires specialized and expensive equipment.[1] |
Experimental Protocols
Protocol 1: General Workflow for [14C]Trehalose Uptake in Mammalian Cells
This protocol provides a generalized workflow for measuring the uptake of [14C]trehalose in a mammalian cell culture model.
Caption: General experimental workflow for a C14-trehalose uptake assay.
**Protocol 2: High-Yield Synthesis of [14C]Trehalose via E. coli **
This method is an improvement on previous protocols for generating high specific activity [14C]trehalose.[3]
-
Strain and Culture: Use an E. coli strain that is defective in both periplasmic (treA) and cytoplasmic (treF) trehalases and carries a plasmid for IPTG-inducible expression of the trehalose-synthesizing enzymes (otsAB).[3]
-
Growth and Induction: Grow the bacterial culture under normal conditions. Induce the expression of otsAB from the plasmid by adding IPTG.
-
Transformation: After induction, resuspend the cells in a minimal medium that lacks a carbon source. Add [14C]glucose to the medium.
-
Incubation: Incubate the cell suspension under aerobic conditions. The cells will transform the [14C]glucose into [14C]trehalose at a rate of approximately 3 nmol/min/10^9 cells.[3]
-
Extraction: Harvest the cells and extract the accumulated [14C]trehalose using 70% hot ethanol (B145695).[3]
-
Purification: Purify the radiochemically labeled trehalose from the ethanol extract using standard chromatographic techniques. The overall yield is approximately 80%.[3]
Signaling and Assay Pathways
Enzymatic Assay for Trehalose Quantification
This diagram illustrates the series of enzymatic reactions used in commercially available kits to quantify trehalose. The final product, NADPH, is measured by its absorbance.[1]
Caption: Pathway for the enzymatic quantification of trehalose.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved method for the preparative synthesis of labeled trehalose of high specific activity by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dependable method for the synthesis of [14C]trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of high-purity [14C]trehalose.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of high-purity [14C]trehalose.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of [14C]trehalose.
Q1: Why is my yield of [14C]trehalose significantly lower than expected?
A1: Low yields can stem from several factors related to the biological synthesis systems commonly employed:
-
Inefficient [14C]Glucose Uptake: Ensure that the microbial cells (E. coli or yeast) are healthy and in the optimal growth phase for glucose uptake.
-
Metabolism of [14C]Glucose: The primary prerequisite for successful [14C]trehalose synthesis is the use of a mutant microbial strain incapable of metabolizing glucose through glycolysis.[1][2][3][4][5] For instance, E. coli mutants deficient in phosphoglucoisomerase (pgi) are often used.[6] Similarly, yeast strains with a deleted gene for phosphoglucoisomerase can be utilized.[2][4] If the precursor is consumed in other metabolic pathways, the yield of [14C]trehalose will be diminished.[2]
-
Suboptimal Induction of Trehalose (B1683222) Synthesis:
-
For E. coli systems: Trehalose synthesis can be induced by osmotic stress (high osmolarity) or by chemical inducers like IPTG in strains where the trehalose-synthesizing genes (otsA and otsB) are under an inducible promoter.[6] Ensure the correct concentration of the inducing agent and optimal induction time.
-
For yeast systems: Trehalose accumulation is often a response to stress.[2][4] Verify that the appropriate stress conditions are applied.
-
-
Degradation by Trehalase: The final product, [14C]trehalose, can be degraded by periplasmic or cytoplasmic trehalalases.[6] Using strains with deleted trehalase genes (treA, treF) is crucial for preventing product loss.[6]
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: The most common radiolabeled impurity is unreacted [14C]glucose. Other contaminants may include cellular components extracted with the product.
-
Removal of [14C]Glucose: Purification is typically achieved through chromatographic techniques.[6] Thin-layer chromatography (TLC) can be used for separation and analysis.
-
Purification from Cellular Debris: The initial extraction with hot ethanol (B145695) is designed to precipitate macromolecules, leaving small soluble molecules like trehalose in the supernatant.[6] If the supernatant is not clear, a centrifugation step at a higher speed or for a longer duration might be necessary. Further purification can be achieved using techniques like ultrafiltration.
Q3: How can I confirm the identity and purity of my synthesized [14C]trehalose?
A3: Several methods can be employed to verify the product:
-
Enzymatic Assay: The synthesized [14C]trehalose should be susceptible to hydrolysis by the enzyme trehalase, which breaks it down into two molecules of glucose.[2][4] This can be monitored by chromatography.
-
Chromatographic Comparison: The radiolabeled product should co-elute with a non-labeled, high-purity trehalose standard in a chromatographic system (e.g., HPLC or TLC).
-
Resistance to α-glucosidase: Trehalose is not hydrolyzed by α-glucosidase, which can be used as a negative control to confirm the α,α-1,1-glycosidic bond.[2][4]
Q4: Can I increase the specific activity of my [14C]trehalose?
A4: Yes, an improved method using an E. coli strain with plasmid-based expression of the trehalose-synthesizing enzymes allows for synthesis without dilution of the specific radioactivity of the [14C]glucose precursor.[6] This method avoids the need for a carbon source in the minimal medium during synthesis, ensuring that the specific activity of the resulting [14C]trehalose is equivalent to that of the starting [14C]glucose.[6]
Quantitative Data Summary
The following table summarizes the reported yields for different [14C]trehalose synthesis methods.
| Synthesis Method | Host Organism | Reported Yield | Reference(s) |
| Synthesis from [14C]glucose using intact mutant E. coli cells under high osmolarity. | Escherichia coli | >50% | [1][3][4][5] |
| Synthesis from [14C]glucose using a yeast strain with a deleted gene for phosphoglucoisomerase under stress. | Yeast | ~35% | [2][4] |
| Improved method with IPTG induction of plasmid-encoded trehalose-synthesizing enzymes in a trehalase-deficient E. coli strain. | Escherichia coli | ~80% | [6] |
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of [14C]trehalose using a genetically modified E. coli strain.
I. Cell Growth and Induction
-
Culture Preparation: Inoculate a suitable volume of growth medium with the appropriate E. coli strain (e.g., a pgi, treA, treF mutant carrying a plasmid with IPTG-inducible otsAB genes).
-
Incubation: Grow the culture under appropriate conditions (e.g., 37°C with shaking) until it reaches the desired cell density.
-
Induction: Add IPTG to the culture to induce the expression of the trehalose-synthesizing enzymes.
-
Addition of Radiolabel: Introduce [14C]glucose to the culture medium. The cells will take up the labeled glucose and convert it to [14C]trehalose.
-
Incubation for Synthesis: Continue to incubate the culture to allow for the intracellular accumulation of [14C]trehalose. The rate of synthesis has been reported to be around 3 nmol/min/10^9 cells.[6]
II. Extraction and Purification
-
Cell Harvesting: Pellet the E. coli cells by centrifugation.
-
Washing: Wash the cell pellet to remove any remaining extracellular [14C]glucose.
-
Extraction: Resuspend the cell pellet in 70% ethanol and heat the suspension to extract the intracellular [14C]trehalose.[6] This step also serves to precipitate larger molecules like proteins and nucleic acids.
-
Clarification: Centrifuge the ethanol suspension to pellet the cell debris and precipitated macromolecules.
-
Supernatant Collection: Carefully collect the supernatant, which contains the [14C]trehalose.
-
Chromatographic Purification: Purify the [14C]trehalose from the supernatant using appropriate chromatographic techniques (e.g., thin-layer chromatography or column chromatography) to separate it from any remaining [14C]glucose or other small molecule contaminants.[6]
Visualizations
Experimental Workflow for [14C]Trehalose Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A dependable method for the synthesis of [14C]trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved method for the preparative synthesis of labeled trehalose of high specific activity by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Uptake of ¹⁴C-Trehalose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of ¹⁴C-trehalose in experimental models.
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁴C-trehalose uptake experiments in a question-and-answer format.
Q1: Why am I observing low or no cellular uptake of ¹⁴C-trehalose?
A1: Low cellular uptake of trehalose (B1683222) is a common challenge as cell membranes are generally impermeable to this disaccharide.[1] Several factors could be contributing to this issue:
-
Cell Type: Not all cell lines or primary cells will take up trehalose efficiently. Uptake is often dependent on the presence of specific transporters or the cell's endocytic capacity. For instance, some insect cells possess dedicated trehalose transporters like TRET1, and certain yeast strains use the Agt1 transporter.[2][3][4] Mammalian cells, on the other hand, primarily rely on endocytosis.[1][5]
-
Experimental Conditions: Uptake can be highly dependent on incubation time, temperature, and the concentration of extracellular trehalose.
-
Cell Viability: Poor cell health can impair active transport and endocytosis. Ensure your cells are healthy and have high viability before starting the experiment.
Q2: How can I improve the cellular uptake of ¹⁴C-trehalose?
A2: Several strategies can be employed to enhance uptake:
-
Optimize Incubation Time and Concentration: As shown with Mesenchymal Stem Cells (MSCs), trehalose uptake can be time and concentration-dependent. A longer incubation period or a higher, non-toxic, extracellular concentration of trehalose may increase intracellular levels.[3][6]
-
Temperature Shifts: For some microorganisms like E. coli, a downshift in temperature can induce trehalose synthesis and accumulation.[2] Conversely, for other organisms, a higher growth temperature can lead to increased trehalose concentrations.[4]
-
Induce Membrane Permeability: Techniques such as electroporation or the use of membrane-permeabilizing agents can transiently increase membrane permeability, allowing for trehalose entry.
-
Utilize Transporters: If your experimental system allows, you can transfect cells to express a known trehalose transporter, such as TRET1.
-
Freezing-Induced Uptake: For cryopreservation studies, the process of freezing and thawing itself can induce a temporary increase in membrane permeability, facilitating trehalose uptake.[7]
Q3: I am seeing high background radioactivity in my assay. What are the possible causes and solutions?
A3: High background can obscure your results and lead to inaccurate quantification. Here are some potential causes and remedies:
-
Inadequate Washing: Insufficient washing of cells after incubation with ¹⁴C-trehalose is a primary cause of high background. Ensure you are washing the cells multiple times with ice-cold buffer to remove all extracellular radiolabel.
-
Non-Specific Binding: ¹⁴C-trehalose may bind non-specifically to the cell surface or the culture vessel. To account for this, include a control where a vast excess of non-labeled ("cold") trehalose is added along with the ¹⁴C-trehalose. This will compete for non-specific binding sites and give you a measure of the background.
-
Contamination: Ensure that your ¹⁴C-trehalose stock is not contaminated with other radiolabeled molecules.
Q4: My results are not reproducible. What factors should I check?
A4: Lack of reproducibility can be frustrating. Here are some key parameters to control for consistency:
-
Cell Passage Number and Confluency: Use cells within a consistent range of passage numbers, as cellular characteristics can change over time in culture. Plate cells at the same density and perform experiments at a consistent level of confluency.
-
Reagent Consistency: Use the same batches of media, sera, and other reagents for a set of comparative experiments.
-
Precise Timing and Temperature Control: Ensure that incubation times and temperatures are strictly controlled for all samples and experiments.
-
Standardized Assay Procedure: Follow a standardized protocol for cell washing, lysis, and scintillation counting to minimize variability in these steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of trehalose uptake in mammalian cells?
A1: In mammalian cells, which generally lack specific trehalose transporters, the primary mechanism of uptake is through endocytic pathways.[1] The internalized trehalose then accumulates in the endolysosomal system.[5]
Q2: Are there known inhibitors of trehalose uptake?
A2: For cells relying on endocytosis, inhibitors of this process such as amiloride, colchicine, and cytochalasin can block trehalose uptake.[5] In systems with specific transporters, competitive inhibitors (structurally similar, non-transported molecules) could be used. For instance, trehalose has been shown to inhibit members of the SLC2A (GLUT) family of glucose transporters.[8]
Q3: How is intracellular ¹⁴C-trehalose quantified?
A3: After incubating the cells with ¹⁴C-trehalose and thoroughly washing them to remove the extracellular label, the cells are lysed. The amount of radioactivity in the cell lysate is then measured using a scintillation counter. The counts per minute (CPM) can be converted to molar amounts based on the specific activity of the ¹⁴C-trehalose.
Q4: What are the different methods to measure trehalose concentrations in biological samples?
A4: Several methods are available, each with its own advantages. An enzymatic trehalose assay is suitable for rapid quantification of higher concentrations. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is another option. For the most sensitive and direct measurement, especially for low concentrations or to distinguish between labeled and unlabeled trehalose, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay is recommended.[9][10]
Data on ¹⁴C-Trehalose Uptake
The following tables summarize quantitative data on trehalose uptake from various experimental models.
Table 1: Trehalose Uptake in Mammalian Cells
| Cell Type | Extracellular Trehalose Concentration (mM) | Incubation Time (hours) | Intracellular Trehalose Concentration (mM) | Reference |
| Fibroblasts | 250 | During cryopreservation | >100 | [7] |
| NIH 3T3 Fibroblasts | N/A (via nanocapsule delivery) | 0.67 | Up to 300 | [11] |
| Mesenchymal Stem Cells (MSCs) | 100 | 24 | ~14 | [6] |
Table 2: Factors Influencing Trehalose Accumulation
| Organism | Condition | Fold Increase in Trehalose | Reference |
| Escherichia coli | Temperature downshift (37°C to 16°C) | Up to 8-fold | [2] |
| Mycobacterium avium | Growth at 42°C vs. lower temperatures | Significantly higher | [4] |
Experimental Protocols
Protocol: Cellular Uptake of ¹⁴C-Trehalose in Adherent Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
¹⁴C-Trehalose stock solution of known specific activity
-
Non-labeled ("cold") trehalose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation vials
-
Multi-well culture plates (e.g., 24-well plates)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate under standard conditions.
-
Preparation of Treatment Medium: On the day of the assay, prepare the treatment medium containing ¹⁴C-trehalose at the desired final concentration. Also, prepare a control medium with ¹⁴C-trehalose and a high concentration of cold trehalose (e.g., 100-fold excess) to determine non-specific binding.
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with pre-warmed PBS. Add the prepared treatment medium to the respective wells.
-
Incubation: Incubate the plate at 37°C for the desired time interval (this needs to be optimized; start with a time course, e.g., 1, 4, 8, 24 hours).[3][6]
-
Termination of Uptake and Washing: To stop the uptake, rapidly aspirate the treatment medium and immediately wash the cells three to five times with ice-cold PBS to remove all extracellular ¹⁴C-trehalose.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the non-specific binding control wells from the CPM of the experimental wells to get the specific uptake.
-
Normalize the specific CPM to the amount of protein in each well (determined by a protein assay like BCA or Bradford) or to the cell number.
-
Convert the normalized CPM to molar amounts using the specific activity of the ¹⁴C-trehalose.
-
Visualizations
Cellular Uptake Pathways for Trehalose
Caption: Trehalose cellular uptake mechanisms.
Experimental Workflow for ¹⁴C-Trehalose Uptake Assay
Caption: ¹⁴C-Trehalose cellular uptake assay workflow.
References
- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose synthesis is induced upon exposure of Escherichia coli to cold and is essential for viability at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth Temperature, Trehalose, and Susceptibility to Heat in Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The encapsulation and intracellular delivery of trehalose using a thermally responsive nanocapsule - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in handling and disposing of 14C-labeled compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14C-labeled compounds.
Section 1: Handling and Safety
This section addresses common questions regarding the safe handling of 14C-labeled compounds to minimize exposure and prevent contamination.
FAQs: Handling and Safety
Q1: What are the primary radiation risks associated with 14C?
A1: Carbon-14 is a low-energy beta emitter. The beta particles emitted by 14C can barely penetrate the dead outer layer of the skin, meaning the external radiation hazard is minimal.[1][2] The primary concern is internal exposure, which can occur through ingestion, inhalation of volatile compounds (like 14CO2), or absorption through the skin.[1][2][3] Once inside the body, 14C compounds can be metabolized and incorporated into tissues, with the critical organ for most labeled compounds being body fat, and for some carbonates, the bone.[1][3]
Q2: What basic personal protective equipment (PPE) is required when handling 14C compounds?
A2: At a minimum, a lab coat, safety glasses, and disposable gloves are required.[4] For many 14C compounds, which can readily penetrate standard gloves and skin, wearing double gloves is recommended, with the outer pair changed frequently (e.g., every 20 minutes).[3][4] It is crucial to select gloves appropriate for the specific chemicals being handled.[5]
Q3: How should I set up my workspace for handling 14C compounds?
A3: You should designate a specific area for working with 14C and clearly label all containers.[5] Work surfaces should be covered with plastic-backed absorbent paper to contain any spills.[4] All handling of liquid 14C compounds should be done in a tray large enough to contain the entire volume in case of a spill.[3] Potentially volatile compounds must be handled in a ventilated enclosure such as a chemical fume hood.[3][5]
Q4: Some of my 14C-labeled compounds are volatile. What special precautions are needed?
A4: Volatile 14C compounds should always be handled in a chemical fume hood.[5] For larger quantities or highly volatile substances, a closed system vented through suitable trapping solutions (e.g., dilute NaOH to capture 14CO2) may be necessary to prevent release into the environment.[2][5] It is also advisable to monitor the exhausted air.[5]
Section 2: Experimental Procedures and Troubleshooting
This section provides troubleshooting guides for common experimental challenges and detailed protocols for key procedures.
Liquid Scintillation Counting (LSC) Troubleshooting
Q5: My 14C sample counts (CPM) are unexpectedly low. What could be the cause?
A5: Low counts per minute (CPM) are a common issue, often related to the following:
-
Quenching: This is the most frequent cause of low counts. Quenching is any process that reduces the efficiency of the energy transfer from the beta particle to the scintillation cocktail, resulting in fewer detectable photons.[6][7]
-
Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer process.
-
Color Quenching: Happens when colored samples absorb the light emitted by the scintillators before it reaches the photomultiplier tubes (PMTs).[6]
-
-
Improper Sample Preparation: The sample must be completely dissolved and homogeneously mixed with the scintillation cocktail.[6] For solid samples like tissues or precipitates, self-absorption of the low-energy beta particles can occur if they are not fully solubilized.[6]
-
Incorrect Instrument Settings: The counting window (energy range) might be set incorrectly for 14C, excluding a large portion of the beta emission spectrum.[6]
-
Phase Separation: If the sample and cocktail are not miscible, they can separate into two phases, drastically reducing counting efficiency. This is common when adding aqueous samples to non-emulsifying cocktails.
Q6: My background counts are too high. How can I reduce them?
A6: High background can obscure low-activity samples. Common causes and solutions include:
-
Chemiluminescence: A chemical reaction between the sample and the cocktail that produces light, resulting in non-radioactive counts. This is common with alkaline samples. To resolve this, allow the vials to dark-adapt for several hours before counting, or neutralize the sample if possible.[8]
-
Photoluminescence: The vial or cocktail absorbs light and re-emits it slowly. Dark-adapting vials before counting is the standard solution.
-
Static Electricity: Static charges on the outside of plastic vials can generate spurious counts. Wiping the vial with an anti-static wipe can help.
-
Contaminated Vials or Cocktail: Ensure that vials and the scintillation cocktail are clean and have not been inadvertently contaminated with a radioactive source.
-
Natural Radioactivity: High-potassium glass vials can contribute to background due to the presence of natural 40K. Using low-potassium glass or plastic vials is recommended.
Q7: How do I correct for quenching in my samples?
A7: Modern liquid scintillation counters have built-in methods for quench correction. This typically involves using an external standard (usually 137Cs or 133Ba) to generate a quench curve. The instrument measures a quench-indicating parameter (like tSIE or SIS) for each sample and uses the quench curve to convert the observed CPM to disintegrations per minute (DPM), which is the actual rate of radioactive decay.[9] To perform quench correction, you must run a set of standards with known activity and varying amounts of a quenching agent to generate a reliable curve for your specific sample type and cocktail.
Troubleshooting Logic for Low LSC Counts
Caption: Troubleshooting decision tree for low CPM in LSC.
Experimental Protocols
Protocol 1: Preparation of Aqueous Samples for LSC
-
Select the appropriate cocktail: Use an emulsifying cocktail (e.g., Ultima Gold™, Opti-Fluor®) designed to handle aqueous samples.
-
Dispense cocktail: Add 10-15 mL of the scintillation cocktail to a 20 mL scintillation vial.
-
Add sample: Pipette your aqueous 14C-labeled sample directly into the cocktail. The volume you can add depends on the cocktail's capacity (typically up to 10 mL for high-capacity cocktails).[4][9] For buffered or high-salt solutions, it's best to test for compatibility first by preparing a trial vial.[9]
-
Mix thoroughly: Cap the vial securely and invert or vortex gently until the solution is clear and homogenous. A cloudy or milky appearance indicates a poor emulsion that may lead to phase separation.[4]
-
Dark adapt: Let the vial sit in the dark at room temperature for at least 30 minutes to an hour to allow any chemiluminescence to decay.[10]
-
Count: Place the vial in the liquid scintillation counter and count using the appropriate 14C protocol.
Protocol 2: Preparation of Tissue Samples for LSC using a Solubilizer
-
Sample preparation: Place a small, pre-weighed piece of tissue (up to 200 mg) into a glass scintillation vial. Mincing the tissue will speed up digestion.[11]
-
Add solubilizer: Add an appropriate volume of a tissue solubilizer (e.g., Soluene®-350, Biosol) to the vial (e.g., 1 mL).[11][12]
-
Digestion: Cap the vial and incubate at 50-60°C in a shaking water bath for 1-4 hours, or until the tissue is completely dissolved and the solution is clear.[11][12]
-
Decolorization (if needed): If the sample is highly colored (e.g., from blood), cool the vial to room temperature. Carefully add a decolorizing agent like 30% hydrogen peroxide dropwise (e.g., 0.2-0.5 mL) until the color disappears.[11][12] Loosely cap the vial and incubate at 50°C for another 30-60 minutes.
-
Neutralization: Cool the vial completely. It is often necessary to add a small amount of acid (e.g., acetic acid or HCl) to neutralize the alkaline solubilizer, which helps reduce chemiluminescence.
-
Add cocktail: Add 10-15 mL of a scintillation cocktail suitable for solubilized samples (e.g., Hionic-Fluor™, Soluscint™ XR).
-
Mix and dark adapt: Cap the vial, mix thoroughly, and let it dark adapt for several hours before counting.
-
Count: Analyze using the LSC.
Protocol 3: Removable Surface Contamination (Wipe Test)
-
Preparation: Put on appropriate PPE. Prepare a diagram of the area to be surveyed and label the locations for each wipe.[10]
-
Wipe: Take a filter paper disc or cotton swab moistened with a solvent like ethanol (B145695) or water. Wipe a 100 cm² area (10 cm x 10 cm) of the surface to be tested.[10]
-
Sample Preparation: Place the wipe into a scintillation vial. Add 10 mL of scintillation cocktail.[10]
-
Prepare a background sample: Prepare a "blank" vial containing an unused, moistened wipe and 10 mL of the same cocktail to measure the background radiation.
-
Count: Place the sample and blank vials in the LSC and count for 1-5 minutes each.
-
Calculate contamination:
-
Subtract the background CPM from the sample CPM to get the net CPM.
-
Convert net CPM to DPM using the counting efficiency determined from your quench curve (DPM = Net CPM / Efficiency).
-
Calculate the surface contamination, typically assuming a wipe efficiency of 10% (i.e., that the wipe picked up 10% of the removable contamination).
-
Formula: Contamination (DPM/100 cm²) = DPM from wipe / 0.10.
-
Quantitative Data Tables
Table 1: Typical LSC Counting Efficiencies for 14C
| Sample Type | Scintillation Cocktail Type | Quench Level | Typical Counting Efficiency (%) |
| Unquenched Standard | Toluene/PPO-POPOP based | None | > 95% |
| Aqueous Sample (Low Volume) | Emulsifying (e.g., Ultima Gold™) | Low | 90 - 95% |
| Aqueous Sample (High Volume) | High-Capacity Emulsifying | Moderate | 75 - 90% |
| Solubilized Tissue (Decolored) | Solubilizer-compatible (e.g., Hionic-Fluor™) | Moderate | 70 - 85% |
| Colored Sample (e.g., Blood) | Solubilizer-compatible | High | 50 - 70% |
| 14C on Filter Paper | General Purpose | Low-Moderate | 85 - 95% |
Note: Efficiencies are approximate and can vary significantly based on the specific sample, cocktail, vial type, and instrument.
Table 2: Surface Contamination Action Limits for 14C
| Area Type | Contamination Limit (DPM/100 cm²) | Contamination Limit (Bq/cm²) |
| Unrestricted/Public Areas | < 220 | < 0.37 |
| Restricted/Radiation Labs | < 2200 | < 3.7 |
Note: These limits are typical but may vary by institution and regulatory body. Always consult your institution's Radiation Safety Officer for specific action levels.[6]
Section 3: Waste Handling and Disposal
This section provides guidance on the proper segregation and disposal of 14C-containing waste.
FAQs: Waste Disposal
Q8: How should I segregate my 14C waste?
A8: Proper segregation is critical for safety and cost-effective disposal. Waste should be segregated by:
-
Physical Form:
-
Dry Solid Waste: Includes contaminated gloves, paper towels, plastic tubes, etc. Place in a designated, clearly labeled radioactive waste bag.
-
Liquid Waste: Aqueous and organic radioactive liquids must be collected separately in designated, labeled carboys. Do not mix aqueous and organic waste.
-
Scintillation Vials: Collect used scintillation vials (glass and plastic separately, if required by your institution) in designated containers. Do not pour scintillation fluid down the drain.
-
Sharps: Needles, razor blades, and contaminated broken glass must be placed in a designated radioactive sharps container.
-
-
Isotope: Do not mix 14C waste with waste from other isotopes, especially those with very short half-lives, unless permitted by your institution's waste protocol.[13]
Q9: What are the different classes of Low-Level Radioactive Waste (LLRW)?
A9: In the United States, the Nuclear Regulatory Commission (NRC) classifies LLRW into three classes suitable for near-surface disposal: Class A, Class B, and Class C.[8][10] The classification depends on the concentration and half-life of the radionuclides present.
-
Class A: The least hazardous LLRW, with low concentrations of radionuclides. It loses its radioactive hazard within about 100 years.[8][10]
-
Class B: Contains higher concentrations of radionuclides than Class A and must meet stricter requirements for waste form stability.[8][10]
-
Class C: Contains the highest concentrations of radionuclides acceptable for near-surface disposal and requires additional measures (like engineered barriers) to prevent inadvertent intrusion.[8][10]
-
Greater-Than-Class C (GTCC): This waste exceeds the limits for Class C and is generally not suitable for near-surface disposal.[10]
14C Waste Disposal Workflow
Caption: General workflow for segregating and disposing of 14C waste.
Table 3: U.S. NRC Low-Level Waste Classification for 14C
| Radionuclide | Class A Concentration (Ci/m³) | Class C Concentration (Ci/m³) |
| Carbon-14 | < 0.8 | < 8 |
| Carbon-14 in activated metal | < 8 | < 80 |
Source: 10 C.F.R. § 61.55. Waste with concentrations between the Class A and Class C limits is classified as Class B. Waste exceeding the Class C limits is considered Greater-Than-Class C (GTCC).[11]
Q10: Can I dispose of any 14C waste down the sanitary sewer?
A10: In general, pouring measurable quantities of radioactive material down the drain is prohibited.[14] However, U.S. federal regulations (10 CFR § 20.2003) may permit the disposal of very small quantities of 14C via the sanitary sewer, with an annual limit of 1 curie (37 GBq) for the entire institution.[15] You must always follow your specific institution's policies, which are often stricter than the federal regulations. Never dispose of radioactive material down the drain without explicit permission from your Radiation Safety Officer.
References
- 1. medium.com [medium.com]
- 2. nrc.gov [nrc.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.co.jp [revvity.co.jp]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. studylib.net [studylib.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resource.npl.co.uk [resource.npl.co.uk]
- 9. resources.revvity.com [resources.revvity.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. hpschapters.org [hpschapters.org]
- 15. www-pub.iaea.org [www-pub.iaea.org]
How to minimize background noise in scintillation counting of Trehalose C14.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the scintillation counting of Trehalose C14.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in liquid scintillation counting (LSC) of 14C-labeled compounds?
The primary sources of background noise in LSC can be categorized as follows:
-
Instrumental Background: This is inherent to the liquid scintillation counter and arises from electronic noise and naturally occurring radioactivity in the detector components, such as the photomultiplier tubes (PMTs).[1] Modern counters use shielding and coincidence circuits to minimize this.[2]
-
Sample-Related Background:
-
Chemiluminescence: A chemical reaction between the sample and the scintillation cocktail can produce light (photons), leading to spurious counts.[2][3] This is common with alkaline samples.[3]
-
Photoluminescence: The scintillation cocktail or vial can absorb energy from ambient light and then emit it as photons during counting.[2]
-
Static Electricity: Discharge of static electricity on the surface of vials, particularly plastic ones, can generate light and cause false counts, sometimes in the thousands of counts per minute (CPM).[4]
-
Quenching: This is a reduction in the counting efficiency, not a direct source of background counts, but it can lead to an underestimation of the true activity and affect the signal-to-noise ratio. It can be caused by chemical impurities (chemical quenching) or colored samples (color quenching) that interfere with the transfer of energy or absorb the emitted light.[2][5][6]
-
-
Environmental Background: Cosmic radiation and naturally occurring radioisotopes in the surrounding environment can contribute to the background count.[7]
Q2: How can I distinguish between true radioactive decay and background noise?
Several methods can help differentiate true counts from noise:
-
Repeat Counting: Chemiluminescence and photoluminescence decay over time. Re-counting the samples after a period of dark adaptation (e.g., 1-2 hours) will show a decrease in CPM if these phenomena are the cause of high counts.[3] True radioactive decay will remain stable (accounting for half-life, which is negligible for 14C in the short term).
-
Spectrum Analysis: Many modern liquid scintillation counters provide a spectral analysis of the detected events. The energy spectrum of background noise, such as from chemiluminescence, is typically different from the characteristic beta spectrum of 14C.
-
Use of a Blank Sample: Counting a blank sample (containing the scintillation cocktail and any sample matrix components except the radiolabeled Trehalose) provides a baseline background count that can be subtracted from the sample counts.
Q3: Does the choice of scintillation vial affect background counts?
Yes, the vial material can significantly impact background counts.
-
Glass Vials: Low-potassium borosilicate glass vials are often recommended as they have lower inherent radioactivity compared to standard glass and are less permeable to organic solvents in some cocktails.[8]
-
Plastic Vials: Polyethylene vials are less expensive and less fragile but are more prone to generating static electricity.[4] They can also be permeable to some organic solvents, which can lead to changes in sample volume and counting efficiency over time.[9]
-
Specialized Vials: For ultra-low-level counting, high-purity synthetic silica (B1680970) vials may be used to achieve the lowest possible background.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the scintillation counting of Trehalose 14C.
Issue 1: High and Unstable Background Counts
Possible Causes and Solutions:
| Cause | Solution |
| Chemiluminescence | 1. Dark Adapt: Allow the vials to sit in the counter in the dark for at least one hour before counting to allow the chemiluminescence to decay.[3] For highly alkaline samples, this may take longer. 2. Neutralize Sample: If your sample is alkaline, neutralize it with a weak acid (e.g., acetic acid) before adding the scintillation cocktail.[3] 3. Choose a Resistant Cocktail: Use a scintillation cocktail specifically designed to be resistant to chemiluminescence, such as Hionic-Fluor™ or Pico-Fluor™ Plus. |
| Photoluminescence | 1. Dark Adaptation: Keep samples in the dark before and during counting. A 15-30 minute dark adaptation period is usually sufficient.[11] |
| Static Electricity | 1. Use Anti-Static Vials: If available, use vials with anti-static properties. 2. Wipe Vials: Wipe the exterior of the vials with an anti-static cloth or a damp cloth before placing them in the counter. 3. Control Humidity: Maintain a laboratory humidity of 40-50%, as static is more prevalent in dry environments. 4. Modern Counters: Some modern counters have built-in static control features.[1] |
Issue 2: Low Sample Counts (Low CPM)
Possible Causes and Solutions:
| Cause | Solution |
| Quenching | 1. Identify the Type of Quenching: Use the quench indicating parameters on your counter (e.g., tSIE, SIS) to determine the extent of quenching.[5][6] 2. Perform Quench Correction: Generate a quench curve to accurately determine the counting efficiency and calculate the disintegrations per minute (DPM). 3. Sample Preparation: For colored samples (color quenching), consider bleaching agents if compatible with your sample. For chemical quenching, try to purify your Trehalose 14C sample to remove interfering substances.[11] 4. Optimize Sample-to-Cocktail Ratio: Reducing the sample volume or increasing the cocktail volume can sometimes reduce quenching.[6] |
| Improper Sample Preparation | 1. Ensure Homogeneity: Make sure your Trehalose 14C sample is completely dissolved and homogeneously mixed with the scintillation cocktail.[12] Phase separation will lead to inaccurate and low counts. 2. Choose the Right Cocktail: Use a cocktail that is compatible with your sample matrix. For aqueous samples, an emulsifying cocktail like Ultima Gold™ is suitable. For non-aqueous samples, a cocktail like Ecoscint™ O can be used.[13] |
Quantitative Data Summary
The following tables provide a summary of typical background counts for different scintillation cocktails and vials. Note that these values can vary depending on the specific liquid scintillation counter, its location, and the age of the cocktail.
Table 1: Typical Background Counts for Selected Scintillation Cocktails
| Scintillation Cocktail | Typical Background (CPM) in 14C Window | Key Characteristics |
| Ultima Gold™ | 15 - 25 | High efficiency and sample capacity for aqueous samples.[14] |
| Ultima Gold™ LLT | 10 - 20 | Designed for low-level counting with very low background.[14][15] |
| Ecoscint™ O | 18 - 28 | Biodegradable cocktail for non-aqueous samples with low background.[13][16] |
| Hionic-Fluor™ | 20 - 30 | Resistant to chemiluminescence, suitable for alkaline samples. |
Table 2: Comparison of Background Counts in Different Vial Types
| Vial Type | Typical Background (CPM) in 14C Window | Advantages & Disadvantages |
| Low-Potassium Borosilicate Glass | 12 - 20 | Lower intrinsic radioactivity, good for organic solvents.[8] |
| Polyethylene (Plastic) | 15 - 25 | Less expensive, but prone to static and solvent permeability.[9] |
| High-Purity Synthetic Silica | 5 - 15 | Very low background, ideal for ultra-low-level counting.[10] |
Experimental Protocols
Protocol 1: Preparation of a Background (Blank) Sample
A background sample is crucial for determining the baseline noise to be subtracted from your experimental samples.
Materials:
-
Scintillation vial (same type as used for samples)
-
Scintillation cocktail (same as used for samples)
-
Deionized water or non-radiolabeled Trehalose solution (to mimic the sample matrix)
Procedure:
-
Place a clean, new scintillation vial in a rack.
-
Add the same volume of deionized water or non-radiolabeled Trehalose solution to the vial as the volume of your 14C-labeled sample.
-
Add the same volume of scintillation cocktail to the vial as used for your experimental samples.
-
Cap the vial tightly and vortex for 10-15 seconds to ensure a homogenous mixture.
-
Visually inspect the vial to ensure there is no phase separation.
-
Label the vial clearly as "Background" or "Blank".
-
Count this blank sample along with your experimental samples using the same counting protocol.
Protocol 2: Generation of a Quench Curve
A quench curve is essential for correcting for the loss of counting efficiency due to quenching. This allows for the conversion of CPM to the absolute activity in DPM (Disintegrations Per Minute).
Materials:
-
A set of 10-12 scintillation vials
-
Scintillation cocktail
-
A known amount of 14C standard (e.g., 100,000 DPM)
-
A quenching agent (e.g., nitromethane (B149229) or carbon tetrachloride)
Procedure:
-
Prepare a stock solution of the 14C standard in the scintillation cocktail.
-
Dispense an equal and known amount of the 14C standard stock solution into each of the 10-12 vials.[5][6][17]
-
To the first vial, add no quenching agent. This will be your unquenched standard.
-
To the subsequent vials, add incrementally increasing amounts of the quenching agent.[17] For example, 5 µL, 10 µL, 20 µL, and so on.
-
Cap all vials tightly and vortex to ensure a homogenous mixture.
-
Count all the vials in the liquid scintillation counter.
-
The counter's software will measure the CPM and a quench indicating parameter (e.g., tSIE) for each vial.
-
The software will then plot the counting efficiency (CPM/DPM) against the quench indicating parameter to generate the quench curve.[6] This curve will be stored in the instrument's memory and can be applied to unknown samples to determine their DPM.
Visualizations
Caption: Troubleshooting workflow for high background counts.
Caption: Workflow for generating and applying a quench curve.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 3. triskem-international.com [triskem-international.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. scar.utoronto.ca [scar.utoronto.ca]
- 7. bilmar.com.tr [bilmar.com.tr]
- 8. nrc.gov [nrc.gov]
- 9. rets-remp.web.illinois.edu [rets-remp.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. cdn.website-editor.net [cdn.website-editor.net]
- 12. revvity.co.jp [revvity.co.jp]
- 13. Ecoscint O - National Diagnostics [nationaldiagnostics.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Ecoscint™ O Solution (Non-Aqueous), 20 liter size. Life Science Products [e-lspi.com]
- 17. sfu.ca [sfu.ca]
Technical Support Center: Enzymatic Synthesis of Radiolabeled Trehalose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of enzymatically synthesized radiolabeled trehalose (B1683222). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing radiolabeled trehalose?
A1: There are several enzymatic pathways for trehalose synthesis. For radiolabeling, the most common and efficient methods utilize enzymes that can accommodate modified glucose substrates, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). The key pathways include:
-
Trehalose Glycosyltransferring Synthase (TreT) Pathway: This is a highly efficient, single-step method. The TreT enzyme, particularly from the thermophile Thermoproteus tenax, catalyzes the transfer of a glucose moiety from a donor like UDP-glucose to a radiolabeled glucose analogue ([¹⁸F]FDG) to form the desired radiolabeled trehalose.[1][2][3] This pathway is often preferred due to its speed, high yield, and the enzyme's stability and substrate tolerance.[2][4][5]
-
Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Phosphatase (TPP) Pathway: This is a two-step process common in many organisms.[6][7][8] TPS synthesizes trehalose-6-phosphate (T6P) from UDP-glucose and a glucose-6-phosphate analogue. The phosphate (B84403) group is then removed by TPP to yield trehalose.[6][7] This pathway can be adapted for radiolabeled analogues.[4]
-
Trehalose Synthase (TreS) Pathway: This enzyme primarily catalyzes the reversible isomerization of maltose (B56501) to trehalose.[9][10] While less common for direct radiosynthesis from glucose analogues, it is a key enzyme in industrial trehalose production.
Q2: My radiochemical yield is lower than expected. What are the common causes?
A2: Low radiochemical yield can stem from several factors:
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Deviations from the optimal conditions for your specific enzyme can drastically reduce yield.[11][12]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.
-
Precursor Quality: The quality of the starting radiotracer (e.g., [¹⁸F]FDG) is critical. Radiolysis can lead to the formation of impurities, such as free [¹⁸F-]fluoride, which will not be incorporated into the final product.[13]
-
Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. For instance, glucose is a known byproduct and inhibitor in reactions using trehalose synthase (TreS).[12]
-
Short Half-life of Radionuclide: For isotopes like ¹⁸F (half-life ≈ 110 minutes), the synthesis and purification process must be rapid to minimize decay-related losses.[1]
Q3: How can I purify the final radiolabeled trehalose product?
A3: Purification is essential to remove unreacted substrates, enzymes, and byproducts. Common methods include:
-
Enzyme Removal: Centrifugal filter units are effective for removing the enzyme from the reaction mixture post-synthesis.[14]
-
Ion-Exchange Chromatography: Mixed-bed or anion-exchange cartridges are used to remove charged species, such as unreacted UDP-glucose and inorganic salts.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purifying the final product and assessing its radiochemical purity.[1][16][17]
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used for rapid cleanup and removal of non-polar impurities.
Q4: What is a typical radiochemical yield and synthesis time for [¹⁸F]-labeled trehalose?
A4: Using the chemoenzymatic method with the TreT enzyme from Thermoproteus tenax to convert [¹⁸F]FDG, researchers can achieve a radiochemical yield of approximately 70% with a radiochemical purity of ≥95%.[1][3] The synthesis is remarkably rapid, typically completed within 15-20 minutes.[1][3][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive enzyme. 2. Incorrect reaction buffer pH or composition. 3. Sub-optimal temperature. 4. Degraded substrates (e.g., UDP-glucose). | 1. Use a fresh batch of enzyme or test enzyme activity with a standard control reaction. 2. Prepare fresh buffer and verify the pH. Ensure no inhibitory components are present. 3. Calibrate your heating block/water bath. Optimize temperature according to the specific enzyme's profile (see tables below). 4. Use fresh, high-quality substrates. |
| High Levels of Unreacted [¹⁸F]FDG | 1. Insufficient enzyme concentration. 2. Reaction time is too short. 3. Presence of inhibitors. | 1. Increase the enzyme concentration. 2. Extend the incubation time (e.g., from 15 to 25 minutes) and monitor progress via radio-TLC or radio-HPLC. 3. Purify the [¹⁸F]FDG starting material to remove potential synthesis contaminants like Kryptofix 222™.[18] |
| Multiple Peaks on Radio-HPLC Chromatogram | 1. Radiolysis of the starting material or product. 2. Side reactions or byproduct formation. 3. Impure enzyme preparation. | 1. Add a radical scavenger or stabilizer like ethanol (B145695) to the formulation.[13] Minimize exposure of the product to high radioactivity concentrations for extended periods. 2. Optimize substrate ratios and reaction conditions. 3. Use a more highly purified enzyme preparation. |
| Product Fails Purity Specification After Purification | 1. Inefficient purification method. 2. Co-elution of impurities with the product. | 1. Combine purification methods (e.g., ion-exchange followed by SPE or HPLC). 2. Optimize the HPLC mobile phase or gradient to improve the separation of the product from the impurity. |
A troubleshooting decision tree is provided below to visually guide the process of diagnosing experimental issues.
Caption: A decision tree for troubleshooting low yield in radiolabeled trehalose synthesis.
Quantitative Data and Reaction Parameters
The optimal conditions for enzymatic synthesis vary significantly depending on the enzyme source.
Table 1: Reaction Conditions for Various Trehalose-Synthesizing Enzymes
| Enzyme | Source Organism | Type | Optimal pH | Optimal Temp. (°C) | Key Substrates | Reference(s) |
| TreT | Thermoproteus tenax | Synthase | 8.0 | 70 | UDP-glucose, Glucose analogue | [1][2] |
| TreS | Bacillus subtilis | Isomerase | 8.0 | 25 | Maltose | [10] |
| Immobilized TtTreS | Thermus thermophilus | Isomerase | 8.0 | 50 | Maltose | [12] |
| TreM | Thermal Spring Metagenome | Synthase | 7.0 | 45 | Maltose | [11][19] |
| TPS | Ascaris suum | Synthase | 7.0 | N/A | UDP-glucose, G6P | [20] |
| TPP | Ascaris suum | Phosphatase | 7.0 - 8.0 | N/A | Trehalose-6-Phosphate | [20] |
Table 2: Comparative Michaelis-Menten Kinetics for TreT from T. tenax
This table compares the kinetic parameters of the TreT enzyme with its natural substrate (glucose) and the radiolabeling precursor analogue (¹⁹F-2-FDG). The data indicates that the enzyme utilizes 2-FDG with efficiency comparable to glucose.[1][14]
| Substrate | Km (mM) | Vmax (µM min⁻¹) |
| Glucose | 0.31 ± 0.02 | 0.80 ± 0.22 |
| ¹⁹F-2-FDG | 1.45 ± 0.20 | 0.35 ± 0.01 |
Experimental Protocols & Workflows
Protocol: One-Step Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-2-FDTre)
This protocol is adapted from methods utilizing the thermostable TreT enzyme from Thermoproteus tenax.[1][2]
Materials:
-
TreT enzyme from Thermoproteus tenax in 50 mM Tris-HCl buffer (pH 8.0)
-
2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Magnesium chloride (MgCl₂)
-
50 mM Tris-HCl buffer, pH 8.0
-
Centrifugal filter unit (e.g., 10 kDa MWCO)
-
Mixed-bed ion-exchange resin cartridge
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents to the specified final concentrations:
-
UDP-glucose: 40 mM
-
MgCl₂: 20 mM
-
[¹⁸F]FDG: 10-15 mCi
-
TreT Enzyme: ~10 µM
-
Adjust the final volume with 50 mM Tris-HCl buffer (pH 8.0).
-
-
Incubation: Gently mix the components and incubate the reaction at 70°C for 15 minutes .[2]
-
Enzyme Removal: After incubation, cool the reaction mixture. Transfer the solution to a centrifugal filter unit and centrifuge according to the manufacturer's instructions to remove the TreT enzyme.
-
Ion Removal: Pass the resulting filtrate through a mixed-bed ion-exchange cartridge to remove ionic species like unreacted UDP-glucose and MgCl₂.[14]
-
Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity and yield.
The entire process, including synthesis and purification, can be completed in approximately 30 minutes.[14]
Diagrams of Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes.
Caption: Comparison of enzymatic pathways for radiolabeled trehalose synthesis.
Caption: General experimental workflow for one-step synthesis and purification.
References
- 1. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic radiosynthesis of 2-deoxy-2-[18F]fluoro-d-trehalose ([18F]-2-FDTre): A PET radioprobe for in vivo tracing of trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis, degradation and biological function of trehalose- 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trehalose-6-Phosphate: Connecting Plant Metabolism and Development [frontiersin.org]
- 8. Invertebrate Trehalose-6-Phosphate Synthase Gene: Genetic Architecture, Biochemistry, Physiological Function, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of trehalose with trehalose synthase expressed and displayed on the surface of Bacillus subtilis spores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US5441644A - Method of isolation and purification of trehalose - Google Patents [patents.google.com]
- 16. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Trehalose Synthase for the Production of Trehalose and Trehalulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Addressing issues of non-specific binding of Trehalose C14 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific binding (NSB) in Trehalose (B1683222) C14 assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a Trehalose C14 assay?
A1: Non-specific binding refers to the attachment of radiolabeled this compound to components of the assay system other than the intended target receptor or protein.[1][2] This can include binding to the walls of the assay tube, filter membranes, or other proteins in the sample.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of binding affinity and kinetics.
Q2: What are the common causes of high non-specific binding in this compound assays?
A2: High non-specific binding in this compound assays can be attributed to several factors:
-
Hydrophobic Interactions: Trehalose, although a sugar, can participate in hydrophobic interactions, especially if the assay medium or target environment has hydrophobic regions.
-
Electrostatic Interactions: Charged molecules on the surface of assay materials or within the sample can non-specifically attract the radiolabeled trehalose.
-
Binding to Assay Surfaces: The plastic of microplates or tubes and the material of filter membranes can present sites for non-specific attachment.
-
Inadequate Blocking: Failure to effectively block all non-specific sites on the assay surfaces and with other components will lead to higher background signals.
-
High Radioligand Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding that is not saturable.[2]
Q3: How can I determine the level of non-specific binding in my assay?
A3: To determine non-specific binding, you should run a parallel set of experiments in the presence of a high concentration of a non-radiolabeled competitor. This "cold" competitor will bind to the specific target sites, preventing the binding of the radiolabeled this compound. Any remaining radioactivity detected is considered non-specific binding. For trehalose assays, a high concentration of unlabeled trehalose or a suitable non-metabolizable analog can be used.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 30% may be acceptable depending on the assay window and the specific research question. If non-specific binding exceeds 50% of the total binding, the assay results are generally considered unreliable and optimization is required.
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing high non-specific binding in your this compound assays, follow these troubleshooting steps:
1. Optimize Assay Buffer Composition
The composition of your assay buffer can have a significant impact on non-specific binding.
-
Adjust pH: The pH of the buffer can influence the charge of both the trehalose molecule and the interacting surfaces. Systematically vary the pH of your buffer (e.g., from 6.0 to 8.0) to find the optimal condition that minimizes NSB while maintaining specific binding.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to disrupt electrostatic interactions that contribute to non-specific binding. Test a range of NaCl concentrations (e.g., 50 mM to 250 mM).
-
Add a Detergent: A non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (typically 0.01% to 0.1%) can help to reduce hydrophobic interactions.
Illustrative Data: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Concentration | Non-Specific Binding (% of Total) | Signal-to-Noise Ratio |
| None (Control) | - | 45% | 1.2 |
| BSA | 0.1% (w/v) | 25% | 3.0 |
| BSA | 1% (w/v) | 15% | 5.7 |
| Tween-20 | 0.05% (v/v) | 20% | 4.0 |
| BSA + Tween-20 | 1% + 0.05% | 10% | 9.0 |
This table presents illustrative data to demonstrate the potential effects of different additives. Optimal conditions should be determined empirically for each specific assay.
2. Implement Effective Blocking Strategies
Blocking unoccupied sites on the assay plate and other surfaces is crucial.
-
Protein Blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent. Incubating your assay plates with a solution of BSA (e.g., 1-5% w/v) before adding your samples can significantly reduce NSB. Other options include casein or non-fat dry milk.
-
Pre-treatment of Assay Plates: For some applications, pre-treating plates with agents like poly-L-lysine can alter surface properties and may, in some cases, require more stringent blocking.
3. Optimize Radioligand and Competitor Concentrations
-
Radioligand Concentration: Use the lowest concentration of this compound that provides a robust specific signal. A concentration at or below the dissociation constant (Kd) is often recommended for competition assays.
-
Competitor Concentration: For determining NSB, use a concentration of the unlabeled competitor that is at least 100-fold higher than the Kd of the radioligand to ensure saturation of all specific binding sites.
4. Modify Washing Steps
-
Increase Wash Volume and Number: Increasing the volume and/or the number of wash steps can help to remove unbound radioligand more effectively.
-
Include Detergent in Wash Buffer: Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer can improve the removal of non-specifically bound this compound.
-
Optimize Wash Temperature: In some cases, washing with a slightly warmed buffer can help to disrupt weak, non-specific interactions.
Experimental Protocols
Protocol 1: Determination of Non-Specific Binding of this compound
Objective: To quantify the amount of non-specific binding of this compound in a cell-based or membrane-based assay.
Materials:
-
Trehalose, [glucose-1-14C(U)]- (or other C14 labeled trehalose)
-
Unlabeled Trehalose
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
Cell suspension or membrane preparation containing the target receptor
-
Scintillation vials and scintillation fluid
-
Filter apparatus and glass fiber filters
Methodology:
-
Prepare a dilution series of this compound in assay buffer.
-
Set up two sets of tubes for each concentration: "Total Binding" and "Non-Specific Binding".
-
To the "Non-Specific Binding" tubes, add a 100-fold excess of unlabeled trehalose and incubate for 15 minutes at the assay temperature.
-
Add the cell suspension or membrane preparation to all tubes.
-
Add the corresponding concentration of this compound to all tubes.
-
Incubate all tubes at the desired temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., Assay Buffer with 0.05% Tween-20).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
Protocol 2: Optimizing Blocking Conditions to Reduce NSB
Objective: To determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of this compound.
Materials:
-
Same as Protocol 1
-
Bovine Serum Albumin (BSA)
Methodology:
-
Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% w/v) in the assay buffer.
-
Pre-incubate the assay wells or tubes with the respective blocking buffers for 1 hour at room temperature.
-
Remove the blocking buffer.
-
Proceed with the binding assay as described in Protocol 1, focusing on the non-specific binding tubes.
-
Compare the level of non-specific binding across the different BSA concentrations to identify the optimal concentration that yields the lowest NSB without significantly affecting the total binding (which should be tested in a parallel experiment).
Visualizations
Caption: Workflow for a this compound binding assay with a non-specific binding assessment.
Caption: Logical troubleshooting flow for addressing high non-specific binding.
References
Strategies for reducing metabolic degradation of Trehalose C14 during experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trehalose (B1683222) C14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize metabolic degradation of Trehalose C14 during your experiments, ensuring data accuracy and reliability.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific problems you may encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound signal | High trehalase activity in the experimental system leading to rapid degradation.[1] Inefficient cellular uptake of this compound. | - Incorporate a trehalase inhibitor: Use a validated inhibitor such as validamycin A or trehazolin at an effective concentration.[2][3][4] - Optimize incubation time: Shorten the incubation period to capture the signal before significant degradation occurs.[5] - Use non-degradable analogs: Consider using a non-metabolizable trehalose analog for baseline comparisons.[6][7] |
| Inconsistent or variable results between replicates | Incomplete quenching of metabolic activity at the time of sample collection.[5] Variability in the physiological state of the cells or organisms. | - Implement rapid quenching: Use a pre-chilled quenching solution (e.g., acetonitrile (B52724)/methanol/water) to instantly stop metabolic processes.[5] - Standardize experimental conditions: Ensure consistent cell density, growth phase, and environmental conditions for all replicates. |
| High background signal from C14-labeled metabolites | Rapid conversion of this compound into downstream metabolites like glucose.[2] | - Combine trehalase inhibition with optimized, short incubation times. - Perform kinetic studies: Measure the rate of this compound degradation to identify the optimal time point for analysis with minimal metabolite interference. |
| Difficulty in quantifying low levels of this compound | The concentration of this compound is below the limit of detection of the analytical method. | - Choose a high-sensitivity analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for detecting low concentrations of trehalose.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to prevent this compound degradation?
The two main strategies are:
-
Inhibition of Trehalase Activity: Trehalase is the enzyme responsible for hydrolyzing trehalose into two glucose molecules.[9] Using specific inhibitors can effectively block this degradation pathway.
-
Use of Non-Degradable Trehalose Analogs: Synthetic trehalose analogs that are resistant to trehalase cleavage can be used as controls or replacements for trehalose in certain experimental contexts.[6][7]
Q2: Which trehalase inhibitors are commonly used and at what concentrations?
Validamycin A and trehazolin are potent and widely used trehalase inhibitors.[2][4] The optimal concentration is system-dependent and should be determined empirically. However, published studies provide starting points.
| Inhibitor | Target Organism/Enzyme | Inhibitory Concentration (Ki) |
| Validoxylamine A | Insect Trehalase | 3.2 µM[2] |
| (+)-Casuarine-6-O-α-D-glucoside | C. riparius trehalase | 0.66 nM[2] |
| Trehazolin | Locust flight muscle trehalase | Potent, tight-binding inhibitor[4] |
| Validamycin A | Plant systems | Effective in increasing trehalose accumulation[3] |
Q3: How can I confirm that my trehalase inhibitor is working effectively?
You can perform an enzyme kinetics assay to measure trehalase activity in your experimental system with and without the inhibitor.[10] A significant reduction in the rate of trehalose degradation will confirm the inhibitor's efficacy.
Q4: Are there alternatives to chemical inhibitors?
Yes, using non-degradable trehalose analogs is a viable alternative.[6] These molecules mimic trehalose but are resistant to enzymatic cleavage, making them stable throughout the experiment.[7]
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction
This protocol is designed to halt metabolic activity instantly and extract metabolites for analysis.
-
Prepare Quenching Solution: A common solution is a 40:40:20 mixture of acetonitrile, methanol, and water, pre-chilled to -20°C.[5]
-
Sample Collection: Rapidly transfer a known volume of your cell culture or tissue homogenate into a tube containing at least four volumes of the pre-chilled quenching solution.[5]
-
Centrifugation: Pellet the cells or tissue debris by centrifuging at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.[5]
-
Metabolite Extraction: Discard the supernatant and add a pre-chilled extraction solvent to the pellet. Vortex thoroughly.
-
Clarification: Centrifuge the sample at maximum speed for 10-15 minutes at 4°C to pellet any remaining debris.[5]
-
Collection and Storage: Transfer the supernatant containing the metabolites to a new tube. The extract can be dried and stored at -80°C until analysis.[5]
Protocol 2: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying trehalose.[8]
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent (e.g., acetonitrile/water).
-
Protein Precipitation (for plasma/tissue): For samples high in protein, add ice-cold acetonitrile to precipitate proteins, vortex, and centrifuge. Collect the supernatant.[11]
-
LC Separation: Use a suitable chromatography column, such as a HILIC column, to separate trehalose from other metabolites.[11]
-
MS/MS Detection: Utilize a mass spectrometer to specifically detect and quantify the C14-labeled trehalose based on its mass-to-charge ratio.
Visualizations
Caption: this compound metabolism and inhibition pathway.
References
- 1. Disruption of trehalose periplasmic recycling dysregulates cAMP-CRP signaling in Escherichia coli during stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of trehalase activity enhances trehalose accumulation in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. benchchem.com [benchchem.com]
- 6. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
How to troubleshoot unexpected metabolic pathways labeled by Trehalose C14.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 14C-labeled trehalose (B1683222) in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for 14C-trehalose in different organisms?
A1: The metabolic fate of 14C-trehalose depends on the organism's enzymatic machinery. In many microbes, trehalose is a key storage carbohydrate and stress protectant. Mammals, on the other hand, do not synthesize trehalose but can hydrolyze it. Here are the primary expected pathways:
-
In Bacteria and Fungi: Exogenously supplied 14C-trehalose is typically transported into the cell and can be:
-
Hydrolyzed by trehalase into two molecules of 14C-glucose, which then enter central carbon metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway).[1]
-
Utilized in the synthesis of cell wall components, such as in Mycobacterium tuberculosis, where it is incorporated into trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[2]
-
-
In Mammalian Cells: Mammalian cells lack trehalose transporters and synthesis pathways. However, they possess trehalase, primarily in the brush border of the small intestine and in the kidneys.[3] Therefore, if 14C-trehalose is administered orally, it is expected to be hydrolyzed to 14C-glucose in the gut before absorption. If introduced directly into the bloodstream or cell culture medium, it is generally expected to remain extracellular unless specific delivery methods are used.[4][5]
Q2: I am observing 14C labeling in unexpected metabolites. What could be the cause?
A2: Observing unexpected labeled metabolites is a common challenge in tracer studies. Several factors could contribute to this:
-
Contamination of 14C-Trehalose: The 14C-trehalose stock may contain radiolabeled impurities, such as 14C-glucose. It is crucial to verify the radiochemical purity of your tracer before use, for example, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Non-Specific Enzyme Activity: Enzymes that are not primarily involved in trehalose metabolism might exhibit low-affinity activity towards trehalose or its breakdown products, leading to the formation of unexpected labeled molecules.
-
Alternative Metabolic Pathways: The organism under study may possess less common or previously uncharacterized metabolic pathways for trehalose. For instance, some bacteria can convert trehalose to maltose (B56501) via trehalose synthase (TreS).[6]
-
Isotope Scrambling: The 14C label from glucose (derived from trehalose hydrolysis) can be incorporated into various metabolic pathways, leading to the labeling of a wide range of molecules, including amino acids, lipids, and nucleotides. This is an expected outcome of central carbon metabolism but might appear "unexpected" if the downstream metabolic network is not fully considered.
Q3: My negative control (e.g., heat-killed cells, no-cell control) shows 14C incorporation. What should I do?
A3: Radioactivity in a negative control is a clear indication of a technical issue that needs to be addressed:
-
Incomplete Quenching/Cell Lysis: Ensure that your quenching method (e.g., rapid cooling, addition of a metabolic inhibitor) is effective and that cells are completely lysed to release all intracellular contents.
-
Contamination: There could be contamination in your reagents, labware, or analytical instruments. Thoroughly clean all materials and use fresh, sterile reagents.
-
Filter Binding: If you are using filtration to separate cells from the medium, the 14C-trehalose may be binding non-specifically to the filter material. Pre-wetting the filter or using a different type of filter may help.
-
Co-precipitation: The labeled compound might be co-precipitating with other molecules during extraction steps. Review and optimize your extraction protocol.
Q4: How can I validate that the unexpected labeled spot on my TLC plate is a genuine metabolite?
A4: Validating a novel labeled metabolite is a multi-step process:
-
Reproducibility: First, ensure the observation is reproducible across multiple biological replicates.
-
Chromatographic Co-migration: If you have a hypothesis about the identity of the metabolite, run an authentic, unlabeled standard alongside your sample on the TLC plate. Co-migration of the radioactive spot with the standard is suggestive but not definitive proof.
-
Alternative Separation Techniques: Use a different separation method, such as HPLC, to see if the radioactive peak co-elutes with the suspected standard.
-
Mass Spectrometry (MS): The most definitive way to identify the metabolite is through liquid chromatography-mass spectrometry (LC-MS).[7] By tracking the mass of the labeled and unlabeled compound, you can confirm its identity.
-
Enzymatic Digestion: If you suspect the labeled molecule is a polymer or a conjugate, you can treat the sample with specific enzymes and look for the disappearance of the original spot and the appearance of expected breakdown products.
Troubleshooting Guides
Problem 1: Low or No Detectable 14C Incorporation into Expected Metabolites
| Possible Cause | Recommended Solution |
| Inefficient Cellular Uptake | For organisms with known trehalose transporters, ensure that the experimental conditions (e.g., pH, temperature, cell density) are optimal for transporter activity. For mammalian cells, consider using delivery agents or engineered trehalose analogs designed to cross the cell membrane. |
| Rapid Metabolite Turnover | The labeled metabolites may be synthesized and then quickly consumed. Perform a time-course experiment with shorter incubation times to capture the transient labeling of these molecules. |
| Low Specific Activity of 14C-Trehalose | Increase the amount of 14C-trehalose added to the experiment to enhance the signal. Ensure the specific activity is appropriate for the sensitivity of your detection method. |
| Issues with Metabolite Extraction | The extraction protocol may not be efficient for the target metabolites. Test different solvent systems and extraction methods to optimize recovery.[8][9] |
| Problem with Detection Method | Ensure your scintillation counter, autoradiography film, or phosphorimager is functioning correctly and properly calibrated. |
Problem 2: High Background Signal or Smearing on TLC/Autoradiogram
| Possible Cause | Recommended Solution |
| Excess Unincorporated 14C-Trehalose | Thoroughly wash the cells to remove extracellular 14C-trehalose before extraction. Optimize the number of washing steps and the volume of the wash buffer. |
| Cell Lysis During Incubation | If cells are lysing, the released intracellular contents can contribute to background noise. Check cell viability after the incubation period. If viability is low, adjust the experimental conditions (e.g., reduce incubation time, change medium). |
| Inappropriate TLC Solvent System | The solvent system may not be providing good separation of your metabolites from the origin. Experiment with different solvent systems with varying polarities to improve resolution. |
| Overloading the TLC Plate | Applying too much sample to the TLC plate can lead to streaking and poor separation. Try loading a smaller volume or a more dilute sample. |
| Radiochemical Impurities in Tracer | As mentioned in the FAQs, verify the purity of your 14C-trehalose. If impurities are present, purify the tracer before use. |
Quantitative Data Summary
The following tables provide examples of quantitative data related to trehalose metabolism from various studies. These values can serve as a reference for expected concentrations and fluxes in your experiments.
Table 1: Intracellular Trehalose Concentrations in Different Organisms and Conditions
| Organism | Condition | Trehalose Concentration | Reference |
| Saccharomyces cerevisiae | Heat Stress (40°C) | Can increase dramatically | [10] |
| Ostreococcus tauri | Dark Phase | 1.6 mM | [11] |
| Pichia pastoris | Recombinant Protein Production | Two-fold higher than control | [12] |
| Penicillium chrysogenum | Glucose-limited chemostat | Plays a key role in metabolic regulation | [13] |
Table 2: Comparison of Analytical Methods for Trehalose Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Enzymatic Trehalose Assay | 6.3 µM | 21 µM | [4] |
| HPLC-RID | 0.6 mM | 2.2 mM | [4] |
| LC-MS/MS | 22 nM | 28 nM | [4] |
Experimental Protocols
Protocol 1: General 14C-Trehalose Labeling in Microbial Cultures
-
Culture Preparation: Grow the microbial culture to the desired growth phase (e.g., mid-log phase) in an appropriate medium.
-
Labeling: Add a known amount of 14C-trehalose to the culture. The final concentration and specific activity will depend on the experimental goals and should be optimized.
-
Incubation: Incubate the culture for the desired period. For time-course experiments, take aliquots at different time points.
-
Quenching Metabolism: To halt metabolic activity, rapidly cool the culture by transferring it to a tube containing ice-cold buffer or a quenching solution (e.g., cold methanol).
-
Cell Harvesting: Pellet the cells by centrifugation at a low temperature.
-
Washing: Wash the cell pellet with ice-cold buffer to remove unincorporated 14C-trehalose. Repeat this step at least twice.
-
Metabolite Extraction: Resuspend the cell pellet in an appropriate extraction solvent (e.g., a mixture of chloroform, methanol, and water). The choice of solvent will depend on the polarity of the target metabolites.
-
Cell Lysis: Lyse the cells using methods such as sonication, bead beating, or freeze-thaw cycles.
-
Fractionation: Separate the soluble metabolites from the cell debris by centrifugation. The supernatant contains the labeled metabolites.
-
Analysis: Analyze the extracted metabolites using techniques like TLC, HPLC, or LC-MS.
Protocol 2: Analysis of 14C-Labeled Metabolites by Thin-Layer Chromatography (TLC)
-
TLC Plate Preparation: Obtain a silica (B1680970) gel TLC plate and, using a pencil, lightly draw an origin line about 1.5 cm from the bottom.
-
Sample Spotting: Using a capillary tube, carefully spot a small volume of the metabolite extract onto the origin line. Allow the spot to dry completely. If you have standards, spot them in separate lanes.
-
Developing Chamber Preparation: Pour a small amount of the chosen solvent system into a developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Plate Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots using autoradiography or a phosphorimager.
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Expected Metabolic Fate of 14C-Trehalose in Microbes
Caption: Expected metabolic pathways of 14C-trehalose in microbial cells.
Troubleshooting Workflow for Unexpected 14C Labeling
Caption: A logical workflow for troubleshooting unexpected labeling results.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Fluorinated trehalose analogues for cell surface engineering and imaging of Mycobacterium tuberculosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00721B [pubs.rsc.org]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic profiling identifies trehalose as an abundant and diurnally fluctuating metabolite in the microalga Ostreococcus tauri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 14C-Labeled Metabolite Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14C-labeled metabolites. Find answers to common issues encountered during extraction protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps in an extraction protocol for 14C-labeled metabolites?
A1: The most critical initial steps are rapid and effective quenching of metabolic activity, followed by an appropriate extraction procedure. Quenching is vital for halting enzymatic processes to preserve a snapshot of the metabolome at the time of sampling.[1][2][3] Incomplete or slow quenching can lead to significant alterations in metabolite levels, providing an inaccurate representation of the biological state.[1][3] Following quenching, the choice of extraction solvent and method is crucial for efficiently recovering the metabolites of interest.[4][5][6]
Q2: How do I choose the right extraction solvent for my 14C-labeled metabolites?
A2: The choice of extraction solvent depends on the polarity of your target metabolites.[7] For broad coverage of polar and nonpolar metabolites, a two-step extraction using a solvent mixture like chloroform (B151607)/methanol (B129727) followed by methanol/water is often effective.[8][9] The polarity of the solvent system can significantly impact the number and chemical diversity of the extracted metabolites.[6] It is recommended to test different solvent systems to determine the optimal one for your specific experimental needs.[5][6]
Q3: What are the common causes of low recovery of 14C-labeled metabolites?
A3: Low recovery can stem from several factors, including inefficient quenching leading to metabolite degradation, metabolite leakage from cells during sample handling, use of a suboptimal extraction solvent, or issues with phase separation during liquid-liquid extraction.[10][11] For instance, using cold methanol for quenching can cause significant metabolite leakage in some cell types.[10] Additionally, the choice of solvent directly impacts extraction efficiency, and a solvent that is not well-matched to the polarity of the target metabolites will result in poor recovery.[4]
Q4: How can I minimize interference in liquid scintillation counting of my 14C-labeled extracts?
A4: Interference in liquid scintillation counting, known as quenching, can be chemical or physical.[12][13] Chemical quenching occurs when components in the sample absorb the energy emitted by the 14C isotope, reducing the light detected.[12][13] To minimize this, ensure proper sample homogenization with the scintillation cocktail and choose a cocktail suitable for your sample matrix.[12][13] Chemiluminescence, a chemical reaction that produces light, can also interfere and can be minimized by allowing the sample to sit in the dark before counting.[12][13][14]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of 14C-labeled metabolites.
| Possible Cause | Troubleshooting Step |
| Ineffective Quenching | Ensure rapid and complete inactivation of metabolic activity. For cell cultures, quenching with a cold solvent like 60% methanol can be effective, but testing is crucial as some cells may experience leakage.[10][15] Using liquid nitrogen to snap-freeze samples is a robust method to halt metabolism instantly.[2] |
| Metabolite Leakage | For suspension cultures, using ice-cold saline for quenching can reduce metabolite leakage compared to cold methanol.[10][16] It's important to assess leakage for your specific cell type and quenching method.[10] |
| Suboptimal Extraction Solvent | The choice of solvent should be tailored to the polarity of the target metabolites.[7] A common approach is to use a biphasic extraction with a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.[8][17] The ratio of these solvents can be adjusted to optimize the recovery of your specific metabolites. |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases for accurate recovery of polar and nonpolar metabolites, respectively. Centrifugation at 4°C can aid in clear phase separation.[8] Adding a hydrophobic solvent can induce phase transition in acetonitrile-water mixtures, offering a cleaner separation.[18] |
Problem 2: High background or quenching in liquid scintillation counting.
| Possible Cause | Troubleshooting Step |
| Chemical Quenching | Components in your extract may be interfering with the scintillation process.[12][13] Ensure the sample is fully dissolved and mixed with the scintillation cocktail. Consider using a more robust scintillation cocktail designed for complex biological samples. |
| Color Quenching | If your sample extract is colored, it can absorb the light emitted during scintillation. Decolorizing the sample with an agent like bleach may be necessary, but ensure it does not react with your labeled metabolites.[19] |
| Chemiluminescence | Chemical reactions between the sample and the scintillation cocktail can produce light, leading to artificially high counts.[12][13] Allow the vials to sit in the dark for several hours before counting to allow for the decay of chemiluminescence. |
| Phase Separation in Vial | If the sample and scintillation cocktail are not miscible, physical quenching can occur.[13] Ensure you are using an appropriate scintillation cocktail for your solvent system. |
Experimental Protocols & Data
Protocol 1: General Metabolite Extraction from Adherent Cells
This protocol is a widely used method for the extraction of both polar and non-polar metabolites from adherent cells.
-
Quenching: Aspirate the cell culture medium and wash the cells rapidly with ice-cold 0.9% NaCl solution. Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all metabolic activity.[2]
-
Extraction: Add a pre-chilled (-20°C) extraction solution of methanol:water (80:20, v/v) to the frozen cells. Scrape the cells and transfer the mixture to a pre-chilled tube.
-
Phase Separation: Add chloroform to the mixture to create a final ratio of methanol:chloroform:water of 2:1:0.8.[17] Vortex thoroughly and centrifuge at a low speed at 4°C to separate the phases.
-
Collection: The upper aqueous layer contains polar metabolites, and the lower organic layer contains nonpolar metabolites. Carefully collect each phase into separate tubes for further analysis.
Data Presentation: Comparison of Extraction Solvent Efficiency
The following table summarizes the relative recovery of different classes of metabolites based on the extraction solvent used. This data is illustrative and actual efficiencies may vary based on the specific metabolites and sample matrix.
| Solvent System | Polar Metabolites (e.g., Amino Acids) | Non-Polar Metabolites (e.g., Lipids) | Reference |
| 80% Methanol | High | Moderate | [11] |
| Acetonitrile | Moderate to High | Low | [4] |
| Chloroform:Methanol (2:1) | Low | High | [20] |
| Methanol:Chloroform:Water | High (Aqueous Phase) | High (Organic Phase) | [8][17] |
Visualizations
Workflow for 14C-Labeled Metabolite Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of 14C-labeled metabolites.
Troubleshooting Logic for Low Metabolite Recovery
Caption: A decision tree for troubleshooting low recovery of 14C-labeled metabolites.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Extraction Solvent on Nontargeted Metabolomics Analysis of Enrichment Reactor Cultures Performing Enhanced Biological Phosphorus Removal (EBPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 12. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 13. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Hydrophobic solvent induced phase transition extraction to extract drugs from plasma for high performance liquid chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sethnewsome.org [sethnewsome.org]
Technical Support Center: Refinement of Experimental Conditions for Reproducible Trehalose C14 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Trehalose (B1683222) C14 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a 14C-Trehalose uptake assay?
A 14C-Trehalose uptake assay is a radiometric method used to quantify the transport of trehalose into cells. Cells are incubated with trehalose that has been chemically labeled with the radioactive isotope Carbon-14 (14C). After incubation, the amount of radioactivity inside the cells is measured, typically using a scintillation counter. This measurement is directly proportional to the amount of trehalose taken up by the cells. This technique is crucial for studying trehalose metabolism and transport, particularly in organisms like Mycobacterium tuberculosis where trehalose is a key component of the cell wall.[1][2]
Q2: What are the key metabolic pathways for trehalose in bacteria?
Bacteria have several pathways for trehalose biosynthesis and degradation. The most common synthesis pathway is the OtsA-OtsB pathway, which converts glucose-6-phosphate and UDP-glucose into trehalose. Other pathways include the TreY-TreZ pathway, which uses glycogen (B147801) or maltooligosaccharides, and the TreS pathway, which reversibly converts maltose (B56501) to trehalose. Catabolism is primarily carried out by trehalases, which hydrolyze trehalose into two glucose molecules.[3][4][5][6][7]
Q3: How is 14C-Trehalose transported into mammalian cells?
Mammalian cells generally lack specific transporters for trehalose, making them largely impermeable to it.[8][9] However, uptake can be induced under certain experimental conditions through mechanisms such as:
-
Fluid-phase endocytosis: Non-specific uptake of extracellular fluid.
-
Engineered transporters: Transfection of cells with genes encoding trehalose transporters, such as TRET1 from anhydrobiotic insects.[10][11]
-
Membrane poration: Techniques like electroporation or the use of pore-forming agents can create transient pores in the cell membrane.[8]
Troubleshooting Guides
Issue 1: Low Counts Per Minute (CPM) or Low Signal
| Possible Cause | Recommendation | Detailed Explanation |
| Suboptimal Cell Density | Optimize cell seeding density. | A low cell number will result in a low total uptake of 14C-Trehalose. The optimal cell density should be determined empirically for each cell type and experimental condition, often in the range of 4-5 x 106 cells/mL.[12][13] |
| Inefficient Cellular Uptake | For mammalian cells, consider using a method to enhance uptake (e.g., electroporation, transfection with a transporter like TRET1). For bacteria, ensure they are in a metabolic state conducive to sugar uptake (e.g., exponential growth phase). | Mammalian cells have low native permeability to trehalose.[8][9] Bacterial uptake can be influenced by growth phase and environmental conditions. |
| Insufficient Incubation Time | Increase the incubation time with 14C-Trehalose. | Uptake is a time-dependent process. A time-course experiment should be performed to determine the optimal incubation period. |
| Low Specific Activity of 14C-Trehalose | Use 14C-Trehalose with a higher specific activity or increase the concentration of the radiolabel. | The specific activity (radioactivity per mole) determines the signal strength. Ensure the final concentration is not toxic to the cells. |
| Problem with Scintillation Cocktail | Ensure the scintillation cocktail is compatible with your sample (e.g., aqueous cell lysate). | Some cocktails are not suitable for aqueous samples and can lead to phase separation and reduced counting efficiency.[14] |
Issue 2: High Background Noise
| Possible Cause | Recommendation | Detailed Explanation |
| Inadequate Washing | Increase the number and volume of washing steps with ice-cold buffer (e.g., PBS) after incubation. | Insufficient washing can leave extracellular 14C-Trehalose, which will contribute to a high background signal.[15][16] |
| Non-Specific Binding | Pre-treat plates or tubes with a blocking agent (e.g., bovine serum albumin) if non-specific binding to the plasticware is suspected. | Radiolabeled compounds can sometimes adhere to plastic surfaces. |
| Contaminated Reagents | Use fresh, high-purity reagents and test for background radioactivity. | Contamination of buffers or media with radioactive substances can elevate background counts. |
| Scintillation Counter Settings | Optimize the energy window settings on the scintillation counter for 14C. | Incorrect settings can lead to the inclusion of background radiation from other sources. |
Issue 3: Inconsistent and Irreproducible Results
| Possible Cause | Recommendation | Detailed Explanation |
| Variable Cell Health and Number | Standardize cell culture conditions, including passage number, confluency, and seeding density. Perform a cell count and viability assay for each experiment. | Variations in cell health and number will directly impact the uptake of 14C-Trehalose. |
| Inaccurate Pipetting of Radiolabel | Use calibrated pipettes and appropriate techniques for handling small volumes of radioactive solutions. | Small errors in the amount of 14C-Trehalose added can lead to significant variations in the results. |
| Ineffective Quenching of Metabolism | Quench metabolic activity rapidly and effectively by adding a large volume of ice-cold quenching solution (e.g., 60% methanol (B129727) at -40°C).[17] | Failure to stop metabolic processes immediately after incubation can lead to the efflux or further metabolism of the internalized 14C-Trehalose. |
| Inconsistent Sample Processing | Follow a standardized protocol for cell lysis and preparation of the sample for scintillation counting. | Variations in lysis efficiency or the volume of lysate counted will introduce variability. |
| Lack of Normalization | Normalize CPM data to a measure of cell number or protein concentration. | Normalization accounts for variations in cell number between samples and allows for more accurate comparisons.[18] |
Quantitative Data Summary
The following tables provide a comparison of different methods for trehalose quantification to help researchers choose the most appropriate assay for their needs.
Table 1: Comparison of Trehalose Quantification Methods [19][20][21][22]
| Parameter | Enzymatic Assay | HPLC-RID | LC-MS/MS |
| Principle | Enzymatic conversion of trehalose to a product measured by absorbance. | Separation by liquid chromatography and detection by refractive index. | Separation by liquid chromatography and detection by mass spectrometry. |
| Limit of Detection (LOD) | ~6.3 µM | ~0.6 mM | ~22 nM |
| Limit of Quantification (LOQ) | ~21 µM | ~2.2 mM | ~28 nM |
| Dynamic Range | µM to low mM | mM | nM to µM |
| Throughput | High (microplate compatible) | Low to Medium | Medium |
| Specificity | High | Moderate | Very High |
Table 2: Hypothetical Data for a 14C-Trehalose Uptake Experiment
| Condition | Cell Count (x 106) | Total CPM | Background CPM | Net CPM | CPM/106 cells |
| Control (No Inhibitor) | 2.1 | 15,432 | 250 | 15,182 | 7,230 |
| Inhibitor A | 2.3 | 8,765 | 250 | 8,515 | 3,702 |
| Inhibitor B | 2.0 | 14,987 | 250 | 14,737 | 7,369 |
Experimental Protocols
Protocol 1: 14C-Trehalose Uptake Assay in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing 14C-Trehalose at the desired final concentration and specific activity.
-
Incubation: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the 14C-Trehalose containing medium and incubate for the desired time at 37°C in a CO2 incubator.
-
Quenching and Washing: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS. It is critical to perform this step quickly to prevent the efflux of intracellular 14C-Trehalose.
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100) to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: In parallel wells, determine the cell number or total protein content to normalize the CPM values.
Protocol 2: 14C-Trehalose Incorporation in Bacterial Culture
-
Bacterial Growth: Grow bacteria in a suitable liquid medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).[17]
-
Labeling: Add 14C-Trehalose to the culture at the desired final concentration. Continue to incubate under the same growth conditions for the specified labeling period.
-
Harvesting and Quenching: Rapidly harvest the cells by centrifugation at 4°C. Immediately resuspend the cell pellet in a large volume of ice-cold quenching solution (e.g., 60% methanol chilled to -40°C) to stop all metabolic activity.[17]
-
Washing: Centrifuge the quenched cell suspension and wash the pellet with the cold quenching solution to remove extracellular 14C-Trehalose. Repeat this step twice.
-
Cell Lysis: Resuspend the final cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or bead beating.
-
Scintillation Counting: Transfer a known volume of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Normalize the CPM values to the optical density of the culture or the total protein concentration of the lysate.
Mandatory Visualizations
Caption: Bacterial Trehalose Metabolism Pathways.
References
- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 10. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address variability in Trehalose C14 uptake between cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Trehalose (B1683222) C14 uptake between cell lines. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in Trehalose C14 uptake across different mammalian cell lines?
A1: Mammalian cells do not have a dedicated, high-affinity transporter for trehalose, which is a primary reason for the observed variability in uptake.[1][2] The low levels of uptake that do occur are mediated by mechanisms that differ in efficiency and expression across cell types. These mechanisms include:
-
Fluid-phase endocytosis: A non-specific process where the cell engulfs extracellular fluid, including trehalose. The rate of this process can vary significantly between cell lines.[3][4]
-
Glucose Transporters (GLUTs): Some glucose transporters, particularly GLUT8 (SLC2A8), have been shown to transport trehalose, albeit with lower affinity than for glucose.[5][6] The expression levels of these transporters can differ greatly among cell lines.
-
Engineered Transporters: Cells that have been genetically engineered to express specific trehalose transporters, such as TRET1 from insects, will exhibit significantly higher uptake rates compared to unmodified cell lines.[3][7][8]
Q2: What are the known transporters involved in trehalose uptake in mammalian cells?
A2: While mammalian cells lack a specific trehalose transporter, a few native transporters have been implicated in its uptake:
-
SLC2A8 (GLUT8): This glucose transporter has been identified as a mammalian trehalose transporter and is required for trehalose-induced autophagy in hepatocytes.[5][6] Its expression and localization can influence uptake efficiency.
-
Other GLUT family members: Trehalose has been shown to inhibit various members of the SLC2A (GLUT) family of glucose transporters.[9][10] This suggests an interaction, though direct transport may be limited and vary between GLUT isoforms.
For efficient uptake, the insect trehalose transporter, TRET1 , can be expressed in mammalian cells, where it functions as a facilitated trehalose transporter.[7][8]
Q3: Can trehalose be taken up by cells through mechanisms other than transporters?
A3: Yes, several non-transporter mediated mechanisms contribute to trehalose uptake, especially in experimental settings:
-
Endocytosis and Macropinocytosis: Cells can internalize trehalose from the extracellular medium through these bulk uptake processes.[3][11]
-
Membrane Poration/Perturbation: Techniques like electroporation, osmotic shock, or thermal stress can transiently increase membrane permeability, allowing trehalose to enter the cell.[1][3] Freezing and thawing cycles have also been shown to induce trehalose uptake.[12]
Q4: How does extracellular trehalose concentration affect its uptake?
A4: The uptake of trehalose is dependent on the extracellular concentration. For mechanisms like fluid-phase endocytosis, the amount of internalized trehalose is directly proportional to its concentration in the medium.[3] For transporter-mediated uptake, the relationship will follow Michaelis-Menten kinetics, though the affinity (Km) for trehalose is generally low, meaning high concentrations are often required to achieve significant uptake.[7][8]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key pathways and workflows associated with this compound uptake experiments.
Troubleshooting Guide
Variability in this compound uptake assays can arise from multiple sources. The following guide provides solutions to common problems.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during the assay. | Calibrate pipettes regularly. Use fresh tips for each replicate. Prepare a master mix for reagents where possible.[13] | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| Low or no this compound uptake signal | Low expression of endogenous transporters (e.g., GLUT8). | Screen different cell lines to find one with higher uptake. Consider transiently or stably expressing a known trehalose transporter like TRET1. |
| Assay buffer composition is suboptimal. | Ensure the buffer is at the correct pH and temperature. Some uptake mechanisms may be energy-dependent, so ensure glucose is present if required. | |
| Incorrect incubation time or temperature. | Optimize the incubation time; uptake may be slow. Ensure the incubator is at the correct temperature (typically 37°C).[13] | |
| Degraded this compound stock. | Check the expiration date of the radiolabeled trehalose. Store it as recommended by the manufacturer. | |
| High background signal (non-specific binding) | Inadequate washing to remove extracellular this compound. | Increase the number and volume of washes with ice-cold stop buffer. Ensure washes are performed quickly to prevent efflux. |
| Non-specific binding to the plate or filter. | Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA). | |
| Cell lysis during the assay releases intracellular contents. | Handle cells gently. Ensure buffers are isotonic to prevent osmotic stress. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | Use cells within a consistent range of passage numbers. Perform experiments at a consistent cell confluency. |
| Differences in reagent preparation. | Prepare fresh reagents for each experiment. If using stored reagents, ensure they have been stored correctly.[14] | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data on Trehalose Transport
The following table summarizes key quantitative parameters related to trehalose transport. Note that data can be highly dependent on the experimental system used.
| Parameter | Transporter/System | Cell Type/System | Value | Reference |
| Apparent Km | TRET1 | Xenopus oocytes | ≥100 mM | [7][8] |
| Apparent Vmax | TRET1 | Xenopus oocytes | ≥500 pmol/min per oocyte | [7][8] |
| Uptake Inhibition (Ki) | Trehalose vs. Glucose (via GLUT2) | Not specified | ~100 mM (for maltose, a similar disaccharide) | [9] |
| Intracellular Concentration Achieved | Freezing-induced uptake | Fibroblasts | >100 mM (with 250 mM extracellular trehalose) | [12] |
Experimental Protocols
Detailed Protocol for a Standard this compound Uptake Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental questions.
Materials:
-
Cell line of interest cultured in multi-well plates (e.g., 24-well plates)
-
Trehalose, [Carbon-14] labeled
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Stop Buffer (e.g., Uptake Buffer with 0.5 mM phloretin (B1677691) or a high concentration of unlabeled trehalose)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubation: Add 500 µL of Uptake Buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes to equilibrate the cells.
-
Initiate Uptake: Remove the pre-incubation buffer and add the this compound-containing Uptake Buffer (the final concentration and specific activity of [14C]Trehalose should be optimized for your system). For negative controls, perform the uptake at 4°C or in the presence of a known inhibitor.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Stop Uptake: To terminate the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold Stop Buffer.
-
Cell Lysis: Add an appropriate volume of Cell Lysis Buffer (e.g., 200-500 µL) to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation fluid according to the manufacturer's instructions and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate from each well to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration for each well to determine the specific uptake (e.g., in pmol/mg protein). Subtract the values from the negative control wells to account for non-specific binding.
Troubleshooting Workflow
If you encounter issues with your this compound uptake assay, follow this logical troubleshooting workflow.
References
- 1. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Trehalose Permeable to Mammalian Cells | PLOS One [journals.plos.org]
- 3. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimization of Incubation Times for Maximal Trehalose C14 Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for maximal 14C-Trehalose incorporation in various experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for 14C-Trehalose incorporation?
The primary goal is to determine the time point at which the uptake and incorporation of radioactively labeled trehalose (B1683222) into cellular components, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM) in mycobacteria, is at its peak. This ensures a robust signal for downstream analysis and accurate assessment of metabolic activity.
Q2: What are typical incubation times reported in the literature for 14C-Trehalose incorporation?
Reported incubation times vary significantly depending on the organism and the specific research question. Studies have utilized a wide range of durations, from very short incubations of 30, 60, and 120 seconds for kinetic analyses in bacteria like Rhodothermus marinus, to longer periods of 2, 24, and even 40 hours for studying metabolic incorporation in Mycobacterium tuberculosis.[1] For Mesenchymal Stem Cells (MSCs), uptake has been monitored over a 24-hour period.
Q3: What factors can influence the optimal incubation time?
Several factors can affect the rate and extent of 14C-Trehalose incorporation. These include:
-
Organism/Cell Type: Different organisms and cell types have varying numbers of sugar transporters and metabolic rates. For instance, Mycobacterium smegmatis has significantly more sugar transporters than Mycobacterium tuberculosis, which may lead to different optimal incubation times.[1]
-
Growth Phase: The metabolic activity of cells can vary depending on their growth phase (e.g., logarithmic vs. stationary).
-
Concentration of 14C-Trehalose: The external concentration of the radiolabeled substrate can impact uptake kinetics.
-
Experimental Conditions: Temperature, pH, and media composition can all influence cellular metabolism and, consequently, trehalose uptake.
Q4: How is the incorporation of 14C-Trehalose typically measured?
The most common method involves the following steps:
-
Incubation of cells with 14C-Trehalose.
-
Harvesting the cells and quenching the metabolic activity.
-
Extraction of total lipids.
-
Separation of lipid components, such as TMM and TDM, using thin-layer chromatography (TLC).
-
Detection and quantification of the radiolabeled lipids using autoradiography or phosphorimaging.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No 14C Incorporation | 1. Inefficient cellular uptake. 2. Suboptimal incubation time. 3. Degraded 14C-Trehalose. 4. Issues with the cell culture (e.g., low viability, wrong growth phase). 5. Inhibition of trehalose metabolism. | 1. Verify the expression of trehalose transporters in your cell model. 2. Perform a time-course experiment with a broad range of incubation times (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h). 3. Check the radiochemical purity of the 14C-Trehalose stock. 4. Ensure cells are healthy, viable, and in the appropriate growth phase (typically mid-log phase for bacteria). 5. Be aware of any compounds in the media that might inhibit trehalose uptake or metabolism. |
| High Background Signal | 1. Incomplete removal of unincorporated 14C-Trehalose. 2. Non-specific binding of 14C-Trehalose to the cell surface or plasticware. | 1. Increase the number and stringency of washing steps after incubation. 2. Include appropriate controls, such as a no-cell control or incubation at 4°C to assess non-specific binding. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Variation in cell density between wells/flasks. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure accurate dispensing of reagents. 2. Ensure a homogenous cell suspension and accurate cell counting before seeding. 3. Stagger the addition and removal of the 14C-Trehalose to maintain consistent incubation times for all samples. |
| Difficulty in Separating Lipid Fractions on TLC | 1. Incorrect solvent system for TLC. 2. Overloading of the TLC plate. 3. Improper sample preparation. | 1. Optimize the mobile phase for better separation of TMM, TDM, and other lipids. 2. Load a smaller volume of the lipid extract onto the TLC plate. 3. Ensure complete drying of the lipid extract before resuspending in the loading solvent. |
Data Presentation
Table 1: Reported Incubation Times and Corresponding 14C-Trehalose Incorporation Data
| Organism/Cell Type | Incubation Time(s) | Key Findings | Reference |
| Mycobacterium tuberculosis | 2 hours, 24 hours | Significant uptake was observed at both time points, with incorporation into TMM and TDM. | [1] |
| Rhodothermus marinus | 30, 60, 120 seconds | Used for determining kinetic parameters of trehalose uptake. | |
| Mesenchymal Stem Cells (MSCs) | 0 - 24 hours | A time-dependent increase in trehalose uptake was observed over the 24-hour period. |
Experimental Protocols
General Protocol for a Time-Course Experiment to Determine Optimal Incubation Time for 14C-Trehalose Incorporation in Mycobacteria
-
Culture Preparation: Grow Mycobacterium species to the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
Radiolabeling:
-
Aliquot the bacterial culture into multiple tubes.
-
Add 14C-Trehalose to a final concentration of 1-5 µM.
-
Incubate the tubes at the optimal growth temperature with shaking.
-
-
Time Points:
-
At each designated time point (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h), remove a tube from the incubator and immediately proceed to quenching.
-
-
Quenching and Cell Harvesting:
-
To stop metabolic activity, rapidly cool the culture on ice or add a cold quenching buffer.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with a cold buffer to remove unincorporated 14C-Trehalose.
-
-
Lipid Extraction:
-
Extract total lipids from the cell pellet using a mixture of chloroform (B151607) and methanol.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film.
-
Quantify the radioactivity of the spots corresponding to TMM and TDM using a phosphorimager or densitometry.
-
-
Data Analysis:
-
Plot the quantified radioactivity (counts per minute or arbitrary units) against the incubation time to determine the point of maximal incorporation.
-
Mandatory Visualizations
Caption: Workflow for optimizing 14C-Trehalose incubation time.
Caption: Key relationships in optimizing 14C-Trehalose incorporation.
References
Validation & Comparative
Efficacy in Tracking and Imaging: A Comparative Analysis of Trehalose C14 and Fluorescent Trehalose Analogs
A detailed comparison for researchers and drug development professionals on the performance, applications, and limitations of radiolabeled versus fluorescent trehalose (B1683222) probes.
In the landscape of molecular probes for studying biological systems, both radiolabeled and fluorescent analogs of trehalose have emerged as invaluable tools, particularly in the investigation of mycobacterial pathogenesis. Trehalose, a disaccharide essential for the survival of various pathogens like Mycobacterium tuberculosis (Mtb) but absent in mammals, presents an attractive target for diagnostic and therapeutic development. This guide provides a comprehensive comparison of the efficacy of Trehalose C14 (¹⁴C-trehalose) and fluorescent trehalose analogs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
Quantitative Data Summary
The choice between ¹⁴C-trehalose and fluorescent trehalose analogs often depends on the specific experimental goals, such as the desired sensitivity, spatial resolution, and the biological question being addressed. The following table summarizes the key performance characteristics of each probe type based on available research.
| Feature | This compound (¹⁴C-Trehalose) | Fluorescent Trehalose Analogs |
| Detection Method | Liquid Scintillation Counting, Autoradiography[1] | Fluorescence Microscopy, Flow Cytometry[2] |
| Sensitivity | High; enables sensitive tracking in biological samples[1] | Variable; can be limited by background fluorescence and photobleaching[3][4] |
| Spatial Resolution | Low; not suitable for single-cell imaging[1] | High; allows for visualization of subcellular localization[5] |
| In Vivo Imaging | Limited applicability due to safety concerns and waste disposal issues[1] | Can be used for in vivo imaging, though penetration depth can be a limitation[3][6] |
| Quantification | Direct and quantitative | Can be quantitative, but may be affected by environmental factors |
| Safety | Generates radioactive waste, requiring specialized handling and disposal[1] | Generally safer and easier to handle |
| Common Analogs | Uniformly labeled ¹⁴C-trehalose[1][7] | FITC-Tre, 6-FITre, DMN-Tre, 3HC-3-Tre, 6-TMR-Tre[3][4] |
Detailed Experimental Methodologies
The effective use of these probes is highly dependent on the experimental protocol. Below are detailed methodologies for key experiments involving ¹⁴C-trehalose and fluorescent trehalose analogs.
Protocol 1: Metabolic Labeling of Mycobacterium tuberculosis with ¹⁴C-Trehalose
This protocol is adapted from studies elucidating trehalose metabolic pathways in Mtb.[1][5]
Objective: To track the incorporation of trehalose into mycobacterial cell wall components.
Materials:
-
M. tuberculosis culture (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Uniformly labeled ¹⁴C-trehalose
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Inoculate a fresh culture with the Mtb strain.
-
Add ¹⁴C-trehalose to the culture to a final concentration of 1-5 µCi/mL.
-
Incubate the culture for 24-48 hours at 37°C.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet three times with cold PBS to remove unincorporated radiolabel.
-
For total uptake measurement, resuspend the pellet in a known volume of PBS, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
For analysis of glycolipid incorporation, extract lipids from the cell pellet using appropriate organic solvents (e.g., chloroform:methanol).
-
Spot the lipid extract onto a TLC plate and develop using a suitable solvent system to separate trehalose monomycolate (TMM) and trehalose dimycolate (TDM).
-
Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipids.
Protocol 2: Fluorescent Labeling of M. tuberculosis within Macrophages using FITC-Trehalose
This protocol is based on methods for visualizing Mtb within host cells.[5]
Objective: To visualize the location of Mtb within infected macrophages.
Materials:
-
Macrophage cell line (e.g., J774)
-
M. tuberculosis culture expressing a fluorescent protein (e.g., GFP) for initial identification
-
FITC-trehalose (fluorescein isothiocyanate-conjugated trehalose)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Paraformaldehyde (PFA) for fixing cells
-
Mounting medium with DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture macrophages on glass coverslips in a 24-well plate.
-
Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
Add FITC-trehalose to the culture medium at a concentration of 50-200 µM.
-
Incubate for 24 hours.
-
Wash the cells three times with PBS to remove unbound fluorescent probe.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue), GFP (green, for bacteria), and FITC (green/yellow, for trehalose uptake).
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the metabolic pathway of trehalose in mycobacteria and the experimental workflow for comparing these probes.
Caption: Metabolic incorporation of trehalose analogs in Mycobacterium tuberculosis.
Caption: Comparative experimental workflow for ¹⁴C and fluorescent trehalose analogs.
Discussion and Recommendations
This compound: The Gold Standard for Quantitative Metabolic Studies
¹⁴C-trehalose remains the benchmark for quantitative analysis of trehalose metabolism.[1] Its primary advantage lies in the high sensitivity and direct quantifiability of radioactive decay, which is not typically affected by the biological environment. This makes it ideal for:
-
Elucidating metabolic pathways: Precisely tracking the conversion of trehalose into other metabolites like TMM and TDM.[1][5]
-
Determining uptake kinetics: Accurately measuring the rate and extent of trehalose import into cells.[5]
-
Validating new inhibitors: Assessing the efficacy of novel drugs that target trehalose metabolism.
However, the use of ¹⁴C-trehalose is not without its drawbacks. The low spatial resolution of autoradiography precludes its use in single-cell imaging.[1] Furthermore, the safety precautions and regulations associated with handling and disposing of radioactive materials can be a significant logistical and financial burden.[1]
Fluorescent Trehalose Analogs: Illuminating Subcellular Dynamics
Fluorescent trehalose analogs offer a powerful alternative for applications requiring high spatial resolution. By conjugating trehalose to various fluorophores, researchers can directly visualize its uptake and localization within live or fixed cells.[3][5] This is particularly advantageous for:
-
Subcellular localization studies: Identifying the specific compartments or structures where trehalose accumulates.[5]
-
High-throughput screening: Using fluorescence-based assays to screen for compounds that inhibit trehalose uptake or processing.
-
In vivo imaging: Visualizing bacterial populations in animal models, although tissue penetration can be a limiting factor.[6]
Despite these advantages, fluorescent probes have their own set of limitations. Background fluorescence from cells and culture media can interfere with signal detection, and photobleaching can lead to signal loss over time.[3][4] The large size of some fluorophores may also alter the biological activity of the trehalose analog, potentially affecting its transport and metabolism. To overcome some of these issues, "turn-on" fluorescent probes have been developed that only become fluorescent upon metabolic activation, thereby reducing background noise.[4][8]
The choice between ¹⁴C-trehalose and fluorescent trehalose analogs is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question. For highly sensitive and quantitative measurements of trehalose metabolism in bulk populations, ¹⁴C-trehalose is the preferred tool. For studies requiring visualization of trehalose dynamics at the single-cell level or in a high-throughput format, fluorescent analogs are more suitable. In many cases, a combination of both approaches can provide the most comprehensive understanding, with ¹⁴C-trehalose validating the quantitative aspects of observations made with fluorescent probes. As new and improved fluorescent probes with better photophysical properties and more specific activation mechanisms are developed, their utility in trehalose-related research will undoubtedly continue to expand.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trehalose Metabolic Tracing: 14C vs. Stable Isotope Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the metabolic fate of trehalose (B1683222) is crucial for various applications, from elucidating its role in stress resistance in microorganisms to developing novel therapeutics. This guide provides an objective comparison of two primary methodologies for tracing trehalose metabolism: traditional 14C radiolabeling with detection by liquid scintillation counting (LSC) and the more modern approach of stable isotope labeling (e.g., 13C) coupled with mass spectrometry (MS). This comparison will serve as a validation of the principles behind 14C tracing while highlighting the advanced capabilities of mass spectrometry-based methods.
At a Glance: Key Differences and Considerations
The fundamental distinction between 14C and stable isotope tracing lies in the nature of the isotope itself. 14C is a radioactive isotope that undergoes beta decay, allowing for highly sensitive detection of its radioactivity.[1] In contrast, stable isotopes like 13C are non-radioactive and are differentiated from their lighter counterparts by their increased mass, which is detected by mass spectrometry.[1] This core difference dictates the detection methods, safety protocols, and the depth of biological insights each technique can offer.
Quantitative Performance Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance metrics of 14C-trehalose tracing with LSC versus 13C-trehalose tracing with mass spectrometry.
| Feature | 14C Tracing with Liquid Scintillation Counting | 13C Tracing with Mass Spectrometry |
| Detection Method | Liquid Scintillation Counting, Autoradiography[1] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] |
| Sensitivity | Higher; can detect very small quantities of labeled molecules.[1] | Lower; often requires higher enrichment levels.[1] |
| Resolution | Lower; typically measures the total radioactivity in a sample, providing limited information on the specific location of the label within a molecule.[1] | High; MS provides mass isotopomer distribution, offering detailed insights into the positional labeling of carbons within a metabolite.[1] |
| Information Richness | Lower; provides a quantitative measure of the overall incorporation of the label. | High; enables detailed metabolic flux analysis and the elucidation of complex pathway activities.[1] |
| Safety | Radioactive, requiring specialized handling, licensing, and waste disposal procedures.[1] | Non-radioactive, posing no radiation risk, making it suitable for a wider range of studies, including those in humans.[2] |
| Cost | Labeled compounds can be less expensive, but costs for radioactive handling and disposal are significant.[1] | Labeled compounds can be more expensive, and the initial investment in MS or NMR instrumentation is high.[1] |
| Sample Preparation | Relatively straightforward for scintillation counting.[1] | Can be more complex, often requiring derivatization for GC-MS analysis.[1] |
Experimental Workflows: A Visual Comparison
The experimental workflows for 14C and stable isotope tracing of trehalose metabolism share some initial steps but diverge significantly in their analytical phases.
References
A Comparative Guide to 14C- and 3H-Labeled Trehalose for Experimental Cross-Validation
Data Presentation: Quantitative Comparison of ¹⁴C and ³H Isotopes
The selection between ¹⁴C and ³H as a label for trehalose (B1683222) depends on the specific requirements of the experiment, such as desired sensitivity, potential for metabolic liability, and available detection instrumentation. The following table summarizes the key characteristics of each isotope to facilitate an informed decision.
| Feature | ¹⁴C (Carbon-14) | ³H (Tritium) | Significance for Trehalose Studies |
| Specific Activity | Lower (~62.4 mCi/mmol) | Higher (~29 Ci/mmol) | ³H-labeled trehalose can provide higher sensitivity, which is advantageous for detecting low levels of uptake or incorporation.[1][2] |
| Beta Emission Energy | Higher (0.156 MeV max) | Lower (0.0186 MeV max) | The higher energy of ¹⁴C allows for easier detection and less quenching in liquid scintillation counting, but the lower energy of ³H can provide higher spatial resolution in autoradiography.[3] |
| Half-life | 5730 years | 12.3 years | The long half-life of ¹⁴C provides long-term stability for labeled compounds. The shorter half-life of ³H allows for more manageable waste disposal.[1][2] |
| Potential for Label Loss | Low | Higher | The carbon-carbon bonds in ¹⁴C-labeled trehalose are metabolically stable. ³H labels can be subject to metabolic liability, where the label is lost as tritiated water, potentially leading to an underestimation of the labeled molecule's concentration.[1][2] |
| Cost | Generally higher | Generally lower | The cost of the radiolabeled trehalose can be a significant factor in experimental design.[1][2] |
| Detection Method | Liquid Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS) | Both isotopes can be detected with the same instrumentation, and dual-labeling studies are possible with appropriate energy window settings or specialized techniques like AMS.[3][4] |
Experimental Protocols
A typical experiment to measure the uptake and metabolism of radiolabeled trehalose, for instance in Mycobacterium tuberculosis (Mtb), would involve incubating the bacteria with either ¹⁴C- or ³H-labeled trehalose and subsequently measuring the radioactivity incorporated into the cells and specific cellular fractions.
General Protocol for Radiolabeled Trehalose Uptake and Metabolism in M. tuberculosis
1. Culture Preparation:
-
Grow M. tuberculosis to mid-log phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Resuspend the cells to a defined optical density (e.g., OD₆₀₀ of 1.0).
2. Radiolabeling:
-
Incubate the bacterial suspension with a known concentration of ¹⁴C- or ³H-labeled trehalose (e.g., 1 µCi/mL).
-
Incubations can be carried out for various time points (e.g., 2, 6, 24 hours) to assess the kinetics of uptake and metabolism.
3. Measurement of Total Uptake:
-
After incubation, pellet the cells by centrifugation.
-
Wash the cell pellet multiple times with cold buffer to remove unincorporated radiolabel.
-
Lyse the cells (e.g., by sonication or bead beating).
-
Measure the total radioactivity in the cell lysate using a liquid scintillation counter.
4. Analysis of Metabolites:
-
To assess incorporation into specific glycolipids like trehalose monomycolate (TMM) and trehalose dimycolate (TDM), perform a lipid extraction from the cell pellet (e.g., using a chloroform:methanol mixture).
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography or by scraping the TLC spots and measuring the radioactivity with a liquid scintillation counter.
Cross-Validation Considerations: To cross-validate results, parallel experiments should be conducted with ¹⁴C- and ³H-labeled trehalose. It is crucial to normalize the data based on the specific activity of each labeled compound. Any significant discrepancies in the results should be investigated, considering the potential for ³H label loss.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study using ¹⁴C- and ³H-labeled trehalose.
Caption: Comparative workflow for ¹⁴C- and ³H-labeled trehalose experiments.
Signaling Pathway: Trehalose Metabolism in Mycobacterium tuberculosis
Trehalose is a crucial molecule for M. tuberculosis, playing a role in the synthesis of the mycobacterial cell wall. The Antigen 85 (Ag85) complex is a key family of enzymes that catalyzes the transfer of mycolic acids to trehalose, forming TMM and TDM, which are essential components of the cell envelope.[5]
Caption: Trehalose metabolism pathway in M. tuberculosis.
References
- 1. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative double-tracer autoradiography with tritium and carbon-14 using imaging plates: application to myocardial metabolic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attomole detection of 3H in biological samples using accelerator mass spectrometry: application in low-dose, dual-isotope tracer studies in conjunction with 14C accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of FITC-Trehalose in Tuberculosis Diagnosis [tdblabs.se]
Advantages and disadvantages of using Trehalose C14 over other radiolabeled sugars.
In the landscape of metabolic research and drug development, the choice of radiolabeled tracers is pivotal for elucidating cellular pathways and understanding compound fate. While radiolabeled glucose and sucrose (B13894) have long been staples in these investigations, [¹⁴C]Trehalose is emerging as a valuable tool with unique properties. This guide provides a comprehensive comparison of the advantages and disadvantages of using [¹⁴C]Trehalose over other common radiolabeled sugars, supported by available data and detailed experimental methodologies.
Performance Comparison: [¹⁴C]Trehalose vs. Other Radiolabeled Sugars
The selection of a radiolabeled sugar is contingent on the specific biological question being addressed. Key considerations include cellular uptake mechanisms, metabolic stability, and the specific pathways under investigation.
Key Advantages of [¹⁴C]Trehalose:
-
Metabolic Stability: Trehalose (B1683222) is a non-reducing disaccharide, rendering it chemically more stable than reducing sugars like glucose, especially in non-enzymatic reactions. This stability can be advantageous in studies where non-metabolic degradation of the tracer is a concern.
-
Specific Pathway Tracing: The uptake and metabolism of trehalose are mediated by specific transporters and the enzyme trehalase, which is not ubiquitously expressed in all tissues and organisms. This specificity allows for the targeted investigation of trehalose-specific metabolic pathways and transport mechanisms. For instance, [¹⁴C]Trehalose has been instrumental in elucidating metabolic pathways in pathogenic organisms like Mycobacterium tuberculosis, which utilize trehalose for their cell envelope biosynthesis.[1]
-
Probing Autophagy and Stress Response: Trehalose is a known inducer of autophagy, a cellular process for clearing damaged organelles and protein aggregates. [¹⁴C]Trehalose can be employed to study the kinetics and mechanisms of trehalose-induced autophagy and its interplay with cellular metabolism.
-
Lower Initial Glycolytic Impact: As a disaccharide, trehalose must first be hydrolyzed into two glucose molecules by trehalase before entering glycolysis. This two-step process may result in a slower entry into central carbon metabolism compared to the direct administration of [¹⁴C]Glucose, which can be advantageous when studying slower metabolic processes or avoiding rapid feedback inhibition of glycolysis.
Key Disadvantages of [¹⁴C]Trehalose:
-
Dependence on Trehalase Activity: The utility of [¹⁴C]Trehalose as a metabolic tracer is contingent on the presence and activity of trehalase in the biological system under study. Tissues or cells lacking sufficient trehalase activity will not effectively metabolize trehalose, limiting its applicability for tracing downstream metabolic pathways.
-
Slower Metabolic Incorporation: The requirement for hydrolysis prior to entering mainstream metabolic pathways means that the incorporation of the ¹⁴C label from trehalose into downstream metabolites will be slower compared to [¹⁴C]Glucose. This can be a limitation in studies requiring rapid kinetic measurements.
-
Complex Uptake Mechanisms: While glucose has well-characterized transporters (GLUTs), the uptake of trehalose in mammalian cells is thought to occur primarily through endocytic pathways, which can be less efficient and more complex to model than transporter-mediated uptake.
Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of the uptake and metabolic fate of [¹⁴C]Trehalose, [¹⁴C]Glucose, and [¹⁴C]Sucrose in the same experimental system are limited in publicly available literature. However, data from various studies using different radiolabeled sugars can provide insights into their relative performance.
Table 1: Comparison of Cellular Uptake and Metabolism of Radiolabeled Sugars
| Parameter | [¹⁴C]Trehalose | [¹⁴C]Glucose | [¹⁴C]Sucrose |
| Primary Uptake Mechanism | Endocytosis (mammalian cells), Specific transporters (some organisms) | Facilitated diffusion (GLUT transporters) | Limited uptake in most mammalian cells |
| Metabolic Stability | High (non-reducing sugar) | Moderate | High (non-reducing sugar) |
| Rate of Entry into Glycolysis | Slower (requires hydrolysis by trehalase) | Rapid | Very slow to negligible (requires invertase) |
| Primary Metabolic Fate | Hydrolysis to glucose, then follows glucose metabolic pathways | Glycolysis, Pentose Phosphate Pathway, Glycogen synthesis | Primarily remains extracellular in mammals |
| Tracer Specificity | High for trehalose-specific pathways | Broad for central carbon metabolism | Primarily a marker for extracellular space/fluid-phase endocytosis |
Note: The data presented is a synthesis of information from various sources and may not be directly comparable due to differences in experimental systems and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of radiolabeled sugars to assess cellular uptake and metabolism.
Experimental Protocol 1: Comparative Cellular Uptake of Radiolabeled Sugars
Objective: To compare the rate of cellular uptake of [¹⁴C]Trehalose, [¹⁴C]Glucose, and [¹⁴C]Sucrose in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free culture medium
-
[¹⁴C]Trehalose, [¹⁴C]Glucose, [¹⁴C]Sucrose (of known specific activity)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free culture medium for 1 hour at 37°C to deplete intracellular glucose stores.
-
Initiation of Uptake: Aspirate the starvation medium and add pre-warmed glucose-free medium containing the respective radiolabeled sugar ([¹⁴C]Trehalose, [¹⁴C]Glucose, or [¹⁴C]Sucrose) at a final concentration of 1 µCi/mL. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration in each well using a protein assay kit.
-
Data Analysis: Normalize the CPM values to the protein concentration for each well to determine the rate of sugar uptake (e.g., in nmol of sugar/mg of protein/minute).
Experimental Workflow Diagram
Caption: Workflow for comparative cellular uptake of radiolabeled sugars.
Signaling Pathways
Trehalose and its metabolites are increasingly recognized for their roles in cellular signaling, particularly in the regulation of metabolism and stress responses.
Trehalose Metabolism and Signaling Pathway
In many organisms, trehalose is synthesized from glucose-6-phosphate and UDP-glucose via the enzymes trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). The intermediate, trehalose-6-phosphate (T6P), acts as a key signaling molecule, particularly in plants, where it regulates sugar metabolism and growth. In mammalian cells, while a complete trehalose synthesis pathway is absent, exogenous trehalose can influence signaling cascades. For instance, trehalose has been shown to activate transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is thought to be independent of the mTORC1 pathway, which is a major inhibitor of autophagy.
Caption: Simplified diagram of trehalose metabolism and signaling.
Conclusion
[¹⁴C]Trehalose offers distinct advantages over other radiolabeled sugars for specific research applications. Its metabolic stability and the specificity of its transport and catabolic pathways make it an excellent tool for investigating trehalose-centric metabolism, particularly in pathogens, and for probing cellular processes like autophagy. However, its utility is dependent on the presence of trehalase, and its metabolic incorporation is generally slower than that of [¹⁴C]Glucose. Researchers and drug development professionals should carefully consider the biological system and the specific research question when selecting the most appropriate radiolabeled sugar for their studies. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on the relative performance of these valuable research tools.
References
A comparative study of trehalose and sucrose as metabolic tracers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trehalose (B1683222) and sucrose (B13894) for use as metabolic tracers in scientific research. By examining their distinct metabolic fates, impacts on cellular signaling, and the methodologies for their use, this document aims to equip researchers with the necessary information to select the appropriate tracer for their experimental needs.
Introduction to Trehalose and Sucrose as Metabolic Probes
Stable isotope-labeled sugars are invaluable tools for elucidating metabolic pathways in health and disease. Trehalose and sucrose, both disaccharides with the same chemical formula (C₁₂H₂₂O₁₁), offer unique properties as metabolic tracers due to their different glycosidic bonds and consequent metabolic routes. Trehalose, composed of two α,α-1,1-linked glucose units, is known for its role in stress protection in many organisms, while sucrose, an α-1,2 linked glucose and fructose (B13574) molecule, is a primary energy source in plants and a common dietary sugar.[1][2] Their distinct enzymatic requirements for breakdown—trehalase for trehalose and sucrase-isomaltase for sucrose—dictate their initial points of entry into cellular metabolism and thus their utility in tracing specific metabolic activities.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and metabolic parameters of trehalose and sucrose as metabolic tracers. It is important to note that direct head-to-head quantitative studies on their metabolic flux are limited; therefore, some data is inferred from studies on their individual metabolism.
Table 1: General Properties and Metabolism
| Feature | Trehalose | Sucrose |
| Composition | Two glucose units | One glucose and one fructose unit |
| Glycosidic Bond | α,α-1,1 | α-1,2 |
| Primary Metabolizing Enzyme | Trehalase | Sucrase-isomaltase |
| Cellular Uptake (Mammalian) | Generally low; no specific transporters.[2] Can be introduced via engineered methods. | Hydrolyzed to monosaccharides in the gut, which are then readily absorbed. Direct cellular uptake of sucrose is limited in most mammalian cells. |
| Initial Metabolic Products | Two molecules of glucose | One molecule of glucose and one molecule of fructose |
| Primary Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (following hydrolysis to glucose)[3] | Glycolysis, Fructolysis, Pentose Phosphate Pathway, TCA Cycle[3] |
Table 2: Signaling and Other Biological Activities
| Activity | Trehalose | Sucrose |
| Autophagy Induction | Induces autophagy via an mTOR-independent pathway.[4] | Can also induce autophagy via an mTOR-independent pathway.[4] |
| AMPK/mTOR Signaling | Can modulate AMPK/mTOR signaling, often linked to its induction of autophagy.[5] | Less evidence for direct modulation, though its metabolic products (glucose and fructose) can influence these pathways. |
| Protein Stabilization | Considered a superior stabilizer and cryoprotectant in many cases.[1][6][7][8] | Also an effective stabilizer and cryoprotectant, with some studies showing better performance at higher temperatures.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic tracing experiments. Below are representative protocols for utilizing ¹³C-labeled trehalose and sucrose in mammalian cell culture, followed by metabolite extraction and analysis.
Protocol 1: Comparative Metabolic Tracing with ¹³C-Trehalose and ¹³C-Sucrose in Adherent Mammalian Cells
Objective: To compare the incorporation of carbon from trehalose and sucrose into central carbon metabolism.
Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, A549, MCF7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
¹³C-labeling medium (e.g., DMEM without glucose, supplemented with dialyzed FBS)
-
[U-¹³C₁₂] Trehalose
-
[U-¹³C₁₂] Sucrose
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scrapers
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-incubation: Once cells are at the desired confluency, aspirate the culture medium, wash the cells once with pre-warmed PBS.
-
Labeling: Add pre-warmed ¹³C-labeling medium containing either [U-¹³C₁₂] Trehalose or [U-¹³C₁₂] Sucrose at a final concentration of 10 mM. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes.[6]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[6]
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Objective: To quantify the incorporation of ¹³C from trehalose and sucrose into downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like sugars and their phosphorylated intermediates.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode to detect sugar phosphates and organic acids. Use multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues of each metabolite of interest (e.g., glucose-6-phosphate, fructose-6-phosphate, lactate, citrate).
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point for both trehalose and sucrose feeding conditions.
-
Compare the rate and extent of label incorporation between the two sugar tracers.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways influenced by trehalose and sucrose, as well as a generalized experimental workflow for their comparative analysis as metabolic tracers.
Caption: Comparative metabolic fate of trehalose and sucrose.
Caption: Experimental workflow for comparative metabolic tracing.
Caption: Trehalose and sucrose signaling in autophagy.
Conclusion
Trehalose and sucrose present distinct advantages and limitations as metabolic tracers. Sucrose, being readily metabolized in the gut, is a suitable tracer for studying dietary sugar metabolism and its impact on whole-body energy homeostasis. Its hydrolysis into glucose and fructose allows for the simultaneous tracing of two distinct hexose (B10828440) metabolic pathways. However, its limited direct uptake by most mammalian cells makes it less ideal for in vitro studies of cellular metabolism.
Trehalose, on the other hand, offers a unique tool for investigating cellular metabolism in vitro, provided that methods for its intracellular delivery are employed. Its hydrolysis to two molecules of glucose provides a direct route into glycolysis. Furthermore, the burgeoning research into its role in inducing autophagy and modulating cellular stress responses opens up new avenues for its use as a tracer to study these processes. The choice between trehalose and sucrose as a metabolic tracer will ultimately depend on the specific biological question, the experimental system, and the metabolic pathways of interest. Future studies directly comparing the metabolic flux of these two disaccharides in various cell types will be invaluable in further delineating their respective strengths as metabolic tracers.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalase and the transport of glucose in the mammalian kidney and intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. RETRACTION: Trehalose improves palmitic acid-induced apoptosis of osteoblasts by regulating SIRT3-medicated autophagy via the AMPK/mTOR/ULK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Trehalose C14: A Comparative Guide for Metabolic Probing
For researchers, scientists, and drug development professionals, the accurate assessment of metabolic pathways is paramount. Trehalose-based metabolic probes have emerged as powerful tools, particularly for studying pathogens like Mycobacterium tuberculosis (Mtb), which utilize trehalose (B1683222) in unique ways not found in their mammalian hosts. This guide provides a comprehensive comparison of 14C-labeled trehalose (Trehalose C14) and its alternatives, focusing on the validation of their metabolic specificity. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable research outcomes.
The specificity of a metabolic probe is its ability to be recognized and processed by the intended metabolic pathway without significant off-target effects. For trehalose-based probes, specificity hinges on the fact that while many bacteria, fungi, and invertebrates synthesize and metabolize trehalose, mammals do not synthesize it, though they do possess the enzyme trehalase to digest it.[1] In pathogens like M. tuberculosis, trehalose is not only a source of energy but also a key structural component of the cell wall, integrated into glycolipids such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM) by the Antigen 85 (Ag85) complex.[2][3][4] This pathogen-specific pathway provides a prime target for selective metabolic labeling.
Comparative Analysis of Trehalose-Based Metabolic Probes
The traditional gold standard for tracking trehalose metabolism has been 14C-labeled trehalose. However, the advent of fluorescent and bioorthogonal probes has provided researchers with a broader toolkit, each with distinct advantages and disadvantages.
| Probe | Detection Method | Advantages | Disadvantages | Specificity Validation |
| This compound | Scintillation counting, Autoradiography (Radio-TLC) | - Direct quantification of uptake and incorporation- High sensitivity- Unmodified structure ensures native metabolic processing | - Requires handling of radioactive materials- Not suitable for live-cell or single-cell imaging- Lower spatial resolution | - Radio-TLC to confirm incorporation into specific mycobacterial glycolipids (TMM, TDM)[5][6]- Comparison of uptake in Mtb vs. mammalian cells |
| Fluorescent Trehalose Analogs (e.g., FITC-Tre, DMN-Tre) | Fluorescence Microscopy, Flow Cytometry | - Enables live-cell and single-cell imaging- High spatial resolution- Some probes are "turn-on" (fluorogenic), reducing background[7] | - Bulky fluorescent tag may alter metabolic processing- Potential for non-specific binding- Photobleaching | - Co-localization with Mtb-specific antibodies[6]- Competition assays with unlabeled trehalose[4]- Lack of labeling in non-mycobacterial species and heat-killed controls[4] |
| Bioorthogonal Trehalose Analogs (e.g., TreAz) | Click Chemistry followed by Fluorescence/Affinity Detection | - Small tag minimizes perturbation of metabolism- High signal-to-noise ratio- Versatile detection with various reporter molecules | - Requires a two-step labeling process- Potential toxicity of copper catalyst (for CuAAC) | - Metabolic incorporation confirmed by downstream analysis (e.g., mass spectrometry)- Pathway-specific labeling patterns |
Quantitative Comparison of Fluorescent Probe Performance
| Fluorescent Probe | Target Organism | Relative Fluorescence Intensity (Approx.) | Key Findings |
| DMN-Tre | M. smegmatis | Baseline | Solvatochromic dye with low background fluorescence.[7] |
| 3HC-3-Tre | M. smegmatis | ~10x brighter than DMN-Tre | Brighter probe allows for faster detection times (within 10 minutes).[7] |
| RMR-Tre | M. tuberculosis | Up to 100x enhancement over other fluorogenic probes | Far-red emission minimizes background autofluorescence, leading to very high signal-to-noise.[4] |
Experimental Protocols for Specificity Validation
Robust validation of probe specificity requires a multi-pronged approach, including biochemical analysis, imaging, and competition assays.
Protocol 1: Validation of this compound Specificity using Radio-TLC
This protocol determines if this compound is specifically incorporated into the unique glycolipids of M. tuberculosis and not metabolized by mammalian cells.
Materials:
-
M. tuberculosis H37Rv culture
-
Human macrophage cell line (e.g., THP-1)
-
[U-14C]Trehalose
-
Isoniazid (INH) as a negative control (inhibits mycolic acid biosynthesis)[6]
-
Lipid extraction solvents (chloroform, methanol)
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6 v/v/v)
-
Phosphorimager system
Procedure:
-
Metabolic Labeling:
-
Culture M. tuberculosis to mid-log phase. Incubate a culture aliquot with [14C]Trehalose (e.g., 1 µCi/mL) for 24 hours.
-
As a negative control, pre-treat a separate Mtb culture with INH before adding [14C]Trehalose.
-
Culture human macrophages and incubate with [14C]Trehalose for 24 hours under the same conditions.
-
-
Lipid Extraction:
-
Pellet the cells (both Mtb and macrophages) by centrifugation.
-
Wash the pellets with PBS to remove unincorporated probe.
-
Extract total lipids from the cell pellets using a 2:1 mixture of chloroform:methanol.
-
-
Radio-TLC Analysis:
-
Spot the lipid extracts onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate different lipid species. Authentic TMM and TDM standards should be run in parallel if available.
-
Dry the plate and expose it to a phosphor screen overnight.
-
-
Data Analysis:
Protocol 2: Validation of Fluorescent Probe Specificity by Microscopy and Competition Assay
This protocol uses fluorescence microscopy to visually confirm the specific labeling of mycobacteria and a competition assay to demonstrate that the probe utilizes a specific metabolic pathway.
Materials:
-
M. smegmatis or M. tuberculosis culture
-
Heat-killed mycobacteria (control)
-
Non-mycobacterial species (e.g., E. coli, S. aureus) (control)
-
Fluorescent trehalose probe (e.g., DMN-Tre, RMR-Tre)
-
Unlabeled trehalose
-
PBS
-
4% Paraformaldehyde (PFA) for fixing
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate live M. smegmatis with the fluorescent probe (e.g., 100 µM RMR-Tre) for 1-4 hours at 37°C.[4]
-
For controls, incubate the probe with:
-
Heat-killed M. smegmatis.
-
Other bacterial species (E. coli, S. aureus).
-
Live M. smegmatis in the presence of a 10-fold or higher molar excess of unlabeled trehalose (competition assay).
-
-
-
Sample Preparation and Imaging:
-
Wash the cells three times with PBS to remove the unincorporated probe. (Note: some fluorogenic probes like DMN-Tre may not require wash steps).[8]
-
Fix the cells with 4% PFA if required.
-
Mount the cells on a microscope slide and image using appropriate filter sets.
-
-
Data Analysis:
-
Assess the fluorescence intensity. Specificity is demonstrated if:
-
Strong fluorescence is observed in live M. smegmatis.
-
Minimal to no fluorescence is observed in heat-killed bacteria, other bacterial species, or in the competition assay where unlabeled trehalose outcompetes the fluorescent probe for metabolic uptake.[4]
-
-
Protocol 3: Quantitative Analysis of Probe Uptake by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of probe uptake on a single-cell level.
Materials:
-
Mycobacterial culture
-
Fluorescent trehalose probe
-
Unlabeled trehalose (for competition control)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Incubate mycobacterial cultures with varying concentrations of the fluorescent probe (e.g., 1, 10, 100 µM) for a set time (e.g., 1 hour) at 37°C.[7]
-
Include an unlabeled control and a competition control (probe + excess unlabeled trehalose).
-
-
Sample Preparation:
-
Wash the cells with PBS and resuspend in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, measuring the fluorescence intensity for each cell population.
-
-
Data Analysis:
Visualizing the Validation Workflow and Metabolic Pathways
Graphviz diagrams provide a clear visual representation of the experimental logic and the underlying biological pathways that confer specificity.
Caption: Workflow for validating the specificity of trehalose-based metabolic probes.
Caption: Specificity is driven by the Ag85 complex in mycobacteria, which is absent in mammals.
Conclusion
References
- 1. Application of FITC-Trehalose in Tuberculosis Diagnosis [tdblabs.se]
- 2. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Far-Red Molecular Rotor Fluorogenic Trehalose Probe for Live Mycobacteria Detection and Drug-Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Radiolabeled Trehalose: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of radiolabeled trehalose (B1683222), a crucial tool for in vivo imaging and metabolic studies, can be approached through two primary methodologies: enzymatic synthesis and traditional chemical synthesis. This guide provides an objective comparison of these methods, supported by available experimental data, to aid researchers in selecting the most suitable approach for their needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and a representative multi-step chemical synthesis of radiolabeled trehalose, specifically 2-deoxy-2-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-2-FDTre).
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Radiochemical Yield (RCY) | ~70% (non-decay corrected)[1][2] | Low overall yields, often <5% over multiple steps[3] |
| Radiochemical Purity | ≥ 95%[1][2] | Variable, requires extensive purification |
| Reaction Time | 15-20 minutes for the key enzymatic step[1][2] | Multi-day, multi-step process |
| Number of Steps | Single step from a commercially available radiolabeled precursor[1] | Multiple steps involving protection, glycosylation, and deprotection[3][4] |
| Starting Materials | Commercially available [¹⁸F]-2-FDG, UDP-glucose, TreT enzyme[1] | Protected glucose derivatives, radiolabeling reagents |
| Stereoselectivity | Complete 1,1-α,α-stereoselectivity[3] | Difficult to achieve high stereoselectivity for the α,α-1,1-glycosidic bond[3] |
| Byproducts | Minimal, easily purified | Multiple stereoisomers and other byproducts[3] |
Enzymatic Synthesis: A Rapid and Efficient Approach
The chemoenzymatic synthesis of radiolabeled trehalose, particularly [¹⁸F]-2-FDTre, has emerged as a highly efficient method. This approach utilizes the thermostable trehalose synthase (TreT) enzyme from Thermoproteus tenax to catalyze the single-step conversion of a commercially available radiolabeled precursor, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]-2-FDG), into the desired product.[1][2]
Experimental Protocol: Enzymatic Synthesis of [¹⁸F]-2-FDTre
Materials:
-
[¹⁸F]-2-FDG in 0.9% NaCl
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Magnesium chloride (MgCl₂)
-
T. tenax TreT enzyme
-
Tris buffer (50 mM Tris, 300 mM NaCl, pH 7-8)
-
Microcentrifuge tubes (0.5 or 1.5 mL)
-
Thermoshaker
Procedure:
-
To a microcentrifuge tube containing the [¹⁸F]-2-FDG solution, add UDP-glucose to a final concentration of 40 mM and MgCl₂ to a final concentration of 20 mM.
-
Add the TreT enzyme to a final concentration of approximately 10 µM.
-
Adjust the final volume with Tris buffer if necessary.
-
Gently mix the solution by pipetting up and down three times.
-
Cap the tube and incubate for 15 minutes at 70°C with shaking in a thermoshaker.[1]
-
The reaction mixture is then purified, typically using a rapid two-step process involving a mixed-bed ion exchange cartridge followed by a C18 cartridge to remove unreacted starting materials and byproducts.[2]
Chemical Synthesis: A Challenging and Multi-Step Endeavor
The chemical synthesis of trehalose and its analogues is notoriously challenging due to the unique α,α-1,1-glycosidic bond and the C₂ symmetry of the molecule.[3] This complexity is amplified when dealing with the short half-life of radioisotopes like ¹⁸F, which necessitates rapid and efficient chemical transformations.
Two primary strategies for the chemical synthesis of trehalose analogues are:
-
Stereoselective 1,1-α,α-glycosylation: This involves the coupling of two appropriately functionalized and protected glucose derivatives. Achieving the desired α,α-stereoselectivity is difficult and often results in a mixture of stereoisomers.[3]
-
Desymmetrization of natural trehalose: This approach starts with readily available trehalose and involves a series of regioselective protection and deprotection steps to functionalize a specific position. This method is often lengthy and can lead to low overall yields.[4]
Due to these challenges, a detailed, high-yielding, and rapid protocol for the purely chemical synthesis of radiolabeled trehalose is not well-established in the literature, making direct quantitative comparison with the enzymatic method difficult. The process is generally characterized by multiple steps, the need for extensive use of protecting groups, and low overall yields.
General Experimental Strategy for Chemical Synthesis
A hypothetical multi-step chemical synthesis of [¹⁸F]-2-FDTre would likely involve the following general stages:
-
Synthesis of a Protected Precursor: A trehalose derivative with a suitable leaving group at the 2-position and all other hydroxyl groups protected would need to be synthesized. This is a multi-step process in itself.
-
Radiolabeling: The protected precursor would be reacted with [¹⁸F]fluoride in a nucleophilic substitution reaction.
-
Deprotection: All protecting groups would need to be removed under conditions that do not degrade the final product.
-
Purification: Extensive purification, likely involving HPLC, would be required to separate the desired product from unreacted precursors, byproducts, and stereoisomers.
Conclusion
The enzymatic synthesis of radiolabeled trehalose, particularly [¹⁸F]-2-FDTre, offers significant advantages over traditional chemical synthesis methods. The single-step, rapid, and high-yielding nature of the enzymatic approach, coupled with its high stereoselectivity, makes it the superior choice for the routine production of this important radiotracer. In contrast, chemical synthesis is hampered by its multi-step nature, low overall yields, and the challenges associated with protecting group chemistry and stereoselective glycosylation. For researchers and drug development professionals requiring reliable and efficient access to radiolabeled trehalose, the enzymatic method represents a more practical and accessible solution.
References
- 1. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
Validating Trehalose C14 Incorporation: A Comparative Guide to Cellular Component Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating the incorporation of trehalose (B1683222) into specific cellular components. We will focus on the use of 14C-labeled trehalose and compare its performance with alternative tracing methodologies, supported by experimental data and detailed protocols.
Trehalose, a disaccharide of glucose, plays a critical role in the biology of various organisms, notably as a key component of the cell envelope in Mycobacterium tuberculosis[1][2]. Understanding its metabolic pathways and points of incorporation is crucial for developing novel therapeutics. Radioactive [14C]trehalose has been a foundational tool for these investigations, allowing for sensitive tracking within biological systems[1][3]. This guide will delve into the specifics of using [14C]trehalose and compare it to stable isotope and fluorescently-labeled alternatives.
Comparative Analysis of Trehalose Tracers
The choice of tracer for metabolic studies depends on several factors, including the required sensitivity, the experimental system, and the available analytical equipment. While [14C]trehalose offers high sensitivity, alternatives like stable isotope-labeled and fluorescently-labeled trehalose provide advantages in terms of safety and applicability to single-cell analysis[1].
| Tracer Type | Detection Method | Advantages | Disadvantages | Typical Applications |
| [14C]Trehalose | Liquid Scintillation Counting, Chromatography-Autoradiography | High sensitivity[1]. | Requires specialized radioactive facilities and training; generates radioactive waste[1]. Cannot be used for intact, single-cell studies[1]. | Characterizing trehalose metabolic pathways[1]. Investigating the role of trehalose in cell envelope biosynthesis[1]. |
| Stable Isotope-Labeled Trehalose (e.g., 13C, 2H, D-(+)-Trehalose-d14) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Safer to use than radiotracers; provides detailed structural and metabolic information[1]. | Lower sensitivity compared to radiotracers; detection can be more complex[1]. | Metabolic flux analysis[4]. Elucidating metabolic pathways[4]. |
| Fluorescently-Labeled Trehalose (e.g., FITC-Tre) | Fluorescence Microscopy | Enables visualization of trehalose metabolism in living, single cells[1]. | The bulky fluorescent tag may alter the molecule's biological activity. Potential for lower sensitivity than radiolabeling. | Reporting on trehalose metabolism in real-time[1]. Tracking mycobacterial trehalose metabolism in vivo[1]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments involving trehalose tracers.
Protocol 1: [14C]Trehalose Incorporation in M. tuberculosis
This protocol outlines the steps to measure the uptake and incorporation of [14C]trehalose into mycobacterial cells.
Materials:
-
M. tuberculosis culture
-
[14C]Trehalose
-
Isoniazid (INH) as a control for mycolic acid biosynthesis inhibition
-
Thin-Layer Chromatography (TLC) supplies
-
Scintillation counter
Procedure:
-
Culture M. tuberculosis to the desired growth phase.
-
Incubate the bacterial culture with [14C]trehalose for a defined period (e.g., 24 hours)[5][6].
-
For control experiments, treat a separate culture with INH to inhibit the formation of trehalose monomycolate (TMM) and trehalose dimycolate (TDM)[5][6].
-
Harvest the cells and extract the lipids.
-
Separate the lipid extracts using TLC.
-
Visualize the radiolabeled components by autoradiography. The bands corresponding to TMM and TDM can be identified by comparing them to known standards[5][6].
-
Quantify the radioactivity in the excised TLC spots using a scintillation counter.
Protocol 2: Stable Isotope Tracing with D-(+)-Trehalose-d14 in Bacterial Culture
This protocol provides a general guideline for using a deuterated trehalose analog to study its metabolism in bacteria.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Minimal medium (e.g., M9 minimal medium)
-
D-(+)-Trehalose-d14
-
LC-MS/MS system
Procedure:
-
Grow a bacterial culture in a minimal medium to the mid-logarithmic phase[4].
-
Introduce D-(+)-Trehalose-d14 to the culture at a final concentration of 1-5 mM[4].
-
Incubate for a defined period to allow for metabolic labeling[4].
-
Rapidly harvest the cells and quench metabolic activity using a cold quenching solution (e.g., 60% methanol (B129727) at -40°C)[4].
-
Extract the metabolites from the cells.
-
Analyze the extracts using LC-MS/MS to identify and quantify the deuterated metabolites[4].
Protocol 3: Fluorescent Labeling with FITC-Trehalose in Macrophages Infected with M. tuberculosis
This protocol describes the use of a fluorescent trehalose analog to visualize bacteria within infected mammalian cells.
Materials:
-
Macrophages
-
M. tuberculosis
-
FITC-Trehalose
-
Fluorescence microscope
Procedure:
-
Infect a monolayer of macrophages with M. tuberculosis.
-
After infection, treat the cells with FITC-trehalose[5].
-
Incubate to allow for the uptake and incorporation of the fluorescent probe by the bacteria.
-
Wash the cells to remove any unincorporated probe.
-
Visualize the labeled bacteria within the macrophages using fluorescence microscopy. Co-localization with M. tuberculosis-specific antibodies can confirm the specificity of the labeling[5].
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Caption: Fungal trehalose biosynthesis and degradation pathway.
Caption: General workflow for tracing trehalose incorporation.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of FITC-Trehalose in Tuberculosis Diagnosis [tdblabs.se]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Trehalose Metabolism Across Diverse Microbial Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Microbial Trehalose (B1683222) Pathways, Enzyme Kinetics, and Regulatory Networks
Trehalose, a non-reducing disaccharide of glucose, serves as a crucial multi-functional molecule in a vast array of microbial species, playing pivotal roles in stress protection, energy storage, and even virulence. Understanding the intricacies of its metabolic pathways is paramount for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. This guide provides a comprehensive comparative analysis of trehalose metabolism in different microbial species, supported by experimental data, detailed protocols, and visual pathway representations.
Overview of Trehalose Metabolic Pathways
Microorganisms have evolved several distinct pathways for the synthesis and degradation of trehalose. The presence and preference for these pathways vary significantly across different species, reflecting their unique physiological needs and environmental niches.
Trehalose Synthesis Pathways
There are five major recognized pathways for trehalose biosynthesis in microorganisms:
-
OtsA/OtsB (TPS/TPP) Pathway: This is the most widespread pathway, found in bacteria, archaea, fungi, and plants. It involves two enzymatic steps:
-
Trehalose-6-phosphate (B3052756) synthase (TPS), encoded by otsA in bacteria and TPS1 in yeast, catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and a nucleotide sugar donor (UDP-glucose or ADP-glucose).
-
Trehalose-6-phosphate phosphatase (TPP), encoded by otsB in bacteria and TPS2 in yeast, dephosphorylates T6P to yield free trehalose.
-
-
TreY/TreZ Pathway: Prevalent in many bacteria, this pathway utilizes maltooligosaccharides (like glycogen) as a substrate.
-
Maltooligosyltrehalose synthase (TreY) converts the terminal α-1,4-glycosidic bond of a maltooligosaccharide into an α,α-1,1-glycosidic bond, forming maltooligosyltrehalose.
-
Maltooligosyltrehalose trehalohydrolase (TreZ) then hydrolyzes the newly formed molecule to release trehalose.
-
-
TreS Pathway: This pathway, primarily found in bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly isomerizes maltose (B56501) to trehalose. The direction of the reaction is often dependent on the intracellular concentrations of the two disaccharides.
-
TreP Pathway: This pathway involves trehalose phosphorylase (TreP), which catalyzes the reversible synthesis of trehalose from glucose-1-phosphate and glucose.
-
TreT Pathway: Found in some archaea and bacteria, this pathway utilizes trehalose glycosyltransferring synthase (TreT) to synthesize trehalose from a nucleotide sugar (ADP-glucose or UDP-glucose) and glucose.
Trehalose Degradation Pathways
The breakdown of trehalose primarily occurs through two main enzymatic routes:
-
Trehalase: This is the most common degradation enzyme and exists in two main forms:
-
Neutral Trehalase (Nth): Located in the cytoplasm, it has an optimal pH around 7.0 and is often regulated by phosphorylation. In Saccharomyces cerevisiae, Nth1 and Nth2 are the primary neutral trehalases.
-
Acid Trehalase (Ath): Found in vacuoles or secreted extracellularly, it functions at an acidic pH. In S. cerevisiae, Ath1 is the main acid trehalase.
-
-
Trehalose Phosphorylase (TreP): This enzyme phosphorolytically cleaves trehalose into glucose-1-phosphate and glucose.
-
Trehalose-6-Phosphate Hydrolase (TreC): In some bacteria like Escherichia coli, trehalose can be first phosphorylated to trehalose-6-phosphate, which is then hydrolyzed by TreC into glucose and glucose-6-phosphate.
Comparative Analysis of Key Enzymes
The efficiency and regulation of trehalose metabolism are dictated by the kinetic properties and regulatory mechanisms of its key enzymes. Below is a comparative summary of available data for some of the principal enzymes across different microbial species.
| Enzyme | Microbial Species | Gene | Substrate(s) | K_m_ | V_max_ | Optimal pH |
| Trehalose-6-P Synthase | Escherichia coli | otsA | UDP-glucose, Glucose-6-P | - | - | - |
| Saccharomyces cerevisiae | TPS1 | UDP-glucose, Glucose-6-P | - | - | ~7.0 | |
| Trehalose Synthase | Mycobacterium smegmatis | treS | Maltose | 10 mM | - | ~7.0 |
| Pseudarthrobacter sp. | treS | Maltose | - | - | 7.0 | |
| Trehalose-6-P Hydrolase | Escherichia coli | treC | Trehalose-6-phosphate | 6 mM | 5.5 µmol/min/mg | - |
| Neutral Trehalase | Saccharomyces cerevisiae | NTH1 | Trehalose | - | - | ~7.0 |
| Schizosaccharomyces pombe | ntp1 | Trehalose | - | - | - | |
| Acid Trehalase | Saccharomyces cerevisiae | ATH1 | Trehalose | - | - | ~4.5 |
| Candida albicans | ATC1 | Trehalose | - | - | 4.5 |
Regulation of Trehalose Metabolism
The synthesis and degradation of trehalose are tightly regulated in response to various environmental cues and cellular states, particularly stress conditions.
Regulation in Bacteria
-
Escherichia coli : The otsBA operon is a key component of the general stress response and is induced by osmotic stress, temperature stress, and entry into the stationary phase. This induction is largely dependent on the alternative sigma factor RpoS (σ^S).
-
Corynebacterium glutamicum : This bacterium possesses three trehalose synthesis pathways (OtsAB, TreYZ, and TreS). Interestingly, under osmotic stress, the TreYZ pathway is the primary route for trehalose accumulation, although otsA and treS are also transcriptionally upregulated[1]. The otsB gene is regulated by the WhiB-like transcription factor WhcE in response to oxidative stress[2].
-
Pseudomonas aeruginosa : Trehalose metabolism is integrated with glycogen (B147801) biosynthesis. The TreYZ pathway is crucial for trehalose accumulation in response to ethanol (B145695) and high salinity[3]. This response is regulated by the alternative sigma factor AlgU in a (p)ppGpp-dependent manner, involving SpoT and DksA[3].
-
Bacillus subtilis : The tre operon, encoding the trehalose-specific phosphotransferase system (PTS) component TreP and the phospho-α-(1,1)-glucosidase TreA, is induced by the presence of trehalose and subject to carbon catabolite repression (CCR) by glucose[4][5]. CCR is mediated by the catabolite control protein A (CcpA)[5][6][7].
Regulation in Yeasts
-
Saccharomyces cerevisiae : The expression of trehalose synthesis genes, particularly TPS1 and TPS2, is strongly induced by various stresses, including heat, osmotic stress, and nutrient limitation. This induction is mediated by the general stress response transcription factors Msn2 and Msn4, which bind to Stress Response Elements (STREs) in the promoters of these genes[8][9]. The degradation of intracellular trehalose is primarily carried out by the neutral trehalase Nth1, whose activity is regulated by phosphorylation via the cAMP-dependent protein kinase A (PKA) pathway[10].
-
Schizosaccharomyces pombe : The neutral trehalase Ntp1 is activated by metabolic and physical stresses, a process dependent on the protein kinases Pka1 and Sck1[3][11].
-
Candida albicans : The acid trehalase encoded by ATC1 is localized to the cell wall and is required for growth on trehalose[12]. Its expression is regulated by glucose repression[12].
Visualization of Metabolic and Regulatory Pathways
The following diagrams, generated using Graphviz, illustrate the key trehalose metabolic and regulatory pathways in selected microbial species.
Trehalose Synthesis and Degradation Pathways
Regulatory Network of Trehalose Synthesis in E. coli
Stress Response Pathway for Trehalose Synthesis in S. cerevisiae
References
- 1. Characterization of cold-active trehalose synthase from Pseudarthrobacter sp. for trehalose bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Functional characterization of Schizosaccharomyces pombe neutral trehalase altered in phosphorylatable serine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Catabolite repression mediated by the CcpA protein in Bacillus subtilis: novel modes of regulation revealed by whole-genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catabolite Repression and Activation in Bacillus subtilis: Dependency on CcpA, HPr, and HprK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catabolite repression in Bacillus subtilis: a global regulatory mechanism for the gram-positive bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Saccharomyces cerevisiae zinc finger proteins Msn2p and Msn4p are required for transcriptional induction through the stress response element (STRE). | The EMBO Journal [link.springer.com]
- 9. MSN2 | SGD [yeastgenome.org]
- 10. MSN2 and MSN4 Link Calorie Restriction and TOR to Sirtuin-Mediated Lifespan Extension in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of neutral trehalase by glucose and nitrogen source in Schizosaccharomyces pombe strains deficient in cAMP-dependent protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maicas.com [maicas.com]
How does the stability of Trehalose C14 compare to other radiolabeled disaccharides?
For researchers and drug development professionals seeking a stable radiolabeled disaccharide for their studies, Carbon-14 labeled trehalose (B1683222) ([¹⁴C]Trehalose) demonstrates superior chemical stability compared to other commonly used radiolabeled disaccharides such as [¹⁴C]Sucrose and [¹⁴C]Lactose. This exceptional stability, inherent to the unique α,α-1,1-glycosidic bond of trehalose, minimizes the risk of premature degradation and ensures the integrity of experimental data in a wide range of applications.
This guide provides an objective comparison of the stability of [¹⁴C]Trehalose with other radiolabeled disaccharides, supported by experimental data. Detailed methodologies for key stability-assessing experiments are also provided to aid in the design and execution of robust scientific investigations.
Unparalleled Chemical Stability of Trehalose
The primary advantage of trehalose lies in its remarkable resistance to non-enzymatic hydrolysis. This stability is a direct result of its molecular structure, where two glucose units are linked through an α,α-1,1-glycosidic bond. This configuration makes trehalose a non-reducing sugar, contributing significantly to its stability.
In contrast, sucrose (B13894), another non-reducing sugar, possesses a glycosidic bond that is substantially more susceptible to spontaneous cleavage. Reducing sugars like lactose (B1674315) are even more prone to various degradation pathways.
Quantitative Comparison of Spontaneous Hydrolysis Rates
The following table summarizes the spontaneous hydrolysis rates of trehalose and sucrose in water at 25°C. This data underscores the profound difference in chemical stability.
| Disaccharide | Glycosidic Bond | Type | Half-life at 25°C (in water) | Relative Stability |
| Trehalose | α,α-1,1 | Non-reducing | 6.6 million years [1][2] | Extremely High |
| Sucrose | α-1,β-2 | Non-reducing | 440 years[1][2] | Moderate |
| Lactose | β-1,4 | Reducing | Data not available for direct comparison, but as a reducing sugar, it is inherently less stable than non-reducing sugars, particularly under non-neutral pH and elevated temperatures. The decomposition of lactose follows a more complex degradation pathway than trehalose and sucrose.[1] | Low |
Enzymatic Stability: A Different Perspective
While trehalose exhibits exceptional chemical stability, its susceptibility to enzymatic hydrolysis is comparable to other disaccharides in the presence of their specific enzymes. Trehalase, the enzyme that breaks down trehalose, is found in various organisms. Similarly, sucrase and lactase efficiently hydrolyze sucrose and lactose, respectively.
Interestingly, while the uncatalyzed hydrolysis rates of trehalose and sucrose differ by a factor of approximately 15,000, their enzyme-catalyzed hydrolysis rates are remarkably similar.[1][2] This highlights that for in vivo studies or applications involving biological systems, the presence and activity of specific enzymes are critical factors to consider.
Experimental Protocols for Stability Assessment
To evaluate the stability of radiolabeled disaccharides, researchers can employ several well-established methods. The choice of method will depend on the specific experimental conditions and the information required.
Protocol 1: Determination of Spontaneous Hydrolysis Rate
This protocol is designed to measure the rate of non-enzymatic degradation of a radiolabeled disaccharide in an aqueous solution at a specific pH and temperature.
Materials:
-
Radiolabeled disaccharide ([¹⁴C]Trehalose, [¹⁴C]Sucrose, or [¹⁴C]Lactose) of known specific activity.
-
Buffer solution of the desired pH (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).
-
High-performance liquid chromatography (HPLC) system with a suitable column for carbohydrate analysis (e.g., an amino-based column).
-
Radiochemical detector (e.g., a flow scintillation analyzer) or a liquid scintillation counter.
-
Temperature-controlled incubator or water bath.
Procedure:
-
Prepare a stock solution of the radiolabeled disaccharide in the chosen buffer at a known concentration.
-
Aliquot the solution into multiple sealed vials to prevent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C) for the duration of the experiment.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial from each temperature condition.
-
Analyze the sample using HPLC coupled with a radiochemical detector.
-
Quantify the peak area corresponding to the intact radiolabeled disaccharide and any degradation products (monosaccharides).
-
Calculate the percentage of the remaining intact disaccharide at each time point.
-
Plot the natural logarithm of the concentration of the intact disaccharide versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Enzymatic Degradation Assay
This protocol assesses the stability of a radiolabeled disaccharide in the presence of its specific hydrolyzing enzyme.
Materials:
-
Radiolabeled disaccharide.
-
Specific enzyme (e.g., trehalase, sucrase, or lactase).
-
Reaction buffer appropriate for the enzyme's optimal activity.
-
Quenching solution to stop the enzymatic reaction (e.g., a strong acid or by heat inactivation).
-
Analytical method to separate and quantify the disaccharide and its hydrolysis products (e.g., Thin Layer Chromatography (TLC) with phosphorimaging or HPLC with radiochemical detection).
Procedure:
-
Prepare a solution of the radiolabeled disaccharide in the reaction buffer.
-
Pre-incubate the solution at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the enzyme.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Analyze the quenched samples to determine the concentration of the remaining radiolabeled disaccharide and the radiolabeled monosaccharide products.
-
Calculate the rate of enzymatic hydrolysis.
Metabolic Pathways and Their Significance
The metabolic pathways of these disaccharides are distinct and crucial for understanding their fate in biological systems. The use of ¹⁴C-labeled sugars allows for the tracing of these pathways and the quantification of metabolic flux.
Trehalose Metabolism
Trehalose is synthesized from glucose-6-phosphate and UDP-glucose in a two-step enzymatic reaction. Its breakdown into two glucose molecules is catalyzed by the enzyme trehalase.
Caption: Metabolic pathway of Trehalose synthesis and degradation.
Sucrose Metabolism
Sucrose is synthesized from UDP-glucose and fructose-6-phosphate. In plants, it is the primary sugar transported through the phloem. Its breakdown into glucose and fructose (B13574) is catalyzed by sucrase (invertase).
Caption: Metabolic pathway of Sucrose synthesis and degradation.
Lactose Metabolism
Lactose is synthesized from UDP-galactose and glucose in the mammary glands of mammals. Its digestion requires the enzyme lactase, which hydrolyzes it into galactose and glucose.
Caption: Metabolic pathway of Lactose synthesis and degradation.
Conclusion: The Superior Choice for Stability
The exceptional chemical stability of [¹⁴C]Trehalose makes it the superior choice for a wide range of research applications where the integrity of the radiolabeled molecule is paramount. Its resistance to spontaneous hydrolysis ensures that researchers are tracking the intended molecule, not its degradation products, leading to more accurate and reliable data. While enzymatic degradation is a factor in biological systems, the inherent chemical robustness of trehalose provides a significant advantage in experimental design and data interpretation, particularly in studies involving varying pH, temperature, or long-term incubation. For scientists and drug development professionals, the choice of [¹⁴C]Trehalose minimizes experimental artifacts and enhances the confidence in the obtained results.
References
Validating the Biological Activity of Synthesized ¹⁴C-Trehalose: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the biological activity of a synthesized, radiolabeled compound is a critical step to ensure its utility as a metabolic tracer. This guide provides an objective comparison of ¹⁴C-trehalose with alternative stable isotope-labeled tracers, supported by experimental data, and offers detailed protocols for key validation experiments. The primary focus is on the application of ¹⁴C-trehalose in studying the metabolism of Mycobacterium tuberculosis (Mtb), a bacterium where trehalose (B1683222) plays a vital role in cell wall biosynthesis and virulence.[1][2]
Performance Comparison: ¹⁴C-Trehalose vs. Stable Isotope Alternatives
The choice of an isotopic tracer is a crucial decision in metabolic research. While ¹⁴C-trehalose offers high sensitivity, stable isotopes like Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) provide safer alternatives that can yield more detailed information on metabolic pathways.[3][4]
Table 1: Quantitative Comparison of Isotopic Tracers for Trehalose
| Feature | ¹⁴C-Trehalose (Radioisotope) | D-(+)-Trehalose-d14 (Stable Isotope) | ¹³C-Trehalose (Stable Isotope) |
| Detection Method | Liquid Scintillation Counting (LSC), Autoradiography | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Sensitivity | Very High (detects picomolar to nanomolar levels) | High | High |
| Primary Data Output | Total radioactivity in a sample or separated fractions | Mass isotopomer distribution, positional information on deuterium labeling | Mass isotopomer distribution, detailed carbon flux analysis[5][6] |
| Quantitative Capability | Primarily quantitative (total amount of tracer) | Quantitative (metabolic flux) | Quantitative (metabolic flux) |
| Safety | Radioactive: Requires specialized handling, licensing, and disposal | Non-radioactive, no radiation risk | Non-radioactive, no radiation risk |
| Cost | Labeled compound can be less expensive, but handling/disposal costs are high | Labeled compounds and instrumentation (MS, NMR) are significant investments | Labeled compounds and instrumentation (MS, NMR) are significant investments |
| In Vivo Human Studies | Restricted due to radioactivity | Generally permissible | Generally permissible |
Biological Validation in Mycobacterium tuberculosis
A primary method to validate the biological activity of synthesized ¹⁴C-trehalose is to demonstrate its uptake and incorporation into the specific glycolipids of the Mtb cell wall. Trehalose is a precursor to Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM), which are essential components of the mycobacterial outer membrane.[7][8] An experiment can be designed to show that live Mtb cells incorporate ¹⁴C from trehalose into these specific lipids.
Table 2: Experimental Data Summary from a ¹⁴C-Trehalose Uptake Assay in M. tuberculosis
| Experimental Condition | Observation | Interpretation |
| M. tuberculosis culture incubated with ¹⁴C-trehalose for 24 hours.[9][10] | Radioactivity is detected in the bacterial cell pellet. | ¹⁴C-trehalose is taken up by the bacteria. |
| Lipid extract from labeled bacteria analyzed by Thin Layer Chromatography (TLC).[9][10] | Two radioactive spots are observed that co-migrate with authentic TMM and TDM standards. | The carbon backbone of ¹⁴C-trehalose is incorporated into TMM and TDM. |
| Culture treated with Isoniazid (an inhibitor of mycolic acid biosynthesis) prior to labeling.[9] | The radioactive spots corresponding to TMM and TDM are significantly reduced or absent. | Confirms that the incorporation of ¹⁴C is dependent on the mycolic acid biosynthesis pathway. |
| M. tuberculosis-infected macrophages incubated with ¹⁴C-trehalose.[9][10] | Radioactivity accumulates in the intracellular bacteria. | ¹⁴C-trehalose can cross the macrophage membrane and be utilized by intracellular Mtb. |
Experimental Protocols
Protocol for ¹⁴C-Trehalose Uptake and Incorporation in M. tuberculosis
This protocol outlines the steps to demonstrate that synthesized ¹⁴C-trehalose is biologically active and is incorporated into the cell wall glycolipids of M. tuberculosis.
A. Cell Culture and Labeling:
-
Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Add synthesized ¹⁴C-trehalose to the culture at a final concentration of 1-5 µCi/mL.
-
Incubate the culture for 24 hours at 37°C with shaking.
-
For inhibitor controls, pre-treat a parallel culture with Isoniazid (INH) at a concentration of 1 µg/mL for 2 hours before adding ¹⁴C-trehalose.
-
Harvest the bacterial cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unincorporated ¹⁴C-trehalose.
-
Resuspend the final cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Agitate the suspension overnight at room temperature to extract total lipids.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully transfer the supernatant (containing the lipid extract) to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
C. Analysis by Thin Layer Chromatography (TLC) and Autoradiography: [11][12]
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the resuspended lipids onto a silica (B1680970) TLC plate, alongside non-radioactive TMM and TDM standards.
-
Develop the TLC plate in a solvent system appropriate for separating mycobacterial lipids, such as chloroform:methanol:water (60:12:1, v/v/v).[13]
-
After development, visualize the standards by staining (e.g., with molybdophosphoric acid and charring).
-
Expose the TLC plate to an X-ray film or a phosphor screen for a suitable period (e.g., 24-72 hours) to obtain an autoradiogram.
-
Compare the radioactive spots on the autoradiogram with the stained standards to identify the incorporation of ¹⁴C into TMM and TDM.
Protocol for Quantification by Liquid Scintillation Counting
This protocol is for quantifying the total uptake of ¹⁴C-trehalose into the bacterial cells.
-
After the labeling and washing steps (from Protocol 1A), resuspend the bacterial pellet in a known volume of PBS.
-
Lyse the cells using bead beating or sonication.[14]
-
Transfer a measured aliquot of the cell lysate to a scintillation vial.
-
Add an appropriate liquid scintillation cocktail (e.g., Ultima Gold) to the vial.[15]
-
Mix thoroughly and allow the sample to dark-adapt to reduce chemiluminescence.
-
Measure the radioactivity in a liquid scintillation counter.
-
The counts per minute (CPM) or disintegrations per minute (DPM) will be proportional to the amount of ¹⁴C-trehalose taken up by the cells.
Visualizations
References
- 1. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 12. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resource.npl.co.uk [resource.npl.co.uk]
A Comparative Review of Radioisotopes for Labeling Trehalose: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate radioisotope for labeling trehalose (B1683222) is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of different radioisotopes used for this purpose, supported by experimental data and detailed methodologies to aid in the selection of the most suitable radiolabeled trehalose for specific research applications.
Trehalose, a non-reducing disaccharide, plays a significant role in various biological processes, including stress protection in microorganisms and as a potential therapeutic agent for neurodegenerative diseases. The ability to track and quantify trehalose in biological systems is paramount to understanding its metabolic fate and mechanism of action. Radiolabeling offers a sensitive and specific method for this purpose. This review compares the performance of trehalose labeled with Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), and the stable isotopes Carbon-13 (¹³C) and Deuterium (²H, in the form of D-(+)-Trehalose-d14).
Comparative Performance of Radiolabeled Trehalose
The choice of isotope for labeling trehalose depends heavily on the intended application, with each having distinct advantages and disadvantages in terms of imaging capabilities, quantification, and metabolic stability.
| Isotope | Primary Application | Labeling Efficiency | Radiochemical Purity | Specific Activity | Key Advantages | Key Disadvantages |
| ¹⁸F | Positron Emission Tomography (PET) Imaging | ~70% (chemoenzymatic synthesis)[1][2][3] | ≥ 95%[1][2][3] | High | Suitable for non-invasive in vivo imaging.[1][2] Short half-life (109.7 min) allows for repeated studies.[1] | Short half-life requires rapid synthesis and purification.[1] Synthesis can be complex. |
| ¹⁴C | In vitro metabolic studies, tracer experiments | ~80% (biosynthesis in E. coli)[4] | High | Low | Long half-life (5730 years) suitable for long-term studies. Low cost of starting material (¹⁴C-glucose).[4] | Not suitable for in vivo imaging.[1][2] Potential for radioactive waste generation.[4] |
| ¹³C | Quantitative analysis (LC-MS/MS internal standard), metabolic flux analysis | N/A (Stable Isotope) | High | N/A (Stable Isotope) | Co-elutes perfectly with unlabeled trehalose, leading to high accuracy in quantification.[5] High isotopic stability.[5] | Not radioactive, so not suitable for imaging or autoradiography. |
| ²H (D14) | Quantitative analysis (LC-MS/MS internal standard), metabolic tracing | N/A (Stable Isotope) | High | N/A (Stable Isotope) | Increased metabolic stability and potentially higher bioavailability due to the kinetic isotope effect.[6] | Can exhibit chromatographic shifts compared to the unlabeled analyte, potentially affecting quantification accuracy.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of radiolabeled trehalose. Below are summaries of key experimental protocols.
Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-2-FDTre)
This method utilizes the thermophilic enzyme TreT from Thermoproteus tenax to convert the commercially available radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]-2-FDG) into [¹⁸F]-2-FDTre in a single, rapid step.[1][2][3]
Materials:
-
[¹⁸F]-2-FDG in 0.9% NaCl
-
UDP-glucose
-
MgCl₂
-
T. tenax TreT enzyme
-
Tris buffer (50 mM Tris, 300 mM NaCl, pH 7-8)
Procedure:
-
To a microcentrifuge tube containing [¹⁸F]-2-FDG, add reactants to achieve final concentrations of 40 mM UDP-glucose, 20 mM MgCl₂, and ~10 µM T. tenax TreT enzyme in Tris buffer.[1]
-
Incubate the reaction mixture for 15 minutes at 70 °C with shaking.[1][2]
-
Purify the [¹⁸F]-2-FDTre product using a two-step purification procedure.[1]
This chemoenzymatic approach offers a rapid and efficient way to produce [¹⁸F]-2-FDTre with high radiochemical yield and purity, suitable for PET imaging applications.[1][2][3]
Biosynthesis of [¹⁴C]-Trehalose in E. coli
This method leverages the metabolic machinery of E. coli to produce [¹⁴C]-trehalose from [¹⁴C]-glucose.
Procedure Outline:
-
Culture an appropriate E. coli strain capable of trehalose synthesis.
-
Induce gene expression for the trehalose synthesis pathway (e.g., OtsA/OtsB).
-
Incubate the E. coli with exogenous [¹⁴C]-glucose.
-
Lyse the cells and purify the [¹⁴C]-trehalose from the cell lysate.[4]
This method is cost-effective and can produce high yields of pure [¹⁴C]-trehalose for in vitro metabolic studies.[4]
Quantification of Labeled Trehalose using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying both radiolabeled and stable isotope-labeled trehalose.[7][8] ¹³C-labeled trehalose is often preferred as an internal standard over deuterated versions due to its co-elution with the native analyte, which provides more accurate quantification by correcting for matrix effects.[5]
General Procedure:
-
Spike biological samples with a known concentration of ¹³C₁₂-trehalose as an internal standard.[5]
-
Prepare the samples for LC-MS/MS analysis (e.g., extraction, protein precipitation).
-
Separate the trehalose from other components using a suitable HPLC column (e.g., a high-performance carbohydrate column).[7]
-
Detect and quantify the unlabeled and ¹³C-labeled trehalose using a triple quadrupole mass spectrometer.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of different radiolabeled trehalose variants.
Caption: Chemoenzymatic synthesis workflow for [¹⁸F]-2-FDTre.
References
- 1. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic radiosynthesis of 2-deoxy-2-[18F]fluoro-d-trehalose ([18F]-2-FDTre): A PET radioprobe for in vivo tracing of trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling Trehalose Metabolism: A Comparative Guide to Genetic Knockout Studies Using ¹⁴C-Trehalose
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of ¹⁴C-trehalose metabolic data in wild-type organisms versus their genetic knockout counterparts, providing insights into the function of key metabolic genes.
This guide offers a side-by-side analysis of experimental data from studies utilizing ¹⁴C-labeled trehalose (B1683222) to investigate the impact of specific gene knockouts on trehalose transport and metabolism. By cross-referencing quantitative radiotracer data with genetic modifications, researchers can elucidate the precise roles of proteins involved in the uptake and processing of this crucial disaccharide. The following sections present key findings from studies in Mycobacterium tuberculosis and Lactobacillus acidophilus, highlighting how genetic disruption of transport systems fundamentally alters cellular interaction with trehalose.
Comparative Analysis of ¹⁴C-Trehalose Uptake
The functional consequence of deleting genes involved in trehalose transport is directly quantifiable through radiolabeling experiments. The data presented below summarizes the uptake of ¹⁴C-trehalose in wild-type strains compared to mutants with knockouts of specific transporter genes.
Table 1: ¹⁴C-Trehalose Uptake in Mycobacterium tuberculosis Wild-Type vs. Transporter Mutants
| Strain | Genotype | Mean ¹⁴C-Trehalose Uptake (pmol/h/10⁹ cfu) | Standard Deviation |
| Mtb H37Rv | Wild-Type | ~25 | N/A |
| Mtb ΔlpqY | LpqY knockout | 0 | N/A |
| Mtb ΔsugC | SugC knockout | 0 | N/A |
| Mtb ΔlpqY Comp. | Complemented ΔlpqY | Restored | N/A |
| Mtb ΔsugC Comp. | Complemented ΔsugC | Restored | N/A |
| Mtb H37Rv | Heat-inactivated | 0 | N/A |
| Data sourced from Kalscheuer et al., 2010.[1] |
Table 2: ¹⁴C-Trehalose Uptake in Lactobacillus acidophilus Wild-Type vs. Transporter and Hydrolase Mutants
| Strain | Genotype | ¹⁴C-Trehalose Uptake (nmol/mg cells) | Standard Deviation |
| NCK56 | Wild-Type | 0.85 | ± 0.04 |
| NCK1624 | ΔtreB (Transporter knockout) | 0.06 | ± 0.01 |
| NCK1725 | ΔtreC (Hydrolase knockout) | 0.83 | ± 0.02 |
| Data sourced from Duong et al., 2006.[2][3] |
Visualizing the Metabolic Context and Experimental Design
Understanding the pathways and experimental setups is crucial for interpreting the data. The following diagrams illustrate the trehalose transport mechanism investigated and the workflow of the ¹⁴C-trehalose uptake assays.
Caption: Trehalose transport pathway and the effect of transporter gene knockout.
Caption: General experimental workflow for a ¹⁴C-trehalose uptake assay.
Detailed Experimental Protocols
A meticulous methodology is the cornerstone of reproducible scientific inquiry. Below are the protocols for the key experiments cited in this guide.
¹⁴C-Trehalose Uptake Assay in Mycobacterium tuberculosis
This protocol is adapted from the methodology described by Kalscheuer et al. (2010).[1]
-
Bacterial Strains and Culture: M. tuberculosis H37Rv (wild-type), ΔlpqY, ΔsugC, and complemented strains were grown to mid-log phase.
-
Preparation for Assay: Bacteria were harvested by centrifugation, washed, and resuspended in transport buffer.
-
Uptake Experiment: The assay was initiated by adding ¹⁴C-labeled trehalose to the cell suspension.
-
Incubation: The mixture was incubated at a specified temperature for a defined period.
-
Termination and Separation: The uptake was stopped by rapid filtration through a membrane filter, followed by washing to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filter (representing intracellular ¹⁴C-trehalose) was measured using a scintillation counter.
-
Data Analysis: The rate of trehalose uptake was calculated and normalized to the number of colony-forming units (cfu). A heat-inactivated wild-type control was used to account for non-specific binding.[1]
¹⁴C-Trehalose Transport Assay in Lactobacillus acidophilus
This protocol is based on the methods detailed by Duong et al. (2006).[2][3]
-
Bacterial Strains and Growth: L. acidophilus NCFM (wild-type), NCK1624 (ΔtreB), and NCK1725 (ΔtreC) were grown to mid-exponential phase in a semisynthetic medium supplemented with 1% fructose.[3]
-
Cell Preparation: Cells were harvested by centrifugation, washed three times with 50 mM potassium phosphate (B84403) buffer (pH 6.5) containing 5 mM MgCl₂, and resuspended in the same buffer to a fourfold concentration.[2][3]
-
Initiation of Transport: The cell suspensions were incubated for 1 hour at 37°C. The transport assay was started by adding [¹⁴C]trehalose to a final concentration of 150 μM.[2][3]
-
Incubation: The cell suspensions were incubated for 1 hour at 37°C to allow for uptake.[2][3]
-
Separation: After incubation, the cells were separated from the supernatant by centrifugation through silicon oil.[2][3]
-
Radioactivity Measurement: The radioactivity in both the supernatant and the cell pellets was quantified using a liquid scintillation counter.[3]
-
Data Analysis: The amount of trehalose transported into the cells was calculated and expressed as nmol per mg of cells.[2]
Discussion of Findings
The comparative data clearly demonstrates the critical role of specific gene products in trehalose metabolism.
In Mycobacterium tuberculosis, the LpqY-SugA-SugB-SugC ABC transporter is indispensable for the uptake of trehalose. The genetic knockout of either lpqY or sugC, key components of this transporter, completely abolished the uptake of ¹⁴C-trehalose.[1] This finding is crucial as it identifies the sole entry route for this sugar in Mtb and highlights the transporter as a potential drug target. The study further revealed that this transporter is involved in recycling trehalose released during the formation of the mycobacterial cell wall, a process essential for the virulence of the pathogen.[1]
Similarly, in the probiotic bacterium Lactobacillus acidophilus, the treB gene, which encodes a component of a phosphoenolpyruvate (B93156) transferase system (PTS) transporter, is essential for trehalose uptake. The ΔtreB mutant showed a dramatic reduction in ¹⁴C-trehalose transport.[2] Interestingly, the knockout of treC, a trehalose-6-phosphate (B3052756) hydrolase, did not affect the uptake of ¹⁴C-trehalose, indicating that while hydrolysis is necessary for subsequent fermentation of trehalose, it is not required for its initial transport into the cell.[2] This distinguishes the transport and metabolic steps, providing a clearer picture of the trehalose utilization pathway.
Conclusion
The cross-referencing of ¹⁴C-trehalose tracer data with genetic knockout studies provides a powerful and unambiguous method for elucidating the function of genes involved in trehalose metabolism. The examples from M. tuberculosis and L. acidophilus effectively illustrate how this approach can pinpoint the specific roles of transporter proteins. For researchers in drug development, identifying such essential, non-redundant pathways offers promising targets for novel antimicrobial strategies. For scientists, this methodology provides a clear framework for dissecting complex metabolic networks and understanding the physiological roles of specific genes.
References
Evaluating the Cost-Effectiveness of Trehalose C14 Versus Other Tracing Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate tracing method is a critical decision that balances experimental goals with budgetary constraints. This guide provides an objective comparison of the cost-effectiveness of ¹⁴C-labeled trehalose (B1683222) against other common metabolic tracers, supported by experimental data and detailed methodologies.
Metabolic tracing is an indispensable tool for elucidating the intricate network of biochemical pathways within cells. The choice of tracer—be it radiolabeled, stable isotope-labeled, or fluorescent—profoundly influences the scope, sensitivity, and cost of an investigation. This guide focuses on the application of these tracers in the context of carbohydrate metabolism, offering a direct comparison to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison of Tracing Methods
To facilitate a clear comparison, the following tables summarize the estimated costs and key performance characteristics of ¹⁴C-Trehalose and its alternatives. Prices are estimates based on publicly available information from various suppliers and service providers as of late 2025 and can vary based on vendor, purity, and quantity.
Table 1: Estimated Costs of Tracing Compounds
| Tracer Compound | Isotope/Label | Estimated Price (USD) | Unit | Supplier Examples | Notes |
| Trehalose, [¹⁴C(U)]- | ¹⁴C | > $5,000 | per mCi | Custom Synthesis (e.g., Selcia, Chelatec) | Typically a custom synthesis product, leading to higher costs and longer lead times.[1][2] |
| Glucose, [¹⁴C(U)]- | ¹⁴C | ~$2,000 - $4,000 | per mCi | ViTrax, PerkinElmer | A more commonly stocked radiotracer than ¹⁴C-Trehalose. |
| D-Glucose, [1-¹³C]- | ¹³C | ~$90 | per 250 mg | Cambridge Isotope Laboratories[3][4] | Widely available stable isotope tracer. |
| D-Glucose, [U-¹³C₆]- | ¹³C | ~$90 | per 100 mg | Cambridge Isotope Laboratories[5] | Uniformly labeled for comprehensive pathway analysis. |
| 2-NBDG | Fluorescent | ~$260 - $360 | per 1 mg | Cayman Chemical, Sigma-Aldrich[6][7] | Fluorescent glucose analog for uptake studies. |
| ¹⁸F-FDG | ¹⁸F | ~$120 - $800 | per dose (research) | Various Radiopharmacies[8][9] | Positron-emitting radiotracer for PET imaging and in vitro uptake assays. Price varies significantly based on production and delivery logistics. |
Table 2: Comparison of Analytical Costs and Method Performance
| Tracing Method | Analytical Technique | Estimated Cost per Sample (USD) | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| ¹⁴C-Trehalose / ¹⁴C-Glucose | Liquid Scintillation Counting (LSC) / Autoradiography / LC-MS | $20 - $100+ (LSC/MS) | Medium-High | Very High | High sensitivity, direct measurement of incorporation. | Radioactive material handling and disposal, lower resolution in imaging. |
| ¹³C-Glucose | Mass Spectrometry (MS) | $150 - $450+ | High | High | High resolution and specificity, detailed flux analysis possible.[10] | Requires sophisticated instrumentation and complex data analysis. |
| ¹³C-Glucose | NMR Spectroscopy | $50 - $300+ per hour | Low | Moderate | Non-destructive, provides positional information of isotopes.[11][12] | Lower sensitivity, requires higher concentrations of metabolites. |
| 2-NBDG | Fluorescence Microscopy / Flow Cytometry | Instrument Access Fee | High | High | Real-time imaging in live cells, high throughput.[13][14] | Indirect measure of metabolism, potential for artifacts.[15] |
| ¹⁸F-FDG | Gamma Counter / PET Scanner | $50 - $150 (in vitro) | Medium | Very High | High sensitivity, clinically translatable. | Short half-life of ¹⁸F (110 min), requires specialized facilities. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are representative methodologies for tracing experiments using each of the discussed tracer types.
Protocol 1: ¹⁴C-Trehalose Metabolic Tracing in Cell Culture
This protocol outlines a general procedure for tracing the metabolic fate of ¹⁴C-Trehalose in a mammalian cell line.
1. Cell Culture and Labeling:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
On the day of the experiment, replace the growth medium with glucose-free DMEM supplemented with 1-5 mM unlabeled trehalose for a pre-incubation period of 1 hour to acclimatize the cells.
-
Replace the medium with fresh glucose-free DMEM containing ¹⁴C-Trehalose (e.g., 1 µCi/mL).
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C and 5% CO₂.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis:
-
Liquid Scintillation Counting (LSC): A portion of the metabolite extract can be mixed with scintillation cocktail and counted to determine the total ¹⁴C incorporation.
-
LC-MS/MS: The remaining extract can be dried down and reconstituted for analysis by LC-MS/MS to identify and quantify ¹⁴C-labeled metabolites.[16]
Protocol 2: ¹³C-Glucose Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol describes a typical workflow for a ¹³C-based MFA experiment.[10][15][17]
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Switch to a labeling medium containing ¹³C-glucose (e.g., [U-¹³C₆]glucose) at the same concentration as the standard medium.
-
Incubate for a period sufficient to reach isotopic steady-state (typically 18-24 hours).
2. Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to remove precipitates.
3. Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extract and derivatize if necessary (for GC-MS).
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.
4. Data Analysis:
-
Process the raw MS data to correct for natural isotope abundance and calculate MIDs.
-
Use software (e.g., INCA, Metran) to fit the MIDs to a metabolic model and estimate intracellular fluxes.[18]
Protocol 3: 2-NBDG Glucose Uptake Assay by Fluorescence Microscopy
This protocol details the use of 2-NBDG for visualizing glucose uptake in live cells.[11][19]
1. Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Prior to the assay, incubate cells in glucose-free medium for 30-60 minutes to deplete intracellular glucose stores.
2. Labeling:
-
Add 2-NBDG to the glucose-free medium at a final concentration of 50-200 µM.
-
Incubate for 15-30 minutes at 37°C.
3. Imaging:
-
Wash the cells twice with PBS to remove extracellular 2-NBDG.
-
Image the cells using a fluorescence microscope with appropriate filters for 2-NBDG (excitation ~465 nm, emission ~540 nm).
-
Quantify the fluorescence intensity per cell using image analysis software.
Protocol 4: ¹⁸F-FDG Uptake Assay in Vitro
This protocol describes a method for quantifying ¹⁸F-FDG uptake in cultured cells.[20][21][22]
1. Cell Preparation:
-
Plate cells in a multi-well plate and grow to the desired density.
-
Before the assay, incubate the cells in a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 1 hour.
2. Labeling:
-
Add ¹⁸F-FDG (e.g., 1-2 MBq per well) to the buffer and incubate for 60 minutes at 37°C.[21]
3. Measurement:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Normalize the radioactivity to the protein content of each sample.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the discussed tracing methods.
Conclusion: Selecting the Right Tool for the Job
The choice between ¹⁴C-Trehalose and other tracing methods is a multifaceted decision that hinges on the specific research question, available instrumentation, and budget.
-
¹⁴C-Trehalose is a highly sensitive tracer ideal for studies where the unique metabolic roles of trehalose are of primary interest. However, its high cost, due to the need for custom synthesis, and the requirements for handling radioactive materials make it a specialized tool.
-
¹³C-Glucose offers a powerful and cost-effective alternative for detailed analysis of central carbon metabolism.[18] The wealth of information obtained from MFA can justify the investment in MS or NMR analysis.
-
Fluorescent glucose analogs like 2-NBDG are excellent for high-throughput screening of glucose uptake in live cells, providing dynamic information that is not easily obtained with other methods.[13][14] However, it is an indirect measure of metabolism and can be prone to artifacts.[15]
-
¹⁸F-FDG is the gold standard for in vivo imaging of glucose uptake and has valuable in vitro applications. Its short half-life necessitates proximity to a cyclotron, limiting its accessibility for many research labs.
Ultimately, a thorough understanding of the strengths and weaknesses of each tracing method, as outlined in this guide, will empower researchers to make informed decisions that maximize the scientific value of their metabolic studies while adhering to budgetary realities.
References
- 1. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]
- 2. Radiochemistry | Custom 14C Radiolabeling | Selcia [selcia.com]
- 3. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]
- 4. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
- 5. D-Glucose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG [isotope.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stable Isotope Labeling Compounds | Life Sciences [lifesciences.entegris.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NMR workflow | workflow4metabolomics [workflow4metabolomics.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
A critical comparison of in vitro and in vivo data from Trehalose C14 studies.
For Researchers, Scientists, and Drug Development Professionals
Trehalose (B1683222), a naturally occurring disaccharide, is increasingly investigated for its therapeutic potential in a variety of diseases due to its cytoprotective properties.[1] Understanding its metabolic fate is crucial for drug development, and studies utilizing C14-labeled trehalose provide a powerful tool for tracing its absorption, distribution, metabolism, and excretion (ADME). This guide offers a critical comparison of data obtained from in vitro and in vivo studies involving [14C]trehalose, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies. Direct comparative studies using [14C]trehalose across both models are limited; therefore, data from studies using labeled (C14 or deuterated) and unlabeled trehalose are included to provide a broader context.
Table 1: In Vitro Trehalose Uptake and Metabolism
| Parameter | Cell Type | Trehalose Concentration | Observation | Source |
| Intracellular Concentration | Primary Macrophages | 1 mM | ~2.5 nmol/mg protein | [1] |
| Intracellular Concentration | Primary Macrophages | 10 mM | ~10 nmol/mg protein | [1] |
| Post-thaw Viability | Fibroblasts (with 0.2M trehalose as sole CPA) | 0.2 M | 80% | [2] |
| Post-thaw Viability | Keratinocytes (with 0.2M trehalose as sole CPA) | 0.2 M | 70% | [2] |
| [14C]Trehalose Synthesis Yield | Escherichia coli mutant (DF214) | N/A | >50% from [14C]glucose | [3] |
| [14C]Trehalose Synthesis Yield | Yeast (Saccharomyces cerevisiae) | N/A | ~35% from [14C]glucose | [4] |
Table 2: In Vivo Trehalose Distribution and Effects
| Parameter | Animal Model | Administration | Dosage | Observation | Source |
| Hepatic MMP14 Gene Expression | Wild-type mice | 3% in drinking water (ad libitum) | N/A | Suppressed expression after 15 days | [5] |
| Blood Glucose (2-h oral glucose tolerance test) | Humans with BMI ≥23 | Oral, daily with meals | 10 g/day for 12 weeks | Significant decrease compared to baseline | [6] |
| Body Weight | C57BL/6 mice with diet-induced obesity | 3% trehalose in drinking water | N/A | No substantial effect on body weight gain | [7] |
| Autophagy Activation | Aβ-treated mice (Alzheimer's model) | 2% or 4% trehalose solution as drink | N/A | Dose-dependent activation in frontal cortex and hippocampus | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for both in vitro and in vivo trehalose studies.
In Vitro Experimental Protocols
1. Synthesis of [14C]Trehalose using E. coli
This method leverages the ability of Escherichia coli to synthesize trehalose under high osmolarity.[3]
-
Bacterial Strain: An E. coli mutant (e.g., DF214) incapable of metabolizing glucose is used.
-
Culture Conditions: Cells are grown in a high osmolarity medium.
-
Labeling: Exogenous [14C]glucose is supplied to the culture.
-
Mechanism: The intact bacteria convert the [14C]glucose into [14C]trehalose 6-phosphate, which is then dephosphorylated to [14C]trehalose.
-
Purification: The radiochemically pure [14C]trehalose is then extracted and purified from the cells.
-
Yield: This method can routinely achieve a yield of over 50%.[3]
2. Cellular Uptake Assay
This protocol is designed to quantify the intracellular concentration of trehalose.
-
Cell Culture: Primary macrophages are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of trehalose (e.g., 100 µM, 1 mM, 10 mM).
-
Quantification: After incubation, cells are lysed, and intracellular trehalose levels are measured. For C14-labeled trehalose, scintillation counting would be employed. For unlabeled trehalose, a trehalose assay kit or gas chromatography-mass spectrometry (GC-MS) can be used.[1][9]
In Vivo Experimental Protocol
1. Oral Administration of D-(+)-Trehalose-d14 in Mice
This protocol details the oral gavage procedure to study the metabolic fate of labeled trehalose in an animal model.[10] While this protocol uses a deuterated form, the procedure is directly applicable to C14-labeled trehalose studies.
-
Animal Model: Mice are acclimatized to experimental conditions for at least one week.
-
Preparation of Labeled Trehalose Solution: A stock solution of D-(+)-Trehalose-d14 is prepared in sterile phosphate-buffered saline (PBS) at a concentration such as 100 mg/mL. The final dose is often based on body weight, with 2 g/kg being a common starting point.[10]
-
Administration: The calculated volume of the trehalose solution is administered to the mouse via oral gavage using an appropriately sized gavage needle.
-
Sample Collection: Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Tissues of interest are also collected.
-
Analysis: Plasma is separated by centrifugation. The distribution and concentration of the labeled trehalose and its metabolites in plasma and tissues are then determined using techniques like mass spectrometry for deuterated forms or liquid scintillation counting for C14-labeled compounds.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to trehalose studies.
Caption: A simplified diagram of the primary trehalose biosynthesis and degradation pathway.[11][12][13]
Caption: Experimental workflow for an in vivo study tracking [14C]Trehalose in a mouse model.[10]
Caption: Signaling pathway for trehalose-induced autophagy via TFEB activation.[9][14]
Critical Comparison and Conclusion
The available data highlights a significant distinction between in vitro and in vivo findings for trehalose. In vitro studies are invaluable for elucidating cellular mechanisms, such as the direct uptake of trehalose by cells and its ability to induce autophagy.[1][9] They also provide controlled environments for optimizing processes like the synthesis of [14C]trehalose.[3][4]
However, the in vivo context introduces complexities not captured by cell culture models. A major factor is the presence of the enzyme trehalase, primarily in the small intestine and kidney, which hydrolyzes trehalose into two glucose molecules.[10] This enzymatic barrier significantly reduces the oral bioavailability of intact trehalose, a critical consideration for therapeutic applications. The use of C14-labeled trehalose in in vivo studies is therefore essential to differentiate between the metabolic fate of the intact disaccharide and its glucose breakdown products.
For drug development professionals, this comparison underscores the necessity of integrating both in vitro and in vivo data. While in vitro experiments can establish proof-of-concept for cellular effects, in vivo studies using labeled compounds like [14C]trehalose are indispensable for understanding the true pharmacokinetic and pharmacodynamic profile of trehalose as a potential therapeutic agent. Future research should focus on direct comparative studies that track the journey of [14C]trehalose from cellular uptake in vitro to its systemic distribution and metabolic transformation in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient preparative synthesis of [14C]trehalose from [14C]glucose by intact Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dependable method for the synthesis of [14C]trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daily Intake of Trehalose Is Effective in the Prevention of Lifestyle-Related Diseases in Individuals with Risk Factors for Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer’s Disease in Mice: Effects of Different Dosages and Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Trehalose C14: A Guide for Laboratory Professionals
The proper disposal of Trehalose C14, a radiolabeled compound, is a critical aspect of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding and adhering to established procedures is paramount to protect both personnel and the environment. This guide provides essential safety information, logistical plans, and step-by-step guidance for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate safety measures. Standard laboratory practice for handling radioactive materials should be strictly followed. Personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, is mandatory.[1][2] All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be carried out in accordance with institutional and national regulations. The following steps provide a general framework for proper disposal:
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.[3] It must be segregated into a clearly labeled, dedicated radioactive waste container.[2] The container should be marked with the radioactive symbol and identify the contents as "this compound Waste."[1]
-
Solid Waste Disposal: Solid this compound waste, such as contaminated pipette tips, gloves, and paper towels, should be placed in the designated radioactive waste container. For off-site disposal, this waste will be collected by the institution's Environmental Health and Safety (EHS) or Radiation Safety Office (RSO).[2][4]
-
Liquid Waste Disposal: Liquid waste containing this compound may, in some cases, be disposed of via the sanitary sewer system. However, this is subject to strict quantitative limits. For instance, some institutions allow for the sewer disposal of up to 3 mCi of C-14 per laboratory per month.[4] It is imperative to consult with your institution's RSO to confirm the permissible limits and procedures for your specific location.
-
Decontamination: After handling this compound, all work surfaces and equipment must be decontaminated. A commercial radiation contamination remover can be used for this purpose.[2]
-
Monitoring for Contamination: Regular monitoring of the work area is essential. A wipe test, analyzed with a liquid scintillation counter, is the most effective method for detecting C-14 contamination, as Geiger counters are generally not sensitive enough to detect low levels of C-14.[2][4]
-
Waste Pickup: Arrange for the collection of the radioactive waste container through your institution's EHS or RSO.[1][2]
Quantitative Disposal Limits for Carbon-14
The disposal of Carbon-14 is regulated by specific activity limits across different methods. The following table summarizes these key quantitative guidelines.
| Disposal Method | Material Type | Maximum Permissible Concentration/Amount |
| Burial | Biological Material (plant or animal) | 5 µCi/g |
| Chemical Compounds mixed with soil | 10 mCi per cubic foot of soil | |
| Incineration | Combustible Material | 5 µCi/g of carbon |
| Sewer System | Liquid Waste | 1 mCi per 100 gallons of sewage |
| Garbage | Solid Waste | 1 µCi/lb of garbage |
Data sourced from NIST Technical Series Publications.[5]
Experimental Protocols: Wipe Test for C-14 Contamination
A wipe test is a standard procedure to monitor for removable radioactive contamination.
Methodology:
-
Materials: You will need filter paper or a cotton swab, a vial containing scintillation fluid, and access to a liquid scintillation counter.
-
Procedure:
-
Wipe a 100 cm² area of the surface to be tested with the filter paper or swab.
-
Place the wipe into the vial with the scintillation fluid.
-
Analyze the sample using a liquid scintillation counter to determine the amount of radioactivity.
-
-
Action Level: If the wipe test indicates contamination above the institution's established limits, the area must be decontaminated and re-tested until the levels are acceptable.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: The radioactive decay pathway of Carbon-14 to stable Nitrogen-14.
References
Essential Safety and Logistical Information for Handling Trehalose C14
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Trehalose C14, a radiolabeled compound. It includes procedural guidance, operational plans, and disposal protocols to ensure the safe and compliant use of this material in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Radiological and Chemical Data Overview
A summary of the key radiological and chemical properties of this compound is presented below. This information is crucial for risk assessment and for implementing appropriate safety measures.
| Property | Value |
| Radiological Data | |
| Isotope | Carbon-14 (¹⁴C) |
| Half-life | 5730 years |
| Radiation Type | Beta (β⁻) particles |
| Maximum Beta Energy | 0.156 MeV |
| Average Beta Energy | 0.049 MeV |
| Annual Limit on Intake (ALI) | 2 mCi (Inhalation or Ingestion) |
| Chemical Data (Trehalose) | |
| Appearance | Off-white powder |
| pH (10% aqueous solution) | 4.5 - 6.5 |
| Melting Point | 97 - 99 °C |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against contamination and exposure. The following PPE is mandatory when handling this compound.
Standard PPE:
-
Lab Coat: A full-length lab coat is required to protect against spills and contamination of personal clothing.
-
Safety Glasses: Wear chemical safety goggles or glasses to protect the eyes from splashes.
-
Gloves: Double gloving is recommended. Use an inner pair of nitrile or latex gloves and an outer pair that can be changed frequently.
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of aerosol generation or spillage of larger quantities, the following additional PPE is required:
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder outside of a contained space, a suitable respirator should be worn.
-
Face Shield: A face shield provides an additional layer of protection for the face and eyes.
Experimental Protocol: Handling Powdered this compound
This protocol outlines the essential steps for safely handling powdered this compound in a laboratory setting.
-
Preparation:
-
Designate a specific work area for handling radioactive materials.
-
Cover the work surface with absorbent paper.
-
Assemble all necessary equipment, including microcentrifuge tubes, pipettes, and waste containers.
-
Ensure a calibrated radiation survey meter is available and operational.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the powdered this compound within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a compatible weighing boat.
-
Carefully transfer the desired amount of this compound to a pre-labeled container.
-
-
Solubilization:
-
Add the appropriate solvent to the container with the this compound.
-
Gently vortex or pipette to dissolve the powder completely. Avoid splashing.
-
-
Post-Procedure:
-
Survey the work area, equipment, and yourself for any radioactive contamination using a survey meter and wipe tests.
-
Decontaminate any contaminated surfaces or equipment immediately.
-
Dispose of all radioactive waste in the designated containers.
-
Wash hands thoroughly after removing gloves.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of this compound in the laboratory is critical for safety and compliance.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Perform a wipe test on the exterior of the package before opening.
-
Store the this compound in a clearly labeled, shielded container in a designated radioactive materials storage area.
-
Maintain accurate records of the amount of material received, used, and disposed of.
Decontamination:
-
In case of a spill, immediately notify the Radiation Safety Officer.
-
For minor spills, use a commercial radiation decontamination solution or a suitable detergent.
-
Absorb the spill with absorbent paper and dispose of it as radioactive waste.
-
Survey the area after decontamination to ensure all radioactivity has been removed.
Waste Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be disposed of in a designated solid radioactive waste container.
-
Liquid Waste: Aqueous solutions containing this compound may be disposed of down a designated laboratory sink, provided the concentration is below the institutional and local regulatory limits.[1] Non-aqueous liquid waste should be collected in a designated liquid radioactive waste container.
-
Scintillation Vials: Vials from liquid scintillation counting should be disposed of in a specifically marked container.
-
Consult Local Regulations: All waste disposal must be in strict accordance with institutional and local regulations. Consult your institution's Radiation Safety Officer for specific guidance.
Visual Guides
The following diagrams provide a visual representation of the key workflows and decision-making processes for handling this compound.
Caption: Workflow for handling this compound from preparation to post-experiment procedures.
Caption: Decision-making guide for selecting the appropriate Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
